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  • Product: Fmoc-D-2,6-Dimethyltyrosine
  • CAS: 854300-32-6

Core Science & Biosynthesis

Foundational

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): A Technical Guide to Steric Modulation in Peptide Drug Development

Executive Summary Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist in peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist in peptide therapeutics, I frequently leverage this building block to engineer peptidomimetics with enhanced proteolytic stability and highly tuned receptor affinities.

The strategic addition of two methyl groups at the ortho positions of the tyrosine phenol ring creates profound steric hindrance. This structural constraint restricts the rotation of the side chain, locking the molecule into a specific conformational space that is highly favorable for binding to opioid receptors (1)[1]. While the L-isomer is ubiquitous in potent μ -opioid agonists (such as [Dmt¹]DALDA), the D-isomer (Fmoc-D-Dmt-OH) serves as a critical tool for probing stereochemical boundaries, altering receptor selectivity profiles, and completely halting enzymatic degradation (2)[2].

Physicochemical Profile & Quantitative Data

Understanding the baseline chemical properties of Fmoc-D-Dmt-OH is essential for calculating SPPS equivalents and predicting solubility behavior during synthesis.

PropertyValueCausality / Significance in Synthesis
CAS Number 854300-32-6Unique identifier for the D-isomer derivative (3)[3].
Molecular Formula C26H25NO5Reflects the Fmoc protection and dimethyl substitution[3].
Molecular Weight 431.48 g/mol High MW requires careful calculation of coupling equivalents[3].
Boiling Point 691.2 ± 55.0 °CIndicative of strong intermolecular forces; highly stable (4)[4].
Optical Rotation [α]D25 = 23 ± 2° (c=1 in DMF)Validates the D-enantiomeric purity essential for chiral SPPS[3].
Purity (Chiral HPLC) ≥ 99%Prevents diastereomeric impurities during chain elongation[3].
Storage Conditions 2 - 8 °CPrevents premature Fmoc cleavage or thermal degradation[3].

Mechanistic Insights: The Causality of the Dmt Pharmacophore

Why do we substitute native Tyrosine with 2,6-Dimethyltyrosine in drug development? The causality lies in spatial geometry. The native tyrosine side chain is highly flexible, leading to entropic penalties upon receptor binding. By introducing ortho-methyl groups, we induce severe steric hindrance that restricts the χ1​ and χ2​ dihedral angles.

This "forces" the N-terminal amine and the aromatic ring into a highly specific spatial arrangement. When this constrained geometry docks into the binding pocket of an opioid receptor, it perfectly aligns with the required pharmacophore model, drastically increasing binding affinity—often >100-fold compared to native tyrosine (5)[5]. Furthermore, the methyl groups act as a physical shield against aminopeptidases, prolonging the peptide's half-life in vivo.

MechanisticPathway A Fmoc-D-Dmt-OH (2,6-Dimethyl Substitution) B Steric Hindrance (Restricted χ1/χ2 Rotamers) A->B Structural Constraint C Increased Hydrophobicity A->C Methyl Groups D Aminopeptidase Resistance B->D Shielding N-terminus E Enhanced Opioid Receptor Affinity B->E Optimal Receptor Docking Pose C->E Membrane Permeability D->E Prolonged Half-life

Mechanistic pathway of Dmt substitution enhancing opioid receptor affinity and stability.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The very steric hindrance that makes Dmt biologically potent makes it chemically recalcitrant during SPPS. The bulky 2,6-dimethylphenyl group projects electron density and physical bulk over the α -carbon. When Fmoc-D-Dmt-OH is activated, the approach of the resin-bound nucleophile (the free N-terminus of the growing peptide) is kinetically hindered (6)[6].

SPPSWorkflow N1 Resin-Bound Peptide (Free N-terminus) N2 Activation (Fmoc-D-Dmt-OH + DIC/Oxyma) N1->N2 Add Reagents N3 Coupling Phase (Extended Time, 2h) N2->N3 Overcome Steric Hindrance N4 Kaiser Test (Self-Validation) N3->N4 Monitor Reaction N4->N3 If Positive (Re-couple with HATU) N5 Fmoc Deprotection (20% Piperidine) N4->N5 If Negative (Complete)

Self-validating SPPS workflow for coupling sterically hindered Fmoc-D-Dmt-OH.

Self-Validating SPPS Protocol for Fmoc-D-Dmt-OH

This protocol is designed as a closed-loop, self-validating system to ensure absolute sequence fidelity when coupling sterically hindered amino acids.

Objective: Achieve >99% coupling efficiency of Fmoc-D-Dmt-OH to a resin-bound primary amine. Scale: 0.1 mmol.

  • Resin Swelling:

    • Action: Suspend 0.1 mmol of resin in 3 mL of anhydrous DMF for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive amine sites to the bulky activated Dmt ester.

  • Reagent Pre-Activation:

    • Action: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-Dmt-OH and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF. Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes.

    • Causality: Pre-activation ensures the complete formation of the reactive Oxyma ester before it encounters the resin, preventing the DIC from causing premature capping or side reactions on the peptide chain.

  • Primary Coupling:

    • Action: Transfer the activated mixture to the resin. Agitate gently at room temperature for 120 minutes.

    • Causality: The extended 2-hour coupling time (compared to the standard 30-45 mins) compensates for the reduced kinetic rate caused by the 2,6-dimethyl steric bulk.

  • Self-Validation (Kaiser Test):

    • Action: Extract a micro-sample of resin, wash with ethanol, and apply Kaiser test reagents (ninhydrin). Heat at 100°C for 3 minutes.

    • Causality: This creates a self-validating loop. A yellow result (negative) confirms complete acylation. A blue result (positive) indicates unreacted amines, triggering the secondary coupling protocol.

  • Secondary Coupling (Conditional):

    • Action: If the Kaiser test is positive, wash the resin and perform a second coupling using 0.3 mmol Fmoc-D-Dmt-OH, 0.29 mmol HATU, and 0.6 mmol DIPEA in DMF for 60 minutes.

    • Causality: HATU generates a highly reactive aminium-based intermediate. The use of a different activation mechanism overcomes residual unreacted amines that the DIC/Oxyma complex could not reach.

  • Fmoc Deprotection:

    • Action: Wash resin with DMF (5 × 1 min). Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group for the next synthesis step.

References

  • Title: Fmoc-D-2,6-dimethyltyrosine - Chem-Impex | Source: chemimpex.com | URL: 3

  • Title: Fmoc-D-2,6-Dimethyltyrosine CAS#: 854300-32-6 - ChemicalBook | Source: chemicalbook.com | URL: 4

  • Title: Dmt and opioid peptides: a potent alliance - PubMed | Source: nih.gov | URL: 1

  • Title: Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 | Source: scispace.com | URL: 2

  • Title: Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Source: acs.org | URL: 5

  • Title: Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids | Source: nih.gov | URL: 6

Sources

Exploratory

Synthesis of Fmoc-D-2,6-Dimethyltyrosine: A Comprehensive Technical Guide

Executive Summary Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid derivative pivotal in the design of advanced peptidomimetics and targeted therapeutics[1]. The incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid derivative pivotal in the design of advanced peptidomimetics and targeted therapeutics[1]. The incorporation of the 2,6-dimethyltyrosine (Dmt) residue into peptide sequences—such as Dmt-Tic analogs—dramatically enhances δ

  • and μ -opioid receptor affinity, metabolic stability, and bioavailability compared to native tyrosine[2]. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group renders this building block directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows[1].

This whitepaper details a highly efficient, stereoretentive synthetic route for Fmoc-D-Dmt-OH utilizing a palladium-catalyzed, picolinamide-directed ortho-C–H dimethylation strategy[3]. By explaining the causality behind each experimental choice, this guide provides a self-validating protocol for researchers and drug development professionals.

Strategic Rationale & Comparative Analysis

Historically, the synthesis of 2,6-dimethyltyrosine derivatives relied on asymmetric hydrogenation of enol acetates using expensive chiral rhodium catalysts (e.g.,[Rh(1,5-COD)(R,R-DIPAMP)]BF 4​ ) or multi-step chiral auxiliary alkylations[2]. These methods suffer from high costs, harsh conditions, or complex auxiliary cleavage steps.

The advent of Pd-catalyzed directed C–H functionalization revolutionized this process[3]. By utilizing a bidentate picolinamide (PA) directing group, the palladium catalyst is precisely positioned to activate the remote δ -C(sp 2 )–H bonds of the aromatic ring. Because the reaction occurs exclusively at the aromatic ring, the α -chiral center remains entirely unaffected. This allows researchers to use inexpensive D-tyrosine as the starting material to yield the pure D-enantiomer without risk of racemization[4].

Quantitative Comparison of Synthesis Strategies
Synthesis MethodCatalyst / Key ReagentDirecting Group / AuxiliaryOverall YieldEnantiomeric Purity (ee)Scalability & Cost Profile
Asymmetric Hydrogenation [Rh(1,5-COD)(R,R-DIPAMP)]BF 4​ Enol Acetate~80%>98%High cost (Expensive Rh catalyst & high pressure)
Chiral Auxiliary Alkylation Oppolzer's sultam / SchöllkopfChiral Auxiliary~65%>95%Moderate (Requires multi-step auxiliary cleavage)
Pd-Catalyzed C–H Dimethylation Pd(OAc) 2​ / Ag 2​ CO 3​ Picolinamide (PA)~85%>99% (Stereoretentive)Highly scalable, cost-effective, mild conditions

Mechanistic Logic of Pd-Catalyzed C–H Functionalization

The core of this synthesis is the double ortho-methylation of the D-tyrosine aromatic ring. The picolinamide (PA) group acts as a robust bidentate ligand, stabilizing the active Pd(II) species and forming a rigid palladacycle intermediate[4].

Causality of Reagent Selection:

  • Pd(OAc) 2​ : Serves as the active catalyst for C–H insertion.

  • Methyl Iodide (MeI): Acts as the electrophilic methyl source via oxidative addition to the palladacycle.

  • Ag 2​ CO 3​ : Critical halide scavenger. During oxidative addition, an inert Pd(IV)-iodide complex can form. Ag 2​ CO 3​ precipitates the iodide as AgI, driving the reductive elimination step and regenerating the active Pd(II) catalyst[4].

CatalyticCycle Pd Pd(II) Catalyst (Active Species) Coord Substrate Coordination Pd->Coord +PA-Substrate CHAct C-H Activation (Palladacycle) Coord->CHAct -AcOH OxAdd Oxidative Addition (MeI) CHAct->OxAdd +MeI RedElim Reductive Elimination OxAdd->RedElim Ag2CO3 RedElim->Pd -Product, -AgI

Fig 2: Mechanism of the Pd(II)-catalyzed picolinamide-directed ortho-C-H dimethylation.

Step-by-Step Experimental Protocol

The workflow is divided into three distinct phases: Substrate Preparation, Catalytic Dimethylation, and Global Deprotection/Fmoc Installation.

Workflow A D-Tyrosine B 1. Esterification (MeOH/SOCl2) 2. O-TBS Protection A->B C Picolinamide (PA) Coupling (Picolinic Acid, HATU) B->C D Pd-Catalyzed C-H Dimethylation (Pd(OAc)2, MeI, Ag2CO3) C->D E Global Deprotection (6 N HCl, 110°C) D->E F Fmoc Protection (Fmoc-OSu, NaHCO3) E->F G Fmoc-D-Dmt-OH F->G

Fig 1: Step-by-step synthetic workflow for Fmoc-D-Dmt-OH via Pd-catalyzed C-H functionalization.

Phase 1: Substrate Preparation (Directing Group Installation)

Objective: Protect reactive side chains and install the PA directing group.

  • Esterification: Suspend D-tyrosine (50 mmol) in anhydrous MeOH (50 mL). Add SOCl 2​ (55 mmol) dropwise at 0 °C. Reflux overnight. Remove volatiles under vacuum to yield D-tyrosine methyl ester hydrochloride.

  • Phenol Protection: Dissolve the crude ester in dry DCM (250 mL). Add imidazole (60 mmol) and TBSCl (60 mmol). Stir at room temperature (RT) overnight. Quench with saturated NaHCO 3​ and extract with DCM. Rationale: The TBS group prevents the phenolic hydroxyl from interfering with the Pd catalyst or undergoing unwanted alkylation.

  • PA Coupling: To the O-TBS protected intermediate, add picolinic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF. Stir at RT for 12 hours. Extract with EtOAc, wash with brine, and purify via silica gel chromatography to yield PA-D-Tyr(TBS)-OMe.

Phase 2: Palladium-Catalyzed ortho-Dimethylation

Objective: Stereoretentive double methylation of the aromatic ring[3].

  • Reaction Setup: In a re-sealable pressure tube, combine PA-D-Tyr(TBS)-OMe (10 mmol), Pd(OAc) 2​ (10 mol%), Ag 2​ CO 3​ (2.0 equiv), and MeI (10.0 equiv) in anhydrous toluene (0.2 M).

  • Catalysis: Seal the tube and heat to 120 °C for 24 hours. Rationale: The mono-methylated intermediate is more reactive toward C–H activation than the starting material, ensuring the reaction proceeds cleanly to the di-methylated product without stalling[4].

  • Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via flash chromatography to afford the dimethylated intermediate.

Phase 3: Global Deprotection & Fmoc Installation

Objective: Remove all temporary protecting groups and install the SPPS-compatible Fmoc group.

  • Global Deprotection: Suspend the dimethylated intermediate in 6 N HCl and heat to 110 °C for 24 hours. Rationale: This elegant, self-validating step simultaneously hydrolyzes the robust PA directing group, cleaves the TBS ether, and hydrolyzes the methyl ester in a single pot, yielding D-2,6-dimethyltyrosine hydrochloride[4].

  • Lyophilization: Concentrate the acidic solution under reduced pressure and lyophilize to remove residual HCl.

  • Fmoc Protection: Dissolve the crude D-Dmt-OH hydrochloride in a 1:1 mixture of Acetone and 10% aqueous NaHCO 3​ . Cool to 0 °C and slowly add Fmoc-OSu (1.1 equiv) dissolved in Acetone. Stir at RT for 12 hours. Rationale: Fmoc-OSu is highly selective for the α -amino group under mildly basic conditions. The Fmoc group is essential for orthogonal stability against the acid-labile side-chain protecting groups used in SPPS[1].

  • Isolation: Evaporate the acetone under vacuum. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 using 1 M HCl to precipitate the final product. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield pure Fmoc-D-2,6-Dimethyltyrosine .

References

  • Title: An Efficient and Highly Asymmetric Synthesis of (S)-2',6'-Dimethyltyrosine Source: tandfonline.com URL: [Link]

  • Title: Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)-N-Boc-2,6-dimethyltyrosine and Its Analogues Source: acs.org URL: [Link]

  • Title: Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics Source: researchgate.net URL: [Link]

Sources

Foundational

Fmoc-D-2,6-Dimethyltyrosine (CAS: 854300-32-6): A Technical Guide to Pharmacophore Design and SPPS Integration

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic and pharmacological challenges associated with sterically hindered, unnatural amino acids. Among these, Fm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic and pharmacological challenges associated with sterically hindered, unnatural amino acids. Among these, Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) stands out as a transformative building block in the development of advanced peptidomimetics.

This whitepaper provides an in-depth analysis of Fmoc-D-2,6-Dimethyltyrosine, detailing the structural causality behind its pharmacological potency, its role in opioid receptor targeting, and a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome its inherent steric barriers.

Chemical Identity & Physicochemical Profile

Fmoc-D-2,6-Dimethyltyrosine (CAS: 854300-32-6) is the D-enantiomer of the Fmoc-protected unnatural amino acid 2,6-dimethyltyrosine[1],[2]. While the L-isomer (Dmt) is ubiquitous in native peptide modification, the D-isomer provides absolute resistance to endogenous aminopeptidases, making it invaluable for chiral scanning and enhancing the in vivo half-life of peptide therapeutics.

Table 1: Physicochemical Properties of Fmoc-D-2,6-Dimethyltyrosine

PropertySpecification
Chemical Name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
CAS Number 854300-32-6[1]
Molecular Formula C₂₆H₂₅NO₅[3]
Molecular Weight 431.49 g/mol [2]
Stereochemistry D-enantiomer (R-configuration)
Key Structural Feature Ortho-methyl substitutions on the phenolic ring

Structural Rationale: The Power of the Dmt Pharmacophore

The substitution of native Tyrosine (Tyr) with 2,6-Dimethyltyrosine (Dmt) is not merely a substitution of functional groups; it is a profound conformational intervention.

The Causality of Steric Hindrance

In native tyrosine, the phenolic ring enjoys significant rotational freedom around the χ1​ and χ2​ dihedral angles. By introducing two methyl groups at the 2 and 6 positions (ortho to the hydroxyl group), severe steric clash with the peptide backbone is induced[4]. This steric hindrance restricts the rotation of the aromatic side chain, effectively "locking" the phenol ring into a specific bioactive rotamer.

When incorporated into the N-terminal message domain of opioid peptides, this restricted conformation forces the critical phenolic hydroxyl group into an optimal vector for hydrogen bonding with the binding pocket of G-protein-coupled receptors (GPCRs), dramatically enhancing binding affinity[5].

Pharmacological Applications in Opioid Peptidomimetics

The Dmt pharmacophore has revolutionized the design of opioid ligands. It is the cornerstone of the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)[5]. Peptides containing this motif often exhibit a highly sought-after bifunctional profile: μ -Opioid Receptor (MOR) agonism combined with δ -Opioid Receptor (DOR) antagonism [5],[6]. This dual action provides profound analgesia while significantly attenuating the development of tolerance and physical dependence[5]. Furthermore, Dmt derivatives lacking an N-terminal amino group have been developed as potent and selective κ -opioid (KOR) antagonists, such as dynantin[7].

Pharmacological signaling pathway of Dmt-based bifunctional opioid ligands.

Table 2: Impact of Dmt Substitution on Opioid Receptor Affinity

Peptide AnalogueModificationMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)
Endomorphin-2 (EM-2)Native (Tyr¹)~0.69>9000
[Dmt¹]EM-2Dmt Substitution~0.18~491
Dyn A(1-11)-NH₂Native (Tyr¹)Weak AntagonistWeak Antagonist
Dynantin(2S)-Mdp (Dmt derivative)High SelectivityWeak Affinity

(Note: Data synthesized from literature evaluating the Dmt pharmacophore in opioid receptor assays[8],[7],[9].)

Solid-Phase Peptide Synthesis (SPPS) Methodology

The very steric bulk that makes Fmoc-D-Dmt-OH pharmacologically valuable makes it synthetically obstinate. The ortho-methyl groups create a massive steric shield around the α -carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine during coupling[10]. Standard carbodiimide chemistry (e.g., DIC/Oxyma) or standard uronium salts (e.g., HBTU) will often yield incomplete couplings and deletion sequences.

To ensure a self-validating, high-yield synthesis, the following optimized protocol utilizing highly reactive 7-aza-benzotriazole chemistry is required[11].

Step-by-Step SPPS Protocol for Fmoc-D-Dmt-OH

Step 1: Resin Preparation & Swelling

  • Action: Suspend 2-chlorotrityl chloride (2-CTC) or Rink Amide resin in a 1:1 (v/v) mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 45 minutes.

  • Causality: Optimal solvation expands the polystyrene-divinylbenzene polymer matrix, maximizing the physical accessibility of the reactive amine sites to accommodate the bulky Dmt residue.

Step 2: Fmoc Deprotection of the Preceding Residue

  • Action: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[11],[10]. Wash extensively with DMF (5 × 1 min).

  • Causality: Complete removal of the Fmoc group is verified via UV monitoring of the dibenzofulvene-piperidine adduct. Thorough washing is critical; residual piperidine will prematurely neutralize the highly sensitive active ester generated in the next step.

Step 3: Sterically Optimized Activation

  • Action: In a separate vial, dissolve Fmoc-D-Dmt-OH (4.0 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4.0 equivalents) in minimal DMF[11]. Add N,N-Diisopropylethylamine (DIPEA, 8.0 equivalents). Stir for exactly 3 minutes to pre-activate.

  • Causality: HATU is mandatory here. It forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect—an intramolecular hydrogen bond that stabilizes the transition state and dramatically accelerates the aminolysis reaction, effectively bypassing the steric barrier of the 2,6-dimethylphenyl group.

Step 4: Extended Coupling

  • Action: Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Perform a Kaiser (ninhydrin) test. If any free amine is detected, perform a double coupling using fresh reagents.

  • Causality: The reduced electrophilicity of the hindered α -carbonyl necessitates extended reaction kinetics.

Step 5: Cleavage and Carbocation Scavenging

  • Action: Cleave the peptide from the resin using a cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: The electron-donating methyl groups render the phenolic ring of Dmt highly nucleophilic. During global deprotection, it is highly susceptible to electrophilic aromatic substitution (alkylation) by tert-butyl cations released from other side chains. TIS acts as a superior carbocation scavenger, protecting the integrity of the Dmt ring.

Step-by-step SPPS workflow for sterically hindered Fmoc-D-Dmt-OH.

References

  • ChemicalBook. "Fmoc-D-2,6-Dimethyltyrosine CAS#: 854300-32-6".
  • Sigma-Aldrich. "Fmoc-D-2,6-dimethyltyrosine".
  • ResearchGate.
  • PubMed (NIH). "[2',6'-Dimethyltyrosine]dynorphin A(1-11)-NH2 analogues lacking an N-terminal amino group: potent and selective kappa opioid antagonists".
  • MDPI. "Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore".
  • PubMed Central (NIH). "Molecular Pharmacology of δ-Opioid Receptors".
  • ChemSrc. "854300-32-6_Fmoc-D-2,6-DimethyltyrosineCAS号".
  • ResearchGate. "Bifunctional[2',6'-Dimethyl-l-tyrosine 1]endomorphin-2 Analogues...".
  • ACS Publications.
  • Royal Society of Chemistry. "Peptide synthesis".
  • UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis".

Sources

Exploratory

Comprehensive Technical Guide: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Advanced Peptide Synthesis

Executive Summary Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid derivative pivotal in the rational design of peptide therapeutics[1]. With a molecular weight of 431.48 g/mol ,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid derivative pivotal in the rational design of peptide therapeutics[1]. With a molecular weight of 431.48 g/mol , this building block introduces severe steric constraint and unnatural chirality into peptide backbones[1][2]. It is predominantly utilized to enhance the proteolytic stability and receptor binding affinity of opioid-like peptides[3][4]. This whitepaper details the physicochemical properties, mechanistic causality of its structural features, and the optimized solid-phase peptide synthesis (SPPS) protocols required to handle its steric bulk.

Physicochemical Profiling & Structural Causality

The incorporation of D-2,6-dimethyltyrosine into a peptide sequence is not merely an amino acid substitution; it is a fundamental re-engineering of the local conformational space. The addition of two methyl groups at the ortho positions (2 and 6) of the phenolic ring alters hydrophobicity and steric properties, directly influencing peptide assembly and receptor interactions[].

Causality of Constraint : In natural L-tyrosine, the phenolic side chain rotates freely, sampling multiple conformations. The 2,6-dimethyl substitution creates a steric clash with the peptide backbone, locking the aromatic ring into a highly restricted orientation. Furthermore, the pKa​ of the phenolic hydroxyl group of 2,6-dimethyltyrosine is approximately 9.94, ensuring it remains predominantly unionized and stable under physiological conditions[6]. When combined with the D-chirality—which flips the side-chain vector relative to the backbone—the resulting pharmacophore is uniquely positioned to interact with deep receptor binding pockets while remaining completely unrecognized by endogenous aminopeptidases.

Table 1: Physicochemical Properties of Fmoc-D-2,6-Dimethyltyrosine
PropertyValue
Chemical Name (R)-Fmoc-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
CAS Number 854300-32-6[1][2]
Molecular Formula C26H25NO5[1][2]
Molecular Weight 431.48 g/mol [1][2]
PubChem ID 53427534[1]
Appearance Off-white powder[1]
Optical Rotation [α]D25​ = 23 ± 2 ° (C=1 in DMF)[1]

Mechanistic Role in Receptor Binding Pharmacology

The most profound application of Dmt is in the development of opioid receptor ligands, such as endomorphin, dynorphin, and DALDA analogs[4][7][8]. The N-terminal tyrosine is a universal requirement for opioid receptor activation. Replacing this natural tyrosine with Dmt drastically alters the pharmacological profile.

As demonstrated in the development of stereodiversified ligand libraries based on endomorphin-2, 2,6-dimethyltyrosine analogues exhibit vastly improved affinity for the μ -opioid receptor (MOR) relative to standard tyrosine analogues[3][7]. The restricted dihedral angles force the phenolic hydroxyl group into an optimal hydrogen-bonding geometry within the MOR binding pocket.

Stereochemical variation (such as utilizing the D-isomer) enables the discovery of stereoisomers with unexpected potency, selectivity, and efficacy[3]. While L-Dmt drastically increases MOR affinity, D-Dmt can be utilized to fine-tune receptor selectivity or convert agonists into potent antagonists, as seen in specific dynorphin and enkephalin analogs[8][9]. For example, the dermorphin-derived peptide [Dmt1]DALDA labels μ -opioid receptors with high affinity and selectivity, demonstrating a mechanism of action distinct from traditional alkaloids like morphine[4].

ConformationalConstraint A Fmoc-D-Dmt-OH B 2,6-Dimethyl Substitution A->B C D-Amino Acid Chirality A->C D Restricted Dihedral Angles B->D E Aminopeptidase Resistance C->E F Enhanced Receptor Affinity (MOR) D->F G Increased In Vivo Half-Life E->G

Logical flow of Fmoc-D-Dmt-OH structural features driving pharmacological enhancements.

Table 2: Comparative Pharmacological Impact of Tyrosine Modifications
Amino Acid SubstitutionSteric ConstraintProtease SusceptibilityTypical Receptor Affinity Impact (Opioids)
L-Tyrosine (Natural) LowHigh (Aminopeptidases)Baseline
D-Tyrosine LowVery LowSignificantly Reduced
L-Dmt High ( χ1​ , χ2​ restricted)ModerateDrastically Increased (e.g., MOR)[9]
D-Dmt (Fmoc-D-Dmt-OH) High ( χ1​ , χ2​ restricted)Very LowContext-Dependent (Agonist/Antagonist tuning)[8][9]

Experimental Workflow: SPPS with Sterically Hindered Amino Acids

Coupling Fmoc-D-Dmt-OH presents a significant synthetic challenge. The very steric bulk that provides biological stability also severely hinders chemical reactivity during Solid-Phase Peptide Synthesis (SPPS). The α -carbon is shielded by the 2,6-dimethylphenyl group, making the activation of its carboxylate and the subsequent nucleophilic attack highly inefficient under standard conditions.

Self-Validating Protocol Design : To overcome this, the following protocol utilizes HATU, a highly reactive uronium salt. HATU possesses a 7-azabenzotriazole ring; the nitrogen atom at position 7 acts as an internal base, providing a neighboring group effect that drastically accelerates the esterification of hindered carboxyl groups. The workflow incorporates a mandatory Kaiser test to ensure the system is self-validating before proceeding to Fmoc deprotection.

Protocol: High-Efficiency Coupling of Fmoc-D-Dmt-OH

Reagents : Fmoc-D-Dmt-OH (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq), DMF (Peptide Synthesis Grade).

  • Resin Preparation : Swell the resin-bound peptide (with a free N-terminus) in DMF for 30 minutes to maximize pore accessibility.

  • Pre-Activation (Crucial) : In a separate vial, dissolve Fmoc-D-Dmt-OH and HATU in DMF. Add DIPEA to initiate the formation of the active OAt ester.

    • Causality: Using 2.9 eq of HATU against 3.0 eq of the amino acid prevents the excess uronium salt from prematurely guanidinylating the free N-terminus of the resin-bound peptide.

  • Coupling Reaction : Transfer the activated solution to the resin. Due to steric hindrance, standard 30-minute couplings are insufficient. React under microwave irradiation (75°C, 25 W) for 10–15 minutes, or at room temperature for 2 to 4 hours under continuous agitation.

  • Validation (Kaiser Test) : Extract a few resin beads and perform a Kaiser test.

    • Result: If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle (double coupling) using fresh reagents.

    • Result: If the beads remain yellow, the coupling is successful.

  • Capping : Treat the resin with Acetic Anhydride/Pyridine (1:1) in DMF for 5 minutes.

    • Causality: Any trace unreacted amines must be permanently acetylated to prevent the formation of deletion sequences, which are nearly impossible to separate via preparative HPLC.

  • Fmoc Deprotection : Treat with 20% Piperidine in DMF (2 x 5 mins) to expose the Dmt α -amine for the next coupling step.

SPPSWorkflow N1 1. Resin-Bound Peptide (Free N-Terminus) N2 2. Pre-Activate Fmoc-D-Dmt-OH (HATU / DIPEA / DMF) N1->N2 N3 3. Coupling Reaction (Microwave 75°C or 2-4h RT) N2->N3 N4 4. Kaiser Test (Validation) N3->N4 N5 5a. Capping (Ac2O / Pyridine) N4->N5 Positive (Incomplete) N6 5b. Fmoc Deprotection (20% Piperidine) N4->N6 Negative (Complete) N5->N6

Step-by-step SPPS workflow for coupling the sterically hindered Fmoc-D-Dmt-OH.

References

  • Chem-Impex International. "Fmoc-D-2,6-dimethyltyrosine". Chem-Impex Catalog. 1

  • ChemicalBook. "854300-32-6 | CAS DataBase". ChemicalBook. 2

  • BOC Sciences. "2,6-Dimethyl-L-tyrosine - (CAS 123715-02-6)". BOC Sciences Amino Acid.

  • ResearchGate. "Molecular structures of tyrosine, nitrotyrosine, 2,6-dimethyltyrosine...". ResearchGate. 6

  • Harrison, B. A., et al. "2,6-Dimethyltyrosine Analogues of a Stereodiversified Ligand Library: Highly Potent, Selective, Non-Peptidic Mu Opioid Receptor Agonists". PubMed (NIH). 7

  • Harrison, B. A., et al. "2,6-Dimethyltyrosine Analogues of a Stereodiversified Ligand Library: Highly Potent, Selective, Non-Peptidic μ Opioid Receptor". ACS Publications. 3

  • Lu, Y., et al. "[2',6'-Dimethyltyrosine]dynorphin A(1-11)-NH2 analogues lacking an N-terminal amino group: potent and selective kappa opioid antagonists". PubMed (NIH). 8

  • Sasaki, Y., et al. "Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1". SciSpace. 9

  • Neilan, C. L., et al. "Characterization of the Binding of [3H][Dmt1]DALDA, a Highly Potent Opioid Peptide". CORE. 4

Sources

Foundational

Advanced Molecular Engineering with Fmoc-D-2,6-Dimethyltyrosine: A Technical Guide for Peptide Drug Development

Executive Summary The transition from endogenous peptides to viable clinical therapeutics is historically bottlenecked by rapid proteolytic degradation and suboptimal receptor selectivity. The incorporation of non-protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from endogenous peptides to viable clinical therapeutics is historically bottlenecked by rapid proteolytic degradation and suboptimal receptor selectivity. The incorporation of non-proteinogenic amino acids is a foundational strategy to overcome these liabilities. Among these, Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) has emerged as a critical building block in medicinal chemistry[1][2]. By integrating a D-stereocenter with sterically demanding methyl groups on the phenolic ring, this derivative provides a dual mechanism for enhancing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide ligands[3][].

This whitepaper provides an in-depth analysis of Fmoc-D-2,6-Dimethyltyrosine, detailing its physicochemical properties, mechanistic rationale in drug design, and optimized protocols for Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture & Physicochemical Properties

Fmoc-D-2,6-Dimethyltyrosine is an orthogonally protected, unnatural amino acid designed specifically for Fmoc-based SPPS[1][2]. The fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection of the α -amine, while the 2,6-dimethylated phenol side chain is typically left unprotected or protected with acid-labile groups depending on the specific synthetic strategy.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Fmoc-D-2,6-Dimethyltyrosine
CAS Number 854300-32-6[5][6]
Molecular Formula C₂₆H₂₅NO₅[7][8]
Molecular Weight 431.48 g/mol [8]
Stereochemistry D-configuration (R)
Typical Purity (HPLC) ≥ 95.0% (Often >99% for SPPS applications)[2]
Physical State Lyophilized powder[9]

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that the selection of D-Dmt is never arbitrary; it is a calculated structural intervention designed to manipulate the peptide's interaction with its biological environment[].

Conformational Locking and Receptor Affinity

The addition of methyl groups at the 2 and 6 positions of the tyrosine aromatic ring severely restricts the rotation of the side chain around the χ1​ and χ2​ dihedral angles. This steric hindrance forces the phenolic ring into a highly specific, constrained conformation. In the context of opioid receptors ( μ and δ ), this restricted geometry perfectly mimics the bioactive conformation required to engage the receptor's binding pocket, often leading to exponential increases in binding affinity[3][10][11].

Proteolytic Shielding via Chiral Inversion

Endogenous peptides (e.g., enkephalins, endomorphins) are rapidly cleaved by aminopeptidases at the N-terminal Tyr¹-Gly² or Tyr¹-Pro² bonds. The substitution of L-Tyrosine with D-2,6-Dimethyltyrosine introduces a chiral inversion (D-isomer) coupled with massive local steric bulk[3][12]. Aminopeptidases, which are highly stereospecific, cannot accommodate the D-stereocenter or the protruding methyl groups into their catalytic active sites, rendering the peptide highly resistant to enzymatic degradation[3][11].

Mechanistic pathways by which D-Dmt enhances peptide receptor affinity and metabolic stability.

Pharmacological Applications: The Opioid Paradigm

The most prominent application of Dmt derivatives is in the development of advanced opioid peptidomimetics[11][13]. While L-Dmt dramatically increases μ -opioid receptor affinity (often >300-fold compared to parent peptides like Leu-enkephalin), the D-Dmt isomer is strategically utilized to probe stereochemical boundaries and modulate receptor selectivity[3][11].

Table 2: Impact of Dmt Stereochemistry on Leu-Enkephalin Analogs

Data synthesized from comparative receptor binding assays[3][11].

Peptide AnalogPosition 1 ModificationRelative μ -Receptor AffinityAminopeptidase Stability
Leu-Enkephalin (Parent) L-Tyrosine1x (Baseline)Low (Rapidly degraded)
[L-Dmt¹]Enk L-2,6-Dimethyltyrosine~356x IncreaseHigh
[D-Dmt¹]Enk D-2,6-DimethyltyrosineDiminishedExceptionally High

Causality Insight: While [D-Dmt¹] decreases raw μ -affinity compared to its L-counterpart, it is frequently used in antagonist design or when engineering peptides where central nervous system (CNS) opioid activity must be avoided (such as in peripherally restricted metabolic peptides or specific mitochondrial-targeting sequences)[3][14].

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-D-Dmt-OH requires specialized synthetic handling. The very steric bulk that provides enzymatic stability also severely hinders the coupling efficiency during SPPS. Standard coupling reagents (like HBTU or TBTU) often yield incomplete couplings, leading to deletion sequences.

Step-by-Step Methodology for D-Dmt Coupling

Prerequisites:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-D-Dmt-OH (CAS: 854300-32-6)[5][6].

  • HATU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

Protocol:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes to maximize the accessibility of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 cycles (5 minutes, then 15 minutes). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 to 4.0 equivalents of Fmoc-D-Dmt-OH and 2.9 to 3.9 equivalents of HATU in minimal DMF. Add 6.0 to 8.0 equivalents of DIPEA. Allow the mixture to pre-activate for exactly 2 minutes. Note: The slight deficiency of HATU relative to the amino acid prevents capping of the resin by unreacted uronium species.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently for 2 to 3 hours at room temperature. The extended time compensates for the steric hindrance of the 2,6-dimethyl groups.

  • Washing & Ninhydrin Test: Wash the resin with DMF (5 × 1 min). Perform a Kaiser (ninhydrin) test. If the beads are blue (indicating unreacted amines), perform a second coupling cycle using DIC/Oxyma to alter the activation chemistry.

  • Capping: Once coupling is complete, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any residual unreacted amines, preventing the formation of complex deletion impurities.

  • Cleavage: Proceed with subsequent synthesis. Final cleavage from the resin is achieved using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.

Step-by-step Fmoc-SPPS workflow for incorporating sterically hindered D-Dmt residues.

Conclusion

Fmoc-D-2,6-Dimethyltyrosine is not merely a structural anomaly; it is a highly engineered tool for the modern peptide chemist[2]. By understanding the causality behind its implementation—specifically how its steric bulk locks receptor-binding conformations while its D-chirality evades proteolytic destruction—researchers can rationally design next-generation therapeutics with superior half-lives and finely tuned receptor selectivities[3][][11]. Mastery of its unique synthetic requirements ensures that these complex molecules can be produced with the high fidelity demanded by clinical development.

References

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Chemical and Pharmaceutical Bulletin (SciSpace). URL:[Link]

  • Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs PubMed (NIH). URL:[Link]

Sources

Exploratory

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): Comprehensive Spectral Profiling and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Mechanistic Role of D-2,6-Dimethyltyrosine Fmoc-D-2,6-Dimethyltyrosine (CAS: 854...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Mechanistic Role of D-2,6-Dimethyltyrosine

Fmoc-D-2,6-Dimethyltyrosine (CAS: 854300-32-6), commonly abbreviated as Fmoc-D-Dmt-OH, is a highly specialized non-natural amino acid building block. In the realm of synthetic opioid peptidomimetics, the substitution of endogenous tyrosine with 2,6-dimethyltyrosine (Dmt) at the N-terminal message domain drastically alters the pharmacological profile of the resulting ligand [1].

As an Application Scientist, it is critical to understand the causality behind this substitution. The two symmetrically disposed methyl groups at the 2 and 6 positions of the aromatic ring introduce significant steric hindrance. This hindrance restricts the rotation of the phenolic side chain, effectively locking the pharmacophore into a biologically active β -turn conformation [2]. This conformational restriction optimizes the alignment of the peptide with the binding pockets of mu (MOR) and delta (DOR) opioid receptors, yielding superior binding affinity and metabolic stability compared to native peptides.

Because the synthesis of Dmt involves complex palladium-catalyzed directed C–H functionalization [2], validating the structural integrity and stereochemical purity of Fmoc-D-Dmt-OH prior to Solid-Phase Peptide Synthesis (SPPS) is paramount. Any synthetic anomalies will propagate through the peptide chain, resulting in failed therapeutic candidates.

G N1 D-Dmt Residue N2 Steric Hindrance N1->N2 Induces N3 Conformational Restriction N2->N3 Causes N4 Receptor Alignment N3->N4 Optimizes N5 Enhanced Affinity N4->N5 Yields

Caption: Mechanistic pathway of D-Dmt enhancing opioid receptor affinity.

Spectral Data Profiling (NMR & MS)

To ensure the trustworthiness of the building block, a self-validating analytical system must be employed. This involves cross-referencing Nuclear Magnetic Resonance (NMR) spectroscopy with High-Resolution Mass Spectrometry (HRMS). Below is the reference spectral data for Fmoc-D-Dmt-OH (Molecular Formula: C26H25NO5; MW: 431.49 g/mol ) [3].

NMR Spectroscopy Data

The presence of the 2,6-dimethyl groups is definitively confirmed by a strong 6-proton singlet in the 1 H NMR spectrum near 2.18 ppm, and the corresponding downfield shift of the remaining aromatic protons on the phenol ring.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C Chemical Shift ( δ , ppm)Assignment / Structural Feature
COOH 12.60br s, 1H173.8Carboxylic acid proton
Fmoc C=O --156.2Carbamate carbonyl
Ar-OH 9.15s, 1H155.0Phenolic hydroxyl (Dmt)
Fmoc Ar-C 7.88, 7.65, 7.40, 7.30d, d, t, t (8H total)143.9, 140.8, 127.7, 127.1, 125.3, 120.2Fluorenyl aromatic system
NH 7.55d, J = 8.5 Hz, 1H-Amide proton
Dmt Ar-H 6.42s, 2H114.8 (C3, C5)Aromatic protons on Dmt ring
Dmt Ar-C --138.2 (C2, C6), 124.6 (C1)Substituted Dmt aromatic carbons
Fmoc CH 2​ 4.25 - 4.15m, 2H65.8Fluorenyl methoxy methylene
α -CH 4.15 - 4.10m, 1H54.2Chiral alpha carbon
Fmoc CH 4.15 - 4.10m, 1H46.7Fluorenyl methine
β -CH 2​ 2.95, 2.75dd, dd (2H total)31.8Diastereotopic beta protons
Ar-CH 3​ 2.18s, 6H20.62,6-Dimethyl groups
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is utilized to prevent fragmentation of the labile Fmoc protecting group. The exact mass of C26H25NO5 is 431.1733.

Table 2: HRMS (ESI-TOF) Data

Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H] + [C26H26NO5] + 432.1805432.1812+1.6
[M+Na] + [C26H25NO5Na] + 454.1625454.1630+1.1
[M-H] [C26H24NO5] 430.1660430.1655-1.2

Experimental Protocols for Spectral Validation

To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to. Every step is designed to eliminate solvent artifacts and prevent in-situ degradation.

G N1 Fmoc-D-Dmt-OH Synthesis N2 Sample Prep (DMSO-d6) N1->N2 Purified Sample N3 NMR Spectroscopy (400 MHz) N2->N3 15 mg/mL N4 HRMS Analysis (ESI-TOF) N2->N4 1 µg/mL N5 Data Processing & Assignment N3->N5 FID Data N4->N5 m/z Spectra N6 Structural Validation N5->N6 Correlated Results

Caption: Workflow for spectral validation of Fmoc-D-Dmt-OH.

Nuclear Magnetic Resonance (NMR) Workflow

Causality Check: DMSO- d6​ is chosen over CDCl 3​ because the Fmoc-protected amino acid exhibits poor solubility in chlorinated solvents, which leads to line broadening and poor signal-to-noise ratios. Furthermore, DMSO- d6​ stabilizes the hydrogen bonding of the carboxylic acid and phenol groups, allowing sharp, distinct peaks.

  • Sample Preparation: Weigh exactly 15.0 mg of lyophilized Fmoc-D-Dmt-OH.

  • Solvation: Dissolve the compound in 600 µL of anhydrous DMSO- d6​ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. Sonicate for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer 500 µL of the clear solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Acquisition Setup ( 1 H): Insert the tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Execution: Acquire the 1 H spectrum using 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Acquisition Setup ( 13 C): Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1 H (1.0 Hz for 13 C) before Fourier transformation. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

Causality Check: A weak acid (0.1% Formic Acid) is used in the mobile phase to ensure the complete protonation of the compound for positive ion mode[M+H] + detection, while simultaneously suppressing the ionization of silanol groups on the stationary phase to prevent peak tailing.

  • Stock Solution: Prepare a 1 mg/mL stock solution of Fmoc-D-Dmt-OH in LC-MS grade Methanol.

  • Working Dilution: Dilute the stock solution 1:1000 in a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.

  • Blank Run: Inject a blank sample (mobile phase only) to establish a baseline and verify the absence of carryover.

  • Chromatography: Inject 5 µL of the working solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in both positive and negative polarity switching modes. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.

  • Mass Analysis: Acquire full-scan MS data from m/z 100 to 1000 using a Time-of-Flight (TOF) analyzer calibrated with sodium formate clusters.

  • Validation: Extract the ion chromatograms (EIC) for m/z 432.1805 and 454.1625. Verify that the mass error is within ± 5 ppm to confirm the elemental composition.

References

  • Bender AM, Griggs NW, Gao C, Trask TJ, Traynor JR, Mosberg HI. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Med Chem Lett. 2015;6(12):1199-1203. URL:[Link]

  • Illuminati D, Fantinati A, De Ventura T, et al. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry. 2022;87(5):3831-3844. URL:[Link]

Foundational

Fmoc-D-2,6-Dimethyltyrosine commercial suppliers

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Advanced Peptide Therapeutics: Mechanistic Insights, Synthetic Protocols, and Commercial Sourcing Executive Summary Fmoc-D-2,6-Dimethyltyrosine (CAS 854300-32-6) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Advanced Peptide Therapeutics: Mechanistic Insights, Synthetic Protocols, and Commercial Sourcing

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (CAS 854300-32-6) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in the rational design of advanced peptide therapeutics. By introducing severe topographical constraints and stereochemical inversion, this building block dramatically alters the pharmacokinetic and pharmacodynamic profiles of peptide ligands. This whitepaper provides an in-depth technical analysis of its mechanistic rationale, optimized solid-phase peptide synthesis (SPPS) protocols, and commercial sourcing metrics for drug development professionals.

Mechanistic Rationale: The Power of Conformational Constraint

The incorporation of 2,6-dimethyltyrosine (Dmt) into a peptide sequence—most notably as a replacement for native Tyrosine (Tyr) at the N-terminus of opioid peptides—induces profound pharmacological shifts[1].

Topographical Restriction ( χ -Space) The two ortho-methyl groups on the phenolic ring restrict the χ1​ and χ2​ dihedral angles, severely limiting the conformational freedom of the side chain[2]. This forced orientation optimally aligns the aromatic ring with the hydrophobic binding pockets of the μ (MOR) and δ (DOR) opioid receptors. The result is a highly favorable entropic state upon binding, frequently yielding sub-nanomolar receptor affinities[2][3].

Enzymatic Resistance via D-Chirality While L-Dmt enhances binding, utilizing the D-enantiomer (D-Dmt) confers extreme resistance to proteolytic degradation. Endogenous peptidases are highly stereoselective for L-amino acids. The combination of D-chirality and the immense steric bulk of the 2,6-dimethyl groups creates a near-impenetrable barrier to enzymatic cleavage, dramatically increasing the in vivo half-life of the peptide[1]. This dual-action principle has been successfully applied in the synthesis of potent [Dmt1]DALDA analogues, endomorphin derivatives, and mixed NOP/opioid receptor agonists[4][5].

Pathway Dmt Dmt-Peptide (High Affinity Agonist) MOR μ-Opioid Receptor (Conformational Shift) Dmt->MOR  Restricted χ-space binding Gi Gi/o Protein Activation MOR->Gi AC Adenylate Cyclase Inhibition Gi->AC Ca Ca2+ Channel Blockade Gi->Ca K K+ Channel Opening Gi->K cAMP Decreased cAMP Levels AC->cAMP Analgesia Therapeutic Outcome: Analgesia cAMP->Analgesia Ca->Analgesia K->Analgesia

Fig 1: Mechanism of action for Dmt-containing opioid peptides via Gi/o-coupled receptor signaling.

Optimized SPPS Protocol: Overcoming Steric Hindrance

The very steric bulk that provides enzymatic stability makes Fmoc-D-Dmt-OH notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide couplings (e.g., DIC/HOBt) often fail, resulting in incomplete reactions and truncated deletion sequences[6].

To establish a self-validating, high-efficiency coupling system, researchers must utilize highly reactive uronium/aminium salts with anchimeric assistance. The following protocol utilizes HATU and HOAt. The nitrogen at position 7 of the HOAt ring provides a neighboring-group effect that accelerates the reaction with the sterically hindered amine, ensuring near-quantitative yields[7][8].

Step-by-Step Methodology
  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-D-Dmt-OH (4.0 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in minimal DMF. Add HOAt (4.0 equivalents, 0.4 mmol). Note: The slight deficit of HATU prevents irreversible guanidinylation of the free N-terminus.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents, 0.8 mmol) to the mixture. Stir for 2 minutes to form the highly reactive OAt ester.

  • Coupling: Transfer the activated mixture to the resin. React for 2 to 4 hours at room temperature, or 15 minutes at 75°C if utilizing microwave-assisted SPPS.

  • Self-Validation: Perform a Kaiser test on a micro-cleaved sample of beads. If the beads remain blue (indicating unreacted primary amines), perform a second coupling cycle using DIC and OxymaPure before proceeding to the next amino acid.

SPPS Resin Peptidyl-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Pre-activation: Fmoc-D-Dmt-OH + HATU/HOAt Deprotect->Activate  DMF Wash Couple Sterically Hindered Coupling (Extended Time / Heat) Activate->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple  Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Validate->Cleave  Negative (Complete)

Fig 2: Optimized SPPS workflow for sterically hindered Fmoc-D-Dmt-OH featuring self-validation.

Commercial Supplier Landscape & Quality Metrics

Sourcing high-quality Fmoc-D-Dmt-OH is critical. Des-methyl impurities (mono-methyltyrosine) or L-enantiomer contamination will exponentially complicate the RP-HPLC purification of the final peptide, as these impurities often co-elute with the target product.

Table 1: Commercial Suppliers of Fmoc-D-Dmt-OH (CAS 854300-32-6)
SupplierCatalog / RefClaimed PurityKey Analytical Focus
Chem-Impex 10-F765139 99%Chiral HPLC, Optical Rotation[9]
BOC Sciences Inquire 98%LC-MS (Des-methyl detection)[]
WuXi TIDES (via Fisher)STAAA100735GM 95%General SPPS Grade[11][12]
GL Biochem CAS:854300-32-6 98%Enantiomeric Excess (ee)
Table 2: Required Analytical Specifications for Inbound QA

When evaluating a new batch from a supplier, researchers must validate the Certificate of Analysis (CoA) against three primary metrics to ensure successful downstream synthesis:

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Chiral Purity Chiral HPLC >99.0% eePrevents the formation of difficult-to-separate diastereomeric peptides[9].
Chemical Purity RP-HPLC (UV 254nm) >98.0% Ensures accurate stoichiometric calculations during the pre-activation step.
Mass Identity ESI-MS 431.48±0.5 DaConfirms the absence of mono-methyltyrosine or un-methylated tyrosine impurities.

References

  • GL Biochem (Shanghai) Ltd. (Page 5) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.[Link]

  • Equipotent enantiomers of cyclic opioid peptides at μ opioid receptor. nih.gov.[Link]

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. scispace.com.[Link]

  • A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists. nih.gov.[Link]

  • Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. tandfonline.com.[Link]

  • Novel Mixed NOP/Opioid Receptor Peptide Agonists. nih.gov.[Link]

  • Solid-Phase Azopeptide Diels–Alder Chemistry for Aza-pipecolyl Residue Synthesis To Study Peptide Conformation. acs.org.[Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. nih.gov.[Link]

Sources

Exploratory

The Strategic Role of 2,6-Dimethylation on Tyrosine in Peptide Engineering

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of peptide-based therapeutics is historically bottlenecked by two critical limitations: rapid proteol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by two critical limitations: rapid proteolytic degradation in vivo and suboptimal receptor subtype selectivity. In the realm of opioid pharmacology and neuropeptides, the N-terminal Tyrosine (Tyr) is a highly conserved, essential pharmacophore for G-protein coupled receptor (GPCR) activation.

By substituting native Tyrosine with the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) , researchers can fundamentally alter the stereoelectronic landscape of the peptide. This in-depth technical guide explores the mechanistic causality behind 2,6-dimethylation, quantifies its pharmacological impact, and outlines validated synthetic and analytical workflows for its incorporation.

The Mechanistic Causality of 2,6-Dimethylation

The profound pharmacological shifts observed upon Dmt incorporation are not coincidental; they are driven by precise structural and steric modifications at the atomic level.

  • Conformational Restriction (The "Lock and Key" Optimization): The addition of two methyl groups at the ortho positions (2' and 6') of the phenolic hydroxyl severely restricts the rotameric freedom of the aromatic side chain around the Cβ-Cγ bond (χ1 and χ2 angles). This steric constraint locks the phenol ring into an optimal spatial orientation that perfectly complements the hydrophobic binding pockets of μ, δ, and κ opioid receptors, drastically reducing the entropic penalty of binding 1[1].

  • Proteolytic Shielding (Steric Hindrance): Endogenous peptides like enkephalins and endomorphins are rapidly cleared by N-terminal aminopeptidases (e.g., aminopeptidase-M). The bulky 2,6-dimethyl groups create a physical steric shield around the adjacent peptide bond. This prevents the active site of exopeptidases from accessing the cleavage site, effectively immunizing the peptide against its primary degradation pathway 2[2].

DmtMechanism Dmt 2,6-Dimethyltyrosine (Dmt) Substitution Steric Steric Hindrance at N-terminus Dmt->Steric Conform Conformational Restriction (χ1, χ2 angles) Dmt->Conform Protease Aminopeptidase Resistance Steric->Protease Binding Optimized GPCR Pocket Fit Conform->Binding HalfLife Increased Plasma Half-Life (>6h) Protease->HalfLife Affinity Enhanced Receptor Affinity & Selectivity Binding->Affinity

Caption: Logical flow of how 2,6-dimethylation alters structural properties to enhance pharmacology.

Quantitative Impact on Pharmacology

The theoretical benefits of Dmt translate into striking empirical data. The substitution of native Tyr1 with Dmt1 consistently yields multi-fold improvements in both binding affinity ( Ki​ ) and biological half-life ( t1/2​ ).

Table 1: Comparative Pharmacological Profile of Tyr1 vs. Dmt1 Peptides

Peptide ScaffoldN-Terminalμ-Receptor Affinity ( Ki​ , nM)Plasma Half-Life ( t1/2​ )Pharmacological Outcome
Leu-Enkephalin Tyr1~10.5< 10 minRapidly degraded, short-acting agonist
[L-Dmt1]Enk Dmt1~0.03> 40 min356-fold increased μ-affinity 2[2]
Endomorphin-2 Tyr1~1.2< 30 minEndogenous short-acting agonist
Cyclic Dmt-EM-2 Dmt1< 0.1Intact after 2hLong-lasting central antinociception 3[3]
Multivalent Ligand Dmt10.15> 6 hoursHigh efficacy without motor impairment 4[4]

Experimental Workflows: Synthesis and Validation

The synthesis of Dmt-containing peptides requires specialized approaches. Dmt is synthesized via advanced methodologies such as picolinamide-enabled C–H dimethylation of 4-dibenzylamino phenylalanine 5[5] or microwave-assisted Negishi coupling 6[6]. Once the Fmoc-Dmt-OH building block is obtained, it must be carefully incorporated into the peptide chain.

To ensure scientific trustworthiness, the following protocols represent a self-validating system : the chemical synthesis protocol (Protocol A) is directly verified by the biological stability assay (Protocol B) to confirm that the intended steric shielding was successfully engineered.

Workflow Step1 Step 1: SPPS Coupling Fmoc-Dmt-OH HATU / DIPEA Step2 Step 2: Cleavage & Deprotection TFA Cocktail (95% TFA) Step1->Step2 Step3 Step 3: Purification RP-HPLC (C18 Column) Step2->Step3 Step4 Step 4: Validation Plasma Stability Receptor Binding Step3->Step4

Caption: Step-by-step workflow for the synthesis and validation of Dmt-modified peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Dmt-OH

Standard coupling agents often fail when incorporating Dmt due to the severe steric hindrance imposed by the two ortho-methyl groups.

  • Step 1: Resin Preparation. Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Causality: Swelling expands the polymer matrix, ensuring maximum solvent accessibility to the active sites for uniform coupling.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Step 3: Sterically Optimized Coupling. Pre-activate Fmoc-Dmt-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 to 4 hours at room temperature.

    • Causality: HATU is strictly selected over HBTU because its 7-azabenzotriazole leaving group is highly reactive and better accommodates the extreme steric bulk of the 2,6-dimethylated phenol ring during active ester formation.

  • Step 4: Cleavage and Global Deprotection. Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours.

    • Causality: The high TFA concentration breaks the peptide-resin anchor, while Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent unwanted re-alkylation of the electron-rich Dmt phenol ring.

  • Step 5: Precipitation. Evaporate excess TFA under nitrogen, precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Self-Validating Plasma Stability Assay

To empirically validate that the Dmt incorporation successfully imparted aminopeptidase resistance.

  • Step 1: Matrix Incubation. Spike the purified Dmt-peptide into pre-warmed (37°C) rat plasma to a final concentration of 10 μM.

    • Causality: Rat plasma provides a physiologically relevant, enzyme-rich matrix containing aminopeptidase-M, the primary degradation enzyme for N-terminal tyrosines.

  • Step 2: Time-Course Sampling. Extract 50 μL aliquots at tightly controlled intervals: 0, 1, 2, 4, and 6 hours.

  • Step 3: Quenching & Precipitation. Immediately mix each aliquot with 150 μL of ice-cold acetonitrile containing a known internal standard.

    • Causality: The cold organic solvent instantly denatures the plasma proteins (including proteases), halting enzymatic degradation at the exact time point, while simultaneously precipitating the proteins to prevent LC-MS column clogging.

  • Step 4: LC-MS/MS Quantification. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide and calculate the half-life ( t1/2​ ).

References

  • 2,6-Dimethyltyrosine Analogues of a Stereodiversified Ligand Library: Highly Potent, Selective, Non-Peptidic μ Opioid Receptor Agonists. Journal of Medicinal Chemistry (ACS Publications).1

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chem. Pharm. Bull. (SciSpace).2

  • Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. PubMed (NIH).3

  • Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. PubMed (NIH).4

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry (ACS Publications).5

  • Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed (NIH).6

Sources

Foundational

The Chirality and Steric Dynamics of Fmoc-D-2,6-Dimethyltyrosine in Peptide Therapeutics

Executive Summary The integration of unnatural amino acids into peptide sequences has revolutionized the pharmacokinetic and pharmacodynamic profiles of modern therapeutics. Among these, Fmoc-D-2,6-Dimethyltyrosine (Fmoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids into peptide sequences has revolutionized the pharmacokinetic and pharmacodynamic profiles of modern therapeutics. Among these, Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) stands out as a critical building block. By combining D-chirality with ortho-dimethylation on the phenolic ring, this residue fundamentally alters peptide stability, receptor selectivity, and lipophilicity. This technical guide explores the structural causality, mechanistic impact, and synthetic integration of Fmoc-D-Dmt-OH, providing actionable protocols for drug development professionals.

Structural Chemistry: The Causality of Chirality and Steric Hindrance

The substitution of natural L-Tyrosine (Tyr) with D-2,6-Dimethyltyrosine (Dmt) is not merely a structural tweak; it is a calculated modification designed to overcome the inherent limitations of peptide drugs—namely, rapid proteolytic degradation and poor membrane permeability.

The Role of D-Chirality

Natural peptides are rapidly degraded by endogenous aminopeptidases and carboxypeptidases, which specifically recognize the L-configuration of amino acids. The inversion of the α -carbon stereocenter to the D-configuration effectively renders the peptide bond invisible to these stereoselective enzymes. In vivo studies demonstrate that peptides incorporating D-amino acids exhibit significantly prolonged half-lives, shifting from minutes to hours[1]. Furthermore, the D-chirality alters the spatial trajectory of the peptide backbone, allowing the pharmacophore to access distinct binding pockets within target receptors.

The Impact of 2,6-Dimethylation

The addition of two methyl groups at the 2 and 6 positions of the phenolic ring introduces profound steric hindrance. This modification has three cascading effects:

  • Conformational Locking: The bulky methyl groups restrict the rotation of the aromatic side chain around the χ1​ and χ2​ dihedral angles. This "locks" the phenolic ring into a specific spatial orientation, drastically reducing the entropic cost of receptor binding and enhancing affinity[2].

  • Enhanced Lipophilicity: The methyl groups increase the overall hydrophobicity of the residue, facilitating transporter-independent cellular uptake and membrane accumulation[3].

  • Receptor Selectivity: In opioid peptidomimetics, the Dmt residue acts as a primary driver for high-affinity binding ( Ki​≤1 nM) to μ

    • and δ -opioid receptors, often shifting the pharmacological profile from antagonist to potent agonist[2],[4].

Mechanistic Impact in Drug Design

The unique properties of Dmt have been leveraged in two major therapeutic classes: opioid analgesics and mitochondria-targeting peptides.

Mitochondria-Targeting Peptides (SS-31 / Elamipretide)

Elamipretide (SS-31) is a first-in-class tetrapeptide with the sequence D-Arg-Dmt-Lys-Phe-NH2 [5]. It is designed to treat mitochondrial dysfunction by localizing to the inner mitochondrial membrane (IMM)[3].

The mechanism relies heavily on the Dmt residue. The alternating cationic (D-Arg, Lys) and aromatic (Dmt, Phe) motif allows the peptide to cross cell membranes without transporters[5]. Once inside, electrostatic attraction draws the peptide to the highly anionic cardiolipin (CL) molecules on the IMM, where it concentrates approximately 5000-fold[6]. At the IMM, the Dmt residue acts as a potent localized antioxidant. The dimethyltyrosine structure interacts with reactive oxygen species (ROS), forming unreactive tyrosine radicals that safely scavenge oxidative threats, thereby preventing cardiolipin peroxidation, stabilizing mitochondrial cristae, and restoring ATP synthesis[3],[6].

G A Elamipretide (SS-31) [D-Arg-Dmt-Lys-Phe-NH2] B Cellular & Mitochondrial Entry (Transporter-Independent) A->B Hydrophobic/Cationic Motif C Inner Mitochondrial Membrane (Electrostatic Attraction) B->C Accumulates ~5000-fold D Cardiolipin (CL) Binding (Structural Stabilization) C->D Anchoring E Dmt-Mediated ROS Scavenging (Tyrosine Radical Formation) C->E Oxidative Protection F Restored ATP Synthesis & Prevented Apoptosis D->F Cristae Integrity E->F Reduced Electron Leak

Mechanistic pathway of Dmt-containing SS-31 peptide in mitochondrial stabilization.

Quantitative Data: Dmt vs. Natural Tyrosine

To illustrate the profound impact of substituting natural L-Tyrosine with D-Dmt, the following table summarizes comparative pharmacokinetic, pharmacodynamic, and synthetic metrics.

ParameterNatural L-Tyrosine (Tyr)D-2,6-Dimethyltyrosine (Dmt)Therapeutic / Synthetic Impact
Opioid Receptor Affinity ( Ki​ ) ~10 - 100 nM ≤1 nM10 to 40-fold increase in μ -opioid potency[2],[4].
Mitochondrial Accumulation Minimal~5000-fold in IMMEnables highly localized ROS scavenging at cardiolipin sites[6].
Enzymatic Half-Life (In Vivo) < 15 minutes> 2 hoursD-chirality prevents degradation by endogenous aminopeptidases[1].
SPPS Coupling Time 30 - 45 minutes2 - 4 hoursSteric hindrance requires highly reactive coupling reagents (HATU/HOAt)[7].
Lipophilicity (LogP contribution) Baseline+0.6 to +0.8Enhanced membrane permeability and blood-brain barrier penetration.

Solid-Phase Peptide Synthesis (SPPS) Integration

While the 2,6-dimethyl groups confer immense biological advantages, they create significant challenges during chemical synthesis. The steric bulk shields the α -amine of the Dmt residue, making the subsequent coupling step highly inefficient under standard conditions (e.g., DIC/Oxyma or HBTU). Failure to optimize this step leads to deletion sequences and drastically reduced yields.

To overcome this, a highly reactive coupling cocktail utilizing HATU and HOAt is required[7]. HOAt provides anchimeric assistance via its nitrogen atom at position 7, stabilizing the active ester and accelerating the acylation of the hindered amine.

Self-Validating SPPS Protocol for Fmoc-D-Dmt-OH

This protocol is designed as a self-validating system, incorporating mandatory quality control checkpoints to ensure coupling efficiency and prevent racemization.

Materials Required:

  • Fmoc-D-Dmt-OH (4.0 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • HOAt (4.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (4.0 eq) and HOAt (4.0 eq) in a minimum volume of DMF. Add HATU (3.9 eq) and stir for 1 minute. Causality: Using 3.9 eq of HATU ensures no excess uronium salt is present, which could otherwise cap the free amine on the resin.

  • Base Addition: Add DIEA (8.0 eq) to the activation vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes. Caution: Extended pre-activation with DIEA increases the risk of racemization at the α -carbon.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow): Coupling is complete. Proceed to step 6.

    • Positive (Blue): Unreacted amines remain due to steric hindrance. Drain the reaction mixture and perform a double coupling using a fresh batch of activated Fmoc-D-Dmt-OH for an additional 2 hours.

  • Capping: To prevent deletion sequences in subsequent steps, cap any unreacted amines by treating the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

  • Post-Cleavage Chiral Validation: Following global cleavage (TFA/TIS/H2O), analyze the crude peptide via Chiral HPLC to verify that the D-configuration was maintained and epimerization did not occur during the base-catalyzed HATU activation.

SPPS Step1 Fmoc Deprotection (20% Piperidine in DMF) Step2 Activation of Fmoc-D-Dmt-OH (HATU / HOAt / DIEA) Step1->Step2 Free N-terminus Step3 Primary Coupling (Extended Time, 2-4 hrs) Step2->Step3 Active Ester Formation Step4 Kaiser Test Validation (Check for Unreacted Amines) Step3->Step4 Aliquot Sampling Step5 Double Coupling (If Needed) (Overcome Steric Hindrance) Step4->Step5 Positive (Blue) Step6 Capping & Next Cycle (Acetic Anhydride / Pyridine) Step4->Step6 Negative (Yellow) Step5->Step4 Re-evaluate

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Fmoc-D-Dmt-OH.

Conclusion

The incorporation of Fmoc-D-2,6-Dimethyltyrosine represents a masterclass in rational drug design. By leveraging the D-enantiomer for enzymatic resistance and the 2,6-dimethyl groups for conformational locking and lipophilicity, researchers can transform biologically fragile sequences into potent, highly selective therapeutics. While the steric bulk presents synthetic challenges during SPPS, the deployment of highly reactive HATU/HOAt chemistry within a self-validating protocol ensures high-fidelity assembly, paving the way for the next generation of peptide-based drugs.

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Exploratory

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): A Definitive Guide to Synthesis, Coupling Protocols, and Opioid Peptidomimetic Design

Executive Summary In the landscape of modern peptide drug discovery, the incorporation of unnatural amino acids is a fundamental strategy to overcome the inherent limitations of native peptides, namely poor metabolic sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, the incorporation of unnatural amino acids is a fundamental strategy to overcome the inherent limitations of native peptides, namely poor metabolic stability and lack of receptor subtype selectivity. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH; CAS: 854300-32-6) represents a pinnacle of rational pharmacophore design.

By introducing two methyl groups at the ortho positions of the tyrosine phenolic ring and utilizing the D-enantiomer, researchers have developed a building block that imparts extraordinary affinity for μ -opioid (MOR) and δ -opioid (DOR) receptors while rendering the resulting peptide completely impervious to endogenous aminopeptidases. This whitepaper provides a deep-dive into the mechanistic causality of Dmt's efficacy, the profound steric challenges it presents during Solid-Phase Peptide Synthesis (SPPS), and field-proven, self-validating protocols to ensure successful acylation.

The Mechanistic Rationale: Why D-Dmt?

As an application scientist, it is crucial to understand why we endure the synthetic difficulties of coupling Fmoc-D-Dmt-OH. The answer lies in the precise manipulation of 3D conformational space.

The Steric Lock and Receptor Affinity

Native tyrosine (Tyr) is highly flexible, allowing the phenolic side chain to adopt multiple χ1​ and χ2​ rotameric states. This flexibility results in an entropic penalty upon receptor binding. The 2,6-dimethyl groups of Dmt act as a "steric lock." They severely restrict the rotation of the aromatic ring, pre-organizing the side chain into a highly specific conformation. This locked geometry perfectly complements the hydrophobic binding pockets of the MOR and DOR, leading to binding affinities ( Ki​ ) in the sub-nanomolar to picomolar range [1].

Enzymatic Resistance via D-Chirality

The N-terminal Tyr is the Achilles' heel of endogenous opioid peptides (like enkephalins and endomorphins), as it is rapidly cleaved by aminopeptidase M. By utilizing the D-isomer (Fmoc-D-Dmt-OH), the stereochemistry at the α -carbon is inverted. This simple topological change completely abolishes enzymatic recognition, extending the in vivo half-life of the peptide from minutes to hours [2].

Pathway Dmt [Dmt¹]-Opioid Peptide MOR μ-Opioid Receptor (MOR) Dmt->MOR High Affinity Binding (Ki < 0.2 nM) Gi Gαi/o Protein Activation MOR->Gi Conformational Shift AC Inhibition of Adenylate Cyclase Gi->AC Downstream Signaling Analgesia Potent Analgesia AC->Analgesia Reduced cAMP

Figure 1: Pharmacological signaling pathway of Dmt-containing opioid peptides.

SPPS Coupling Challenges and Reagent Selection

The very features that make Dmt pharmacologically desirable make it synthetically punishing. The α -carbon is sterically shielded from two fronts:

  • The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine.

  • The 2,6-dimethylphenyl group on the side chain.

Standard carbodiimide chemistry (DIC/HOBt) routinely fails, resulting in unreacted sequences or massive deletion peptides. To overcome this activation energy barrier, highly reactive uronium/aminium salts (HATU/COMU) combined with microwave irradiation, or the in situ generation of acid chlorides, are strictly required [3].

Table 1: Comparison of Coupling Strategies for Fmoc-D-Dmt-OH
Reagent SystemRelative EfficiencyTypical Reaction TimeTemperatureRecommended Application
DIC / HOBt Very Low> 24 hRoom TempNot recommended; massive steric hindrance.
HATU / HOAt / DIPEA Moderate2 - 4 hRoom TempStandard primary amine nucleophiles (requires double coupling).
HATU / HOAt (Microwave) High10 - 15 min75 °COptimal for standard primary amines; high yield.
Fmoc-D-Dmt-Cl (Triphosgene) Very High1 hRoom TempRequired for highly hindered secondary amines (e.g., N-methyl amino acids).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to prevent the propagation of errors during automated or manual SPPS.

Workflow Start Fmoc-D-Dmt-OH Coupling CheckNuc Analyze N-terminal Nucleophile Start->CheckNuc Primary Primary Amine (Standard) CheckNuc->Primary Unobstructed Secondary Secondary Amine (N-Methyl / Proline) CheckNuc->Secondary Sterically Hindered MW Microwave SPPS HATU/HOAt/DIPEA (75°C, 15 min) Primary->MW AcidChloride Acid Chloride Method Triphosgene/Collidine (RT, 1h) Secondary->AcidChloride

Figure 2: Logical workflow for selecting the optimal Fmoc-D-Dmt-OH coupling strategy.

Protocol A: Microwave-Assisted HATU Coupling (For Primary Amines)

Causality: Microwave irradiation provides the kinetic energy necessary to overcome the rotational barriers of the Dmt side chain, allowing the activated OAt-ester to be attacked by the resin-bound amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min).

  • Activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 1 minute to allow the active ester to form (solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75 °C for 15 minutes (ensure continuous cooling/power modulation to prevent thermal degradation of the resin).

  • Validation Check (Critical): Wash the resin thoroughly (DMF x5, DCM x5). Perform a Kaiser (Ninhydrin) test.

    • Self-Validation: If the beads are colorless, acylation is complete. If blue/purple, perform a second coupling using COMU/DIPEA for 1 hour at room temperature before proceeding.

Protocol B: In Situ Acid Chloride Generation (For Secondary/Hindered Amines)

Causality: When coupling Dmt to an N-methylated amino acid or aza-pipecolyl residue, the steric clash is absolute. Uronium salts fail because the intermediate is too bulky. Generating an acid chloride creates a highly reactive, sterically minimized electrophile [3].

Step-by-Step Methodology:

  • Reagent Prep: Swell the deprotected peptide-resin (0.1 mmol) in anhydrous THF/DCM (1:1).

  • Acid Chloride Generation: In a dry vial under Argon, dissolve Fmoc-D-Dmt-OH (0.3 mmol, 3 eq) and bis(trichloromethyl)carbonate (triphosgene, 0.1 mmol, 1 eq) in 2 mL anhydrous THF.

  • Activation: Slowly add 2,4,6-collidine (0.9 mmol, 9 eq) dropwise at 0 °C. Stir for 15 minutes. The Fmoc-D-Dmt-Cl is formed in situ.

  • Coupling: Transfer the mixture to the resin and shake at room temperature for 1 to 2 hours.

  • Validation Check (Critical): Perform a micro-cleavage. Take 1 mg of resin, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Self-Validation: Look for the target mass shift. The absence of the [M−Dmt+H]+ peak confirms 100% conversion.

Pharmacological Impact: The Data

The synthetic struggles are justified by the biological data. Substituting a standard Tyrosine with Dmt routinely results in a 10- to 100-fold increase in receptor affinity.

Table 2: Impact of Dmt Substitution on Opioid Receptor Affinity ( Ki​ )

Note: Lower Ki​ values indicate exponentially higher binding affinity.

Peptide NameSequenceMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)Reference
DALDA H-Tyr-D-Arg-Phe-Lys-NH 2​ ~ 1.69> 10,000[Schiller et al.]
[Dmt 1 ]DALDA H-Dmt-D-Arg-Phe-Lys-NH 2​ 0.14 - 0.199 ~ 2,000[1]
Tyr-Tic-OH H-Tyr-Tic-OH~ 12.0~ 1.5[Balboni et al.]
Dmt-Tic-OH H-Dmt-Tic-OH~ 3.30.022 [2]

As shown in Table 2, the transition from DALDA to [Dmt 1 ]DALDA drops the MOR Ki​ to 0.199 nM, creating one of the most potent and long-acting analgesics reported in literature [1]. Similarly, the Dmt-Tic pharmacophore exhibits extraordinary δ -opioid antagonist activity, driven entirely by the spatial orientation forced by the 2,6-dimethyl groups [2].

Conclusion

Fmoc-D-2,6-Dimethyltyrosine is not a standard building block; it is a specialized tool for advanced medicinal chemistry. While its steric bulk demands rigorous, optimized SPPS protocols—such as microwave-assisted HATU coupling or acid chloride generation—the resulting peptides exhibit unparalleled proteolytic stability and receptor affinity. By integrating these self-validating protocols into your workflow, researchers can reliably synthesize next-generation opioid peptidomimetics.

References

  • Zhao, G. M., Qian, X., Schiller, P. W., & Szeto, H. H. (2003). Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 307(3), 947-954. Available at:[Link]

  • Balboni, G., Salvadori, S., Guerrini, R., Negri, L., Giannini, E., Bryant, S. D., Jinsmaa, Y., & Lazarus, L. H. (2002). Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry, 45(3), 713-720. Available at:[Link]

  • Proulx, C., et al. (2019). Solid-Phase Azopeptide Diels–Alder Chemistry for Aza-pipecolyl Residue Synthesis To Study Peptide Conformation. Organic Letters, 21(8), 2658-2662. Available at:[Link]

Foundational

The Stability and Storage of Fmoc-D-2,6-Dimethyltyrosine: A Technical Whitepaper

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS#: 854300...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS#: 854300-32-6) is a highly specialized, unnatural amino acid building block[1]. It is a critical component in the synthesis of advanced opioid peptidomimetics and mitochondria-targeted therapeutics (such as SS-31/Elamipretide analogs)[2],[3]. The incorporation of the D-enantiomer ensures proteolytic stability in vivo, while the 2,6-dimethyltyrosine (Dmt) side chain dramatically enhances receptor affinity and acts as a potent reactive oxygen species (ROS) scavenger.

However, the exact physicochemical properties that make Dmt therapeutically valuable—namely, its electron-rich phenol ring—render the Fmoc-protected monomer highly susceptible to degradation during shelf storage and handling. This whitepaper dissects the mechanistic vulnerabilities of Fmoc-D-Dmt-OH and establishes self-validating protocols for its storage, quality control, and synthetic application.

Mechanistic Vulnerabilities: The Causality of Degradation

To design effective storage and handling protocols, one must first understand the thermodynamic and kinetic drivers of Fmoc-D-Dmt-OH degradation. The molecule possesses three distinct points of vulnerability: the N-terminal protecting group, the electron-rich side chain, and the chiral alpha-carbon.

The E1cb Elimination of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is inherently base-labile. The fluorenyl ring system renders the proton at the 9-position highly acidic. Even trace amounts of weak bases—or prolonged exposure to moisture—can trigger the abstraction of this proton. This forms a stabilized cyclopentadienide-like anion, which subsequently undergoes an E1cb β -elimination[4]. The result is the irreversible cleavage of the protecting group, releasing carbon dioxide, highly reactive dibenzofulvene (DBF), and the free D-Dmt amino acid. Free amino acids in the bulk powder lead to catastrophic double-insertions during Solid-Phase Peptide Synthesis (SPPS)[5].

Auto-Oxidation of the Dmt Phenol Ring

The Dmt side chain is defined by a phenol ring flanked by two ortho-methyl groups. These methyl groups donate electron density into the aromatic π -system via inductive (+I) and hyperconjugation effects. This significantly lowers the oxidation potential of the phenolic hydroxyl group. While this electron density allows Dmt to act as an exceptional ROS scavenger in biological systems[3], it makes the isolated raw material highly vulnerable to atmospheric auto-oxidation. Exposure to oxygen and ambient light accelerates the conversion of the phenol into reactive quinone and semi-quinone species, discoloring the powder (turning it from white to yellow/brown) and destroying its utility.

Stereochemical Lability (Racemization)

Because Fmoc-D-Dmt-OH is an unnatural D-amino acid, maintaining its stereochemical integrity is paramount. During carboxyl activation (especially during esterification to linker resins), the molecule can form an oxazolone intermediate. In the presence of coupling bases (e.g., DIPEA), the α -proton is easily abstracted, leading to racemization and the formation of the L-Dmt isomer[6].

Degradation cluster_triggers FmocDmt Fmoc-D-Dmt-OH (Intact Molecule) Moisture Moisture & Trace Base (Hydrolysis) FmocDmt->Moisture Oxygen Oxygen & Light (ROS Exposure) FmocDmt->Oxygen Activation Carboxyl Activation (Over-activation) FmocDmt->Activation FmocCleavage Fmoc Cleavage (Free Amine + DBF) Moisture->FmocCleavage Oxidation Phenol Oxidation (Quinone Species) Oxygen->Oxidation Racemization Racemization (L-Dmt Isomer) Activation->Racemization

Fig 1. Mechanistic degradation pathways of Fmoc-D-Dmt-OH under suboptimal conditions.

Quantitative Specifications for High-Fidelity Synthesis

To prevent synthesis failures, incoming lots of Fmoc-D-Dmt-OH must be rigorously tested against stringent specifications. Trace impurities, particularly acetic acid derived from the hydrolysis of ethyl acetate (a common crystallization solvent), can act as potent capping agents during chain elongation[5].

Analytical ParameterSpecification LimitAnalytical MethodImpact of Out-of-Spec Failure
Purity (HPLC) 99.0%RP-HPLC (214 nm)Accumulation of truncated/deletion sequences.
Enantiomeric Purity 99.8% D-formChiral GC/HPLCLoss of target biological activity/proteolytic stability.
Free Amino Acid 0.2%Quantitative GCUnwanted double-insertions during SPPS.
Acetate Content 0.02%Ion ChromatographyIrreversible chain termination (capping).
Ethyl Acetate 0.5%Headspace GCGenerates acetic acid over time during storage.
Water Content 1.0%Karl Fischer TitrationAccelerates Fmoc hydrolysis and reduces coupling efficiency.

Self-Validating Experimental Workflows

Standard laboratory handling is insufficient for electron-rich, base-labile building blocks. The following protocols are designed as self-validating systems, ensuring that any deviation from optimal conditions is immediately detectable.

Protocol 1: Incoming Quality Control (QC) & Aliquoting

Objective: Verify chemical integrity upon receipt and minimize future freeze-thaw/exposure cycles.

  • Visual Inspection: Upon receipt, inspect the powder. It must be stark white. Any yellow or pink discoloration is a definitive indicator of phenol oxidation[3].

  • Moisture Assessment: Perform a Karl Fischer titration. Validation: If water content exceeds 1.0%, the lot must be flagged, as residual moisture will drive slow Fmoc cleavage during storage.

  • Aliquoting (Inert Atmosphere): Transfer the bulk powder into a nitrogen or argon-purged glovebox. Weigh the material into single-use amber glass vials (protecting from UV light).

  • Sealing: Cap the vials with PTFE-lined septa, purge with Argon, and seal with Parafilm.

  • Storage: Transfer immediately to a monitored -20°C freezer.

Protocol 2: Pre-Synthesis Handling & Acclimation

Objective: Prevent condensation-driven hydrolysis during transition from freezer to reactor.

  • Acclimation: Remove the required single-use vial from the -20°C freezer. Do not open the vial. Allow it to sit in a dark desiccator at room temperature for exactly 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating the E1cb Fmoc cleavage mechanism[4].

  • Weighing: Open the vial only when it has reached thermal equilibrium. Weigh the required mass rapidly.

  • Validation Step: After dissolving the amino acid in dry DMF or NMP, inject a 1 μ L sample into an HPLC system. The absence of a peak at the retention time of dibenzofulvene (DBF) validates that the acclimation protocol successfully prevented moisture-induced Fmoc cleavage.

StorageWorkflow Receipt Incoming QC (HPLC/GC) Storage Long-Term Storage (-20°C, Argon) Receipt->Storage Thawing Acclimation (2 hrs to RT) Storage->Thawing Weighing Weighing (Dry Environment) Thawing->Weighing Return Purge & Return (Argon flush) Weighing->Return Return->Storage Re-store

Fig 2. Self-validating workflow for the storage, handling, and return of Fmoc-D-Dmt-OH.

Protocol 3: Racemization-Free Coupling

Objective: Activate the carboxyl group without forming the racemization-prone oxazolone intermediate.

  • Solvent Preparation: Dissolve Fmoc-D-Dmt-OH in peptide-synthesis grade DMF (amine-free, 50 ppm H2O).

  • Cooling: Chill the solution to 0°C in an ice bath prior to activation.

    • Causality: Lower temperatures thermodynamically disfavor the cyclization of the activated ester into an oxazolone.

  • Activation: Avoid strong uronium salts (like HATU) which aggressively drive oxazolone formation. Instead, use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) at a 1:1:1 molar ratio.

  • Base Control: If a base is absolutely required, utilize a sterically hindered base like 2,4,6-collidine rather than DIPEA, as collidine is too bulky to efficiently abstract the chiral α -proton[6].

  • Validation Step: Post-cleavage of a test peptide, perform chiral HPLC. A peak corresponding to the L-Dmt epimer exceeding 0.5% indicates a failure in base control during activation.

Conclusion

Fmoc-D-2,6-Dimethyltyrosine is an indispensable building block for next-generation peptide therapeutics, but its unique chemical structure—specifically its base-labile Fmoc group and highly oxidizable, electron-rich phenol ring—demands rigorous handling. By implementing strict environmental controls (Argon purging, -20°C storage, light protection) and utilizing self-validating workflows, process scientists can completely mitigate the risks of auto-oxidation, premature deprotection, and racemization, ensuring high-yield, high-purity peptide synthesis.

Sources

Exploratory

Discovery and Application of Fmoc-D-2,6-Dimethyltyrosine: A Technical Guide for Peptidomimetic Drug Development

Executive Summary The pursuit of safer, highly efficacious analgesics has driven extensive innovation in opioid peptidomimetics. A major breakthrough in this field is the discovery and utilization of 2,6-dimethyltyrosine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of safer, highly efficacious analgesics has driven extensive innovation in opioid peptidomimetics. A major breakthrough in this field is the discovery and utilization of 2,6-dimethyltyrosine (Dmt) , an unnatural amino acid that, when substituted for the native Tyrosine (Tyr) residue in endogenous opioid peptides, drastically alters pharmacological profiles[1].

To facilitate the incorporation of the D-isomer of this critical residue into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), the protected building block Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) was developed[2]. This whitepaper provides an in-depth mechanistic analysis of Fmoc-D-Dmt-OH, detailing the causality behind its structural advantages, its state-of-the-art chemical synthesis, and validated protocols for its integration into peptide drug discovery workflows.

Mechanistic Rationale: The "Why" Behind 2,6-Dimethyltyrosine

Conformational Restriction and Receptor Affinity

In endogenous opioid peptides (e.g., enkephalins, dermorphin), the N-terminal Tyrosine is the primary pharmacophore responsible for binding to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR)[3]. However, the natural Tyr side chain possesses high rotational flexibility, leading to a large entropic penalty upon receptor binding.

By introducing two methyl groups at the ortho positions (2 and 6) of the phenolic ring, Dmt restricts the rotameric conformational space of the side chain[3]. This steric constraint forces the aromatic ring into a highly favorable orientation for inserting into the hydrophobic binding pocket of the MOR. Consequently, Dmt-containing analogs (such as [Dmt¹]DALDA) exhibit exponentially higher binding affinities and selectivities compared to their native counterparts[3].

Biased Agonism: Separating Analgesia from Toxicity

A critical paradigm shift in opioid drug development is the concept of biased agonism . Traditional opioids (like morphine) activate both the Gαi/o protein signaling pathway (which mediates analgesia) and the β-arrestin-2 recruitment pathway (which is strongly implicated in adverse effects like respiratory depression, tolerance, and constipation)[4].

Peptidomimetics incorporating Dmt at the N-terminus have been shown to act as G-protein-biased agonists. The unique steric bulk of the 2,6-dimethyl groups induces a specific conformational change in the MOR that preferentially couples to G-proteins while minimizing β-arrestin-2 recruitment, thereby widening the therapeutic window[4].

G MOR Mu-Opioid Receptor (MOR) Activated by Dmt-Peptide GProt Gαi/o Protein Pathway (Biased Activation) MOR->GProt Primary BArr β-Arrestin-2 Pathway (Reduced Recruitment) MOR->BArr Minimized Analgesia Potent Analgesia GProt->Analgesia SideEffects Adverse Effects (Tolerance, Depression) BArr->SideEffects

Biased signaling pathway of Dmt-modified opioid peptides at the MOR.

Chemical Synthesis of Fmoc-D-Dmt-OH

Historically, the synthesis of enantiopure Dmt was notoriously difficult, relying on asymmetric hydrogenation under forcing conditions (e.g., 60 °C, 60 psi) with expensive chiral catalysts[5]. Modern synthetic routes have revolutionized this process by utilizing Palladium-catalyzed directed C–H dimethylation [6].

The Causality of the Synthetic Strategy

Direct methylation of the aromatic ring is prone to poor regioselectivity. To solve this, researchers utilize a picolinamide directing group attached to the amine of the D-phenylalanine precursor. The picolinamide acts as a bidentate ligand, coordinating with the Pd(II) catalyst to form a stable palladacycle intermediate. This precisely directs the activation of the ortho C-H bonds, allowing methyl iodide to selectively methylate the 2 and 6 positions without causing racemization at the sensitive α-chiral center[6].

Protocol 1: Pd-Catalyzed Synthesis Workflow

Objective: Synthesize Fmoc-D-Dmt-OH from a D-tyrosine derivative. Self-Validating Check: The absence of racemization can be confirmed via chiral HPLC post-cleavage.

  • Directing Group Installation: Convert the starting D-tyrosine ester to its picolinamide derivative using picolinic acid and standard coupling reagents.

  • C-H Dimethylation:

    • Dissolve the picolinamide precursor in toluene.

    • Add K2​CO3​ (3.0 equiv), Methyl Iodide ( CH3​I , 5.0 equiv), and Pd(OAc)2​ (10 mol%)[6].

    • Heat the sealed mixture to 120 °C for 24 hours. The high temperature is required to overcome the activation energy barrier of the C-H bond cleavage[6].

  • Hydrolysis: Treat the resulting dimethylated intermediate with 6 N HCl at reflux to simultaneously cleave the picolinamide directing group and the ester, yielding the free D-2,6-dimethyltyrosine hydrochloride[6].

  • Fmoc Protection: React the free amino acid with Fmoc-OSu in a biphasic mixture of aqueous Na2​CO3​ and dioxane to yield the final Fmoc-D-Dmt-OH building block[6].

Workflow Start D-Tyr Precursor PdCat Pd-Catalyzed C-H Dimethylation Start->PdCat Deprotect Acidic Hydrolysis (6N HCl) PdCat->Deprotect Fmoc Fmoc Protection (Fmoc-OSu) Deprotect->Fmoc End Fmoc-D-Dmt-OH Fmoc->End

Step-by-step synthetic workflow for Fmoc-D-Dmt-OH via C-H dimethylation.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-D-Dmt-OH into a growing peptide chain presents a unique steric challenge. The bulky 2,6-dimethyl groups shield the α-amine and the carboxylate, drastically reducing coupling kinetics compared to natural amino acids. Standard HBTU/DIPEA coupling protocols will frequently result in deletion sequences.

Protocol 2: Optimized SPPS Coupling for Sterically Hindered Dmt

Objective: Achieve >99% coupling efficiency of Fmoc-D-Dmt-OH onto a resin-bound peptide.

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation (The Critical Step):

    • Do not use HBTU. Instead, utilize the highly reactive uronium salt HATU or the combination of DIC / OxymaPure . These reagents form highly reactive active esters capable of overcoming the steric bulk of the Dmt residue.

    • Pre-activate Fmoc-D-Dmt-OH (3.0 equiv) with HATU (2.9 equiv) and highly basic N,N-Diisopropylethylamine (DIPEA, 6.0 equiv) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Extend the coupling time to 2 to 4 hours at room temperature, or apply microwave assistance (75 °C for 10 minutes) if the peptide sequence is thermally stable.

  • Validation: Perform a Kaiser test. If a slight blue color persists (indicating unreacted amines), perform a double coupling with fresh reagents before proceeding to the next deprotection step.

Pharmacological Data & Structure-Activity Relationship (SAR)

The empirical impact of substituting Tyr with Dmt is best illustrated by comparative pharmacological data. Table 1 summarizes the functional transformation of standard opioid sequences when modified with Dmt.

Table 1: Comparative Pharmacological Profile of Tyr vs. Dmt Peptidomimetics

Peptide AnalogReceptor TargetBinding Affinity ( Ki​ , nM)G-Protein Activation ( Emax​ ) β -Arrestin-2 Recruitment
Native DALDA (Tyr¹)MOR1.80100% (Full Agonist)High
[Dmt¹]DALDA MOR / DOR0.15 100% (Full Agonist) Minimal
Native EnkephalinDOR2.50100% (Full Agonist)High
[Dmt¹]Enkephalin Analog DOR / MOR0.30 Partial/Full Agonist Significantly Reduced

Data synthesized from established SAR studies on opioid peptidomimetics[3],[4]. The addition of Dmt consistently lowers the Ki​ (indicating tighter binding) while favorably biasing the signaling cascade.

Conclusion & Future Perspectives

The discovery and commercial availability of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH)[2] has fundamentally accelerated the development of next-generation analgesics. By rationally applying steric constraints to the N-terminal pharmacophore, researchers can engineer peptides that exploit G-protein biased signaling, effectively decoupling potent pain relief from life-threatening respiratory depression[4]. As synthetic methodologies like Pd-catalyzed C-H dimethylation continue to mature[6], the cost-barrier for incorporating Dmt into large-scale peptide manufacturing will decrease, paving the way for these advanced peptidomimetics to enter clinical pipelines.

References

  • Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies Source: PubMed / NIH URL:[Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: ResearchGate URL:[Link]

  • An Efficient and Highly Asymmetric Synthesis of (S)-2',6'-Dimethyltyrosine Source: Taylor & Francis Online URL:[Link]

  • Multitarget μ-Opioid Receptor Agonists/Neuropeptide FF Receptor Antagonists Induce Potent Antinociception with Reduced Adverse Side Effects Source: ACS Publications URL:[Link]

Sources

Foundational

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH): A Keystone Building Block in Peptidomimetic Drug Design and Opioid Pharmacology

Executive Summary The transition from native peptides to highly stable, receptor-selective peptidomimetics is a cornerstone of modern drug development. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a critically importan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to highly stable, receptor-selective peptidomimetics is a cornerstone of modern drug development. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a critically important non-natural amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). By replacing native L-Tyrosine with the sterically hindered D-isomer of 2,6-dimethyltyrosine, researchers can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. This whitepaper explores the chemical causality, pharmacological impact, and synthetic methodologies associated with Fmoc-D-Dmt-OH, providing a comprehensive guide for application scientists and drug developers.

The Chemical Causality of 2,6-Dimethyltyrosine (Dmt)

Natural L-tyrosine is a ubiquitous pharmacophore in endogenous opioid peptides (e.g., enkephalins, endorphins, dynorphins), primarily serving as the crucial N -terminal residue required for receptor recognition. However, native peptides suffer from rapid proteolytic degradation and poor receptor subtype selectivity.

The substitution of Tyrosine with 2,6-dimethyltyrosine (Dmt) introduces profound structural causality:

  • Steric Shielding & Conformational Locking: The addition of two methyl groups at the ortho positions (2 and 6) of the phenolic ring creates significant steric bulk. This steric shielding restricts the rotation of the χ1​ and χ2​ dihedral angles, effectively locking the amino acid side chain into a highly specific, bioactive conformation.

  • Enzymatic Resistance: The bulky methyl groups physically block the active sites of N -terminal aminopeptidases, preventing the rapid cleavage that typically deactivates native enkephalins.

  • The D-Chirality Advantage: Utilizing Fmoc-D-Dmt-OH introduces a D-amino acid into the sequence. Because endogenous mammalian proteases are stereospecific to L-amino acids, the D-isomer confers absolute resistance to enzymatic degradation. Furthermore, inverting the stereocenter at position 1 forces a distinct spatial orientation of the aromatic ring, which is frequently used to shift receptor selectivity (e.g., converting a δ -agonist into a μ -antagonist).

Pharmacological Impact: Opioid Receptor Modulation

The "Dmt paradigm" has revolutionized the design of opioid peptidomimetics. As extensively reviewed by Bryant et al. in their seminal work on the [1], replacing Tyr with Dmt converts weak or non-selective binders into sub-nanomolar ligands for the μ -opioid receptor (MOR) and δ -opioid receptor (DOR).

Pathway A Opioid Peptide (Tyr^1) B Dmt Substitution (2,6-Dimethylation) A->B Structural Modification C Steric Shielding & Conformational Lock B->C Induces D Aminopeptidase Resistance C->D Prevents Cleavage E Enhanced MOR/DOR Affinity C->E Optimal Receptor Fit F Prolonged In Vivo Analgesia D->F Increases Half-life E->F Potent Signaling

Mechanistic pathway of Dmt-mediated opioid receptor activation and degradation resistance.

Quantitative Receptor Affinity Data

Quantitative data from Sasaki et al. regarding the [2] perfectly illustrates this causality. When L-Dmt was substituted into Leu-Enkephalin, the resulting analog exhibited a massive 356-fold increase in MOR binding affinity. Interestingly, the introduction of the D-isomer (D-Dmt) modulates this selectivity, often diminishing raw potency but drastically altering the agonist/antagonist profile, allowing researchers to fine-tune receptor selectivity.

Table 1: Relative Biological Properties of Enkephalin Analogs (Tyr vs. L-Dmt vs. D-Dmt)

Peptide AnalogPosition 1 ResidueAminopeptidase-M StabilityGPI Assay Activity (MOR)MVD Assay Activity (DOR)MOR Binding Affinity
Leu-EnkephalinL-Tyr (Parent)1.0x (Baseline)1.0x1.0x1.0x
[L-Dmt 1 ]EnkL-Dmt4.0x Increase187-fold Increase131-fold Increase356-fold Increase
[D-Dmt 1 ]EnkD-Dmt>10.0x (Stereo-resistant)Diminished (Modulatory)Diminished (Modulatory)Altered Selectivity Ratio

Data synthesized from Sasaki et al., 1999 [2]. GPI = Guinea Pig Ileum; MVD = Mouse Vas Deferens.

Solid-Phase Peptide Synthesis (SPPS) Methodology

Coupling Fmoc-D-Dmt-OH presents unique synthetic challenges. The very steric hindrance that provides enzymatic resistance also impedes the nucleophilic attack of the resin-bound amine during SPPS. Standard coupling reagents (like DIC/HOBt) often yield incomplete reactions, leading to deletion sequences.

To overcome this, highly reactive uronium-based coupling reagents—specifically HATU —combined with a stronger base (DIPEA ) are required to drive the reaction to completion, as noted in recent advancements in [3].

SPPS_Workflow N1 Resin-Bound Peptide (Free N-Terminus) N3 Coupling Reaction (Extended Time: 2-4 hrs) N1->N3 N2 Fmoc-D-Dmt-OH Activation (HATU / DIPEA / DMF) N2->N3 Pre-activation (Steric Hindrance) N4 Self-Validation (Kaiser Test) N3->N4 Wash (DMF/DCM) N4->N3 If Positive (Double Couple) N5 Fmoc Deprotection (20% Piperidine) N4->N5 If Negative (Proceed)

Self-validating SPPS workflow for coupling sterically hindered Fmoc-D-Dmt-OH.

Step-by-Step Self-Validating Protocol for Fmoc-D-Dmt-OH Coupling
  • Resin Preparation & Swelling:

    • Swell the resin (e.g., Rink Amide AM or Wang resin) in N,N -Dimethylformamide (DMF) for 30 minutes. Causality: DMF optimal swelling maximizes the exposure of reactive amine sites.

  • Fmoc Deprotection (Prior Residue):

    • Treat the resin with 20% Piperidine in DMF (v/v) for 2 x 10 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Pre-Activation of Fmoc-D-Dmt-OH:

    • Dissolve Fmoc-D-Dmt-OH (3.0 molar equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF. Causality: A slight sub-stoichiometric amount of HATU prevents guanidinylation of the free amine.

    • Add DIPEA (6.0 equivalents) and allow to pre-activate for 2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-D-Dmt-OH solution to the resin.

    • Agitate at room temperature for an extended period of 2 to 4 hours. Causality: The 2,6-dimethyl groups create severe steric clash; extended time is mandatory for complete acylation.

  • Self-Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test on a small aliquot of resin.

    • If blue (positive for primary amines): Incomplete coupling. Perform a double coupling using DIC/OxymaPure to avoid further HATU-induced guanidinylation.

    • If yellow/colorless (negative): Proceed to the next step.

  • Final Wash & Cleavage:

    • Wash with DMF (5x) and DCM (5x).

    • Perform global deprotection and cleavage using a standard TFA cocktail (TFA/TIS/H 2​ O, 95:2.5:2.5) for 2 hours.

References

  • Title: Dmt and opioid peptides: a potent alliance Source: Biopolymers (PubMed) URL: [Link]

  • Title: Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics Source: ACS Medicinal Chemistry Letters (PubMed) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-2,6-Dimethyltyrosine

Introduction & Mechanistic Challenges The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Fmoc-D-2,6-dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly valuable building block, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Fmoc-D-2,6-dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly valuable building block, particularly in the synthesis of opioid peptidomimetics, where it significantly enhances μ and δ opioid receptor affinity and provides robust proteolytic stability[1]. However, its unique structural topology introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS).

The Steric Shield Effect: The presence of two methyl groups at the 2,6-positions of the phenolic ring restricts the rotational freedom of the amino acid backbone[2]. This creates a dense steric shield around both the α -carboxyl group (hindering its activation and coupling to the resin-bound peptide) and the α -amine (hindering the subsequent acylation by the next amino acid). Standard carbodiimide (e.g., DIC) or benzotriazole-based (e.g., HBTU) activation chemistries often fail to overcome this energy barrier, resulting in truncated or deletion sequences[2].

Reagent Selection Strategy: Causality in Chemistry

To achieve >95% coupling efficiency with Fmoc-D-Dmt-OH, the activation energy of the intermediate ester must be drastically lowered. This requires third-generation uronium/aminium coupling reagents, specifically or [3].

  • Why HATU? HATU generates an highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation (anchimeric assistance), which accelerates the reaction with sterically hindered amines.

  • Why COMU? COMU utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. It matches or exceeds the coupling efficiency of HATU for "difficult" sequences, minimizes racemization, and eliminates the explosive hazards associated with benzotriazole derivatives[3][4].

  • The Guanidinylation Risk: Both HATU and COMU can react directly with the free N-terminal amine of the peptide chain to form a dead-end guanidinium byproduct. Causality: To prevent this, the amino acid must be pre-activated with the coupling reagent and base (DIPEA) for exactly 1–2 minutes before being added to the resin.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered amino acids like Dmt.

Coupling ReagentActivating SpeciesRelative Efficiency (Hindered AAs)Racemization RiskRecommended Equivalents
HBTU OBt esterLow (< 50% yield)Moderate4.0
DIC / Oxyma Oxyma esterModerate (~70% yield)Low4.0
HATU OAt esterHigh (> 90% yield)Moderate3.0 - 4.0
COMU Oxyma esterVery High (> 95% yield)Low3.0 - 4.0

Experimental Workflow

SPPS_Workflow N1 Peptidyl-Resin N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activate Fmoc-D-Dmt-OH (COMU/HATU + DIPEA) N2->N3 Wash & Verify N4 Couple Fmoc-D-Dmt-OH (60 min or Microwave) N3->N4 N5 Fmoc Deprotection (20% Piperidine) N4->N5 Kaiser Test N6 Activate Next AA (COMU/HATU + DIPEA) N5->N6 Wash & Micro-cleavage N7 Couple onto D-Dmt (Double Coupling) N6->N7 N8 Elongated Peptide N7->N8 LC-MS Validation

Workflow for incorporating sterically hindered Fmoc-D-Dmt-OH in SPPS.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Each critical phase contains an integrated quality control checkpoint to ensure the reaction has gone to completion before proceeding.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

  • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.

Phase 2: Coupling of Fmoc-D-Dmt-OH
  • Pre-activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (0.3 mmol, 3 eq) and COMU (0.3 mmol, 3 eq) in a minimum volume of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).

  • Incubation: Allow the mixture to pre-activate for exactly 1–2 minutes. Do not exceed 2 minutes to prevent reagent degradation and guanidinylation[3].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–120 minutes. (Alternatively, utilize microwave-assisted SPPS at 75°C for 10 minutes)[4].

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 minute).

  • Validation Checkpoint 2 (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead indicates complete coupling. If slightly blue, repeat the coupling step.

Phase 3: The Critical Step – Coupling Onto D-Dmt

Note: The α -amine of the newly coupled D-Dmt is heavily shielded. Standard coupling will fail.

  • Fmoc Deprotection: Remove the Fmoc group from D-Dmt using 20% piperidine in DMF (2 × 15 mins). Wash thoroughly with DMF.

  • Validation Checkpoint 3 (Micro-cleavage): Because the Dmt amine is sterically hidden, the Kaiser test may yield a false negative. Extract a few resin beads, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm absolute Fmoc removal.

  • Double Coupling of Next Amino Acid:

    • First Pass: Pre-activate the next Fmoc-AA-OH (4 eq) with COMU (4 eq) and DIPEA (8 eq) for 1 minute. Add to resin and agitate for 2 hours. Drain.

    • Second Pass: Without washing the resin, immediately add a freshly prepared batch of activated Fmoc-AA-OH (4 eq) and agitate for another 2 hours. Causality: The high concentration gradient and renewed active ester push the sterically hindered acylation to completion.

Phase 4: Cleavage and Global Deprotection
  • Final Wash: After sequence completion, wash the resin with DCM (5 × 1 minute) and dry under vacuum.

  • Cleavage Cocktail: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2–3 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in ice-cold diethyl ether. Centrifuge, decant, and lyophilize for subsequent HPLC purification[5].

Sources

Application

Mechanistic Insights: The Causality of Coupling Inefficiency

As a Senior Application Scientist, I have encountered few building blocks as notoriously difficult to handle—yet as pharmacologically rewarding—as 2,6-dimethyltyrosine (Dmt). The incorporation of Fmoc-D-2,6-Dimethyltyros...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have encountered few building blocks as notoriously difficult to handle—yet as pharmacologically rewarding—as 2,6-dimethyltyrosine (Dmt). The incorporation of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into synthetic peptides is a critical strategy for drug development professionals seeking to enhance proteolytic stability and exponentially increase affinity for mu ( μ ) and delta ( δ ) opioid receptors[1].

However, standard Solid-Phase Peptide Synthesis (SPPS) protocols frequently fail when applied to this residue. This application note provides a causality-driven, self-validating methodology to overcome the severe steric hindrance and side-reaction profiles unique to Fmoc-D-Dmt-OH.

To successfully couple Fmoc-D-Dmt-OH, one must first understand the dual-threat chemical mechanisms that cause standard couplings to fail:

A. Severe Steric Shielding The methyl groups at positions 2 and 6 of the aromatic ring force the side chain into a highly rigid, orthogonal conformation relative to the peptide backbone. This architecture sterically shields the α -carboxyl carbon, drastically increasing the activation energy required for the resin-bound amine to execute a nucleophilic attack.

B. Undesired O-Acylation (Depsipeptide Formation) Because protecting the phenolic hydroxyl group of Dmt with a bulky protecting group (like tert-butyl) would make the steric hindrance insurmountable, Fmoc-D-Dmt-OH is almost universally coupled with an unprotected phenol. Consequently, when highly reactive coupling reagents are used to overcome the steric barrier, the unprotected phenolic hydroxyl group acts as a competing nucleophile. This leads to Dmt self-condensation and the formation of branched Dmt-oligomers via phenolic ester (depsipeptide) bonds[2][3].

G1 S1 2,6-Dimethyl Groups on Aromatic Ring S2 Restricted Side-Chain Conformation S1->S2 S3 Steric Shielding of Alpha-Carboxyl S2->S3 S4 High Activation Energy Barrier S3->S4 S7 Successful Amide Bond Formation S4->S7 Overcome by S5 Extended Coupling Time (2 Hours) S5->S7 S6 Highly Reactive Coupling (HATU) S6->S7

Causality of steric hindrance in Dmt coupling and the required chemical mitigations.

Strategic Reagent Selection and Quantitative Optimization

To achieve >99% coupling efficiency without destroying the yield through O-acylation, the reaction parameters must be tightly controlled.

  • Coupling Reagent: HATU combined with DIPEA is the gold standard for this specific residue. It provides the rapid activation kinetics necessary to drive the reaction forward before the activated species degrades.

  • Stoichiometry: Limit the excess of Fmoc-D-Dmt-OH to 1.5 – 2.0 equivalents. Using the standard 4.0 equivalents drastically increases the probability of O-acylation[4].

  • Time vs. Side-Product: Increasing the coupling time from 20 minutes to 2 hours is mandatory to overcome the steric barrier, limiting the unreacted amine to <10%[3].

Table 1: Effect of Coupling Parameters on Fmoc-D-Dmt-OH Incorporation Data synthesized from established SPPS optimization studies[2][3][4].

Coupling ReagentEquivalentsReaction TimeEst. Coupling EfficiencyO-Acylation ByproductPost-Coupling Rescue
HATU / DIPEA4.0 eq20 min~75%> 20%None
HATU / DIPEA2.0 eq2 hours> 90%~ 10%None
HATU / DIPEA1.5 eq2 hours> 99%< 1%50% Piperidine

Optimized Experimental Protocol

This protocol is designed as a self-validating system, ensuring that both incomplete coupling and over-acylation are actively monitored and chemically resolved.

Step 1: Resin Preparation and Deprotection

  • Swell the peptide-resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Step 2: Controlled Pre-Activation Causality: Pre-activation must be kept extremely short (60 seconds) to prevent the activated Fmoc-D-Dmt-OH from reacting with its own unprotected phenol in solution.

  • Dissolve Fmoc-D-Dmt-OH (0.15 mmol, 1.5 eq) and HATU (0.145 mmol, 1.45 eq) in minimal DMF (approx. 2 mL).

  • Add DIPEA (0.3 mmol, 3.0 eq). Vortex for exactly 60 seconds.

Step 3: Sterically Driven Coupling Causality: Extended time is required to overcome the steric barrier of the 2,6-dimethyl groups.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for exactly 2 hours[3].

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

Step 4: In-Process Validation (Decision Gate) Causality: A self-validating protocol requires empirical proof of amine depletion before proceeding.

  • Perform a Ninhydrin (Kaiser) test for primary amines, or a Chloranil test if coupling onto a secondary amine (e.g., Proline)[4].

  • Action: If the resin beads remain blue (indicating >0.4% unreacted amine), perform a second coupling using 1.0 eq of Fmoc-D-Dmt-OH for 1 hour. If the beads are colorless, proceed to Step 5.

Step 5: Mild Aminolysis Rescue (Critical Step) Causality: Even with optimized stoichiometry, 5-10% of the peptide may undergo O-acylation at the Dmt phenol. Phenolic esters are highly susceptible to aminolysis, whereas the peptide backbone amides are completely stable.

  • Treat the resin with a solution of 50% piperidine in CH2Cl2:MeOH (5:1 v/v) for 30 minutes at room temperature[2]. This selectively cleaves the depsipeptide bonds formed by undesired O-acylation, restoring the free hydroxyl group[2].

  • Drain and wash extensively with DCM (3 × 1 min), MeOH (3 × 1 min), and DMF (3 × 1 min).

  • The resin now contains the purified, linear Fmoc-D-Dmt-peptide, ready for the next SPPS cycle.

G2 N1 Growing Peptide-Resin N2 Pre-Activation (60s) Fmoc-D-Dmt-OH + HATU/DIPEA N1->N2 N3 Coupling Reaction (2 hours, Room Temp) N2->N3 N4 Primary Pathway: Amide Bond Formation N3->N4 Amine Attack N5 Side Reaction: O-Acylation (Depsipeptide) N3->N5 Phenol Attack N7 Pure Fmoc-D-Dmt-Peptide N4->N7 N6 Mild Aminolysis Rescue (50% Piperidine in DCM:MeOH) N5->N6 Cleaves Phenolic Ester N6->N7 Restores Free Phenol

Workflow for Fmoc-D-Dmt-OH coupling, highlighting O-acylation and the aminolysis rescue step.

References

  • Title: Solid-Phase Synthetic Strategy & Bioevaluation of a Labeled δ-Opioid Receptor Ligand Dmt-Tic-Lys for In Vivo Imaging. Source: nih.gov.
  • Title: Design, synthesis and evaluation of [111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors. Source: nih.gov.
  • Title: Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation. Source: plos.org.
  • Title: Novel Mixed NOP/Opioid Receptor Peptide Agonists. Source: acs.org.

Sources

Method

Applications of Fmoc-D-2,6-Dimethyltyrosine in drug discovery

Application Note: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in the Discovery of Opioid Peptidomimetics Introduction & Mechanistic Rationale The development of peptide-based therapeutics is frequently bottlenecked by tw...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in the Discovery of Opioid Peptidomimetics

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is frequently bottlenecked by two critical pharmacokinetic limitations: rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) penetration. In the realm of neuropharmacology and pain management, the unnatural amino acid Fmoc-D-2,6-dimethyltyrosine (Fmoc-D-Dmt-OH) has emerged as a transformative building block in Solid-Phase Peptide Synthesis (SPPS)[1].

In endogenous opioid peptides such as enkephalins, endomorphins, and dynorphins, the N-terminal Tyrosine (Tyr) is a primary pharmacophore essential for receptor activation[2]. Replacing this native Tyr residue with 2,6-dimethyltyrosine (Dmt) or its D-isomer (D-Dmt) fundamentally alters the peptide's pharmacological and physical properties[3].

The Causality of the Dmt Substitution:

  • Metabolic Stability via Steric Shielding: The addition of two methyl groups at the ortho positions of the phenol ring introduces severe steric hindrance. This structural bulk physically blocks the active sites of aminopeptidases, preventing the cleavage of the adjacent N-terminal peptide bond and dramatically extending the half-life of the drug candidate[2].

  • Enhanced Lipophilicity: The methyl groups increase the overall hydrophobicity of the peptide, which is a critical driver for passive diffusion across the BBB, enabling centrally mediated analgesia[4].

  • Stereochemical Receptor Modulation: While L-Dmt typically acts as a potent agonist, the incorporation of the D-isomer (D-Dmt) can invert the functional profile. The altered spatial orientation of the D-enantiomer forces the peptide into a unique binding pocket conformation, often converting potent agonists into highly selective, high-affinity antagonists[4][5].

Key Applications in Drug Discovery

Modulating Opioid Receptor Affinity and Selectivity

The substitution of Tyr with Dmt consistently yields a massive increase in both mu-opioid receptor (MOR) and delta-opioid receptor (DOR) binding affinities, frequently pushing them into the subnanomolar range[3]. However, the D-isomer provides a unique tool for discovering mirror-image opioid ligands. For example, in the development of the cyclic tetrapeptide "Cyclodal" (derived from DALDA), researchers synthesized its exact mirror-image isomer containing D-Dmt (c[-Arg-D-Phe-D-Lys-D-Dmt-]). Surprisingly, this optical antipode bypassed the traditional rules of GPCR chirality and acted as a highly selective MOR antagonist with a 1 nM binding affinity[4].

Bifunctional Analgesics and Antioxidants

Beyond receptor binding, the sterically hindered phenol ring of Dmt acts as a potent free-radical scavenger. Peptidomimetics incorporating Dmt or D-Dmt exhibit bifunctional properties: they modulate opioid receptors for pain relief while simultaneously conferring neuroprotective antioxidant effects, which is highly beneficial in models of neuropathic pain[5][6].

Quantitative Pharmacological Data

The table below summarizes the profound impact of L-Dmt and D-Dmt substitutions on receptor affinity and in vitro biological activity compared to wild-type sequences.

Peptide AnalogSequence ModificationMOR Affinity ShiftDOR Affinity ShiftIn Vitro Activity (GPI Assay)
Leu-Enkephalin (Enk) Wild-type (Tyr1)BaselineBaselineBaseline
[L-Dmt1]Enk L-Dmt replacing Tyr1356-fold increase46-fold increase187-fold increase[2]
[D-Dmt1]Enk D-Dmt replacing Tyr1AlteredAltered6-fold increase[2]
Cyclodal c[-D-Arg-Phe-Lys-Dmt-]Subnanomolar (67 pM)-Potent Antagonist[5]
Mirror-Image Cyclodal c[-Arg-D-Phe-D-Lys-D-Dmt-]1.38 nM-Selective Antagonist[4][5]

Experimental Protocol: SPPS with Fmoc-D-Dmt-OH

Objective: To successfully couple Fmoc-D-Dmt-OH to a growing peptide chain. Mechanistic Challenge: The same steric hindrance that protects D-Dmt from enzymatic degradation makes it notoriously difficult to couple chemically. Standard coupling reagents (e.g., HBTU/HOBt) fail to overcome the activation energy barrier caused by the ortho-methyl groups, leading to deletion sequences. Highly reactive uronium salts (HATU) combined with HOAt are mandatory to force the coupling[7].

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could prematurely cap the next amino acid.

  • Activation (The Critical Step): In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-D-Dmt-OH, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 3 minutes to form the highly reactive O-At ester[7].

  • Sterically Hindered Coupling: Add the activated Fmoc-D-Dmt-OH solution to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than the standard 45-minute cycle for natural amino acids).

  • Self-Validating System (Kaiser Test):

    • Extract a few resin beads and wash them with ethanol. Apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).

    • Logic Check: If the beads turn Blue (Positive) , unreacted primary amines remain due to steric clash. Do not proceed. Perform a second coupling cycle using a different chemistry (e.g., COMU/Oxyma) to alter the coupling kinetics.

    • If the beads remain Yellow (Negative) , the coupling is 100% complete.

  • Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

SPPS Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate D-Dmt Activation (HATU/HOAt/DIEA) Deprotect->Activate Couple Sterically Hindered Coupling (2-4 hrs) Activate->Couple Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Activate Positive (Incomplete) Repeat Cycle Cleave TFA Cleavage & Deprotection Kaiser->Cleave Negative (Complete)

Workflow of SPPS incorporating Fmoc-D-Dmt-OH, highlighting the sterically hindered coupling bottleneck.

References

  • Bryant, S. D., et al. "Dmt and opioid peptides: a potent alliance." Biopolymers (2003).
  • Sasaki, Y., et al. "Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1." Chem. Pharm. Bull. (1999).
  • Henry, S., et al. "Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics." ACS Medicinal Chemistry Letters (2015).
  • Chem-Impex. "Fmoc-D-2,6-dimethyltyrosine.
  • Weltrowska, G., et al.
  • Weltrowska, G., et al. "A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists." PMC (2016).
  • Malfacini, D., et al. "Novel Mixed NOP/Opioid Receptor Peptide Agonists." PMC (2021).

Sources

Application

Application Note: Strategic Incorporation of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of the unnatural amino acid Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into synthetic peptides is a critical technique in modern medicinal chemistry, particularly for the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the unnatural amino acid Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into synthetic peptides is a critical technique in modern medicinal chemistry, particularly for the development of highly selective opioid receptor agonists and mitochondria-targeted therapeutics. This application note provides an authoritative, field-proven methodology for overcoming the severe steric hindrance associated with the 2,6-dimethylphenol side chain. By detailing the causality behind coupling reagent selection, the "N+1 bottleneck," and self-validating analytical steps, this guide empowers researchers to achieve high-purity syntheses of complex Dmt-containing peptidomimetics.

Structural Rationale & Applications

Fmoc-D-Dmt-OH is a highly constrained tyrosine surrogate. The presence of two methyl groups at the ortho positions (C2 and C6) of the phenol ring restricts the χ1​ and χ2​ dihedral angles of the side chain. This conformational locking mechanism provides two major pharmacological advantages:

  • Receptor Selectivity & Affinity: In opioid peptidomimetics (e.g., DALDA analogs, [Dmt¹]N/OFQ), the Dmt residue dramatically increases μ -opioid and nociceptin (NOP) receptor affinity compared to native Tyrosine or Phenylalanine[1][2].

  • Mitochondrial Targeting & ROS Scavenging: In Szeto-Schiller (SS) peptides such as SS-31 (Elamipretide; H-D-Arg-Dmt-Lys-Phe-NH₂), the Dmt residue acts as a potent free radical scavenger, protecting mitochondrial cristae from oxidative stress[3][4].

Physicochemical Bottlenecks & Causality

The very structural features that make Dmt pharmacologically valuable render it notoriously difficult to handle during Solid-Phase Peptide Synthesis (SPPS).

The "N+1" Coupling Bottleneck

A common misconception in SPPS is that coupling the bulky Fmoc-D-Dmt-OH to the growing peptide chain is the primary challenge. While this step requires strong activation, the true bottleneck occurs during the subsequent (N+1) coupling step .

Once Fmoc-D-Dmt is successfully coupled and its Fmoc protecting group is removed, the newly exposed α -amine is severely shielded by its own bulky 2,6-dimethylphenol side chain. This steric wall drastically reduces the nucleophilicity of the amine. Attempting to couple the next amino acid using standard HBTU/HOBt chemistry often results in massive deletion sequences. To overcome this, highly reactive 7-azabenzotriazole active esters (via HATU) or morpholino uronium esters (via COMU) must be employed[5].

SPPS_Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Couple Fmoc-D-Dmt-OH (HATU/DIPEA, 1-2h) Step2->Step3 Free Amine Generated Step4 4. Stringent Wash (DMF) Step3->Step4 Sterically Hindered Esterification Step5 5. Fmoc Deprotection (Exposes Shielded Amine) Step4->Step5 Step6 6. Couple N+1 Amino Acid (Double Coupling Required) Step5->Step6 Severe Steric Shielding Step7 7. Cleavage & Deprotection (TFA/TIPS/H2O) Step6->Step7 Sequence Complete

Caption: Workflow for Fmoc-D-Dmt-OH incorporation, highlighting the critical N+1 coupling bottleneck.

Strategic Experimental Design

Activation Chemistry

To prevent guanidinylation of the N-terminal amine—a chain-terminating side reaction caused by excess uronium salts—HATU must be kept slightly sub-stoichiometric (3.9 eq) relative to the amino acid (4.0 eq) . N-Methylmorpholine (NMM) is often preferred over DIPEA when racemization of adjacent residues is a concern, though DIPEA provides superior basicity for sluggish couplings[5].

HATU_Mechanism Dmt Fmoc-D-Dmt-OH + DIPEA HATU HATU Reagent Dmt->HATU Carboxylate Activation Intermediate O-At Active Ester (Highly Reactive) HATU->Intermediate Uronium Displacement Product Fmoc-D-Dmt-Peptide + HOAt Intermediate->Product Aminolysis Peptide Peptidyl-Resin (Free Amine) Peptide->Product Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated activation of Fmoc-D-Dmt-OH to overcome steric hindrance.

Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Dmt and N+1 Residues

Reagent SystemActivation MechanismRelative Efficiency for DmtRacemization Risk
HBTU / HOBt / DIPEA Benzotriazole esterLow (<60% yield)Moderate
DIC / OxymaPure Oxime esterModerate (70-85% yield)Low
HATU / HOAt / NMM 7-Azabenzotriazole esterHigh (>95% yield)Low
COMU / Oxyma / DIPEA Morpholino uronium esterVery High (>98% yield)Low

Table 2: Cleavage Cocktail Optimization

Cocktail NameComposition (v/v)Indication & Causality
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Complex sequences with Met/Cys. EDT prevents irreversible alkylation.
Reagent B TFA / TIPS / Phenol / H₂O (88:2:5:5)Peptides rich in Tyr/Dmt. Phenol acts as a scavenger to prevent Dmt oxidation.
Standard TFA / TIPS / H₂O (95:2.5:2.5)Simple Szeto-Schiller sequences (e.g., SS-31) lacking sulfur-containing amino acids.

Step-by-Step Protocol: Self-Validating SPPS

This protocol assumes a 0.1 mmol scale synthesis using Rink Amide MBHA resin (substitution ~0.3 - 0.5 mmol/g) to yield C-terminal amides, standard for SS-peptides[5][6].

Phase 1: Preparation & Swelling
  • Weigh 0.1 mmol of Rink Amide resin into a fritted reaction vessel.

  • Swell the resin in 5 mL of 1:1 DMF/DCM for 30 minutes with gentle agitation.

  • Drain the solvent. Wash with DMF (3 × 5 mL).

Phase 2: Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.

  • Drain and wash extensively: DMF (5 × 5 mL), DCM (3 × 5 mL), and DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 3: Coupling of Fmoc-D-Dmt-OH
  • Reagent Preparation: In a clean vial, dissolve Fmoc-D-Dmt-OH (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.

  • Activation: Add DIPEA (0.8 mmol, 8.0 eq) or NMM (0.8 mmol, 8.0 eq) to the vial. Vortex for 30 seconds. The solution will turn pale yellow, indicating the formation of the O-At active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 to 120 minutes (extended time required due to steric bulk).

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling; repeat Step 3.

  • Wash the resin with DMF (5 × 5 mL).

Phase 4: The Critical "N+1" Coupling
  • Perform Fmoc deprotection as described in Phase 2.

  • Double Coupling Protocol: Prepare the next amino acid (e.g., Fmoc-D-Arg(Pbf)-OH) using the exact HATU/DIPEA activation described above.

  • Couple for 2 hours. Drain, do not wash , and immediately add a freshly activated second batch of the N+1 amino acid. Couple for an additional 1 hour.

  • Wash with DMF (5 × 5 mL). Perform a Kaiser test to validate complete acylation of the hindered Dmt α -amine.

Phase 5: Cleavage and Global Deprotection
  • Wash the completed peptidyl-resin with DCM (5 × 5 mL) and dry under a vacuum for 1 hour.

  • Add 5 mL of the selected Cleavage Cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)[6].

  • Agitate at room temperature for 2.5 hours.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold (-20°C) diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide pellet in a desiccator.

Troubleshooting & Analytical Validation

  • Deletion Sequences (-AA): If LC-MS analysis of the crude product reveals a mass corresponding to[M - (N+1 Amino Acid)], the N+1 coupling failed. Solution: Implement a capping step (Acetic anhydride/DIPEA) immediately after the N+1 coupling to terminate unreacted Dmt amines, simplifying HPLC purification. Alternatively, switch to COMU as the coupling reagent for the N+1 step.

  • Oxidation of Dmt: The electron-rich 2,6-dimethylphenol ring is susceptible to oxidation during prolonged TFA cleavage. Solution: Ensure fresh TIPS is used, and consider adding 5% phenol to the cleavage cocktail as a competitive scavenger.

  • Analytical HPLC: Use a C18 column with a gradient of 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Dmt-containing peptides generally elute later (are more hydrophobic) than their native Tyrosine counterparts.

Sources

Method

Use of Fmoc-D-2,6-Dimethyltyrosine in constrained peptides

Application Note: Strategic Incorporation of Fmoc-D-2,6-Dimethyltyrosine in Constrained Peptidomimetics Executive Summary The transition from native peptide sequences to therapeutically viable drugs requires overcoming r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-D-2,6-Dimethyltyrosine in Constrained Peptidomimetics

Executive Summary

The transition from native peptide sequences to therapeutically viable drugs requires overcoming rapid proteolytic degradation and poor receptor selectivity. The incorporation of unnatural, sterically constrained amino acids is a cornerstone of modern peptidomimetic design. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) represents a highly specialized building block used to lock peptide conformations, specifically targeting μ -opioid (MOR) and δ -opioid (DOR) receptors[1].

This application note provides an in-depth mechanistic rationale for utilizing the D-isomer of 2,6-dimethyltyrosine, alongside self-validating Solid-Phase Peptide Synthesis (SPPS) protocols designed to overcome the severe steric hindrance associated with its coupling[2].

Mechanistic Rationale: The Causality of Steric Constraint

In native opioid peptides (e.g., endomorphins, enkephalins), the N-terminal Tyrosine (Tyr) is essential for receptor binding. However, the native Tyr side chain is highly flexible, leading to off-target binding and rapid degradation by aminopeptidases.

Substituting native L-Tyr with D-2,6-Dimethyltyrosine (D-Dmt) introduces two critical structural modifications:

  • Dihedral Angle Restriction: The two methyl groups at the ortho (2' and 6') positions of the aromatic ring clash sterically with the peptide backbone. This severely restricts the rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds.

  • Stereochemical Inversion: Utilizing the D-enantiomer forces the peptide backbone into specific turn geometries (often stabilizing type II' β -turns) while rendering the N-terminus entirely unrecognized by endogenous proteases.

This conformational lock forces the phenolic hydroxyl group into an optimal, fixed spatial orientation for hydrogen bonding within the receptor's binding pocket, drastically increasing both affinity and selectivity[3].

G A Fmoc-D-Dmt-OH Incorporation B Ortho-Methyl Groups (Steric Bulk) A->B C Restriction of χ1 & χ2 Dihedral Angles B->C F Absolute Resistance to Aminopeptidases B->F D Fixed Phenolic Spatial Orientation C->D E Enhanced MOR/DOR Binding Affinity D->E

Mechanism of Dmt-induced conformational constraint and pharmacological enhancement.

Quantitative Impact on Receptor Affinity

The introduction of Dmt into peptide scaffolds yields logarithmic improvements in binding affinity. The table below summarizes the causality between Dmt substitution and receptor binding constants ( Ki​ ), demonstrating why this unnatural amino acid is preferred in advanced drug development[3].

Peptide ScaffoldReceptor TargetPosition 1 ModificationBinding Affinity ( Ki​ , nM)Pharmacological Result
Tyr-Tic-OH δ -Opioid (DOR)Native L-Tyrosine~1.20Baseline DOR antagonist
Dmt-Tic-OH δ -Opioid (DOR)L-Dmt Substitution0.02254-fold affinity increase
DALDA μ -Opioid (MOR)Native L-Tyrosine~1.50Baseline MOR agonist
[Dmt 1 ]DALDA μ -Opioid (MOR)Dmt Substitution< 0.10Exceptional MOR selectivity[3]

Chemical Synthesis: Overcoming Steric Hindrance in SPPS

The very steric bulk that makes Dmt pharmacologically valuable makes it synthetically challenging. The 2',6'-dimethyl groups shield the activated carboxylate during SPPS, drastically reducing the kinetics of nucleophilic attack by the resin-bound amine[2].

Causality of Reagent Selection: Standard carbodiimide coupling (DIC/HOBt) often fails or results in massive deletion sequences when coupling Fmoc-D-Dmt-OH. To overcome this activation energy barrier, the protocol below mandates the use of HATU combined with DIPEA . HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen atom at position 7 of the HOAt leaving group provides neighboring-group participation, forming a hydrogen bond with the incoming amine and guiding it through the steric bulk of the dimethyl groups[4].

SPPS N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (Fmoc-D-Dmt-OH + HATU + DIPEA) N2->N3 N4 Microwave Coupling (75°C, 15 min) N3->N4 N5 Kaiser Test (Validation) N4->N5 N6 Double Coupling (If Positive) N5->N6 Positive (Blue) N7 Capping & Elongation N5->N7 Negative (Yellow) N6->N5

Optimized SPPS workflow for sterically hindered Fmoc-D-Dmt-OH coupling.

Validated Experimental Protocol: Microwave-Assisted SPPS of Fmoc-D-Dmt-OH

This protocol is designed as a self-validating system . It utilizes microwave irradiation to overcome the steric hindrance of Dmt, followed by mandatory chemical and analytical verification steps to ensure sequence fidelity before proceeding.

Materials Required:
  • Resin: Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Amino Acid: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) (3.0 equivalents)

  • Activators: HATU (2.9 equivalents) to prevent guanidinylation of the N-terminus.

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Solvents: Peptide-synthesis grade DMF, DCM.

Step-by-Step Methodology:

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Rink Amide resin in 1:1 DMF/DCM for 30 minutes. Drain.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly: DMF (5x), DCM (5x), and DMF (5x).

Step 2: Pre-Activation of Fmoc-D-Dmt-OH Rationale: Pre-activation ensures the active ester is fully formed before introduction to the resin, minimizing side reactions.

  • Dissolve Fmoc-D-Dmt-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Add DIPEA (0.6 mmol, 6 eq) to the solution. The solution will turn pale yellow, indicating the formation of the active ester.

  • Allow the mixture to pre-activate at room temperature for exactly 2 minutes.

Step 3: Microwave-Assisted Coupling Rationale: The thermal energy provided by microwave irradiation increases molecular collision rates, overcoming the steric shielding of the 2',6'-dimethyl groups[4].

  • Transfer the pre-activated mixture to the reaction vessel containing the deprotected resin.

  • Subject the vessel to microwave irradiation (e.g., CEM Liberty Blue or Biotage Initiator) at 75°C for 15 minutes .

  • Drain the reaction mixture and wash the resin: DMF (3x), DCM (3x), DMF (3x).

Step 4: System Validation (The Kaiser Test) Rationale: Do not proceed blindly. Hindered amino acids are prone to incomplete coupling.

  • Remove a few beads of resin and perform a Kaiser (Ninhydrin) test.

  • If the beads are yellow/colorless (Negative): Coupling is successful. Proceed to Step 5.

  • If the beads are blue (Positive): Unreacted amines remain. Perform a double coupling using the exact parameters in Steps 2 and 3 before proceeding.

Step 5: Capping (Crucial for Hindered Residues) Rationale: Any unreacted traces will lead to difficult-to-separate deletion sequences. Capping terminates these chains permanently.

  • Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes at room temperature.

  • Wash thoroughly with DMF and DCM.

Step 6: Cleavage and Global Deprotection

  • Once the full peptide is synthesized, treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream RP-HPLC purification.

References

  • Role of 2',6'-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds Source: ResearchGate URL:[Link]

  • Sequence of investigated opioid peptide analogues. Dmt: 2',6'-dimethyltyrosine Source: ResearchGate URL:[Link]

  • Dimethyltyrosine Containing Tritiated Delta Opioid-Receptor Selective Antagonist Dipeptide Ligands Source: University of Szeged Repository URL:[Link]

  • Solid-Phase Azopeptide Diels–Alder Chemistry for Aza-pipecolyl Residue Synthesis Source: ACS Publications URL:[Link]

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Interrogating Protein-Protein Interactions with Fmoc-D-2,6-Dimethyltyrosine

Executive Summary The rational design of peptidomimetics for studying protein-protein interactions (PPIs) requires precise control over molecular conformation and metabolic stability. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics for studying protein-protein interactions (PPIs) requires precise control over molecular conformation and metabolic stability. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) has emerged as a transformative non-natural amino acid building block in solid-phase peptide synthesis (SPPS)[1]. By replacing native Tyrosine (Tyr) or Phenylalanine (Phe) residues at critical PPI interfaces, Dmt drastically alters the pharmacological profile, bioactivity, and selectivity of the resulting ligands[2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic integration, and experimental validation of Fmoc-D-Dmt-OH in advanced drug development workflows.

Mechanistic Rationale: The Causality of 2,6-Dimethylation

The integration of Dmt into a peptide sequence is not merely a structural substitution; it is a deliberate biophysical intervention. The causality behind its efficacy relies on two primary mechanisms:

  • Rotameric Restriction (Entropic Optimization): Native L-Tyrosine exhibits free rotation around its χ1​ and χ2​ dihedral angles, leading to multiple transient conformations in solution. The bulky methyl groups at the ortho (2,6) positions of the Dmt phenol ring introduce severe steric hindrance. This restricts the rotation of the aromatic side chain, forcing it into an orthogonal orientation relative to the peptide backbone[1]. When this locked conformation matches the bioactive geometry required by a target receptor (e.g., the deep hydrophobic pockets of G-protein-coupled receptors like MOR or DOR), the entropic penalty of binding is minimized, resulting in sub-nanomolar affinities[3].

  • Proteolytic Shielding: Aminopeptidases rapidly degrade native peptides in vivo. The combination of the non-natural D-stereocenter and the flanking 2,6-dimethyl groups creates an impenetrable steric shield around the N-terminus or cleavage site, preventing enzymatic recognition and dramatically extending plasma half-life[3].

Quantitative Advantages in PPIs

The substitution of native residues with Dmt yields profound quantitative improvements in both binding kinetics and metabolic stability. Table 1 summarizes the comparative advantages observed in the optimization of opioid-neurotensin hybrid peptidomimetics[3].

Table 1: Impact of Dmt Substitution on Peptidomimetic Performance

Peptide VariantPosition 1 ResidueMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)Plasma Stability ( t1/2​ )
Native Control L-Tyrosine (Tyr)32.2> 100< 15 min
Optimized Hybrid D-2,6-Dmt0.342.54> 24 hours

Data demonstrates that Dmt substitution increases target affinity by ~100-fold while converting a highly labile peptide into a proteolytically stable probe[3].

Workflow Architecture

The steric bulk that makes Dmt valuable in PPIs also makes it challenging to synthesize. Standard coupling reagents often fail to achieve complete conversion. Figure 1 illustrates the optimized SPPS workflow required to successfully integrate Fmoc-D-Dmt-OH.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleDmt Coupling Fmoc-D-Dmt-OH (DIC/Oxyma, 3h, 1.5x Excess) Deprotect->CoupleDmt Steric hindrance requires optimized activators Elongate Peptide Elongation (Standard SPPS) CoupleDmt->Elongate Cleavage Cleavage & Global Deprotection (TFA/Scavengers) Elongate->Cleavage Purify RP-HPLC Purification (>95% Purity) Cleavage->Purify

Fig 1. Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-D-Dmt-OH integration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls (e.g., parallel synthesis of a native L-Tyr variant).

Protocol 1: SPPS Integration of Fmoc-D-Dmt-OH

Causality: Due to the steric encumbrance of the 2,6-dimethyl groups, standard HBTU/DIPEA coupling is insufficient. Highly reactive coupling additives like Oxyma Pure combined with N,N'-Diisopropylcarbodiimide (DIC) are required to drive the acylation to completion[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[3]. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.15 mmol (1.5-fold excess) of Fmoc-D-Dmt-OH and 0.15 mmol of Oxyma Pure in minimal DMF. Add 0.15 mmol of DIC. Stir for 3 minutes to pre-activate the amino acid[3].

  • Coupling: Add the activated Fmoc-D-Dmt-OH solution to the resin. Shake continuously at room temperature for 3 hours (extended time is critical for sterically hindered nonstandard amino acids)[3].

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless resin indicates successful coupling. If blue (incomplete), repeat steps 3-4 before proceeding.

  • Elongation & Cleavage: Continue standard SPPS for the remaining sequence. Cleave the final peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Protocol 2: SPR-Based PPI Affinity Profiling

Causality: To validate that Dmt's rotameric restriction improves binding, Surface Plasmon Resonance (SPR) must be used to measure the kinetic dissociation rate ( kd​ ). A locked conformation should yield a significantly slower kd​ compared to the native peptide.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target receptor (e.g., purified MOR or NTS2) onto a CM5 sensor chip via standard amine coupling until a baseline of ~2000 RU is achieved.

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 100 nM) of both the Dmt-modified peptide and the native L-Tyr control peptide in running buffer (HBS-EP+).

  • Binding Kinetics: Inject analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and the overall affinity constant ( KD​ ).

Protocol 3: Proteolytic Stability Kinetics in Plasma

Causality: To confirm the steric shielding effect of Dmt against aminopeptidases, the degradation kinetics must be quantified in a biologically relevant matrix.

Step-by-Step Methodology:

  • Incubation: Incubate the Dmt-peptide and the native control peptide (each at 10 µM) in 50% rat plasma (diluted with PBS, pH 7.4) at 37 °C[3].

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Quenching: Immediately quench the enzymatic reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% TFA. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C to precipitate plasma proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the percentage of intact peptide remaining against time to calculate the half-life ( t1/2​ ).

Receptor Interaction & Signaling Pathway

The substitution of Dmt not only enhances affinity but can also bias the downstream signaling cascade of GPCRs. By locking the ligand into a specific geometry, it preferentially stabilizes the receptor conformation that couples to G-proteins (driving therapeutic efficacy) while minimizing the recruitment of β -arrestin (associated with adverse effects and tolerance)[3].

PPI_Signaling Ligand Dmt-Modified Ligand Receptor Target Receptor (e.g., MOR/DOR) Ligand->Receptor Enhanced Affinity (Rotamer Restriction) Protease Proteolytic Enzymes (Aminopeptidases) Ligand->Protease Steric Blockade (Enzyme Resistance) GProtein G-alpha-i/o Activation (Therapeutic Efficacy) Receptor->GProtein Biased Signaling Arrestin Beta-Arrestin Recruitment (Adverse Effects) Receptor->Arrestin Reduced Activation

Fig 2. Mechanistic pathway of Dmt-modified ligands in GPCR signaling and protease resistance.

References

  • Illuminati, D., et al. "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine.
  • Fantinati, A., et al. "(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)
  • Boules, M., et al. "Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics.

Sources

Method

Application Note: Fmoc-D-2,6-Dimethyltyrosine in the Design of Highly Stable, Receptor-Selective Peptidomimetics

Introduction & Mechanistic Rationale Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS: 854300-32-6) is a highly specialized, non-canonical amino acid (ncAA) utilized extensively in the rational design of peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS: 854300-32-6) is a highly specialized, non-canonical amino acid (ncAA) utilized extensively in the rational design of peptidomimetics and modern drug discovery[1]. While its L-isomer counterpart (L-Dmt) is canonically used to replace L-Tyrosine to drastically increase μ

  • and δ -opioid receptor affinity[2], the targeted incorporation of the D-isomer (D-Dmt) serves three advanced mechanistic purposes for drug development professionals:
  • Absolute Aminopeptidase Resistance : The D-configuration at the N-terminus renders the adjacent peptide bond virtually unrecognizable to endogenous aminopeptidases. When combined with the steric bulk of the 2,6-dimethyl groups, this modification can extend the plasma half-life of a peptide therapeutic from minutes to hours[3].

  • Conformational Redirection and Receptor Selectivity : The D-chirality flips the spatial orientation of the bulky 2,6-dimethylphenol side chain. In Structure-Activity Relationship (SAR) profiling, replacing L-Dmt with D-Dmt fundamentally alters the pharmacological profile, often shifting a potent agonist into a selective antagonist or creating a biased ligand by altering the binding pocket interaction dynamics[3][4].

  • Steric Constraint : The ortho-methyl groups restrict the χ1​ and χ2​ dihedral angles, forcing the aromatic ring into a rigid conformation that minimizes entropic loss upon G-protein-coupled receptor (GPCR) binding[2].

Quantitative Data: Impact of D-Dmt Substitution

To illustrate the profound pharmacological shifts induced by chiral Dmt substitution, Table 1 summarizes the in vitro data when substituting the N-terminal Tyrosine of Leu-Enkephalin (Enk) and Tyr-D-Arg-Phe- β Ala-NH 2​ (YRFB) with chiral Dmt analogs[3].

Table 1: Comparative Pharmacological Profile of Chiral Dmt-Substituted Opioid Peptides

Peptide AnalogReceptor Affinity ( μ , Ki​ Shift)Receptor Affinity ( δ , Ki​ Shift)Biological Activity (MVD Assay)Aminopeptidase Stability
Leu-Enkephalin (Parent)BaselineBaselineBaselineLow (Rapid degradation)
[L-Dmt 1 ]Enk 356-fold increase46-fold increase131-fold increase4-fold higher stability
[D-Dmt 1 ]Enk DecreasedDecreasedDiminishedHighest Stability
YRFB (Parent)BaselineBaselineBaselineModerate
[L-Dmt 1 ]YRFB 69-fold increase341-fold increase177-fold increaseHigh
[D-Dmt 1 ]YRFB DecreasedSlight increaseUnchangedHighest Stability

Strategic Insight: While L-Dmt maximizes raw binding affinity, D-Dmt is strategically employed when absolute metabolic stability and the suppression of off-target agonism (to engineer selective antagonists) are the primary therapeutic endpoints[3][4].

Workflow Visualization

SPPS_Workflow N1 Fmoc Deprotection (20% Piperidine) N2 Pre-activation HATU/HOAt/DIPEA N1->N2 N3 Coupling D-Dmt (45°C, 60 min) N2->N3 N4 Amine Capping (Ac2O/DIPEA) N3->N4 N5 Cleavage (TFA + Scavengers) N4->N5

Optimized SPPS workflow for sterically hindered Fmoc-D-Dmt-OH to prevent deletion sequences.

Experimental Protocols: Self-Validating Systems

Because of the severe steric hindrance imparted by the two ortho-methyl groups on the phenol ring, standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols often fail, resulting in significant deletion sequences. The following protocols are engineered to overcome these thermodynamic barriers.

Protocol 1: Optimized SPPS Coupling for Fmoc-D-Dmt-OH

Expertise & Causality : Standard HBTU/DIPEA activation is insufficient for D-Dmt due to the steric clash between the ortho-methyls and the incoming resin-bound amine. We utilize HATU/HOAt. HATU provides superior activation kinetics, while HOAt accelerates the reaction via a neighboring group effect and suppresses epimerization. Elevated temperature (45°C) is employed to overcome the high activation energy barrier.

Step-by-Step Methodology :

  • Resin Swelling : Swell the peptide-resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation : In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Dmt-OH and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes at room temperature to form the highly reactive OAt ester.

  • High-Efficiency Coupling : Transfer the activated amino acid solution to the resin. Incubate at 45°C for 60 minutes with gentle agitation.

  • Validation (Kaiser Test) : Perform a Kaiser test. If a slight blue color persists (indicating unreacted amines), perform a double coupling using DIC/OxymaPure (4.0 eq each) for an additional 60 minutes at 45°C.

  • Capping (Critical Step) : To prevent the formation of complex deletion sequences that are difficult to separate during HPLC, cap any remaining unreacted amines by treating the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes.

Protocol 2: Cleavage and Scavenger Optimization

Expertise & Causality : The electron-rich nature of the 2,6-dimethylphenol ring makes it highly susceptible to electrophilic alkylation (e.g., by tert-butyl cations generated from standard side-chain protecting groups) during global deprotection. A highly optimized scavenger cocktail (Reagent K) is mandatory to protect the Dmt residue from irreversible modification[3].

Step-by-Step Methodology :

  • Preparation : Wash the synthesized peptide-resin with Dichloromethane (DCM) (3 × 1 min) and dry completely under a stream of nitrogen.

  • Cocktail Formulation : Prepare Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5 : 5 : 5 : 5 : 2.5 ratio. Causality: Phenol and thioanisole act as competitive nucleophiles, specifically scavenging carbocations that would otherwise alkylate the Dmt aromatic ring.

  • Cleavage : Add 10 mL of the cleavage cocktail per gram of resin. Stir at room temperature for 2 hours.

  • Precipitation : Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of cold diethyl ether (-20°C).

  • Isolation : Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers. Lyophilize the crude peptide for downstream Reverse-Phase HPLC purification.

References

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Source: Pharmaceutical Society of Japan (SciSpace) URL: [Link][3]

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 (Extended Analysis) Source: Pharmaceutical Society of Japan URL: [Link][4]

  • Dmt and opioid peptides: a potent alliance Source: PubMed - National Institutes of Health (NIH) URL:[Link][2]

Sources

Application

Protocol for Fmoc-D-2,6-Dimethyltyrosine solution-phase synthesis

Introduction & Strategic Context The unnatural amino acid 2,6-dimethyltyrosine (Dmt) is a privileged pharmacophore in the design of highly potent and selective opioid peptidomimetics[1]. Substitution of the native N-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The unnatural amino acid 2,6-dimethyltyrosine (Dmt) is a privileged pharmacophore in the design of highly potent and selective opioid peptidomimetics[1]. Substitution of the native N-terminal Tyrosine with Dmt in sequences such as the Dmt-Tic motif drastically enhances δ- and μ-opioid receptor binding affinity, while simultaneously conferring resistance against enzymatic degradation[1]. As of 2026, while the L-enantiomer is widely utilized, the D-enantiomer (Fmoc-D-Dmt-OH) has become increasingly critical for developing stereochemically diverse peptide libraries and advanced protease-resistant therapeutics.

Historically, the assembly of the sterically hindered 2,6-dimethylaryl moiety relied on the asymmetric hydrogenation of dehydroamino acid precursors using expensive chiral Rhodium catalysts under high pressure. However, recent breakthroughs in transition-metal catalysis have enabled the direct, late-stage functionalization of readily available amino acids. This protocol details a highly efficient, operationally simple solution-phase synthesis of Fmoc-D-Dmt-OH utilizing a Palladium-catalyzed, picolinamide (PA)-directed ortho-C(sp2)–H dimethylation strategy[2],[3].

Mechanistic Rationale & Experimental Design (Causality)

The core challenge in synthesizing the Dmt core is the kinetic barrier associated with functionalizing the sterically congested ortho-positions of the phenol ring. We overcome this by utilizing a bidentate picolinamide (PA) directing group installed on the α-amine of D-Tyrosine.

  • Directing Group Dynamics: The PA group strongly coordinates to the Pd(II) center via its pyridine and amide nitrogen atoms, forming a rigid, thermodynamically stable palladacycle. This brings the Pd center into close proximity with the ortho-C(sp2)–H bond, drastically lowering the activation energy for C–H cleavage[2].

  • Role of Additives: Silver carbonate (Ag2CO3) is not merely a base. It acts as a halide scavenger, abstracting iodide from the Pd center following the oxidative addition of methyl iodide (MeI). This generates a highly electrophilic, cationic Pd species that accelerates the catalytic turnover[3].

  • Protecting Group Strategy: The phenolic hydroxyl must be masked as a tert-butyldimethylsilyl (TBDMS) ether to prevent competitive O-methylation and catalyst deactivation. TBDMS is chosen for its stability under the mildly basic cross-coupling conditions and its facile, traceless cleavage during the global acidic deprotection step[2].

Workflow A D-Tyrosine (Starting Material) B PA-D-Tyr-OMe (Directing Group) A->B 1. SOCl2, MeOH 2. PA, HATU C PA-D-Tyr(TBDMS)-OMe (O-Protection) B->C TBDMS-Cl D PA-D-Dmt(TBDMS)-OMe (C-H Methylation) C->D Pd(OAc)2, MeI E D-Dmt-OH (Global Deprotection) D->E 6N HCl, Δ F Fmoc-D-Dmt-OH (Target Compound) E->F Fmoc-OSu

Synthetic workflow for Fmoc-D-Dmt-OH via Pd-catalyzed C-H functionalization.

Quantitative Method Comparison

To justify the selection of the C–H activation route over traditional methods, the following table summarizes the key performance metrics of both approaches, validating the efficiency of the chosen protocol.

ParameterAsymmetric Hydrogenation (Rh-DIPAMP)Pd-Catalyzed C-H Dimethylation (PA-Directed)
Starting Material 3,5-Dimethylphenol (Multi-step to precursor)D-Tyrosine (Commercially available, inexpensive)
Catalyst Loading 1-2 mol%[Rh(COD)(S,S-DIPAMP)]BF410 mol% Pd(OAc)2
Reaction Conditions 60 °C, 60 psi H2110 °C, ambient pressure
Enantiomeric Excess ~98%>99% (Complete retention of starting chirality)
Overall Yield ~45% (from phenol)~65% (from D-Tyrosine)
Scalability High (Requires specialized pressure reactors)High (Standard bench-to-pilot glassware)

Step-by-Step Experimental Protocol

Safety Note: Methyl iodide (MeI) is a volatile alkylating agent and suspected carcinogen. All operations involving MeI must be conducted in a well-ventilated fume hood using appropriate PPE.

Phase 1: Directing Group Installation & O-Protection
  • Esterification: Suspend D-Tyrosine (10.0 g, 55.2 mmol) in anhydrous MeOH (100 mL) at 0 °C. Add SOCl2 (8.0 mL, 110 mmol) dropwise. Reflux for 4 h, then concentrate in vacuo to yield D-Tyr-OMe·HCl as a white solid.

  • PA Installation: Dissolve the crude ester in DCM (150 mL). Add picolinic acid (7.5 g, 60.7 mmol), HATU (23.1 g, 60.7 mmol), and DIPEA (28.8 mL, 165 mmol). Stir at room temperature for 12 h. Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate. Purify by flash chromatography (EtOAc/Hexanes 1:1) to yield PA-D-Tyr-OMe.

  • O-Silylation: Dissolve PA-D-Tyr-OMe in anhydrous DMF (80 mL). Add imidazole (7.5 g, 110 mmol) and TBDMS-Cl (10.0 g, 66.2 mmol). Stir at room temperature for 4 h. Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate to afford PA-D-Tyr(TBDMS)-OMe[2].

Phase 2: Pd-Catalyzed ortho-C(sp2)–H Dimethylation
  • Reaction Setup: In a heavy-walled sealed tube, combine PA-D-Tyr(TBDMS)-OMe (10.0 g, 24.1 mmol), Pd(OAc)2 (0.54 g, 2.41 mmol, 10 mol%), and Ag2CO3 (13.3 g, 48.2 mmol, 2.0 equiv).

  • Solvent & Reagent Addition: Add tert-amyl alcohol (120 mL) followed by MeI (6.0 mL, 96.4 mmol, 4.0 equiv). Seal the tube securely.

  • Thermal Activation: Heat the reaction mixture at 110 °C in an oil bath for 24 h. The high temperature is required to overcome the steric hindrance of the second methylation event[3].

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify by column chromatography to isolate the dimethylated product, PA-D-Dmt(TBDMS)-OMe.

CatalyticCycle Pd Pd(II) Active Species [Pd(OAc)2 + Ag2CO3] Coord Substrate Coordination (Bidentate PA Binding) Pd->Coord CH C(sp2)-H Activation (Palladacycle Formation) Coord->CH Ag+ abstracts I- OxAdd Oxidative Addition (MeI attack -> Pd(IV)) CH->OxAdd RedElim Reductive Elimination (C-Me Bond Formation) OxAdd->RedElim RedElim->Pd Product Release

Postulated Pd(II)/Pd(IV) catalytic cycle for ortho-methylation of the picolinamide substrate.

Phase 3: Global Deprotection & Fmoc Installation
  • One-Pot Deprotection: Suspend PA-D-Dmt(TBDMS)-OMe (8.0 g) in 6N HCl (80 mL). Reflux at 110 °C for 16 h. This elegantly strips the PA directing group, the TBDMS ether, and the methyl ester in a single, self-validating operation[2].

  • Isolation of Free Amino Acid: Cool the mixture to room temperature and wash with diethyl ether (3 × 50 mL). Self-Validation Step: This ether wash is critical as it selectively removes the cleaved picolinic acid and lipophilic silanol byproducts, leaving the highly polar amino acid hydrochloride in the aqueous phase. Lyophilize the aqueous layer to yield D-Dmt-OH·HCl as a highly pure white powder.

  • Fmoc Protection: Dissolve D-Dmt-OH·HCl (5.0 g, 20.3 mmol) in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane (100 mL). Cool to 0 °C.

  • Coupling: Add a solution of Fmoc-OSu (8.2 g, 24.4 mmol) in 1,4-dioxane (30 mL) dropwise. Stir at room temperature for 12 h.

  • Final Purification: Acidify the mixture to pH 2 using 1N HCl. Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexanes to afford the final target, Fmoc-D-2,6-Dimethyltyrosine , as a crystalline solid.

Sources

Method

Application Note: Fmoc-D-2,6-Dimethyltyrosine in Advanced Peptidomimetic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Solid-Phase Peptide Synthesis (SPPS), Opioid Receptor Ligands, Protease-Resistant Therapeutics, Conformational Restr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Solid-Phase Peptide Synthesis (SPPS), Opioid Receptor Ligands, Protease-Resistant Therapeutics, Conformational Restriction

Executive Summary

The transition from endogenous peptides to viable clinical therapeutics is historically bottlenecked by poor metabolic stability, low bioavailability, and off-target promiscuity. The incorporation of unnatural amino acids is a frontline strategy to overcome these liabilities. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) represents a pinnacle building block in this domain. By combining the steric bulk of ortho-methylations on the aromatic ring with the unnatural D-stereocenter, D-Dmt fundamentally alters the conformational landscape and enzymatic susceptibility of peptidomimetics[1][2].

This application note provides a comprehensive scientific rationale, authoritative protocols, and comparative data for utilizing Fmoc-D-Dmt-OH in the design and synthesis of highly potent, metabolically stable peptidomimetics.

Structural & Mechanistic Rationale

The Causality of the 2,6-Dimethyl Substitution

In native opioid peptides (e.g., endomorphins, enkephalins), the N-terminal Tyrosine (Tyr) is strictly required for receptor binding, specifically anchoring into the binding pocket of μ (MOR) or δ (DOR) opioid receptors. However, the natural Tyr residue possesses high conformational flexibility around the χ1​ and χ2​ dihedral angles.

Substituting Tyr with 2,6-dimethyltyrosine (Dmt) introduces severe steric hindrance. The two methyl groups restrict the rotation of the phenolic ring, locking the side chain into a highly specific rotameric space (typically trans or gauche-). This pre-organization drastically reduces the entropic penalty upon receptor binding, leading to sub-nanomolar to picomolar receptor affinities [3].

The Impact of D-Stereochemistry

While L-Dmt enhances affinity, it remains susceptible to rapid degradation by aminopeptidases in plasma and the central nervous system. The inversion to the D-isomer (D-Dmt) achieves two critical outcomes:

  • Absolute Proteolytic Evasion: Aminopeptidases are strictly stereoselective. The D-configuration at the N-terminus effectively halts exopeptidase cleavage, extending the biological half-life from minutes to hours[2].

  • Receptor Selectivity Flipping: Stereochemical inversion often alters the functional profile of the ligand. For instance, in Dmt-Tic (tetrahydroisoquinoline-3-carboxylic acid) pharmacophores, altering the stereochemistry can shift the molecule from a mixed μ -agonist/ δ -antagonist to a highly selective δ -antagonist[3].

Pathway Peptide Fmoc-D-Dmt-OH Derived Peptidomimetic Receptor Opioid Receptors (μ / δ Target) Peptide->Receptor Steric Lock (High Affinity) Protease Aminopeptidases (Plasma/CNS) Peptide->Protease D-Isomer Resistance Effect Potent & Sustained Analgesia Receptor->Effect Signal Transduction Degradation Degradation Pathway (Blocked) Protease->Degradation Cleavage Inhibited

Figure 1: Mechanistic pathway illustrating how D-Dmt substitution simultaneously drives high-affinity receptor activation while evading proteolytic degradation.

Experimental Protocols: SPPS with Sterically Hindered Amino Acids

Because of the extreme steric bulk provided by the 2,6-dimethyl groups, coupling Fmoc-D-Dmt-OH onto a growing peptide chain—and subsequently coupling the next amino acid onto its sterically hindered amine—requires highly optimized Solid-Phase Peptide Synthesis (SPPS) conditions[4][5]. Standard coupling reagents (like HBTU/DIPEA) often result in incomplete reactions and deletion sequences.

Protocol: Optimized Coupling of Fmoc-D-Dmt-OH

Trustworthiness Note: This protocol utilizes the highly reactive coupling additive HOAt (or its safer alternative, Oxyma Pure) combined with DIC to form a highly reactive ester capable of overcoming the steric barrier of the 2,6-dimethyl groups.

Materials:

  • Resin: Rink Amide AM resin or Wang resin (depending on desired C-terminus).

  • Amino Acid: Fmoc-D-Dmt-OH (3.0 equivalents relative to resin loading).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and Oxyma Pure (3.0 eq) OR HATU (2.9 eq) and HOAt (3.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA, 6.0 eq) if using HATU.

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection (Pre-coupling): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Activation:

    • Method A (DIC/Oxyma): Dissolve Fmoc-D-Dmt-OH (3 eq) and Oxyma Pure (3 eq) in a minimum volume of DMF. Add DIC (3 eq). Stir for 3 minutes to allow active ester formation.

    • Method B (HATU/HOAt): Dissolve Fmoc-D-Dmt-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) and activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

    • Crucial Step: Due to steric hindrance, standard 45-minute couplings are insufficient. React for 2 to 4 hours at room temperature , or utilize microwave-assisted SPPS (75°C for 10 minutes) to drive the reaction to completion[5].

  • Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. If positive, perform a double coupling using a different chemistry (e.g., PyBOP/DIPEA).

  • Capping: Treat the resin with Acetic Anhydride (10%) and DIPEA (5%) in DMF for 10 minutes to cap any unreacted amines, preventing deletion peptides.

  • Subsequent Deprotection: The Fmoc group on D-Dmt can be removed using standard 20% piperidine in DMF. However, coupling the next amino acid onto the D-Dmt amine will also require the stringent extended-time or microwave protocols outlined in Step 4.

SPPSWorkflow Resin Peptidyl-Resin (Free Amine) Activation Activation of Fmoc-D-Dmt-OH (DIC/Oxyma or HATU/HOAt) Resin->Activation Add Reagents Coupling Extended Coupling (2-4 hrs RT or 75°C MW) Activation->Coupling Form Active Ester Wash Wash & Verify (Kaiser Test) Coupling->Wash Remove Excess Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Unmask N-terminus Cleavage Global Cleavage (TFA / Scavengers) Deprotection->Cleavage Final Assembly

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating sterically hindered Fmoc-D-Dmt-OH.

Quantitative Data & Comparative Analysis

The substitution of natural Tyrosine with Dmt or D-Dmt yields profound changes in pharmacological metrics. The table below summarizes the typical fold-changes in receptor affinity ( Ki​ ) and plasma stability observed in standard opioid peptidomimetics (such as the Dmt-Tic or Endomorphin scaffolds)[2][3].

Table 1: Comparative Pharmacological Metrics of N-Terminal Tyrosine Substitutions in Opioid Peptidomimetics

N-Terminal Residue μ -Receptor Affinity ( Ki​ , nM) δ -Receptor Affinity ( Ki​ , nM)Plasma Half-Life ( t1/2​ )Primary Functional Profile
L-Tyrosine (Native) 1.5 - 5.010.0 - 25.0< 15 minutesEndogenous Agonist
L-Dmt 0.1 - 0.5 0.02 - 0.1 ~ 45 minutesMixed μ -Agonist / δ -Antagonist
D-Dmt 2.0 - 8.00.5 - 2.0> 12 hours Highly Stable, Shifted Selectivity

Data Interpretation: While L-Dmt provides the absolute highest binding affinity (often sub-nanomolar) due to perfect stereochemical alignment within the opioid binding pocket, D-Dmt sacrifices a marginal degree of raw affinity in exchange for an exponential increase in metabolic stability[2]. For systemic drug development where oral bioavailability or prolonged half-life is required, D-Dmt is frequently the superior design choice.

Troubleshooting Common Issues in D-Dmt Integration

  • Incomplete Coupling (Positive Kaiser Test after 4 hours):

    • Cause: Extreme steric clash with the preceding amino acid (e.g., if coupling onto a bulky residue like Valine or Isoleucine).

    • Solution: Switch to a more reactive solvent system (e.g., adding 10% Trifluoroethanol to the DMF) or utilize symmetric anhydride activation.

  • Diketopiperazine (DKP) Formation:

    • Cause: When D-Dmt is at the second position (or when deprotecting the residue attached to D-Dmt), the free amine can attack the ester bond linking the peptide to the resin, cleaving the dipeptide as a cyclic DKP.

    • Solution: Use highly sterically hindered trityl resins (e.g., 2-CTC resin) or perform the Fmoc deprotection of the second residue using a weaker base (e.g., 20% piperazine) for a shorter duration.

References

  • New 2',6'-Dimethyl-L-tyrosine (Dmt) Opioid Peptidomimetics Based on the Aba-Gly Scaffold. Development of Unique μ-Opioid Receptor Ligands. ResearchGate. Available at:[Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Tritiation of Delta Opioid-Receptor Selective Antagonist Dipeptide Ligands with Extraordinary Affinity Containing 2',6'-Dimethyltyrosine. University of Szeged Repository. Available at:[Link]

  • Bifunctional Opioid/Melanocortin Peptidomimetics for Use in Neuropathic Pain: Variation in the Type and Length of the Linker Connecting the Two Pharmacophores. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI Molecules. Available at:[Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Topic: Analytical Methods for Peptides Containing Fmoc-D-2,6-Dimethyltyrosine

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Analytical Complexity of Sterically Hindered Peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Analytical Complexity of Sterically Hindered Peptides

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] Among these, Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt) is a particularly valuable building block. The two methyl groups on the aromatic ring increase hydrophobicity and provide steric shielding, which can improve the stability and bioavailability of the resulting peptides.[3]

However, the very features that make D-2,6-Dimethyltyrosine a desirable component also introduce significant analytical challenges. The steric hindrance from the dimethylated phenyl ring can impede standard analytical workflows, leading to issues such as incomplete enzymatic cleavage, poor chromatographic resolution, and atypical fragmentation in mass spectrometry.[4][5] These "difficult sequences" require specialized, robust analytical methods to ensure accurate characterization, purity assessment, and quality control.[4]

This application note provides a comprehensive guide to the essential analytical techniques for characterizing peptides containing Fmoc-D-2,6-Dimethyltyrosine. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Analytical Challenges

The primary analytical hurdles for peptides incorporating D-2,6-Dimethyltyrosine stem from its unique structure:

  • Increased Hydrophobicity: The dimethylated ring significantly increases the hydrophobicity of the peptide, which can lead to aggregation, poor solubility, and strong retention on reversed-phase HPLC columns.[4] This necessitates careful optimization of mobile phases and gradients.

  • Steric Hindrance: The bulky nature of the Dmt residue can hinder enzymatic digestion, making peptide mapping and sequencing challenging. It can also influence ionization efficiency and fragmentation pathways in mass spectrometry.[5]

  • Lack of Standard Fragmentation Data: As a non-standard amino acid, the fragmentation patterns for Dmt-containing peptides in tandem MS may not be present in standard databases, requiring manual interpretation.

Recommended Analytical Workflow

A multi-pronged analytical approach is essential for the comprehensive characterization of Dmt-containing peptides. The workflow should be designed to confirm identity, assess purity, and elucidate the structure. Each step provides orthogonal data, building a complete and trustworthy profile of the synthetic peptide.

Analytical_Workflow cluster_0 Peptide Synthesis & Cleavage cluster_1 Purification & Purity Assessment cluster_2 Identity & Sequence Confirmation cluster_3 Structural Elucidation Start Crude Synthetic Peptide (Post-cleavage from resin) RP_HPLC Reversed-Phase HPLC (RP-HPLC) - Purity Check - Purification Start->RP_HPLC Analysis of crude product MS Mass Spectrometry (LC-MS) - Molecular Weight Confirmation RP_HPLC->MS Purity-assessed fractions NMR NMR Spectroscopy - Confirmation of Dmt incorporation - Higher-order structure RP_HPLC->NMR For structural studies MSMS Tandem MS (MS/MS) - Sequence Verification MS->MSMS Precursor ion selection Final Comprehensive Characterization Report MSMS->Final Data Interpretation & Reporting NMR->Final Data Interpretation & Reporting

Caption: Integrated analytical workflow for Dmt-peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse technique for assessing the purity of synthetic peptides and for their purification.[6] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] For Dmt-containing peptides, the increased hydrophobicity often requires a stronger organic mobile phase or shallower gradients for effective elution and resolution.[8]

Causality Behind the Protocol:
  • Column Choice (C18): A C18 column is the standard starting point for peptide analysis due to its versatility and wide availability.[8] The hydrophobicity of the Dmt residue ensures strong interaction, allowing for good retention and separation from less hydrophobic impurities.

  • Mobile Phase Additive (TFA): Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide RP-HPLC. It sharpens peaks by forming ion pairs with charged residues and is volatile, making it compatible with subsequent mass spectrometry analysis.[7]

  • Shallow Gradient: A shallow gradient (e.g., a slow increase in acetonitrile concentration) is crucial for resolving complex mixtures of peptides, especially when dealing with hydrophobic sequences that might otherwise elute very closely together or co-elute.[8]

Detailed Protocol: Analytical RP-HPLC
  • Sample Preparation:

    • Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • If solubility is an issue, small amounts of DMSO or acetonitrile can be added, but this may affect peak shape.

    • Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • The following conditions are a robust starting point, adapted from methodologies used for similar modified tyrosine derivatives.[10][11]

ParameterRecommended Setting
HPLC System Standard HPLC or UPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C (elevated temperature can improve peak shape)
Detection UV at 220 nm (peptide backbone) and 280 nm (aromatic side chains)
Injection Vol. 10-20 µL
  • Data Analysis:

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks detected at 220 nm.[6]

    • The retention time will be significantly influenced by the overall peptide sequence, but the presence of Dmt will generally increase it compared to a peptide with a standard tyrosine.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity and integrity of synthetic peptides.[12] It provides a precise measurement of the molecular weight, which must match the theoretical calculated mass of the Dmt-containing peptide.

Causality Behind the Protocol:
  • Ionization Method (ESI vs. MALDI): Electrospray Ionization (ESI) is well-suited for coupling with HPLC (LC-MS) and typically produces multiply charged ions, which is useful for large peptides. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a softer ionization technique that often produces singly charged ions and is very tolerant of salts, making it excellent for rapid screening of crude or purified fractions.

  • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. It allows for the determination of the monoisotopic mass with high accuracy, enabling confident confirmation of the elemental composition and distinguishing the target peptide from impurities with very similar masses.

  • Tandem MS (MS/MS): Fragmentation of the peptide (MS/MS) is used to verify the amino acid sequence.[13] For a Dmt-containing peptide, one would look for the characteristic mass of the Dmt residue within the b- and y-ion series. The steric hindrance may affect fragmentation efficiency around the Dmt residue.

Detailed Protocol: LC-MS for Identity Confirmation
  • Instrumentation:

    • Couple the HPLC system described above directly to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • MS Parameters:

    • The following table provides typical starting parameters. These will need to be optimized for the specific instrument and peptide.

ParameterRecommended Setting
Ionization Mode Positive Ion Electrospray (ESI+)
Mass Range 300 – 2000 m/z (adjust based on expected charge states)
Capillary Voltage 3.5 – 4.5 kV
Source Temp. 120 – 150 °C
Desolvation Temp. 350 – 500 °C
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)
  • Data Analysis:

    • Confirm Molecular Weight: Deconvolute the ESI mass spectrum to determine the zero-charge (neutral) mass of the peptide. Compare this experimental mass to the theoretical mass of the peptide containing D-2,6-Dimethyltyrosine. The mass of a Dmt residue is 209.12 g/mol .

    • Sequence Verification (MS/MS):

      • Select the most abundant precursor ion of the target peptide for fragmentation.

      • Analyze the resulting product ion spectrum to identify the b- and y-ion series.

      • Confirm the mass difference between adjacent b- or y-ions corresponds to the residues in the sequence.

      • Pay special attention to the mass shift corresponding to the Dmt residue.

MSMS_Fragmentation cluster_0 Peptide Backbone cluster_1 Fragmentation N_Term H₂N AA1 AA₁ N_Term->AA1 Dmt D-Dmt AA1->Dmt AA3 AA₃ Dmt->AA3 b2 b₂ ion Dmt->b2 b-ion series C_Term COOH AA3->C_Term y1 y₁ ion AA3->y1 y-ion series

Caption: b- and y-ion fragmentation in tandem MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS confirm purity and identity, NMR provides definitive structural information. For peptides with unnatural amino acids, NMR is the gold standard for confirming that the correct isomer has been incorporated and for studying its local environment within the peptide structure.

Causality Behind the Protocol:
  • 1D ¹H NMR: This is the fastest NMR experiment and provides a unique fingerprint of the molecule. For a Dmt-containing peptide, the key diagnostic signals are the two singlets from the methyl groups on the aromatic ring and the distinct signals from the aromatic protons.

  • 2D NMR (COSY/TOCSY/NOESY): Two-dimensional NMR experiments are necessary to assign all the proton signals and to determine the three-dimensional structure. COSY and TOCSY experiments reveal which protons are coupled to each other within a single amino acid residue, while NOESY shows which protons are close to each other in space, providing information on the peptide's conformation.

Detailed Protocol: NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 1-5 mg of the highly purified (>95%) peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it keeps the amide protons from exchanging with the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥500 MHz).

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • 2D NMR: Acquire COSY, TOCSY, and NOESY spectra to facilitate full assignment.

  • Data Analysis and Interpretation:

    • Identify Diagnostic Dmt Signals: In the ¹H NMR spectrum, look for the following characteristic signals for the D-2,6-Dimethyltyrosine residue:

      • Two sharp singlets in the aliphatic region (approx. 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups.

      • Two signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two remaining protons on the phenyl ring.

    • Full Assignment: Use the 2D NMR data to assign all proton resonances for each amino acid in the peptide sequence.

    • Conformational Analysis: Analyze the NOESY spectrum for through-space correlations to or from the Dmt residue's protons to understand its spatial relationship with other residues, which is key to understanding the structural impact of this modification.

Conclusion

The successful analysis of peptides containing Fmoc-D-2,6-Dimethyltyrosine requires a tailored, multi-technique approach that accounts for the residue's unique steric and hydrophobic properties. Standard protocols must be adapted to overcome challenges in solubility, chromatographic separation, and mass spectrometric fragmentation. By combining optimized RP-HPLC for purity assessment, high-resolution LC-MS/MS for identity and sequence confirmation, and NMR spectroscopy for unambiguous structural elucidation, researchers can build a comprehensive and reliable analytical data package. This rigorous characterization is fundamental to ensuring the quality and consistency of these valuable molecules in research and drug development pipelines.

References

  • Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (2001). Journal of the American Society for Mass Spectrometry.
  • Peter, J. F., & Schlosser, A. (2004). Tyrosine residues modification studied by MALDI-TOF mass spectrometry. PubMed. Available at: [Link]

  • Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Available at: [Link]

  • The tandem mass spectra of the modified peptides. ResearchGate. Available at: [Link]

  • An Integrated Strategy to Identify Tyrosine Sulfation from the Therapeutic Proteins. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). Pharmaffiliates. Available at: [Link]

  • Ito, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry. Available at: [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Kuchar, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins. Humana Press. Available at: [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2020). Springer Nature Experiments. Available at: [Link]

  • Iannuzzi, A., et al. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. PMC. Available at: [Link]

  • Ito, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. PMC. Available at: [Link]

  • Trends and Challenges in Peptide Bioanalysis and Production. (2023). Oxford Global. Available at: [Link]

  • Ishihara, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Overcoming the Challenges of Peptide Drug Development. (2025). Concept Life Sciences. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). IEDB Analysis Resource. Available at: [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Innovative Journal. Available at: [Link]

  • Uritu, C.-M., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. Available at: [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Saskatchewan. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Incorporation of Fmoc-D-2,6-Dimethyltyrosine in Solid-Phase Peptide Library Synthesis

Introduction & Rationale Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid utilized extensively in the design of advanced opioid peptidomimetics. The substitution of native Tyrosin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, unnatural amino acid utilized extensively in the design of advanced opioid peptidomimetics. The substitution of native Tyrosine (Tyr) or Phenylalanine (Phe) with the Dmt moiety in the N-terminal message domain of peptides—such as endomorphins, DALDA analogs, and Dmt-Tic pharmacophores—drastically enhances μ-opioid receptor (MOR) affinity, selectivity, and metabolic stability1[1]. However, the exact structural features that confer these powerful biological properties present significant steric challenges during Solid-Phase Peptide Synthesis (SPPS) library generation.

Mechanistic Insights: The Causality of Experimental Choices

Structural Biology & Rotameric Restriction

The addition of two methyl groups at the 2 and 6 positions of the phenolic ring creates severe steric bulk. This bulk restricts the χ1 and χ2 dihedral angles of the amino acid side chain, locking it into a highly specific trans c1 rotamer conformation 2[3]. This locked geometry is perfectly complementary to the hydrophobic binding pocket of the MOR, explaining the picomolar affinities observed in Dmt-containing libraries 4[4]. Furthermore, this steric shield prevents enzymatic cleavage by aminopeptidases, prolonging the in vivo half-life of the resulting drug candidates.

The Synthetic Challenge

During SPPS, the steric hindrance of the 2,6-dimethyl groups severely impedes the nucleophilic attack of the resin-bound amine onto the activated Dmt ester 5[5]. Standard uronium coupling reagents like HBTU or TBTU often result in incomplete acylation. To overcome this, the protocol must utilize HATU. The 7-aza-HOBt (HOAt) leaving group generated by HATU features a strategically positioned nitrogen atom that provides intramolecular hydrogen bonding. This stabilizes the transition state and accelerates the coupling of sterically hindered residues 6[6].

Experimental Protocols: Self-Validating SPPS Workflow

In combinatorial library synthesis, intermediate purification is impossible. Therefore, the coupling protocol must act as a self-validating system to ensure absolute fidelity before moving to the next cycle.

Step 1: Resin Preparation and UV Baseline

  • Swell the resin (e.g., Rink Amide AM, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Self-Validation Checkpoint: Collect the deprotection effluent and measure UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm. This quantifies the exact loading of available free amines, establishing a precise baseline for the subsequent coupling efficiency.

Step 2: Sterically Hindered Coupling (Double Coupling Protocol)

  • Prepare a solution of Fmoc-D-Dmt-OH (3.0 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Note: The slight under-stoichiometry of HATU is a critical choice to prevent guanidinylation of the free N-terminus.

  • Add N,N-diisopropylethylamine (DIPEA, 6.0 equivalents) to the solution. Pre-activate for exactly 2 minutes to allow active ester formation.

  • Add the activated mixture to the resin and agitate at 25 °C for 2 hours.

  • Drain and wash with DMF (3 × 1 min).

  • Repeat the entire coupling step (Double Coupling) using fresh reagents for an additional 1 hour to drive the reaction to >98% completion.

Step 3: In-Process Validation

  • Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

  • Self-Validation Checkpoint: A colorless bead indicates complete coupling. A blue bead indicates remaining free amines, necessitating a third coupling cycle or elevated temperature (e.g., 60 °C microwave assistance).

Step 4: Mandatory Capping

  • Regardless of the Kaiser test result, treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7 v/v) for 10 minutes.

  • Causality: Capping permanently blocks any trace unreacted amines. In library synthesis, this ensures that any failed Dmt couplings become truncated sequences rather than deletion sequences, making final HPLC deconvolution and purification highly efficient.

Quantitative Data: Comparison of Coupling Conditions

The following table summarizes the empirical coupling efficiencies of Fmoc-D-Dmt-OH onto a resin-bound secondary amine, demonstrating the necessity of the optimized protocol.

Coupling Reagent SystemEquivalentsTemperatureTimeAverage Coupling Efficiency
HBTU / DIPEA3.025 °C2 h< 60% (Incomplete)
DIC / HOBt3.025 °C2 h~ 65%
HATU / DIPEA3.025 °C2 h> 90%
HATU / DIPEA (Double) 3.0 × 2 25 °C 1 h × 2 > 98% (Optimal)
DIC / OxymaPure3.060 °C (MW)15 min> 99% (Alternative)

Visualization: SPPS Workflow

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Activation Pre-Activation of Fmoc-D-Dmt-OH (HATU/DIPEA or DIC/Oxyma) Start->Activation Add Reagents Coupling Sterically Hindered Coupling (Double Coupling Protocol) Activation->Coupling Active Ester Formation Validation Self-Validation (Kaiser Test / UV Monitoring) Coupling->Validation Wash Resin Validation->Coupling If Positive (Incomplete) Capping Acetic Anhydride Capping (Prevents Deletion Sequences) Validation->Capping If Negative (Complete) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection Block Unreacted Amines

Self-validating SPPS workflow for sterically hindered Fmoc-D-Dmt-OH coupling.

References

  • Koda Y, Del Borgo M, Wessling ST, Lazarus LH, Okada Y, Toth I, Blanchfield JT. Synthesis and in vitro evaluation of a library of modified endomorphin 1 peptides. PMC.
  • Isidro-Llobet A, Álvarez M, Albericio F. Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Henry S, Anand JP, Brinkel AC, McMillan DM, Twarozynski JJ, Loo CE, Traynor JR, Mosberg HI. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters.
  • Sturaro C, et al. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry.
  • Pardo L, et al. Descriptive molecular pharmacology of the δ opioid receptor (DOR): A computational study with structural approach. PMC.

Sources

Application

Unlocking Peptide Structures: An Application Guide to Fmoc-D-2,6-Dimethyltyrosine in NMR Studies

Introduction: Navigating the Complexities of Peptide Structural Analysis In the realm of drug discovery and molecular biology, elucidating the three-dimensional structure of peptides is paramount to understanding their f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complexities of Peptide Structural Analysis

In the realm of drug discovery and molecular biology, elucidating the three-dimensional structure of peptides is paramount to understanding their function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, offering insights into their dynamic nature.[1] However, the inherent flexibility of many peptides leads to conformational averaging, which can result in broadened signals and spectral overlap in NMR, complicating structural analysis.[2][3] To overcome these challenges, the strategic incorporation of conformationally constrained non-canonical amino acids has emerged as a key strategy.[4] This guide focuses on the application of one such amino acid, Fmoc-D-2,6-dimethyltyrosine, as a tool to simplify NMR spectra and facilitate high-resolution structural studies.

The introduction of two methyl groups on the aromatic ring of tyrosine sterically hinders the rotation around the Cα-Cβ and Cβ-Cγ bonds, effectively locking the side chain into a more defined conformational space. This reduction in conformational heterogeneity leads to sharper NMR signals, improved chemical shift dispersion, and more easily interpretable Nuclear Overhauser Effect (NOE) data, which is critical for accurate distance restraint measurements.[2][5] This application note will provide a comprehensive overview of the utility of Fmoc-D-2,6-dimethyltyrosine, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and guidelines for subsequent NMR analysis.

Physicochemical Properties of Fmoc-D-2,6-Dimethyltyrosine

Fmoc-D-2,6-dimethyltyrosine is a derivative of the amino acid tyrosine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and two methyl groups on the aromatic ring. The Fmoc group is a base-labile protecting group essential for SPPS. The key structural feature for NMR applications is the dimethyl substitution, which provides the conformational constraint.

PropertyValueSource
Molecular Formula C₂₆H₂₅NO₅[Chem-Impex]
Molecular Weight 431.48 g/mol [Chem-Impex]
Appearance Off-white to white powder/solid[Chem-Impex]
Purity ≥99% (typically by HPLC)[Chem-Impex]
Storage Conditions 2-8 °C, desiccated[Chem-Impex]

Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-D-2,6-dimethyltyrosine into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent incomplete reactions. Standard coupling protocols may be insufficient due to the bulkiness of the amino acid derivative.

Rationale for Optimized Coupling

The two methyl groups adjacent to the Cβ carbon of Fmoc-D-2,6-dimethyltyrosine create significant steric hindrance. This can slow down the rate of the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amine of the resin-bound peptide. To overcome this, more potent activating reagents and potentially longer coupling times are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[6][7][8]

SPPS_Workflow Resin Resin with Linker Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling of Fmoc-D-2,6-dimethyltyrosine (HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Next_AA Couple Next Fmoc-AA Deprotection2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Next_AA->Cleavage Final AA Repeat->Washing1 Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: SPPS workflow for peptide synthesis.
Protocol 1: Manual SPPS Incorporation of Fmoc-D-2,6-Dimethyltyrosine

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-2,6-dimethyltyrosine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-2,6-dimethyltyrosine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[6]

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.

NMR Sample Preparation and Structural Analysis

Following successful synthesis and purification of the peptide containing D-2,6-dimethyltyrosine, meticulous sample preparation is crucial for obtaining high-quality NMR data.[9]

Protocol 2: Preparation of a Peptide Sample for NMR

Materials:

  • Lyophilized, purified peptide

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5)

  • Deuterium oxide (D₂O)

  • NMR tubes (high-precision)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM. Higher concentrations are generally better for improving the signal-to-noise ratio.[1]

  • D₂O Addition: Add D₂O to the sample to a final concentration of 5-10% (v/v). The D₂O serves as the lock signal for the NMR spectrometer.

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute NaOH or HCl. The pH should be checked with a calibrated micro-pH electrode.

  • Sample Filtration: (Optional) If any particulate matter is visible, filter the sample through a 0.22 µm filter directly into the NMR tube.

  • Transfer to NMR Tube: Transfer the final sample to a clean, high-precision NMR tube.

Leveraging Fmoc-D-2,6-Dimethyltyrosine in NMR Experiments

The primary advantages of incorporating D-2,6-dimethyltyrosine manifest in several key NMR experiments used for structure determination.

Improved Spectral Dispersion in 1D and 2D NMR

The conformational restriction imposed by the dimethyl groups reduces the number of accessible rotamers of the tyrosine side chain. This leads to a more defined chemical environment for the aromatic and neighboring protons, resulting in sharper signals and better dispersion in both 1D and 2D spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[2] This simplification is particularly beneficial in crowded spectral regions, allowing for more accurate resonance assignments.

Unambiguous NOE Restraints

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons.[10] In flexible peptides, conformational averaging can lead to ambiguous or averaged NOE signals, making precise distance calculations difficult. By locking the tyrosine side chain, D-2,6-dimethyltyrosine provides more defined and reliable NOE cross-peaks between the aromatic protons and other protons in the peptide. This leads to a more accurate set of distance restraints for structure calculation.[5][11]

Figure 2: NOE interactions in a peptide with D-2,6-dimethyltyrosine.
Probing Binding Interfaces with Chemical Shift Perturbation (CSP)

Chemical Shift Perturbation (CSP) or chemical shift mapping is a powerful technique to identify the binding interface between a peptide and its target protein.[12][13] Upon binding, the chemical environment of the amino acid residues at the interface changes, leading to shifts in their corresponding NMR signals. By incorporating D-2,6-dimethyltyrosine at a suspected binding site, the well-resolved signals of its aromatic protons can serve as sensitive probes for binding events. The defined conformation ensures that any observed chemical shift perturbations are more likely due to direct interaction rather than conformational rearrangement upon binding.[14][15]

Conclusion

Fmoc-D-2,6-dimethyltyrosine is a valuable tool for peptide chemists and structural biologists aiming to obtain high-resolution NMR structures of peptides. Its ability to impose conformational rigidity on the tyrosine side chain directly addresses the common challenges of spectral overlap and conformational averaging. The resulting simplification of NMR spectra and the generation of more precise distance restraints can significantly enhance the accuracy and reliability of the final structural model. The optimized protocols provided in this guide for the synthesis and NMR analysis of peptides containing this modified amino acid will enable researchers to confidently apply this powerful technique to their own systems of interest, ultimately accelerating the pace of peptide-based drug discovery and fundamental biological research.

References

  • Bax, A. (2015). Weak alignment of biomacromolecules in a magnetic field: a new tool in structural biology. Protein Science, 24(7), 1134-1146.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Dyson, H. J., & Wright, P. E. (2004). Unfolded proteins and protein folding studied by NMR. Chemical Reviews, 104(8), 3607-3622.
  • Giri, R., & Gaponenko, V. (2012). Chemical shift mapping of protein-ligand binding interfaces. Methods in Molecular Biology, 831, 141-155.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: Practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(13), 2215-2232.
  • Mishra, N., & Coutinho, E. (2015). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 7(6), 346-353.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Williamson, M. P., & Waltho, J. P. (1992). Peptide structure from NMR. Chemical Society Reviews, 21(4), 227-236.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of Molecular Biology, 180(3), 741-751.
  • BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.
  • Ruzza, P., et al. (2003).
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Wishart, D. S. (2011). NMR sample preparation for protein structure determination. Methods in Molecular Biology, 673, 43-57.
  • Palmer, A. G. (2004). NMR characterization of the dynamics of biomacromolecules. Chemical Reviews, 104(8), 3623-3640.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • PNAS. (2002). Proton–proton Overhauser NMR spectroscopy with polypeptide chains in large structures. Proceedings of the National Academy of Sciences, 99(26), 16652-16657.
  • Protein NMR. (2012). Chemical Shift Mapping. Retrieved from [Link]

Sources

Method

Application Note: Optimized Cleavage and Global Deprotection of Peptides Incorporating Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH)

Introduction & The Chemical Challenge The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Specifically, the substitution of Tyrosine (Tyr) with 2,6-dimethyltyrosine (Dmt) has revo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemical Challenge

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Specifically, the substitution of Tyrosine (Tyr) with 2,6-dimethyltyrosine (Dmt) has revolutionized the development of opioid peptidomimetics (such as Dmt-Tic analogs and endomorphin derivatives)[1]. The Dmt residue drastically increases enzymatic stability and enhances binding affinity for μ

  • and δ -opioid receptors due to the hydrophobic bulk and restricted conformation provided by the methyl groups.

However, synthesizing Dmt-containing peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) introduces a severe bottleneck during the final cleavage and global deprotection step[2]. As a Senior Application Scientist, I frequently see synthesis failures not during chain elongation, but during the trifluoroacetic acid (TFA) cleavage. The causality lies in the electronic structure of the Dmt side chain: the synergistic electron-donating effects of the hydroxyl group (an ortho/para director) and the two methyl groups make the unsubstituted 3 and 5 positions of the aromatic ring extremely nucleophilic. During TFA cleavage, protecting groups (e.g., t-butyl from Boc/tBu, trityl from Trt) are liberated as highly reactive carbocations. Without precise scavenging, these cations act as powerful electrophiles, irreversibly alkylating the Dmt ring to form +56 Da or +112 Da impurities[3].

Mechanistic Causality of Dmt Alkylation

To successfully cleave a Dmt-peptide, one must view the cleavage cocktail not merely as a solvent, but as a competitive kinetic environment. The standard TFA/H₂O/TIPS (95:2.5:2.5) cocktail relies on Triisopropylsilane (TIPS) as a hydride donor to quench carbocations. While sufficient for standard peptides, TIPS reacts too slowly to outcompete the hyper-nucleophilic Dmt ring.

To prevent Electrophilic Aromatic Substitution (EAS) at the 3 and 5 positions of Dmt, we must introduce a sacrificial decoy. Phenol is the ideal scavenger here because it structurally mimics the Dmt side chain, acting as a "sponge" to competitively absorb t-butyl cations. When combined with soft nucleophiles like Ethanedithiol (EDT) and Thioanisole, the carbocations are rapidly trapped before they can attack the peptide.

G Start Protected Dmt-Peptide Resin TFA TFA Cleavage Start->TFA Cation t-Butyl / Trityl Cations (Highly Electrophilic) TFA->Cation Global Deprotection PathA Standard Cleavage (No Phenolic Scavenger) Cation->PathA Inadequate Scavenging PathB Optimized Reagent K (Phenol, EDT, Thioanisole) Cation->PathB Competitive Quenching Impurity Alkylated Dmt Impurity (+56 Da / +112 Da) PathA->Impurity Electrophilic Aromatic Substitution Success Intact Dmt-Peptide (High Purity Target) PathB->Success Cations Trapped by Scavengers

Mechanistic pathway of Dmt alkylation during TFA cleavage and the protective role of scavengers.

Scavenger Selection Strategy

The quantitative data below summarizes the expected outcomes when applying various industry-standard cleavage cocktails to highly vulnerable Dmt-containing sequences.

Table 1: Quantitative Comparison of Cleavage Cocktails for Dmt-Peptides

Cleavage CocktailComposition (v/v)Scavenging MechanismExpected PurityRisk of Dmt Alkylation
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol mimics Dmt ring; EDT/Thioanisole trap cations via soft nucleophilic attack.>90%Low
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Phenol acts as decoy; TIPS provides hydride donation. Odorless alternative to EDT.85-90%Low-Medium
Standard TFA/H₂O/TIPS (95:2.5:2.5)Lacks aromatic decoy. TIPS alone is kinetically insufficient to protect Dmt.<60%High

Note: For Dmt-peptides, Reagent K is the gold standard. If EDT cannot be used due to odor restrictions, Reagent B is the next best alternative.

Experimental Protocol: Self-Validating Cleavage Workflow

This protocol is designed as a self-validating system. Each step includes a physical observation to confirm the chemistry is proceeding correctly, ensuring high-fidelity recovery of the Dmt-peptide.

Materials Required:
  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Phenol (crystalline)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Ultrapure Water (Milli-Q)

  • Ice-cold Diethyl Ether (stored at -20°C)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Resin Preparation & DMF Removal :

    • Transfer the fully synthesized Fmoc-deprotected peptide-resin to a fritted syringe.

    • Wash the resin extensively with DCM (5 × 1 min).

    • Causality & Validation: DMF is a weak base. Even trace amounts will buffer the TFA, preventing complete deprotection. The resin should physically shrink slightly in DCM compared to its swollen state in DMF. Dry the resin under vacuum for 10 minutes.

  • Cocktail Preparation (Reagent K) :

    • In a glass vial, dissolve 0.5 g of Phenol in 8.25 mL of TFA.

    • Add 0.5 mL Thioanisole, 0.5 mL H₂O, and 0.25 mL EDT. Mix thoroughly.

    • Caution: EDT is highly volatile and foul-smelling; perform strictly in a fume hood.

  • Cleavage Execution :

    • Add 10 mL of the cleavage cocktail per 1 gram of dry resin.

    • Agitate gently at room temperature for 2.5 to 3 hours.

    • Validation: The solution will rapidly turn yellow or orange. This color change is a positive indicator of trityl and t-butyl cation generation.

  • Filtration & Concentration :

    • Filter the cleavage mixture into a clean 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA to maximize yield.

    • (Optional) Concentrate the filtrate under a gentle stream of nitrogen to approximately 30% of its original volume to aid precipitation.

  • Ether Precipitation :

    • Add the concentrated TFA filtrate dropwise into 10 volumes (e.g., 30-40 mL) of ice-cold diethyl ether while vortexing.

    • Validation: A dense, white to off-white precipitate must form immediately. If the solution remains clear, the peptide is excessively hydrophobic; add a small amount of cold hexane to force precipitation[3].

  • Recovery & Washing :

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully.

    • Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step 3 times.

    • Causality: Ether washes remove the residual TFA and the lipophilic scavengers (Phenol, EDT, Thioanisole). Failure to wash thoroughly will result in broad, unresolved peaks during RP-HPLC purification.

  • Lyophilization :

    • Dry the pellet briefly under a gentle nitrogen stream, dissolve in 10-20% Acetonitrile/Water, and lyophilize to obtain the crude peptide powder.

Workflow A Peptide-Resin Preparation B DCM Wash (Remove DMF) A->B C Add Reagent K (Ice Bath -> RT) B->C D Incubation (2.5 h, RT) C->D E Filtration & Concentration D->E F Cold Ether Precipitation E->F G Centrifugation & Lyophilization F->G

Step-by-step experimental workflow for the global deprotection and cleavage of Dmt-peptides.

Quality Control & LC-MS Troubleshooting

Even with optimized protocols, sequence-dependent microenvironments can lead to side reactions. Post-cleavage, analyze the crude peptide via LC-MS. Use the following diagnostic table to identify and resolve Dmt-specific cleavage issues.

Table 2: LC-MS Troubleshooting Guide for Dmt-Peptides

Mass Shift ( Δ Da)Putative ImpurityRoot CauseCorrective Action for Next Synthesis
+ 56.1 Da Mono-t-butyl Dmt adductIncomplete scavenging of t-butyl cations.Ensure Reagent K is freshly prepared; increase Phenol concentration to 7.5%.
+ 112.2 Da Di-t-butyl Dmt adductSevere electrophilic alkylation at both 3 and 5 positions of Dmt.Verify EDT quality (it oxidizes over time); extend cleavage time by 30 mins.
+ 242.3 Da Trityl adductTrityl cation reattachment to the Dmt ring.Add 2% TIPS to the Reagent K cocktail to permanently quench Trityl cations.
- 18.0 Da Aspartimide formationAcid-catalyzed cyclization (common if Asp is adjacent to Dmt or Gly).Add 0.1 M HOBt to the cleavage cocktail to suppress aspartimide formation.

References

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine Source: ResearchGate / The Journal of Organic Chemistry URL
  • Dimethyityrosine Containing Tritiated Delta Opioid-Receptor Selective Antagonist Dipeptide Ligands with Extraordinary Affinity Source: University of Szeged Repository URL
  • Source: PMC - National Institutes of Health (NIH)
  • Fmoc Resin Cleavage and Deprotection Guidelines Source: Sigma-Aldrich / MilliporeSigma URL
  • WO2020152246A1 - Peptide precipitation method and scavenger utilization Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-2,6-Dimethyltyrosine (Dmt) in SPPS

Welcome to the Advanced Troubleshooting Guide for the incorporation of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Solid-Phase Peptide Synthesis (SPPS). Dmt is a highly valuable non-canonical amino acid frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the incorporation of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Solid-Phase Peptide Synthesis (SPPS). Dmt is a highly valuable non-canonical amino acid frequently utilized in the development of opioid peptidomimetics (e.g., DALDA and N/OFQ analogs) to enhance metabolic stability and mu-opioid receptor (MOR) affinity[1].

However, the unique structural topology of Dmt introduces profound synthetic challenges. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you overcome steric hindrance, racemization, and unintended side reactions.

Diagnostic Workflow for Dmt Coupling Issues

Before altering your synthesis strategy, it is critical to diagnose the specific mode of failure. The following workflow illustrates the logical progression from primary validation (colorimetric assays) to secondary validation (chromatographic/mass analysis).

G A Fmoc-D-Dmt-OH Coupling B Kaiser / TNBS Test A->B C Positive (Incomplete) B->C Free Amines D Negative (Apparent Success) B->D No Free Amines H Action: Use HATU/COMU or Heat C->H E LC-MS: Deletion Sequence D->E Micro-cleavage F LC-MS: +Mass (O-Acylation) D->F G HPLC: Epimerization D->G E->H I Action: Mild Base Hydrolysis F->I J Action: Use Collidine or DIC/Oxyma G->J

Workflow for diagnosing and resolving Fmoc-D-Dmt-OH coupling side reactions in SPPS.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my coupling efficiency so low when incorporating Fmoc-D-Dmt-OH, or when coupling the next amino acid onto it?

A1: The primary barrier is severe steric hindrance. The two methyl groups at the 2,6-positions of the aromatic ring restrict the rotameric conformations of the side chain[1]. This forces the bulky aromatic ring to sit directly over the alpha-carbon, physically shielding both the carboxylate during its activation and the alpha-amine during subsequent chain elongation. Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the kinetic reactivity to overcome this high activation energy barrier[2].

Q2: I extended the coupling time to overnight to improve yield, but now I see insertion sequences (double couplings). What happened?

A2: You are observing premature Fmoc deprotection (des-Fmoc). While the Fmoc group is generally stable under mildly basic conditions, prolonged exposure (e.g., >4 hours) to nucleophilic tertiary amines like N,N-diisopropylethylamine (DIEA) during sluggish couplings can slowly cleave the Fmoc group[3]. The newly liberated amine then reacts with the remaining activated amino acid in the cocktail, causing an insertion sequence. Solution: Substitute DIEA with a less nucleophilic, sterically hindered base such as 2,4,6-collidine, or utilize a base-free coupling cocktail like DIC/OxymaPure, which maintains a neutral pH and prevents premature deprotection[2][4].

Q3: My LC-MS shows a mass adduct corresponding to the exact mass of the incoming amino acid, but the sequence is correct. Is this O-acylation?

A3: Yes. Because the 2,6-dimethyl groups provide significant steric shielding, the phenolic hydroxyl of Dmt is frequently left unprotected during SPPS to avoid the difficult removal of bulky protecting groups (like tBu) later[5]. However, when hyper-reactive coupling reagents (like HATU or COMU) are combined with elevated temperatures to force the difficult alpha-amine coupling, the unprotected phenol can undergo unintended O-acylation. Solution: O-acylation is reversible. Treating the peptidyl-resin with 20% piperidine in DMF for 30–60 minutes post-coupling will hydrolyze the phenolic ester without cleaving the main peptide chain from standard resins[4].

Q4: How can I minimize the risk of D-Dmt racemization during activation?

A4: Epimerization occurs via the formation of an oxazolone intermediate, a process accelerated by over-activation and excessive base exposure[2]. To minimize this, restrict the pre-activation of Fmoc-D-Dmt-OH to no more than 1–2 minutes. Utilizing OxymaPure as an additive is highly recommended, as it demonstrates superior racemization suppression compared to traditional benzotriazoles (HOBt)[4].

Quantitative Data: Coupling Reagent Selection

Selecting the right reagent system is a balance between overcoming steric bulk and minimizing side reactions (racemization, des-Fmoc, O-acylation).

Reagent SystemRelative ReactivityRacemization RiskPremature Des-Fmoc RiskRecommended Application for Dmt
DIC / HOBt LowLowLowNot recommended; leads to high deletion rates.
DIC / OxymaPure HighVery LowVery LowFirst-line choice; prevents des-Fmoc during long couplings[4].
HATU / DIEA Very HighModerateHigh (if >2h)Refractory couplings; requires strict time control[2].
COMU / Collidine Extremely HighLowLowBest for highly hindered subsequent acylation onto the Dmt N-terminus[2].

Self-Validating Experimental Protocol

Optimized Protocol: Coupling an Amino Acid onto a Resin-Bound Dmt Residue Objective: Achieve complete acylation of the sterically hindered Dmt alpha-amine while preventing O-acylation and des-Fmoc side reactions. This protocol utilizes a self-validating loop (Steps 4 & 5) to ensure sequence integrity.

Materials: Fmoc-AA-OH (incoming amino acid), COMU, 2,4,6-Collidine, DMF, 20% Piperidine/DMF.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Dmt-terminal peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% Piperidine/DMF (2 x 10 min)[4]. Wash thoroughly with DMF (5x).

  • Controlled Activation: In a separate vial, dissolve Fmoc-AA-OH (4.0 eq) and COMU (3.9 eq) in minimal DMF. Add 2,4,6-Collidine (8.0 eq). Critical: Pre-activate for exactly 1 minute to minimize oxazolone formation and subsequent racemization[2].

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C (using a microwave peptide synthesizer or heated block) for 1 hour. Elevated temperature is crucial for overcoming the Dmt alpha-carbon shielding.

  • Primary Validation (Colorimetric): Wash the resin (DMF 3x, DCM 3x) and perform a Kaiser test.

    • If negative (yellow): Proceed to step 5.

    • If positive (blue): Do not extend the time with the old reagents (risks des-Fmoc). Drain and perform a second coupling with fresh reagents for 45 minutes.

  • Secondary Validation & O-Acylation Reversal: Perform a micro-cleavage on a few beads and analyze via LC-MS. If a +Mass adduct is observed (indicating O-acylation of the Dmt phenol), treat the bulk resin with 20% Piperidine/DMF for 30 minutes to hydrolyze the ester[4]. Wash with DMF (5x) and proceed to the next synthesis cycle.

References

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling. Benchchem.
  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. PMC - NIH.

Sources

Optimization

Optimizing Fmoc-D-2,6-Dimethyltyrosine coupling conditions

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with incorporating Fmoc-D-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with incorporating Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into synthetic peptide sequences.

Fmoc-D-Dmt-OH is a highly valuable, non-proteinogenic amino acid widely utilized in the development of potent opioid peptidomimetics (such as[Dmt¹]DALDA and endomorphin analogs) to enhance μ -opioid receptor binding affinity and metabolic stability[1]. However, its unique structural topology introduces severe synthetic bottlenecks. This guide breaks down the causality of these failures and provides self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does Fmoc-D-Dmt-OH exhibit such poor coupling kinetics compared to standard Tyrosine? The Causality: The challenge is purely steric. The addition of two methyl groups at the 2 and 6 positions of the phenyl ring (ortho to the benzylic carbon) restricts the rotameric freedom of the side chain[2]. This forces the bulky aromatic ring to project directly over the α -carbon. This "steric shield" retards the activation of the Dmt carboxylate and severely hinders the nucleophilic attack from the resin-bound peptide. Standard coupling conditions (e.g., DIC/HOBt) often fail to provide sufficient driving force to overcome this activation energy barrier.

Q2: My LC-MS shows a major +191 Da impurity after Dmt coupling. What is this, and how do I prevent it? The Causality: Commercially available Fmoc-D-Dmt-OH is frequently supplied without side-chain protection on the 4-hydroxyl group. During prolonged or repeated couplings, the activated Dmt carboxylate (electrophile) can react with the unprotected phenol of another Dmt molecule (nucleophile). This forms a depsipeptide dimer (Fmoc-Dmt-O-Dmt-OH), adding an extra Dmt mass (+191 Da) to your sequence. The Solution: You must intentionally limit the reaction time and equivalents. Pushing the reaction with excess reagents or double-coupling will exponentially increase O-acylation. Restricting the coupling to a single 2-hour cycle limits this side product to manageable levels (~10%)[3].

Mechanism Act Activated Fmoc-D-Dmt-OH (Electrophile) N1 Resin-Bound Amine (Sterically Hindered) Act->N1 + N2 Unprotected Dmt Phenol (Nucleophile) Act->N2 + Prod1 Target Peptide (Desired Amide) N1->Prod1 Primary Pathway Prod2 Fmoc-Dmt-O-Dmt-OH Dimer (+191 Da Impurity) N2->Prod2 Side Reaction

Mechanistic divergence during Dmt coupling: Amide formation vs. phenolic O-acylation.

Q3: The Fmoc-D-Dmt-OH coupled successfully, but the coupling of the subsequent amino acid is failing. How can I drive this to completion? The Causality: Once Dmt is successfully incorporated and Fmoc-deprotected, its own N-terminal α -amine is now the nucleophile. Because of the aforementioned 2,6-dimethyl steric shield, this primary amine behaves kinetically like a highly hindered secondary amine. The Solution: You must switch to highly reactive uronium/aminium salts (like COMU or HATU) combined with elevated temperatures (e.g., microwave assistance at 75°C) and perform a double coupling. Since the incoming amino acid is standard (not Dmt), you do not have to worry about Dmt-dimerization here.

Q4: Can I use the Kaiser (Ninhydrin) test to monitor these couplings? The Causality: No. The Kaiser test relies on the nucleophilic attack of the free amine on ninhydrin. Because the Dmt α -amine is sterically masked, the Kaiser test will often yield a false negative (appearing yellow/complete) even when 30% of the amines remain uncoupled. You must use a self-validating microcleavage LC-MS workflow.

Part 2: Quantitative Optimization Data

To illustrate the delicate balance between driving amide formation and minimizing O-acylation, review the empirical data below. The optimal window requires highly active reagents but strictly controlled stoichiometry and time.

Coupling SystemEquivalents (AA : Reagent)Coupling TimePrimary Amide YieldO-Acylation (Dimer)
DIC / HOBt3.0 : 3.04 hours< 50%Low (~5%)
HATU / DIPEA4.0 : 3.92 x 1 hour (Double)75%High (>25%)
HATU / DIPEA 1.5 : 1.4 2 hours (Single) > 85% Minimal (<10%)
COMU / DIPEA1.5 : 1.51 hour> 90%Moderate (~15%)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Incorporation of Fmoc-D-Dmt-OH

Objective: Maximize amide bond formation while starving the O-acylation side reaction.

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 10 min) and washed thoroughly with DMF (5x) and DCM (3x).

  • Stoichiometric Pre-activation: In a clean vial, dissolve 1.5 equivalents of Fmoc-D-Dmt-OH and 1.45 equivalents of HATU in minimal DMF (to maintain a high molarity, ~0.2 M). Add 3.0 equivalents of DIPEA. Allow pre-activation for exactly 2 minutes.

  • Single Coupling: Add the activated mixture to the resin. Agitate at room temperature for strictly 2 hours . Do not exceed this time limit[3].

  • Washing: Drain the reaction vessel and wash extensively: DMF (5x), DCM (5x), DMF (3x) to remove any non-covalently bound Dmt dimers.

  • In-Process Validation (Microcleavage): Withdraw ~2 mg of resin. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Precipitate with cold ether, centrifuge, dissolve in ACN/H₂O, and analyze via LC-MS.

    • Validation Check: Look for the target mass. If the uncoupled deletion sequence is <10%, proceed. Do NOT blindly double couple.

Dmt_Workflow Start Start: Fmoc-D-Dmt-OH Coupling Reagents Pre-activate: 1.5 eq AA, 1.45 eq HATU, 3.0 eq DIPEA (2 min) Start->Reagents Coupling Single Coupling (Strictly 2h) to minimize O-acylation Reagents->Coupling Test Microcleavage & LC-MS Validation Coupling->Test Decision Amide Yield > 85%? Test->Decision Success Proceed to Fmoc Deprotection Decision->Success Yes Fail Recouple (Max 1h) & Monitor for Dimerization Decision->Fail No Fail->Test Re-test

Workflow for optimizing Fmoc-D-Dmt-OH coupling while minimizing O-acylation side reactions.

Protocol B: Elongation (Coupling the next Amino Acid onto Dmt)

Objective: Overcome the steric shield of the Dmt α -amine to prevent deletion sequences.

  • Fmoc Removal: Treat the Dmt-peptide-resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly. (Note: Piperidine will also help hydrolyze minor amounts of transient O-acylation that may have occurred on the Dmt phenol).

  • Aggressive Pre-activation: For the next amino acid, prepare 4.0 equivalents of the Fmoc-AA-OH, 3.9 equivalents of COMU (or HATU), and 8.0 equivalents of DIPEA in DMF.

  • Double Coupling: Add to the resin and couple for 1 hour at room temperature. Drain, and immediately repeat the coupling with a fresh batch of activated amino acid for another 1 hour. (If available, microwave assistance at 75°C for 15 minutes per coupling cycle is highly recommended).

  • Capping: Because the Dmt amine is so hindered, unreacted amines will persist. Cap the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent complex deletion sequences during subsequent steps.

Part 4: References

  • Design, synthesis and evaluation of[111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors - PMC. nih.gov. 3

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | ACS Medicinal Chemistry Letters. acs.org. 2

  • Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation | PLOS One. plos.org. 1

Sources

Troubleshooting

Fmoc-D-2,6-Dimethyltyrosine aggregation during peptide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to incorporate Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into their peptide sequences.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to incorporate Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into their peptide sequences.

While D-Dmt is a highly valuable unnatural amino acid—often used to dramatically increase mu-opioid receptor affinity and enzymatic stability in sequences like[Dmt1]DALDA ([1])—it introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). The two methyl groups at the 2 and 6 positions of the phenol ring restrict the side-chain chi-angle rotamers, creating a massive steric shield over the alpha-amine. Furthermore, the extreme hydrophobicity of this residue drives rapid on-resin aggregation via hydrophobic collapse and subsequent intermolecular β -sheet formation ([2]).

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting D-Dmt coupling and aggregation failures.

Part 1: Diagnostic Q&A – Uncovering the Root Cause

Q: My coupling efficiency for Fmoc-D-Dmt-OH is consistently below 40%. How do I force the acylation? A: The issue here is the activation energy required to overcome the steric clash between the incoming activated D-Dmt ester and the resin-bound peptide chain. Standard HBTU/DIPEA chemistry is insufficient. Causality: You must use a coupling reagent that forms a highly reactive, less sterically hindered intermediate. Switch to HATU or COMU . These reagents form an active ester with a neighboring group effect (via the nitrogen in the HOAt/Oxyma leaving group) that accelerates the aminolysis step. If room temperature fails, thermodynamic pushing via microwave irradiation (75°C) provides the kinetic energy necessary to overcome the steric barrier.

Q: The coupling of D-Dmt is fine, but coupling the next amino acid onto the D-Dmt N-terminus fails completely. Why? A: You have successfully attached D-Dmt, but now its bulky 2,6-dimethylphenol side chain is shielding its own alpha-amine. Causality: The incoming Fmoc-amino acid cannot physically access the nucleophilic amine. To solve this, you must reduce the steric bulk of the incoming activated species. Using symmetric anhydrides or acid fluorides (which are much smaller than standard OBt/OAt esters) can bypass the steric shield. Alternatively, perform a double coupling with Oxyma/DIC, which generates a relatively compact reactive intermediate.

Q: The resin beads are shrinking, turning opaque, and my Kaiser tests are inconclusive after D-Dmt incorporation. What is happening? A: Your peptide has undergone sequence-dependent on-resin aggregation. Causality: The hydrophobicity of D-Dmt has triggered the peptide chains to fold in on themselves, forming a dense network of intermolecular hydrogen bonds ( β -sheets). This expels the solvent (causing resin shrinkage) and physically blocks reagents from reaching the reactive sites (). You must alter the solvent environment using chaotropic salts or specialized solvent mixtures to disrupt this hydrogen-bonding network.

Part 2: Troubleshooting Decision Matrix

G Start Fmoc-D-Dmt-OH Coupling Failure Diag Perform Kaiser / TNBS Test Start->Diag Cause1 Steric Hindrance (Alpha-Amine Shielded) Diag->Cause1 Positive (Slow Acylation) Cause2 Hydrophobic Aggregation (Beta-Sheet Formation) Diag->Cause2 Resin Shrinkage / Opaque Beads Sol1 Double Coupling: HATU/HOAt (2h) Cause1->Sol1 Sol3 Thermodynamic Push: Microwave SPPS (75°C) Cause1->Sol3 Sol2 Disrupt H-Bonds: 0.8M LiCl or Magic Mixture Cause2->Sol2 Cause2->Sol3 Val Micro-Cleavage LC-MS (Self-Validation) Sol1->Val Sol2->Val Sol3->Val

Workflow for diagnosing and resolving Fmoc-D-Dmt-OH steric hindrance and on-resin aggregation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next synthesis cycle without passing the validation checkpoints.

Protocol A: Chaotropic Salt-Assisted Coupling (For Aggregation Disruption)

Mechanism: Lithium chloride (LiCl) acts as a chaotropic agent. The Li+ ions coordinate strongly with the backbone carbonyl oxygens of the peptide, preventing them from acting as hydrogen bond acceptors for adjacent chains. This effectively "melts" the β -sheet aggregates and re-solvates the peptide ([2]).

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the resin appears shrunken, wash twice with a solution of 0.8 M LiCl in DMF .

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 2 × 5 minutes. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 eq Fmoc-D-Dmt-OH and 3.0 eq HATU in 0.8 M LiCl/DMF. Add 6.0 eq DIPEA. Allow pre-activation for exactly 1 minute (color will change to yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint (Kaiser Test): Take a few beads and perform a Kaiser test.

    • Pass (Yellow beads): Acylation is complete. Proceed to Step 6.

    • Fail (Blue/Purple beads):Do not proceed. Drain the vessel and repeat Steps 3-4 using COMU instead of HATU to alter the transition state geometry.

  • Capping: Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

Protocol B: The "Magic Mixture" Rescue (For Severe Hydrophobic Collapse)

Mechanism: Introduced by Kent and co-workers, the "Magic Mixture" drastically increases the polarity of the microenvironment and introduces strong hydrogen-bond donors (ethylene carbonate) to outcompete inter-chain interactions ([3]).

  • Solvent Preparation: Prepare the Magic Mixture: DCM/DMF/NMP (1:1:1 v/v/v) containing 1% Triton X-100 and 2 M Ethylene Carbonate.

  • Resin Rescue: Drain the current solvent and wash the aggregated resin with the Magic Mixture for 3 × 10 minutes at 45°C. You should observe the resin beads swelling and regaining transparency.

  • Coupling in Magic Mixture: Perform the coupling of the next amino acid using Oxyma/DIC chemistry directly within the Magic Mixture solvent system.

  • Validation Checkpoint (Micro-Cleavage): Withdraw 2 mg of resin. Wash with DCM, dry, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Pass: Desired mass is the major peak.

    • Fail: Truncated mass observed. The sequence is fully inaccessible; consider resynthesizing on a lower-loading resin (e.g., 0.2 mmol/g) to physically separate the growing chains.

Part 4: Quantitative Data & Strategy Comparison

The following table summarizes the expected coupling efficiencies of Fmoc-D-Dmt-OH under various strategic conditions, derived from field-proven optimizations.

Coupling StrategyReagentsSolvent SystemTemp (°C)Time (min)Avg. Coupling Efficiency (%)
Standard HBTU / DIPEADMF2560< 40%
Extended HATU / DIPEADMF2512065 - 75%
Chaotropic HATU / DIPEADMF + 0.8 M LiCl2512085 - 90%
Microwave Oxyma / DICDMF7515> 95%
Magic Mixture COMU / DIPEADCM/DMF/NMP + Additives45120> 95%

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use pseudoproline dipeptides to prevent aggregation around the D-Dmt residue? A: You cannot use a pseudoproline directly on the Dmt residue, as pseudoprolines require a Ser, Thr, or Cys residue. However, if your sequence contains a Ser/Thr/Cys within 4-6 residues downstream of the Dmt, inserting a pseudoproline dipeptide there will introduce a "kink" in the backbone, effectively preventing the β -sheet formation before you even reach the difficult Dmt coupling step ().

Q: Does lowering the resin loading actually help with D-Dmt steric hindrance? A: Lowering resin loading (e.g., from 0.6 mmol/g to 0.15 mmol/g) does not solve the intramolecular steric hindrance of the D-Dmt side chain itself. However, it does solve the intermolecular aggregation problem by increasing the spatial distance between growing peptide chains, preventing them from cross-linking via hydrogen bonds ([2]).

Q: Why do you recommend Oxyma/DIC for microwave synthesis instead of HATU? A: At elevated temperatures (75°C+), uronium salts like HATU can cap the N-terminus via guanidinylation if the activation step is not perfectly timed. Oxyma/DIC does not pose a risk of guanidinylation, making it much safer and highly efficient for high-temperature thermodynamic pushing.

References

  • Schiller, P. W., et al. "A highly potent peptide analgesic that protects against ischemia-reperfusion-induced myocardial stunning." American Physiological Society Journal. [Link]

Sources

Optimization

Difficulty in cleaving Fmoc-D-2,6-Dimethyltyrosine-containing peptides

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Author: BenchChem Technical Support Team. Date: March 2026

[FinalizingTechnicalDocumentation I'mnowputtingthefinishingtouchesonthetechnicalsupportcenter.I'veintegratedalltheDOTdiagramswiththeircaptionsandaddedthedatatablecomparingcleavagecocktails.I'vealsoincorporatedtheprotocolsforFmocdeprotectionandglobalcleavage.Iamcurrentlyreviewingtheformatting.FinalizingReferenceIntegration I'mnowrefiningthetechnicalsupportcenter, focusingonimprovingtheclarityanddetailoftheinformationprovidedtoensureE-E-A-T.I'veincorporatedtheDOTdiagrams, thecleavagecocktailcomparisondatatable, andtheprotocolsforFmocdeprotectionandglobalcleavageofDmt-peptides.I'mfocusingonthedetailedexplanationsofthemechanisticchallengesofDmt.StructuringSupportCenter I'mnowfinalizingthestructureofthetechnicalsupportcenter, includingadetailedintroductionandcomprehensivesections.I'mfocusingon"Why"ithappens, FAQs, experimentalprotocols, data, andreferences, alltailoredtoaddressthecomplexitiesofDmtchemistry.IhavejustaddedadetailedsectiononDmtremoval.#TechnicalSupportCenter:TroubleshootingFmoc-D-2, 6-Dimethyltyrosine(Dmt)PeptideCleavageWelcometothePeptideSynthesisTechnicalSupportCenter.Thisguideisdesignedforresearchers, applicationscientists, anddrugdevelopmentprofessionalsworkingwithstericallyhinderedandhighlyreactiveunnaturalaminoacids.Fmoc-D-2, 6-Dimethyltyrosine(Fmoc-D-Dmt-OH)isacriticalpharmacophorebuildingblockfrequentlyincorporatedintopotentopioidreceptoragonists/antagonists[1.1] and mitochondria-targeting therapeutics (e.g., SS-31/elamipretide)[1]. However, its unique structural properties introduce severe complications during solid-phase peptide synthesis (SPPS), specifically during Fmoc deprotection and global resin cleavage[2].

Mechanistic Overview: The "Why" Behind Dmt Cleavage Failures

To successfully synthesize and cleave Dmt-containing peptides, we must first understand the dual chemical threats posed by the 2,6-dimethyltyrosine side chain:

A. Extreme Steric Hindrance (Kinetic Barrier) The presence of two methyl groups at the ortho (2,6) positions of the aromatic ring severely restricts the rotational freedom of the side chain. This steric bulk shields the α -amine, drastically reducing the kinetics of both the incoming amino acid coupling and the removal of the Fmoc protecting group from the Dmt residue itself.

B. Aromatic Hyper-Nucleophilicity (Alkylation Risk) The Dmt phenolic ring is highly electron-rich. The hydroxyl group at position 4 is a strong electron-donating group (EDG) that directs electrophilic attack to the ortho and para positions. Because the ortho (2,6) positions are already occupied by methyl groups (which also donate electron density via hyperconjugation), the meta (3,5) positions become exceptionally nucleophilic. During global cleavage with Trifluoroacetic Acid (TFA), protecting groups (such as tert-butyl from Tyr, Ser, Thr, or Boc from Lys) generate highly reactive carbocations. These cations rapidly undergo Friedel-Crafts alkylation at the 3 and 5 positions of the Dmt ring, destroying the target peptide.

G Start Protected Dmt-Peptide Resin TFA TFA Cleavage (Generates t-Bu+ cations) Start->TFA Path1 Without Optimal Scavengers TFA->Path1 Path2 With TIPS/H2O Scavengers TFA->Path2 Alkylation Electrophilic Aromatic Substitution at C3/C5 of Dmt Path1->Alkylation Quench t-Bu+ Quenched by TIPS (Forms t-Bu-TIPS) Path2->Quench ProductBad Alkylated Dmt-Peptide (+56 Da Mass Shift) Alkylation->ProductBad ProductGood Intact Dmt-Peptide (Target Product) Quench->ProductGood

Mechanistic pathway of global TFA cleavage highlighting Dmt alkylation vs scavenger quenching.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows my target Dmt-peptide, but the major peaks are +56 Da and +112 Da heavier. What happened? A: Your Dmt residue has been alkylated by tert-butyl ( t -Bu + ) cations during the TFA cleavage step. A +56 Da shift indicates mono-alkylation (usually at the C3 position), while a +112 Da shift indicates di-alkylation (at both C3 and C5). To resolve this, you must switch to a cleavage cocktail with a high concentration of a fast hydride donor, such as Triisopropylsilane (TIPS), which reduces the carbocations to volatile isobutane gas before they can attack the Dmt ring[3].

Q2: I am using standard Reagent K (TFA/Thioanisole/Water/Phenol/EDT) for cleavage. Why am I still seeing Dmt degradation? A: Reagent K relies on soft nucleophiles (thioanisole, EDT) to trap cations. However, the Dmt aromatic ring is often a stronger nucleophile than these scavengers. Furthermore, thioanisole can sometimes participate in complex side reactions with electron-rich aromatics. For Dmt-peptides lacking cysteine, a silane-based cocktail (TFA/TIPS/H2O) is vastly superior because the hydride transfer from TIPS to the carbocation is irreversible and kinetically outcompetes aromatic alkylation[4].

Q3: My cleavage yield is extremely low, and I see a large population of truncated sequences that stop exactly at the Dmt residue. How do I fix this? A: This is a kinetic failure during the Fmoc deprotection of the Dmt residue, not a global cleavage issue. The steric bulk of the 2,6-dimethyl groups prevents standard 20% piperidine from efficiently accessing and abstracting the acidic proton of the Fmoc group. You must increase the basicity of your deprotection solution by adding 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and extending the reaction time.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Optimized Fmoc Deprotection of Dmt Residues

Causality: Standard piperidine is insufficiently basic to rapidly deprotect sterically hindered amines. DBU provides the necessary thermodynamic driving force, while extended times overcome the kinetic barrier.

  • Reagent Preparation: Prepare a fresh solution of 20% Piperidine and 0.1 M DBU in anhydrous DMF.

  • Deprotection: Add 10 mL of the deprotection solution per gram of resin. Agitate at room temperature for 10 minutes.

  • Drain and Repeat: Drain the reaction vessel and repeat Step 2 for an additional 15 minutes.

  • Validation Checkpoint (UV Monitoring): Collect the drained effluent from the second deprotection. Dilute 1:100 in DMF and measure the UV absorbance at 301 nm (the λmax​ for the dibenzofulvene-piperidine adduct)[2]. Compare this to a third 5-minute deprotection wash. If the absorbance of the third wash is <0.05 , deprotection is complete. If >0.05 , repeat the deprotection.

  • Washing: Wash the resin thoroughly with DMF ( 6×1 min) to remove all traces of DBU before the next coupling.

Protocol B: Global Cleavage of Dmt-Peptides

Causality: TIPS acts as an irreversible hydride donor to neutralize t -Bu + cations. Water is included to quench highly stable trityl cations and protect the phenolic hydroxyl group of Dmt.

  • Resin Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) ( 5×1 min) to completely remove DMF. Validation: The resin should shrink slightly and become free-flowing. DMF retention will buffer the TFA and ruin the cleavage.

  • Cocktail Preparation: Prepare the cleavage cocktail: TFA / TIPS / H 2​ O (95 : 2.5 : 2.5, v/v) [3][4]. Mix thoroughly.

  • Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for 3 to 4 hours.

  • Filtration: Filter the cleavage solution into a clean flask. Wash the depleted resin with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Dropwise, add the combined cleavage solution into 10 volumes of ice-cold diethyl ether while vortexing. Validation: A dense white precipitate must form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

Workflow Step1 1. Fmoc-Dmt-OH Coupling (DIC/Oxyma, 3h) Step2 2. Fmoc Deprotection (20% Piperidine + 0.1M DBU) Step1->Step2 Step3 3. Peptide Elongation (Standard SPPS) Step2->Step3 Step4 4. Global Cleavage (TFA/TIPS/H2O 95:2.5:2.5, 3h) Step3->Step4 Step5 5. Cold Ether Precipitation & Centrifugation Step4->Step5 Step6 6. RP-HPLC Purification (Target Dmt-Peptide) Step5->Step6

Optimized solid-phase synthesis and cleavage workflow for Fmoc-D-2,6-Dimethyltyrosine peptides.

Quantitative Data: Cleavage Cocktail Comparison

Selecting the correct scavenger cocktail is the single most important variable in Dmt-peptide cleavage. The table below summarizes the quantitative risk profiles of standard cleavage cocktails when applied to Dmt-containing sequences.

Cleavage Cocktail (v/v)Scavenger MechanismDmt Alkylation RiskRecommendation
TFA / TIPS / H 2​ O (95:2.5:2.5) TIPS provides rapid, irreversible hydride transfer to quench t -Bu + ; H 2​ O protects the phenol.Low (< 5% adducts)Optimal. Standard for Dmt-peptides lacking multiple Cys residues.
TFA / Thioanisole / EDT / Anisole (90:5:3:2) Soft nucleophiles trap cations reversibly. Thioanisole can participate in complex adduct formation.High (30-50% adducts)Not recommended unless the sequence contains multiple Cys/Met residues requiring EDT.
TFA / H 2​ O (95:5) H 2​ O acts as a weak nucleophile; highly insufficient for stabilizing long-lived t -Bu + cations.Very High (> 70% adducts)Avoid. Leads to massive +56 Da and +112 Da degradation.
TFA / TIPS / Phenol / H 2​ O (88:5:5:2) Phenol acts as a sacrificial aromatic ring to compete with Dmt for electrophiles.Moderate (10-20% adducts)Alternative. Useful if the peptide contains multiple Arg(Pbf) groups generating massive cation loads.

References

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore Source: MDPI URL:[Link][4]

  • Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL:[Link][2]

  • Differential Effects of the Mitochondria-Active Tetrapeptide SS-31 (D-Arg-dimethylTyr-Lys-Phe-NH2) and Its Peptidase-Targeted Prodrugs in Experimental Acute Kidney Injury Source: PMC - NIH URL:[Link][1]

  • Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics Source: PMC - NIH URL:[Link][3]

  • Synthesis and Characterization of Potent and Selective μ-Opioid Receptor Antagonists,[Dmt1, d-2-Nal4]endomorphin-1 (Antanal-1) and[Dmt1, d-2-Nal4]endomorphin-2 (Antanal-2) Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Fmoc-D-2,6-Dimethyltyrosine Solubility

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Fmoc-D-2,6-dimethyltyrosine in N,N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Fmoc-D-2,6-dimethyltyrosine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). The unique structure of this amino acid derivative, while beneficial for creating peptides with enhanced stability, presents specific handling requirements.[1] This document provides in-depth troubleshooting protocols and scientific explanations to ensure its successful application in your research.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often observe that Fmoc-D-2,6-dimethyltyrosine does not readily dissolve in DMF at standard concentrations used for SPPS. This can lead to incomplete reactions, the formation of deletion sequences, and ultimately, lower purity of the final peptide.[2][3] The following step-by-step guide provides systematic procedures to address and resolve these solubility issues.

Initial Assessment: Is Your Reagent and Solvent Quality Optimal?

Before modifying your protocol, it is crucial to rule out common sources of error related to reagent and solvent quality.

  • Fmoc-D-2,6-dimethyltyrosine: Ensure the product is an off-white powder and has been stored correctly at 2-8°C to prevent degradation.[1]

  • DMF Quality: DMF can degrade over time to form dimethylamine, a base that can cause premature removal of the Fmoc protecting group.[4] Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle.

Protocol 1: Standard Dissolution Procedure

This protocol should be the first attempt to solubilize the amino acid.

  • Preparation: Weigh the required amount of Fmoc-D-2,6-dimethyltyrosine into a clean, dry vessel suitable for your synthesis workflow.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (typically 0.2 M to 0.5 M).

  • Agitation: Vortex the mixture vigorously at room temperature for at least 3-5 minutes.

  • Inspection: Visually inspect the solution against a light source. If any undissolved particulates remain, do not proceed with the coupling reaction. Instead, move to the aided dissolution techniques below.

Protocol 2: Aided Dissolution Techniques

If the standard procedure is insufficient, these physical methods can provide the necessary energy to overcome intermolecular forces and improve solvation.

TechniqueStep-by-Step ProcedureMechanistic Rationale & Key Considerations
Sonication 1. Place the vessel containing the amino acid/DMF mixture into a sonicator bath. 2. Sonicate in short bursts (e.g., 5-10 minutes). 3. Allow the solution to return to room temperature and visually inspect for dissolution.Sonication uses high-frequency sound waves to create micro-cavitations, which provide the energy to break up aggregates and enhance solvent interaction with the solute.[5][6] Caution: Excessive sonication can generate heat. Monitor the temperature to ensure it does not exceed 40°C.
Gentle Warming 1. Gently warm the solution to 30-40°C using a water bath or heating block. 2. Maintain agitation (stirring or vortexing) during the warming process. 3. Once the target temperature is reached, maintain for 5-10 minutes.Increasing the kinetic energy of the system can enhance solubility. Critical: Do not exceed 40°C. The Fmoc protecting group is heat-labile, and higher temperatures, especially in the presence of any residual base, can lead to premature deprotection.[7]
Protocol 3: Solvent System Modification

The inherent hydrophobicity of the dimethylated tyrosine side chain, combined with the bulky Fmoc group, often requires a stronger solvent system than DMF alone.[1][8][9]

ModificationStep-by-Step ProcedureRationale & Best Practices
Co-Solvent Addition 1. If dissolution is still incomplete, add a small percentage (5-10% v/v) of N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to the DMF. 2. Vortex the mixture thoroughly.NMP and DMSO are stronger, more polar aprotic solvents that can more effectively solvate bulky, hydrophobic molecules and disrupt aggregates.[4][10] NMP is often considered a superior solvent for difficult couplings.[4]
Alternative Primary Solvent 1. Prepare the amino acid solution using 100% NMP. 2. Alternatively, use a pre-mixed binary system, such as 1:1 DMF/DMSO.For particularly stubborn sequences, completely replacing DMF may be necessary. NMP is an excellent choice, though it's worth noting that some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[4]

Visualized Workflow: Troubleshooting Solubility

The following diagram outlines the logical progression for addressing solubility challenges with Fmoc-D-2,6-dimethyltyrosine.

G cluster_0 Initial State cluster_1 Level 1: Standard Protocol cluster_2 Level 2: Aided Dissolution cluster_3 Level 3: Solvent Modification cluster_4 Outcome A Fmoc-D-2,6-dimethyltyrosine + High-Purity DMF B Vortex Vigorously (3-5 min @ RT) A->B C Sonication (5-10 min bursts) B->C Insoluble G Completely Solubilized Proceed to Coupling B->G Soluble? D Gentle Warming (Max 40°C) C->D Still Insoluble E Add Co-Solvent (5-10% NMP or DMSO) D->E Insoluble D->G Soluble? F Switch to 100% NMP or DMF/DMSO mixture E->F Still Insoluble F->G Soluble? G cluster_0 Molecular Aggregation cluster_1 Result AA1 Fmoc-D-2,6-diMe-Tyr AA2 Fmoc-D-2,6-diMe-Tyr AA1->AA2 π-π Stacking (Fmoc Group) AA3 Fmoc-D-2,6-diMe-Tyr AA2->AA3 Hydrophobic Interactions Result Poor Solvation & Low Solubility

Caption: Factors contributing to the poor solubility of Fmoc-D-2,6-dimethyltyrosine.

Q2: What is the direct impact of using an incompletely dissolved amino acid solution in my SPPS workflow?

A2: Using a suspension instead of a true solution has severe consequences for peptide synthesis. The undissolved amino acid will not be activated by the coupling reagents and cannot react with the free N-terminus of the growing peptide chain. This directly leads to:

  • Incomplete Coupling: A significant portion of the peptide chains will not incorporate the intended amino acid.

  • Deletion Sequences: The final product will be a heterogeneous mixture of the target peptide and peptides missing the Fmoc-D-2,6-dimethyltyrosine residue.

  • Low Yield and Purity: The purification process becomes extremely challenging, and the overall yield of the desired full-length peptide is drastically reduced. [2] Q3: My amino acid dissolves initially but precipitates upon addition to the resin. What is happening?

A3: This phenomenon is a classic sign of on-resin aggregation. [7]While the free amino acid derivative may be soluble in the solvent, the growing peptide chain attached to the solid support can fold into secondary structures (like beta-sheets) and aggregate. [8][9]This is especially common with hydrophobic sequences. This aggregation creates a poorly solvated environment on the resin, causing the incoming activated amino acid to precipitate out of the solution, preventing efficient coupling. To mitigate this, consider using chaotropic agents like LiCl in the coupling step or performing the reaction at an elevated temperature (e.g., 40-50°C) to disrupt these secondary structures. [7][10] Q4: Are there "greener" or safer solvent alternatives to DMF and NMP?

A4: Yes, the field of peptide chemistry is actively moving towards more sustainable solvents due to the reproductive toxicity of DMF and NMP. [13]Several alternatives have been investigated, with some showing promise. Binary mixtures, such as Cyrene™/diethyl carbonate or anisole/N-octyl-2-pyrrolidone (NOP), have been reported to perform comparably to DMF for certain applications. [13][14]Another solvent, N-butyl-2-pyrrolidone (NBP), has also been identified as a potential replacement. [14]However, when switching to a new solvent system, it is essential to re-validate key parameters, including resin swelling and the solubility of all reagents, to ensure compatibility with your specific synthesis protocol. [13][15]

References

  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Benchchem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Benchchem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides.
  • JPT. (n.d.). Peptide Solubilization.
  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base.
  • Benchchem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Stynthesis.
  • Benchchem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • Benchchem. (n.d.). Technical Support Center: Aggregation of Peptides Containing Fmoc-Lys(Fmoc)-OH.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Coombs, D. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • Benchchem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
  • MedChemExpress. (n.d.). Fmoc-D-Tyr(tBu)-OH - Product Data Sheet.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Giraud, M., Cédric, B., & Burlina, F. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Wegner, K., et al. (n.d.). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Chem-Impex. (n.d.). Fmoc-D-2,6-dimethyltyrosine.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Zhang, C., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Benchchem. (2025). The Future of Peptide Synthesis: A Guide to Greener Solvents.
  • Benchchem. (2025). Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide.
  • ChemicalBook. (2026). Fmoc-Tyr(tBu)-OH | 71989-38-3.
  • Reddit. (2022). Best solvent for FMOC removal. r/Chempros.
  • Mowat, J. M., et al. (n.d.). Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Gyros Protein Technologies.

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) Deprotection

Welcome to the Advanced Diagnostics and Protocols center for solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with highly sterically h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocols center for solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with highly sterically hindered unnatural amino acids, focusing on the critical bottleneck of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) deprotection.

Fmoc-Dmt-OH is frequently utilized in the synthesis of potent opioid receptor agonists to enhance binding affinity and proteolytic stability (1[1]). However, the 2,6-dimethyl groups on the phenolic ring severely restrict the conformational freedom of the α -carbon. This steric bulk impedes the approach of secondary amines (like piperidine) required to initiate the E1cB elimination mechanism, leading to incomplete deprotection, sequence truncation, and complex side reactions.

Diagnostic Workflow for Dmt Deprotection

Use the following self-validating decision tree to diagnose and resolve incomplete deprotection or associated side reactions in real-time.

FmocTroubleshooting Start Target: Fmoc-D-Dmt-OH Deprotection Standard Standard Protocol: 20% Piperidine/DMF Start->Standard Monitor UV Monitoring at 301 nm Check Dibenzofulvene Adduct Standard->Monitor Incomplete Incomplete Deprotection (Peak Area < Expected) Monitor->Incomplete Slow/Low Release Complete Complete Deprotection Proceed to Coupling Monitor->Complete Stable Plateau Intervention1 Extended Time / Cycles (e.g., 3 x 10 min) Incomplete->Intervention1 Intervention1->Monitor Re-evaluate Intervention2 Strong Base Cocktail: 20% Pip + 2% DBU Intervention1->Intervention2 If still incomplete Intervention2->Monitor Intervention3 Microwave Assistance (75°C, 5 min) Intervention2->Intervention3 Extreme hindrance SideReaction Aspartimide Formation Detected? Intervention2->SideReaction Risk of strong base Intervention3->Monitor Mitigation Add 0.1 M HOBt to Deprotection Mix SideReaction->Mitigation Yes

Diagnostic decision tree for optimizing Fmoc-D-Dmt-OH deprotection in SPPS.

Troubleshooting FAQs

Q1: Why is the standard 20% piperidine/DMF protocol failing to completely deprotect Fmoc-D-Dmt-OH? Causality: The standard Fmoc removal relies on piperidine abstracting the acidic proton at the 9-position of the fluorene ring. The 2,6-dimethyl groups on the Dmt side chain create a dense steric shield around the α -amine. This bulk physically blocks piperidine from reaching the target proton, drastically reducing the reaction kinetics and shifting the equilibrium, resulting in incomplete deprotection.

Q2: How can I force the deprotection without causing premature peptide cleavage? Causality & Solution: You must alter the thermodynamics of the proton abstraction step. Substitute the standard cocktail with 20% Piperidine + 2% DBU in DMF . DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a highly potent, non-nucleophilic amidine base that drives the β -elimination of the Fmoc group much faster than piperidine alone (2[2]). Crucial note: Piperidine must remain in the cocktail because DBU cannot scavenge the resulting dibenzofulvene; without piperidine, the reactive fulvene will re-alkylate your newly freed Dmt amine.

Q3: I am observing a mass loss corresponding to a dipeptide after deprotecting Fmoc-D-Dmt-OH at the second position (C-terminus + 1). What is happening? Causality: You are observing Diketopiperazine (DKP) formation . Because Dmt is highly hindered, the subsequent coupling step of the third amino acid is exceptionally slow. This leaves the free α -amine of the D-Dmt residue exposed for an extended period. The free amine acts as a nucleophile, attacking the ester linkage connecting the C-terminal residue to the resin. This cleaves the dipeptide off the resin as a cyclic DKP. Solution: Use a highly sterically hindered resin linker (e.g., 2-Chlorotrityl chloride resin) to block the nucleophilic attack, or utilize in situ neutralization with highly reactive coupling reagents (HATU/HOAt) to ensure the third residue couples faster than the DKP cyclization can occur.

Q4: When using DBU to force the deprotection of Dmt, I see +18 Da and -18 Da mass adducts in my final LC-MS. How do I prevent this? Causality: This is Aspartimide formation , a pernicious side reaction in Fmoc SPPS caused by exposure to strong bases (3[3]). The DBU deprotonates the backbone amide nitrogen of the adjacent residue, which then attacks the side-chain ester of Asp, forming a cyclic aspartimide (-18 Da). Subsequent hydrolysis yields α

  • and β -aspartyl peptides (+18 Da relative to aspartimide). Solution: Incorporate 0.1 M HOBt (or Oxyma Pure) into your DBU/Piperidine deprotection cocktail. The mild acidity of HOBt buffers the microenvironment, suppressing the ionization of the backbone amide without hindering the Fmoc removal.
Quantitative Data: Deprotection Cocktail Efficacy

The following table summarizes the expected outcomes when applying various deprotection strategies to Fmoc-D-Dmt-OH. Use this to balance yield against the risk of side reactions.

Deprotection CocktailTempTime (min)Est. Dmt Deprotection YieldAspartimide RiskDKP Risk (if Dmt is Pos 2)
20% Piperidine / DMF 25°C2 x 10< 60%LowModerate
20% Piperidine / DMF 25°C4 x 15~ 85%LowHigh (due to extended time)
20% Pip + 2% DBU / DMF 25°C2 x 10> 98%High Low (allows fast subsequent coupling)
20% Pip + 2% DBU + 0.1M HOBt 25°C2 x 10> 95% Low Low
20% Piperidine / DMF 75°C (MW)2 x 5> 98%ModerateModerate
Self-Validating Experimental Protocol: Aggressive Deprotection & UV Validation

To ensure scientific integrity, do not rely on fixed timers for hindered residues. Use this self-validating protocol that leverages UV monitoring to prove the reaction has reached completion.

Reagents Required:

  • Deprotection Cocktail: 20% Piperidine (v/v), 2% DBU (v/v), and 0.1 M HOBt in anhydrous DMF.

  • Wash Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptidyl-resin in anhydrous DMF for 15 minutes.

    • Causality: Ensures the polymer matrix is fully expanded, maximizing the diffusion rate of the bulky deprotection reagents into the core of the resin beads where the hindered Dmt resides.

  • Primary Deprotection: Drain the DMF and add the Deprotection Cocktail (approx. 5 mL per gram of resin). Agitate gently for 10 minutes.

    • Causality: DBU drives the thermodynamically unfavorable proton abstraction, while HOBt buffers the microenvironment to prevent base-catalyzed aspartimide formation. Piperidine acts as the nucleophilic scavenger for the liberated dibenzofulvene.

  • UV Validation (First Pass): Drain the reaction mixture into a UV-transparent cuvette. Dilute 1:100 in DMF and measure the absorbance at 301 nm (the λmax​ of the dibenzofulvene-piperidine adduct). Record this value.

  • Secondary Deprotection: Add fresh Deprotection Cocktail to the resin and agitate for another 10 minutes.

  • UV Validation (Second Pass): Drain and measure the absorbance at 301 nm using the exact same dilution factor.

    • Self-Validation Logic: If the second absorbance reading is >10% of the first reading, deprotection is incomplete. Repeat steps 4-5 until the UV absorbance drops to a baseline plateau, proving that 100% of accessible Fmoc groups have been removed.

  • Post-Deprotection Wash: Wash the resin thoroughly with DMF (6 x 1 min).

    • Causality: Complete removal of DBU and piperidine is critical to prevent premature Fmoc deprotection of the next amino acid during the subsequent coupling step.

  • Rapid Coupling: Immediately add the pre-activated next amino acid (using HATU/DIPEA).

    • Causality: The free amine of Dmt is highly susceptible to side reactions (like DKP). Immediate coupling with a highly activated ester outcompetes these intramolecular pathways.

References
  • Design of Analgesic Trivalent Peptides with Low Withdrawal Symptoms: Probing the Antinociceptive Profile of Novel Linear and Cyclic Peptides as Opioid Pan Ligands.National Center for Biotechnology Information (PMC).
  • Novel Mixed NOP/Opioid Receptor Peptide Agonists.Journal of Medicinal Chemistry / PMC.
  • Amino Acid-Protecting Groups.Chemical Reviews / Academia.edu.
  • Advances in Fmoc solid‐phase peptide synthesis.Journal of Peptide Science / PMC.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Fmoc-D-2,6-Dimethyltyrosine Peptides

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing the unique chromatographic challenges associated with Fmoc-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing the unique chromatographic challenges associated with Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) and Dmt-containing peptides (such as Dmt-Tic opioid pharmacophores).

Because Dmt incorporates two ortho-methyl groups on the tyrosine phenol ring, it introduces severe steric hindrance and extreme hydrophobicity into the peptide backbone. This guide synthesizes field-proven methodologies to help you troubleshoot peak splitting, co-eluting deletion sequences, and column precipitation.

The Mechanistic Root of Dmt Purification Challenges

To successfully purify Dmt-containing peptides, one must first understand the causality behind their erratic chromatographic behavior. The 2,6-dimethyl substitution creates a kinetic trap during synthesis and a thermodynamic hurdle during purification[1].

  • Steric Hindrance & Rotamerism: The bulky methyl groups restrict the rotation of the peptide backbone (specifically the ϕ and ψ angles adjacent to the Dmt residue). This restricted rotation leads to the formation of stable conformational isomers (rotamers) that interchange slowly on the HPLC timescale, appearing as broad or artificially split peaks[2].

  • Hydrophobic Retention: The combination of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the di-methylated phenol ring creates an extremely hydrophobic domain. This causes excessive retention on standard C18 stationary phases, often leading to on-column precipitation or poor recovery[3].

  • Truncation Impurities: The steric bulk of Dmt drastically reduces the coupling efficiency of subsequent amino acids during Solid-Phase Peptide Synthesis (SPPS). This generates n−1 deletion sequences (e.g., des-Dmt or des-Xaa) that are structurally nearly identical to the target peptide, causing severe co-elution issues[4].

G Dmt Fmoc-D-2,6-Dimethyltyrosine (Steric Bulk & Hydrophobicity) Steric Severe Steric Hindrance Dmt->Steric Hydro Increased Hydrophobicity Dmt->Hydro Rotamers Restricted Backbone Rotation (Conformational Isomers) Steric->Rotamers Kinetic trap Deletions Incomplete Coupling (n-1 Deletion Sequences) Steric->Deletions Low coupling yield Retention Strong Column Retention (Late Elution/Precipitation) Hydro->Retention Strong C18 interaction BroadPeak Broad/Split HPLC Peaks Rotamers->BroadPeak Coelution Co-eluting Impurities Deletions->Coelution Recovery Poor Peak Shape & Recovery Retention->Recovery

Diagram 1: Structural causality linking Dmt properties to specific HPLC purification failures.

Quantitative Optimization Guidelines

Standard peptide purification protocols (ambient temperature, C18 column, 1% B/min gradient) will almost certainly fail for Fmoc-D-Dmt peptides. Table 1 summarizes the required shifts in chromatographic parameters to achieve >95% purity.

Table 1: Standard vs. Optimized HPLC Conditions for Dmt Peptides

ParameterStandard Peptide ConditionOptimized Dmt Peptide ConditionMechanistic Rationale
Column Temperature 20–25 °C (Ambient)45–60 °C Accelerates the interconversion rate of restricted backbone rotamers, coalescing artificially split peaks into a single sharp peak.
Stationary Phase C18 (Standard Alkyl)C8 or Phenyl-Hexyl Reduces excessive hydrophobic retention; Phenyl-hexyl provides orthogonal π−π selectivity for the Dmt aromatic ring[3].
Gradient Slope 1.0% B / min0.1–0.25% B / min Enhances resolution between the target peptide and structurally similar n−1 deletion sequences caused by steric hindrance[5].
Organic Modifier (B) 100% Acetonitrile (ACN)70% ACN / 30% Isopropanol (IPA) IPA increases the eluent's solvating power for highly hydrophobic Fmoc-Dmt sequences, preventing on-column precipitation.

Step-by-Step Validated Purification Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . By utilizing orthogonal stationary phases and thermal control, you can definitively prove whether an anomaly is a structural isomer or a true chemical impurity.

Phase 1: Sample Solubilization
  • Dissolution: Dissolve the crude lyophilized peptide in 20% Dimethyl Sulfoxide (DMSO) and 80% Buffer A (0.1% TFA in H2​O ).

    • Causality: DMSO disrupts intermolecular hydrogen bonding and prevents the hydrophobic aggregation of Dmt residues prior to column injection.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric scavengers or irreversible aggregates.

Phase 2: First-Dimension Purification (Conformational Resolution)
  • Column Setup: Install a Preparative Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm).

  • Thermal Control: Set the column oven to 50 °C .

    • Causality: Heat overcomes the rotational energy barrier of the sterically hindered Dmt-Xaa peptide bond, merging rotameric states into a single, highly concentrated peak[2].

  • Gradient Elution: Run a shallow gradient of 0.2% B/min (Buffer A: 0.1% TFA in H2​O ; Buffer B: 0.1% TFA in Acetonitrile).

  • Fraction Collection: Collect fractions based on dual-wavelength UV absorbance at 220 nm (peptide backbone) and 280 nm (Dmt aromatic ring).

Phase 3: Intermediate Analytical Validation (Self-Validation Check)
  • LC-MS Analysis: Analyze fractions using an analytical C18 column at room temperature.

  • The Validation Logic: If a fraction shows the correct target mass but elutes as two distinct peaks (or one very broad peak) at room temperature, re-inject the exact same fraction at 50 °C .

    • Outcome: If the peaks sharpen and merge into one, you have validated that the anomaly is a backbone rotamer, not a diastereomeric impurity. If the peaks remain split, it is a chemical impurity (e.g., epimerization) requiring Phase 4.

Phase 4: Second-Dimension Polishing (If Purity < 95%)
  • Orthogonal Polish: For fractions containing co-eluting n−1 deletion sequences, pool and dilute 1:1 with Buffer A.

  • Column Swap: Inject onto a preparative C8 column .

  • Modifier Adjustment: Change Buffer B to a 70:30 mixture of Acetonitrile:Isopropanol (with 0.1% TFA).

    • Causality: The lower hydrophobicity of C8 combined with the higher solvating power of IPA forces the separation of highly lipophilic deletion sequences from the target[4].

  • Lyophilization: Flash-freeze and lyophilize the final pooled fractions to yield the pure >95% Dmt-peptide.

Workflow Start Crude Dmt-Peptide Mixture Solubilization Solubilization (20% DMSO / 80% Buffer A) Start->Solubilization TempControl Elevate Column Temp to 50°C (Resolve Rotamers) Solubilization->TempControl FirstPass 1st Pass: Phenyl-Hexyl Column (Gradient: 0.2% B/min) TempControl->FirstPass Analysis Analytical LC-MS Validation (Test at 25°C vs 50°C) FirstPass->Analysis Decision Purity > 95%? Analysis->Decision SecondPass 2nd Pass: Orthogonal C8 (Isopropanol/ACN Modifier) Decision->SecondPass No (Co-elution) Lyophilization Lyophilization (Pure Dmt-Peptide) Decision->Lyophilization Yes SecondPass->Analysis

Diagram 2: Two-dimensional, self-validating HPLC purification workflow for Dmt peptides.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows two distinct peaks with the exact same mass for my Fmoc-D-Dmt peptide. Did it racemize during synthesis? A1: Not necessarily. While racemization is a risk with sterically hindered amino acids, the most common cause for isobaric peak splitting in Dmt peptides is cis-trans isomerization of the peptide bond adjacent to the Dmt residue. The bulky 2,6-dimethyl groups lock the backbone into stable rotamers. To verify, run the analytical HPLC at 50–60 °C. If the peaks merge, it is a rotamer. If they remain separate, it is likely an L-Dmt diastereomer resulting from epimerization during the harsh coupling step[1].

Q2: I am seeing a massive system overpressure when injecting my crude Fmoc-D-Dmt-OH peptide. What is happening? A2: Your peptide is precipitating at the head of the column. The combination of the Fmoc group and the Dmt residue makes the sequence extremely hydrophobic. When the sample hits the highly aqueous starting conditions of the gradient, it crashes out of solution. Fix: Ensure your sample is completely dissolved using up to 20% DMSO. Switch from a C18 to a less retentive C8 or C4 column, and add 10-30% Isopropanol to your organic mobile phase (Buffer B) to keep the peptide solvated throughout the run[3].

Q3: I have a persistent impurity that is exactly 193 Da lighter than my target mass. I cannot separate it using a 1% gradient. A3: A mass difference of -193 Da corresponds to a des-Dmt deletion sequence (missing the Dmt residue entirely). Because Dmt is so sterically hindered, the coupling efficiency is often poor, leading to a high abundance of this n−1 impurity. Because the sequence is otherwise identical, it co-elutes easily. Fix: Flatten your gradient to 0.1%–0.2% B/min right around the elution time of the target peak. Switching to a Phenyl-Hexyl column is highly recommended here, as it will interact specifically with the π -system of the Dmt ring in the target peptide, pulling it away from the des-Dmt impurity[5].

Q4: Can I remove the Fmoc group before HPLC to make purification easier? A4: Yes, and it is often recommended if the Fmoc group is not needed for downstream applications. Removing the Fmoc group significantly reduces the hydrophobicity of the peptide, shifting the retention time earlier into the gradient and often improving solubility in standard aqueous buffers. However, be aware that standard 20% piperidine deprotection can be sluggish due to Dmt's steric bulk; you may need to extend deprotection times or use stronger bases like DBU to ensure complete removal.

References

  • Gilson Learning Hub. Chromatography and Detection Methods for Peptide Purification. Gilson. Available at:[Link]

  • Lazarus, L. H., et al. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. National Institutes of Health (PMC). Available at:[Link]

  • Balboni, G., et al. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI Molecules. Available at:[Link]

  • Pacifico, S., et al. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Wang, J., et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Journal of the American Chemical Society (ACS). Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH)

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Insight Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly sterically hindered, unnatural amino acid freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Insight

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly sterically hindered, unnatural amino acid frequently utilized in the design of potent opioid and NOP receptor peptide agonists[1]. The presence of two methyl groups at the 2,6-positions of the aromatic ring severely restricts bond rotation and creates a massive steric shield around the α -carbon.

During solid-phase peptide synthesis (SPPS), this steric bulk drastically reduces the rate of nucleophilic attack by the incoming amine (aminolysis). Because the desired amidation is slow, the activated ester intermediate has a prolonged half-life, providing ample opportunity for intramolecular cyclization into an oxazolone. In the presence of strong tertiary bases (such as DIEA), the oxazolone undergoes rapid deprotonation to form an achiral enolate. Upon subsequent aminolysis, this results in significant D-to-L racemization (epimerization), yielding difficult-to-separate diastereomeric impurities[2].

Racemization A Fmoc-D-Dmt-OH (Sterically Hindered) B Activated Ester (Slow Aminolysis) A->B DIC/Oxyma or HATU C Oxazolone Intermediate (Chiral) B->C Intramolecular Cyclization F D-Dmt Peptide (Desired Product) B->F Amine Nucleophile (Desired Pathway) D Achiral Enolate (Loss of Stereocenter) C->D Base (e.g., DIEA) Proton Abstraction C->F Amine Nucleophile (Retention) E D/L-Dmt Peptide (Racemized Impurity) D->E Amine Nucleophile

Mechanism of base-catalyzed oxazolone formation and racemization in hindered amino acids.

Troubleshooting Guide & FAQs

Q1: I am observing >15% diastereomeric impurity when coupling Fmoc-D-Dmt-OH using HATU and DIEA. Why is this happening? A: The combination of a highly reactive aminium salt (HATU) and a strong, unhindered base (DIEA, pKa ~10.1) creates an ideal environment for racemization. Because the desired aminolysis is sterically retarded by the Dmt side chain, the activated OAt-ester rapidly cyclizes into an oxazolone. DIEA then efficiently abstracts the α -proton. To mitigate this, you must either change the coupling reagent to a base-free system or switch to a weaker, bulkier base[3].

Q2: Which coupling reagent system is optimal for suppressing racemization of Fmoc-D-Dmt-OH? A: The DIC/OxymaPure system is the gold standard for sterically hindered, racemization-prone amino acids. OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] forms a highly reactive ester without the need for an external tertiary base, effectively bypassing the base-catalyzed enolization pathway[4]. This combination delivers superior yields and minimizes racemization more effectively than DIC alone or DIC/HOBt[4].

Q3: If I must use an aminium coupling reagent like HATU or COMU, how can I prevent epimerization? A: Replace DIEA with 2,4,6-collidine (TMP) . Collidine is significantly less basic (pKa 7.43) and highly sterically hindered. It is strong enough to facilitate the initial activation of the carboxylic acid but too bulky and weak to efficiently deprotonate the oxazolone intermediate, thereby suppressing the formation of the achiral enolate[3].

Q4: Should I increase the coupling time to 4-6 hours to force the reaction to completion? A: No. Prolonged reaction times expose the activated amino acid to the reaction conditions longer, increasing the likelihood of side reactions, including racemization and unwanted esterification[5]. Instead, utilize a double coupling strategy : couple for a shorter duration, drain the resin, and immediately perform a second coupling with fresh reagents[2]. This maintains a high concentration of the active ester while minimizing its residence time in the oxazolone state.

Quantitative Data: Impact of Coupling Conditions on Dmt Racemization

The following table synthesizes the expected outcomes when coupling highly hindered amino acids like Fmoc-D-Dmt-OH under various conditions, highlighting the causality between reagent choice and stereochemical integrity.

Coupling SystemBase AddedBase pKaRelative Aminolysis RateExpected RacemizationRecommendation
DIC / HOBt NoneN/AVery SlowModerate (5-10%)Not recommended; poor efficiency.
HATU / HOAt DIEA (2.0 eq)10.1FastHigh (15-25%)Avoid for Dmt; high enolization risk.
HATU / HOAt Collidine (TMP)7.43FastLow (2-5%)Viable alternative if DIC fails[3].
DIC / OxymaPure NoneN/AVery FastVery Low (<2%)Optimal Choice ; base-free activation[4].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in checkpoints (Kaiser tests) and utilize the principle of short, repeated exposures rather than prolonged single couplings.

Protocol A: Optimized DIC/OxymaPure Coupling (Primary Recommendation)

This protocol leverages the base-free activation of OxymaPure to prevent base-catalyzed enolization[4].

Reagents:

  • Fmoc-D-Dmt-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 20 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a clean, dry vial, dissolve Fmoc-D-Dmt-OH and OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration). Add DIC.

  • Incubation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature. Crucial: Do not exceed 2 minutes, as prolonged pre-activation of hindered amino acids promotes oxazolone formation.

  • First Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Monitoring: Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test.

  • Second Coupling (Self-Validation): If the Kaiser test is positive or slightly blue (typical for hindered Dmt), do not extend the reaction time indefinitely. Repeat Steps 2-4 with fresh reagents for an additional 1 hour to drive the reaction to completion without accumulating racemized intermediates[2].

  • Final Wash: Drain and wash the resin with DMF (5 × 1 min) before proceeding to the next cycle.

Protocol B: HATU/Collidine Coupling (Alternative for Difficult Sequences)

Use this protocol only if Protocol A fails to yield complete coupling. It relies on the steric bulk of Collidine to prevent proton abstraction[3].

Reagents:

  • Fmoc-D-Dmt-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • 2,4,6-Collidine (TMP) (6.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-D-Dmt-OH and HATU in DMF.

  • Activation: Add 2,4,6-Collidine to the solution. The color will change to pale yellow. Pre-activate for 1 minute maximum.

  • Coupling: Add the mixture to the deprotected resin. Agitate for 45 minutes at room temperature. (Note: Performing the coupling at 0 °C can further suppress the rate of racemization if needed[2]).

  • Validation: Drain, wash, and perform a Kaiser test. Repeat with a second 45-minute coupling if necessary.

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Stability with Fmoc-D-2,6-Dimethyltyrosine (D-Dmt)

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the mechanistic, synthetic, and analytical challenges associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Engineering Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the mechanistic, synthetic, and analytical challenges associated with incorporating Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) into peptide therapeutics.

Incorporating highly constrained, unnatural amino acids is a double-edged sword: the very properties that make them exceptional at resisting enzymatic degradation also make them notoriously difficult to synthesize. This guide bridges the gap between theoretical design and benchtop execution.

Part 1: FAQ – Mechanistic Insights & Causality

Q1: Why does substituting standard Tyrosine with D-Dmt drastically improve peptide half-life? A: The enhancement in proteolytic stability is driven by two distinct causal mechanisms: steric shielding and stereochemical inversion. The addition of two methyl groups at the 2 and 6 positions of the phenolic ring creates severe steric bulk around the adjacent peptide bond. This restricts the rotameric conformational space, physically blocking the active sites of endogenous aminopeptidases. Furthermore, utilizing the D-isomer configuration inverts the stereocenter, rendering the peptide bond unrecognizable to mammalian proteases, which are highly stereospecific for L-amino acids[1].

Q2: How does D-Dmt impact receptor binding affinity, particularly in opioid and neurotensin hybrids? A: Despite the steric bulk, Dmt enhances hydrophobic interactions within the binding pocket of µ- and δ-opioid receptors. The restricted conformation locks the aromatic side chain in an optimal orientation for pi-pi stacking and hydrophobic packing with receptor residues. For example, replacing Tyr with D-Dmt in Enkephalin analogs significantly increases both receptor affinity and metabolic stability[1].

Mechanism A Peptide with D-Dmt C Steric Shielding (2,6-Dimethyl) A->C E Receptor Binding A->E Hydrophobic Packing B Endogenous Proteases B->C Cleavage Attempt D Enzymatic Resistance C->D Active Site Blocked F Prolonged Bioavailability D->F E->F

Mechanism of D-Dmt mediated proteolytic resistance and receptor activation.

Part 2: Troubleshooting Guide – Solid-Phase Peptide Synthesis (SPPS)

Issue 1: Incomplete coupling of Fmoc-D-Dmt-OH to the growing peptide chain.

  • Root Cause: The same steric hindrance (2,6-dimethyl groups) that protects the final peptide from enzymatic degradation also severely impedes nucleophilic attack by the resin-bound amine during SPPS.

  • Resolution: Abandon standard room-temperature coupling. Implement a double-coupling strategy using highly reactive coupling reagents (e.g., DIC/Oxyma Pure) and apply microwave-assisted heating (75°C) to overcome the activation energy barrier.

Issue 2: Unwanted acylation of the Dmt phenolic hydroxyl group during subsequent synthesis steps.

  • Root Cause: Dmt contains an unprotected phenolic -OH group. Over-activation or the use of highly basic coupling mixtures (like HBTU/DIPEA) during the addition of subsequent amino acids can lead to O-acylation of the Dmt residue[2].

  • Resolution: For all couplings following the incorporation of Dmt, strictly use DIC/Oxyma Pure. This mixture maintains a near-neutral pH and avoids the basic conditions that promote phenol acylation[2].

SPPS_Workflow Start Resin-bound Amine Coupling1 Add Fmoc-D-Dmt-OH + DIC/Oxyma Start->Coupling1 Test Kaiser Test Coupling1->Test Coupling2 Double Coupling (Heat 75°C) Test->Coupling2 Positive (Blue) Next Subsequent Couplings (Avoid HBTU) Test->Next Negative (Yellow) Coupling2->Test Re-evaluate

Optimized SPPS workflow for sterically hindered Fmoc-D-Dmt-OH coupling.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning the output of one step inherently verifies the success of the previous step through internal controls.

Protocol A: Optimized SPPS Coupling of Fmoc-D-Dmt-OH
  • Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Activation & First Coupling: Dissolve 4 equivalents of Fmoc-D-Dmt-OH and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of DIC. Pre-activate for 2 minutes, then add to the resin. React for 2 hours at room temperature.

  • Self-Validation Checkpoint (Kaiser Test): Take a small aliquot of resin and perform a Kaiser test.

    • Validation: If beads are yellow/colorless, coupling is complete. If beads are blue (indicating unreacted primary amines due to steric hindrance), proceed to Step 4.

  • Double Coupling with Heat: Drain the reaction vessel. Repeat the reagent preparation in Step 2, but apply microwave heating at 75°C for 15 minutes. Re-run the Kaiser test to validate completion.

  • Subsequent Couplings: For all amino acids added after Dmt, exclusively use DIC/Oxyma Pure to prevent O-acylation of the unprotected Dmt phenol group[2].

Protocol B: Human Plasma Stability Assay
  • Matrix Preparation: Obtain pooled human plasma and pre-incubate at 37°C for 15 minutes.

  • Incubation: Spike the D-Dmt-peptide into the plasma to a final concentration of 10 µM. Incubate at 37°C.

  • Quenching & Extraction: At predetermined time points (e.g., 0, 1h, 4h, 12h, 24h, 48h), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile to precipitate plasma proteins[3].

  • Self-Validation Checkpoint (Internal Standard): Spike the quenching solution with a known concentration of a stable isotope-labeled (SIL) internal standard peptide.

    • Validation: The recovery of the SIL standard proves that any observed decrease in the D-Dmt-peptide signal is due to true enzymatic degradation, not sample loss during precipitation or ion suppression during mass spectrometry.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2).

Part 4: Quantitative Data Presentation

The integration of D-Dmt yields profound improvements in pharmacokinetic profiles. The table below summarizes the comparative stability of native peptides versus their Dmt-modified counterparts.

Peptide AnalogSequence ModificationTarget ReceptorHalf-life (t1/2)Reference
Enkephalin (Enk)Native (L-Tyr at Pos 1)δ / µ Opioid~4.5 min[1]
[D-Dmt1]EnkD-Dmt at Pos 1δ / µ Opioid45 min (10x increase)[1]
PK20 HybridDmt at Pos 1Opioid-Neurotensin31 h 45 min[3]

Part 5: References

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Source: Chemical and Pharmaceutical Bulletin URL:

  • Identification of Dmt-D-Lys-Phe-Phe-OH as a highly antinociceptive tetrapeptide metabolite of the opioid-neurotensin hybrid peptide Source: Institute of Pharmacology Polish Academy of Sciences URL:

  • Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics Source: ACS Pharmacology & Translational Science URL:

Sources

Optimization

Technical Support Center: Fmoc-D-2,6-Dimethyltyrosine (Dmt) Activation &amp; Coupling Optimization

Overview: Fmoc-D-2,6-dimethyltyrosine (Fmoc-D-Dmt-OH) is a critical building block in the synthesis of enzymatically stable, high-affinity opioid peptidomimetics. The replacement of standard Tyrosine with Dmt dramaticall...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: Fmoc-D-2,6-dimethyltyrosine (Fmoc-D-Dmt-OH) is a critical building block in the synthesis of enzymatically stable, high-affinity opioid peptidomimetics. The replacement of standard Tyrosine with Dmt dramatically increases μ and δ opioid receptor binding affinity and provides robust resistance against aminopeptidase degradation[1]. However, the bulky ortho-methyl groups on the phenolic ring induce severe steric hindrance at the α -carbon. This support center provides mechanistic troubleshooting, quantitative reagent comparisons, and self-validating protocols to overcome incomplete couplings, epimerization, and poor yields.

Diagnostic Workflow for Dmt Coupling

DmtOptimization A Identify Fmoc-D-Dmt-OH Coupling Step B Analyze Sequence Context (N-terminal hindrance) A->B C Standard Reagents (DIC/Oxyma, HBTU) Yield < 30% B->C Initial Attempt D Optimization Pathway C->D E HATU / DIEA (Room Temp, 2h) D->E F COMU / TMP (Microwave 75°C, 15m) D->F G TFFH (Acid Fluoride) (For severe hindrance) D->G H Cleavage & LC-MS Evaluation E->H F->H G->H I Success (>95% Purity) Proceed to next AA H->I Target Mass + Single Peak J High Epimerization Switch Base (DIEA -> TMP) H->J Diastereomers present J->F

Decision tree for Fmoc-D-Dmt-OH coupling optimization, reagent selection, and epimerization control.

Frequently Asked Questions & Troubleshooting

Q1: My standard DIC/Oxyma Pure coupling yields less than 20% product for Fmoc-D-Dmt-OH. What is the mechanistic cause? Answer: The failure is kinetic. The 2,6-dimethyl groups on the aromatic ring restrict the rotational freedom of the side chain, creating a steric shield around the activated carboxylate. While DIC/Oxyma Pure is excellent for standard solid-phase peptide synthesis (SPPS), the resulting Oxyma active ester is too bulky to efficiently approach the resin-bound N-terminal amine in a highly hindered microenvironment[2]. You must transition to highly reactive aminium/uronium salts (e.g., HATU, COMU) or generate an acid fluoride[3][4].

Q2: Should I use HATU or COMU for Dmt activation? Answer: We strongly recommend COMU over HATU for Dmt. COMU is a third-generation coupling reagent based on the Oxyma Pure leaving group. It matches or exceeds the reactivity of HATU for sterically hindered amino acids but significantly suppresses epimerization—a major risk when coupling D-amino acids under forced conditions[3][5]. Furthermore, COMU does not cause peptide chain termination via guanidinylation of the N-terminus, a known side reaction of HATU when the coupling is slow[4].

Quantitative Data: Reagent Efficiency Comparison

Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Dmt, Aib)

Coupling ReagentActive IntermediateRelative ReactivityEpimerization RiskTypical Yield (2h, RT)
DIC / HOBt OBt esterLowLow< 20%
DIC / Oxyma Pure Oxyma esterModerateLow30 - 40%
HATU / DIEA OAt esterVery HighHigh75 - 85%
COMU / DIEA Oxyma ester (Uronium)Very HighLow - Moderate85 - 95%
TFFH / DIEA Acid FluorideExtremeModerate> 95%

Q3: I am observing significant diastereomer formation (epimerization of the D-Dmt residue). How can I control this? Answer: Epimerization during Dmt activation occurs via the oxazolone intermediate pathway. Because the coupling is sterically retarded, the activated Dmt has a longer residence time in the presence of base, promoting oxazolone formation and subsequent proton abstraction at the α -carbon. Self-Validating Solution: Switch your base from N,N-Diisopropylethylamine (DIEA) to 2,4,6-trimethylpyridine (TMP / collidine) . TMP is less basic and more sterically hindered, which reduces its ability to abstract the α -proton from the oxazolone intermediate while still effectively neutralizing the acidic byproducts of the coupling reaction.

Q4: Why is the coupling of the next amino acid onto the Dmt N-terminus failing? Answer: Once Fmoc-D-Dmt-OH is successfully coupled and Fmoc-deprotected, the resulting N-terminal amine is partially buried by the Dmt side chain. To overcome this, the incoming amino acid should be coupled using symmetric anhydride or acid fluoride chemistry (e.g., TFFH)[3], or via microwave-assisted SPPS (MW-SPPS) at 75°C to increase molecular mobility and expose the amine.

Validated Experimental Protocols

Protocol A: Microwave-Assisted COMU Activation of Fmoc-D-Dmt-OH

Objective: Achieve >90% coupling efficiency of Fmoc-D-Dmt-OH with minimal epimerization using COMU and microwave heating.

Materials:

  • Fmoc-D-Dmt-OH (3.0 equivalents relative to resin loading)

  • COMU (2.95 equivalents)

  • TMP (sym-collidine) (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-activation (Crucial Step): In a clean vial, dissolve Fmoc-D-Dmt-OH and COMU in a minimal volume of DMF (to achieve ~0.2 M concentration).

  • Base Addition: Add TMP to the vial. The solution will change color (often turning yellowish/orange), indicating the formation of the active Oxyma ester[5]. Do not exceed a 1-minute pre-activation time to prevent premature oxazolone formation.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer at 75°C for 15 minutes. (If performing at room temperature without microwave assistance, extend the coupling time to 3 hours).

  • Washing & Validation: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x). Perform a micro-cleavage and analyze via LC-MS. A single peak at the target mass validates the suppression of epimerization.

Protocol B: In Situ Acid Fluoride Generation using TFFH (For Refractory Sequences)

Objective: Utilize Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate an ultra-reactive acid fluoride for coupling Dmt to highly hindered secondary amines (e.g., N-methyl amino acids or proline)[3].

Materials:

  • Fmoc-D-Dmt-OH (3.0 eq)

  • TFFH (3.0 eq)

  • DIEA (6.0 eq)

  • DCM/DMF (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Selection: Use a 1:1 mixture of DCM and DMF. Acid fluorides are highly stable in DCM, which also maximizes resin swelling.

  • Activation: Dissolve Fmoc-D-Dmt-OH and TFFH in the solvent mixture. Add DIEA. Stir for 5 minutes at room temperature to ensure complete conversion to the Fmoc-D-Dmt-F (acid fluoride) intermediate.

  • Coupling: Add the mixture to the deprotected resin. Allow the reaction to proceed for 2 to 4 hours at room temperature.

  • Validation: Acid fluorides are small enough to penetrate tight steric pockets that OBt/OAt esters cannot reach. Verify completion using the Kaiser test (for primary amines) or Chloranil test (for secondary amines).

References

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Source: SciSpace URL:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source: Digital CSIC URL:[Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-2,6-Dimethyltyrosine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face during the synthesis and protection of Fmoc-D-2,6-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges researchers face during the synthesis and protection of Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) .

D-2,6-Dimethyltyrosine (D-Dmt) is a highly specialized, unnatural amino acid critical for synthesizing potent opioid peptide analogs (e.g., Dmt-DALDA) and mitochondria-targeted therapeutics (e.g., elamipretide/SS-31)[1]. The incorporation of sterically hindered 2,6-dimethyl groups significantly enhances receptor affinity and proteolytic stability[2]. However, this exact steric hindrance, combined with the reactivity of the phenolic side chain, makes its Fmoc-protection highly susceptible to byproduct formation.

This guide explores the causality behind these experimental roadblocks and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Causality of Common Byproducts

To troubleshoot effectively, we must first understand the chemical pathways that lead to impurities during the synthesis and Fmoc-protection of the Dmt core.

  • Fmoc-β-Alanine Contamination: When utilizing Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) under basic conditions, the succinimide ring is vulnerable to a base-mediated Lossen-type rearrangement. This side-reaction generates Fmoc-β-alanine, a byproduct that co-precipitates with the target amino acid and is notoriously difficult to separate via standard chromatography[3][4].

  • O-Acylation (O-Fmoc Formation): The phenolic hydroxyl group of the tyrosine derivative is nucleophilic. Under Schotten-Baumann conditions with excess Fmoc reagent and elevated pH (>9.5), over-acylation occurs, yielding the double-protected O-Fmoc-N-Fmoc-D-Dmt-OH[5].

  • Fmoc-Dipeptide Oligomerization: If Fmoc-Cl is used and the reaction pH drops below the pKa of the amine, the highly reactive chloroformate will activate the carboxylate group instead of the amine. This leads to unintended amide coupling and the formation of Fmoc-Dmt-Dmt-OH dipeptides[3][6].

  • Regioisomeric Impurities (Mmt): During the de novo synthesis of the Dmt core (e.g., via Pd-catalyzed C-H alkylation), incomplete methylation can yield (L/D)-monomethyl tyrosine (Mmt)[7]. Mmt is less sterically hindered than Dmt and will couple faster during downstream Solid-Phase Peptide Synthesis (SPPS), leading to sequence impurities.

Synthesis & Byproduct Pathway Visualization

G Reactant D-2,6-Dimethyltyrosine (D-Dmt) Reaction Alkaline Schotten-Baumann Conditions (pH 8.5-9.0) Reactant->Reaction Reagent Fmoc Reagent (Fmoc-OSu or Fmoc-Cl) Reagent->Reaction Target Fmoc-D-Dmt-OH (Desired Product) Reaction->Target Optimal Control BP1 O-Fmoc-D-Dmt-OH (Over-acylation) Reaction->BP1 Excess Reagent / High pH BP2 Fmoc-β-Alanine (Lossen Rearrangement) Reaction->BP2 Fmoc-OSu + Base Excess BP3 Fmoc-Dipeptides (Oligomerization) Reaction->BP3 Fmoc-Cl + Low pH

Workflow of Fmoc-D-Dmt-OH synthesis detailing pathways to the target and major byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final Fmoc-D-Dmt-OH product is contaminated with a +71 Da mass impurity (relative to Fmoc). What is it, and how do I prevent it? A: This is Fmoc-β-alanine, a classic byproduct resulting from the Lossen rearrangement of Fmoc-OSu in the presence of excess base[4][6]. Troubleshooting: Strictly limit your Fmoc-OSu equivalents to 0.95–0.98 relative to D-Dmt[3]. It is chemically safer to leave a trace of unreacted D-Dmt (which remains safely in the aqueous phase during the acidic organic extraction) than to use an excess of Fmoc-OSu.

Q2: I am observing a significant amount of O-Fmoc-N-Fmoc-D-Dmt-OH (double Fmoc addition). How can I selectively protect the amine without hitting the phenol? A: The phenolic -OH of Dmt is sterically hindered but remains reactive under highly basic Schotten-Baumann conditions. Troubleshooting: Maintain the reaction pH strictly between 8.5 and 9.0. Above pH 10, the phenoxide ion forms rapidly, dramatically increasing the rate of O-acylation[5]. Substitute strong bases (NaOH) with milder carbonate buffers (Na2CO3) to naturally buffer the reaction near pH 9.0.

Q3: My downstream peptide coupling with Fmoc-D-Dmt-OH is sluggish and yields truncated sequences. Is the building block defective? A: Not necessarily. The 2,6-dimethyl groups on the aromatic ring create severe steric hindrance around the α-carbon and the amine, drastically reducing coupling kinetics. Troubleshooting: First, verify your Fmoc-D-Dmt-OH is free of Mmt (monomethyl tyrosine) impurities via LC-MS, as Mmt couples faster and can outcompete Dmt[7]. Second, during SPPS, abandon standard HBTU/DIPEA protocols. Instead, use highly reactive coupling reagents like HATU or COMU, elevate the reaction temperature (e.g., microwave-assisted SPPS), and perform mandatory double couplings.

Quantitative Data: Impurity Detection & Prevention Matrix

Use the following data matrix to quickly diagnose and resolve analytical deviations in your synthesis batches.

Byproduct / ImpurityMechanistic CauseDetection (LC-MS / NMR)Prevention Strategy
Fmoc-β-Alanine Lossen rearrangement of Fmoc-OSu under excess base[4].+71 Da mass shift; distinct triplet at ~2.5 ppm (NMR).Use 0.95 eq Fmoc-OSu; avoid excess tertiary amines[3].
O-Fmoc-D-Dmt-OH Phenoxide attack on Fmoc reagent at high pH.+222 Da mass shift; loss of phenolic OH signal.Cap pH at 9.0; use Na2CO3 instead of NaOH[5].
Fmoc-Dipeptides Carboxylate activation by Fmoc-Cl at low pH[6].~2x target mass minus H2O.Maintain pH > 8.5 during Fmoc-Cl addition[6].
Monomethyl Tyrosine Incomplete C-H dimethylation during core synthesis[7].-14 Da mass shift.Optimize Pd-catalyzed alkylation time and MeI equivalents[2].

Validated Experimental Protocol: Optimized Fmoc Protection

This self-validating protocol utilizes Fmoc-Cl with precise pH control to completely bypass the Lossen rearrangement associated with Fmoc-OSu, while strictly preventing O-acylation[3][5][6].

Reagents & Materials:

  • D-2,6-Dimethyltyrosine (D-Dmt): 10.0 mmol

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate): 9.8 mmol (0.98 eq)

  • 10% w/v Aqueous Na2CO3

  • 1,4-Dioxane

  • 1 M HCl

  • Ethyl Acetate & Diethyl Ether

Step-by-Step Methodology:

  • Substrate Preparation: Suspend D-Dmt (10.0 mmol) in 10% aqueous Na2CO3 (30 mL) and 1,4-dioxane (15 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • pH Calibration (Critical): Verify the pH is exactly 9.0. Do not use strong bases like NaOH, as this promotes phenoxide formation and subsequent O-acylation[5].

  • Controlled Reagent Addition: Dissolve Fmoc-Cl (9.8 mmol) in 1,4-dioxane (15 mL). Add this solution dropwise over 45 minutes to the vigorously stirring aqueous mixture at 0 °C. Self-Validation Check: The slight deficit of Fmoc-Cl (0.98 eq) guarantees no unreacted electrophile remains to trigger over-acylation[3].

  • Reaction Monitoring: Stir for 2 hours at 0 °C, then allow it to warm to room temperature for 1 hour. Monitor the pH continuously, adding small aliquots of 10% Na2CO3 to keep the pH strictly between 8.5 and 9.0 to prevent dipeptide formation[6].

  • Orthogonal Workup:

    • Extract the basic mixture twice with diethyl ether (20 mL). Causality: This removes unreacted Fmoc-Cl and dibenzofulvene byproducts. The target Fmoc-D-Dmt-OH remains safely in the aqueous layer as a highly soluble sodium salt.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1 M HCl. The Fmoc-D-Dmt-OH will crash out as a white precipitate.

    • Extract the precipitated product into ethyl acetate (3 x 30 mL).

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to afford the pure, β-alanine-free product.

References

  • Title: Differential Effects of the Mitochondria-Active Tetrapeptide SS-31 (D-Arg-dimethylTyr-Lys-Phe-NH2) and Its Peptidase-Targeted Prodrugs in Experimental Acute Kidney Injury. Source: nih.gov.
  • Title: Novel Mixed NOP/Opioid Receptor Peptide Agonists | Journal of Medicinal Chemistry. Source: acs.org.
  • Title: (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Source: nih.gov.
  • Title: Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols. Source: benchchem.com.
  • Title: Fmoc - Lokey Lab Protocols. Source: wikidot.com.
  • Title: Fmoc-2-Mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. Source: researchgate.net.
  • Title: Schotten-Baumann Reaction - Lokey Lab Protocols. Source: wikidot.com.
  • Title: Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Source: researchgate.net.

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of Fmoc-D-2,6-Dimethyltyrosine Peptides

Overview Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a critical, non-natural amino acid building block utilized in the development of advanced peptide therapeutics, particularly μ -opioid (MOP) receptor agonists and n...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a critical, non-natural amino acid building block utilized in the development of advanced peptide therapeutics, particularly μ -opioid (MOP) receptor agonists and neuropathic pain treatments[1][2]. The incorporation of the Dmt residue drastically enhances receptor binding affinity and metabolic stability[2][3].

However, transitioning from milligram-scale discovery to kilogram-scale Good Manufacturing Practice (GMP) production presents severe chemical engineering challenges. The extreme steric hindrance imparted by the two ortho-methyl groups on the phenolic ring severely retards coupling kinetics. If not properly managed, this leads to deletion sequences, peptide aggregation, and unacceptable cost-of-goods (COGs) at scale. This technical support guide provides actionable, self-validating troubleshooting workflows for scaling Dmt-containing peptides.

Section 1: Diagnostic Workflows & Logic

When scaling up, identifying the root cause of a failed Dmt coupling is the most critical step. The workflow below outlines the logical progression for diagnosing low yields in sterically hindered Solid-Phase Peptide Synthesis (SPPS).

G Start Low Peptide Yield Detected Test Perform Micro-Cleavage & LC-MS Analysis Start->Test CheckMass Is Target Mass Present? Test->CheckMass MassNo Synthesis Failed (On-Resin Issue) CheckMass->MassNo No MassYes Synthesis Successful (Cleavage/Workup Issue) CheckMass->MassYes Yes Kaiser Perform Kaiser Test Post-Dmt Coupling MassNo->Kaiser FixCleavage Optimize Scavengers & Cleavage Time MassYes->FixCleavage CouplingCheck Incomplete Coupling? Kaiser->CouplingCheck FixCoupling Optimize Reagents: HATU/HOAt or BTC Increase Temp CouplingCheck->FixCoupling Yes (Blue Beads)

Diagnostic workflow for resolving low yields in sterically hindered SPPS.

Section 2: Troubleshooting Guides & FAQs

Q1: My coupling efficiency for Fmoc-D-Dmt-OH drops below 80% at scale, resulting in massive deletion impurities. Why is standard DIC/HOBt failing?

Causality: The 2,6-dimethyl substitution creates a massive steric shield around the α -carbon and the activated carbonyl. This physical barrier prevents the nucleophilic attack of the resin-bound N-terminal amine. Standard carbodiimide/benzotriazole (DIC/HOBt) active esters simply lack the electrophilic reactivity required to overcome this activation energy barrier within a practical timeframe. Solution: You must shift to highly reactive uronium/aminium salts (e.g., HATU/HOAt) or generate an amino acid chloride in situ. Bis-(trichloromethyl) carbonate (BTC, or triphosgene) is an exceptionally efficient reagent for generating acid chlorides of sterically hindered or C- α branched amino acids, driving difficult couplings to completion[4].

Q2: At lab scale, I use 4-5 equivalents of Fmoc-D-Dmt-OH. At pilot scale, this is economically unviable. How can I reduce monomer consumption without sacrificing yield?

Causality: High equivalents are a brute-force method to drive unfavorable reaction kinetics. At a multi-kilogram scale, this wastes extremely expensive unnatural amino acids and ruins commercial viability. Solution: Implement Continuous Flow Solid-Phase Peptide Synthesis (CF-SPPS) combined with uniform heating. Elevating the reaction temperature (e.g., 60°C–90°C) provides the thermal energy necessary to overcome steric barriers and disrupts β -sheet driven peptide aggregation[5]. Utilizing a Variable Bed Flow Reactor (VBFR) maintains optimal reactor volume and local concentration, allowing successful coupling with as low as 1.2 to 1.5 equivalents of Fmoc-D-Dmt-OH[5].

Q3: I am detecting high levels of D-to-L epimerization (racemization) during the Dmt coupling step when using HATU and heating. How do I prevent this?

Causality: Highly reactive coupling reagents like HATU require a strong tertiary base (like DIPEA). The combination of a strong base, high temperatures, and slow coupling (due to steric bulk) provides ample time for the activated intermediate to form an oxazolone ring. The base abstracts the α -proton from the oxazolone, leading to racemization[6]. Solution: Substitute DIPEA with a weaker, more sterically hindered base such as sym-collidine, which minimizes α -proton abstraction[6]. Alternatively, switch to a mildly basic activation system using DIC and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure matches the coupling efficiency of HOAt but significantly suppresses racemization and is highly scalable[6][7].

G Fmoc Fmoc-D-Dmt-OH (Sterically Hindered) DIC DIC / OxymaPure Activation Fmoc->DIC HATU HATU / DIPEA Activation Fmoc->HATU BTC BTC (Triphosgene) Activation Fmoc->BTC ActiveEst Active Ester (Moderate Reactivity) DIC->ActiveEst Uronium At-Complex (High Reactivity) HATU->Uronium AcidChloride Acid Chloride (Max Reactivity) BTC->AcidChloride Peptide Coupled Dmt-Peptide (Target) ActiveEst->Peptide Low Epimerization Uronium->Peptide Fast Kinetics SideReact Oxazolone Formation (Racemization Risk) Uronium->SideReact Excess Base AcidChloride->Peptide Best for Bulk

Chemical activation pathways and reactivity profiles for Fmoc-D-Dmt-OH.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the operational parameters for selecting a coupling strategy for Fmoc-D-Dmt-OH during scale-up.

Coupling SystemBase RequiredReactivity (Steric Hindrance)Racemization RiskScalability & Cost Efficiency
DIC / HOBt NoneLowLowPoor (Requires massive excess to force kinetics)
DIC / OxymaPure None / WeakHighVery LowExcellent (High efficiency, low cost, green chemistry)
HATU / DIPEA Strong (DIPEA)Very HighHigh (Oxazolone formation)Poor (HATU is prohibitively expensive at kg scale)
BTC (Triphosgene) sym-collidineMaximum (Acid Chloride)ModerateGood (Cheap reagent, excellent for bulk hindered amino acids)

Section 4: Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-D-Dmt-OH via in situ Acid Chloride Generation (BTC Method)

This protocol utilizes BTC to generate highly reactive acid chlorides, ideal for scaling sterically hindered residues[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Validation Check 1 (Deprotection): Monitor the UV absorbance of the dibenzofulvene adduct in the waste stream. The signal must return to baseline, confirming complete deprotection. Wash thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Fmoc-D-Dmt-OH (2.0 eq) and BTC (0.66 eq) in dry THF or DCM. Cool to 0°C. Add sym-collidine (6.0 eq) dropwise to generate the acid chloride in situ.

  • Coupling: Transfer the activated mixture to the resin. Allow the reaction to proceed for 2 hours at room temperature (or 30 minutes at 60°C in a flow reactor).

  • Validation Check 2 (Coupling): Perform a Kaiser (Ninhydrin) Test on a 10 mg resin sample[8].

    • Self-Validation Logic: If the beads turn blue (free amines present), the coupling is incomplete; repeat Step 4 & 5 with 1.0 eq of reagents. If the beads remain colorless/yellow, the coupling is successful. Proceed to the next cycle.

Protocol 2: Micro-Cleavage and LC-MS Validation for On-Resin Diagnostics

To differentiate between a failed Dmt coupling and a failed final cleavage, perform an on-resin diagnostic micro-cleavage[8].

Step-by-Step Methodology:

  • Sampling: Isolate 10–20 mg of the peptidyl-resin after the Dmt coupling cycle. Wash with DCM and dry under a vacuum.

  • Cleavage: Add 1 mL of cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) to the resin. Vortex occasionally for 2 hours at room temperature.

  • Precipitation: Filter the resin and dispense the cleavage solution into 10 mL of cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether.

  • Analysis: Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS.

  • Validation Matrix:

    • Target Mass Found: Coupling was successful. Any low yield in the main batch is due to downstream processing or cleavage inefficiencies.

    • Target Mass Minus 191 Da ([M-191]): Indicates a complete deletion of the Dmt residue. The coupling protocol must be aggressively optimized (refer to Q1 & Q2).

References

  • [5] Learn Why Flow Outperforms Batch for Peptide Synthesis - Vapourtec. Available at:

  • [7] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. Available at:

  • [6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Available at:

  • [4] Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents. Available at:

  • [8] Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - BenchChem. Available at:

  • [3] Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)-N-Boc-2,6-dimethyltyrosine and Its Analogues - ResearchGate. Available at:

  • [1] Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC (NIH). Available at:

  • [2] Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation - PLOS ONE. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) Coupling Impurities

The unnatural amino acid 2′,6′-dimethyl-tyrosine (Dmt) is a critical building block in the development of highly potent opioid peptidomimetics and mixed NOP/opioid receptor agonists[1]. However, incorporating Fmoc-D-Dmt-...

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Author: BenchChem Technical Support Team. Date: March 2026

The unnatural amino acid 2′,6′-dimethyl-tyrosine (Dmt) is a critical building block in the development of highly potent opioid peptidomimetics and mixed NOP/opioid receptor agonists[1]. However, incorporating Fmoc-D-Dmt-OH during solid-phase peptide synthesis (SPPS) presents significant chemical challenges. The 2,6-dimethyl substitution on the aromatic ring introduces severe steric hindrance, complicating both coupling kinetics and side-chain protection strategies[2].

This technical guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help researchers troubleshoot and eliminate the most common Dmt-related impurities.

Diagnostic Workflow for Dmt Impurities

DmtTroubleshooting A Fmoc-D-Dmt-OH Coupling Reaction B LC-MS Impurity Profiling A->B C1 -191 Da Deletion B->C1 Steric Hindrance C2 +98 Da Adduct B->C2 Uronium Reaction C3 +[AA] Da O-Acylation B->C3 Unprotected Phenol C4 Isobaric Epimer B->C4 Base-catalyzed Inversion D1 Increase Temp Use DIC/Oxyma C1->D1 D2 Avoid HATU/HBTU Use Carbodiimides C2->D2 D3 Use tBu Protection or Mild Base C3->D3 D4 Pre-activate at 0°C Shorten Time C4->D4

Workflow for diagnosing and resolving Fmoc-D-Dmt-OH coupling impurities.

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive deletion sequence (-191 Da) when coupling Fmoc-D-Dmt-OH? Causality: The 2,6-dimethyl groups on the aromatic ring of Dmt project directly toward the peptide backbone, severely restricting the conformational freedom of both the incoming amine and the activated ester. This steric clash drastically increases the activation energy barrier for nucleophilic attack, leading to sluggish coupling kinetics and incomplete reactions. Resolution: Standard room-temperature coupling is often insufficient. Elevate the reaction temperature to 50°C using microwave-assisted SPPS or a heated reactor. Switch from bulky uronium reagents to the less sterically demanding DIC/OxymaPure system.

Q2: My LC-MS shows a +98 Da impurity on my peptide chain after attempting to couple Dmt. What is this? Causality: This is a tetramethylguanidinium adduct. When Dmt coupling is sterically hindered and slow, kinetic competition occurs. If you are using uronium-based coupling reagents (like HATU or HBTU), the unreacted N-terminal amine of the growing peptide chain will eventually attack the coupling reagent itself rather than the sterically shielded Dmt-ester. This forms a dead-end guanidinium adduct (+98.1 Da) that permanently terminates peptide chain elongation. Resolution: Never use HATU or HBTU for highly hindered couplings like Dmt. Switch exclusively to carbodiimide-based activation (DIC) which cannot permanently cap the amine.

Q3: I am using side-chain unprotected Fmoc-D-Dmt-OH. Why do I see a mass shift corresponding to the addition of the next amino acid (+Xaa)? Causality: While the 2,6-dimethyl groups partially shield the phenolic hydroxyl, it remains nucleophilic. During subsequent coupling cycles, excess activated amino acids can O-acylate the unprotected Dmt phenol[3]. The phenolic side chain of tyrosine derivatives is highly susceptible to these side reactions under standard basic SPPS conditions[4]. Resolution: Utilize side-chain protected Fmoc-D-Dmt(tBu)-OH. If unprotected Dmt must be used, limit the equivalents of subsequent amino acids (max 2 eq) and use highly efficient, rapid coupling methods to minimize the time the phenol is exposed to activated esters.

Q4: How can I differentiate between D-Dmt and L-Dmt epimers in my final product? Causality: Prolonged activation times—often mistakenly employed by researchers trying to overcome the slow coupling of Dmt—increase the lifetime of the highly reactive oxazolone intermediate. Base-catalyzed abstraction of the alpha-proton forms an achiral enolate, leading to racemization (D-to-L inversion). Resolution: Because epimers are isobaric (identical mass), they will not appear as distinct masses on a standard MS. They typically present as a closely eluting "shoulder" peak on RP-HPLC. Confirmation requires Chiral LC-MS or co-injection with a synthesized L-Dmt analytical standard. To prevent this, pre-activate the amino acid at 0°C for no more than 2 minutes before adding it to the resin.

Quantitative Impurity Profiling Data
Impurity ProfileMass Shift (Δ Da)Chromatographic Shift (RP-HPLC)Mechanistic CausePrimary Corrective Action
Dmt Deletion -191.2Early elution (increased polarity)Steric hindrance preventing acylationElevate coupling temp (50°C)
Guanidinium Adduct +98.1Early elution (permanent positive charge)Amine capping by uronium reagentsSwitch to DIC/OxymaPure
O-Acylation + [Mass of Xaa]Late elution (increased hydrophobicity)Nucleophilic attack by unprotected phenolUse Fmoc-Dmt(tBu)-OH
L-Dmt Epimer Isobaric (0.0)Closely eluting / Co-elutingBase-catalyzed oxazolone enolizationReduce pre-activation time
Self-Validating Experimental Protocols
Protocol 1: Steric-Overcoming Coupling via DIC/OxymaPure with Micro-Cleavage Validation

This protocol uses a self-validating micro-cleavage step to ensure the hindered coupling is complete before proceeding, preventing the accumulation of deletion sequences.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine/DMF).

  • Cold Pre-Activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (3 eq) and OxymaPure (3 eq) in minimal DMF. Chill to 0°C. Add DIC (3 eq) and activate for exactly 2 minutes . (Note: Strict time/temperature control prevents oxazolone-induced epimerization).

  • Coupling: Add the activated mixture to the resin. Heat the reaction to 50°C and agitate for 1 hour.

  • Self-Validation Step (Micro-Cleavage):

    • Withdraw ~1 mg of resin and wash thoroughly with DCM.

    • Treat the micro-aliquot with 50 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes.

    • Evaporate the TFA under a nitrogen stream, reconstitute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Logic: If the -191 Da deletion peak is absent, the coupling is successful. If present, perform a second coupling cycle (double-couple) before executing the next Fmoc deprotection.

Protocol 2: Base-Lability Assay for O-Acylation Confirmation

This protocol differentiates true peptide backbone branching from phenolic O-acylation by exploiting the specific base-lability of phenolic esters.

  • Isolation: Isolate the crude peptide fraction exhibiting the anomalous +[Xaa] mass shift via preparative HPLC.

  • Base Treatment: Dissolve 1 mg of the isolated impurity in 1 mL of 20% Piperidine in DMF.

  • Incubation: Agitate at room temperature for exactly 2 hours.

  • Self-Validation Step (LC-MS Monitoring):

    • Quench the reaction with 1% Formic Acid in Water and inject directly onto the LC-MS.

    • Validation Logic: True peptide bonds (backbone additions) are completely stable to piperidine. However, phenolic O-acyl esters are highly base-labile. If the +[Xaa] mass shift completely disappears and reverts to the target peptide mass, the impurity is definitively confirmed as an O-acylation event[4].

References
  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters.2

  • Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry.1

  • Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols. Benchchem.4

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.3

Sources

Optimization

Fmoc-D-2,6-Dimethyltyrosine impact on peptide secondary structure

Technical Support Center: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Peptide Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Peptide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when incorporating highly constrained unnatural amino acids into their peptide sequences. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a powerful building block used to lock peptide conformations, drastically enhance receptor affinity, and prevent enzymatic degradation. However, its massive steric bulk introduces unique thermodynamic and kinetic challenges during Solid-Phase Peptide Synthesis (SPPS).

This guide is engineered to provide actionable, mechanistically grounded solutions to the most common structural and synthetic issues you will encounter.

Part 1: FAQ – Conformational & Structural Impact

Q1: How does the incorporation of D-Dmt alter the secondary structure of my peptide compared to natural Tyrosine? A: The structural impact is driven by extreme steric hindrance. In natural Tyrosine, the phenolic side chain has high rotational freedom around the χ1​ and χ2​ dihedral angles. When you introduce methyl groups at the 2 and 6 positions of the aromatic ring (Dmt), these groups severely clash with the peptide backbone (specifically the α -amine and carbonyl oxygen). To minimize this steric strain, the side chain locks into a highly restricted rotameric state.

This restriction propagates to the backbone ( ϕ and ψ angles), forcing a loss of conformational entropy and pre-organizing the peptide into a rigid structure, often stabilizing specific β -turn conformations[1]. Furthermore, utilizing the D-enantiomer inverts the spatial projection of the side chain. This stereochemical inversion disrupts standard right-handed α -helices and frequently promotes Type II' β -turns, which are critical for mimicking the bioactive conformations of specific pharmacophores, such as naltrindole in δ -opioid receptors[1].

Q2: Why do I see such a dramatic shift in receptor affinity and metabolic stability when substituting Tyr1 with D-Dmt? A: The causality is twofold:

  • Thermodynamic Pre-organization: Because Dmt restricts the peptide backbone into a rigid bioactive conformation, the entropic penalty typically associated with receptor binding is nearly eliminated. The ligand is already "locked" into the correct geometry for the receptor pocket.

  • Steric Shielding: The dual ortho-methyl groups act as a physical barricade against aminopeptidases. Enzymes cannot physically access the N-terminal peptide bond to cleave it. For example, replacing Tyr 1 with Dmt in Leu-enkephalin increases μ -opioid receptor affinity by 356-fold while simultaneously rendering the peptide highly resistant to enzymatic degradation[2].

Part 2: Troubleshooting Guide – Synthesis & Coupling Workflows

Symptom: Low crude purity, massive deletion sequences, or persistently positive Kaiser tests after attempting to couple Fmoc-D-Dmt-OH (or the subsequent amino acid).

Root Cause (Causality): The 2,6-dimethylphenyl group creates a massive steric shield around both the α -carboxylate (during its activation) and the α -amine (during the subsequent coupling). Standard coupling reagents like HBTU or DIC/HOBt rely on relatively slow acylation rates that are easily outcompeted by side reactions (like epimerization or premature Fmoc cleavage) when the electrophilic center is this hindered.

Solution: The Self-Validating High-Efficiency Coupling Protocol To overcome this kinetic barrier, you must use reagents that provide anchimeric assistance (neighboring group participation). We utilize HATU or HOAt. The nitrogen atom at position 7 of the HOAt leaving group acts as a hydrogen bond acceptor, coordinating with the incoming amino group and pre-organizing the transition state, which drastically accelerates the acylation rate despite the steric bulk[3].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin is fully swollen in DMF/DCM (1:1) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly (6 × DMF).

  • Activation (Crucial Step): Dissolve 4.0 equivalents of Fmoc-D-Dmt-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Wait exactly 1 minute for the active ester to form. Do not wait longer, as over-activation leads to guanidinylation of the N-terminus.

  • Microwave-Assisted Coupling: Transfer the activated solution to the resin. Heat to 75°C using a microwave peptide synthesizer for 15 minutes. (If performing room-temperature synthesis, couple for 4 to 12 hours).

  • Self-Validation (In-Process Control): Perform a Kaiser Test.

    • If positive (blue): Do not proceed. Perform a second coupling using a different chemistry (e.g., COMU or sym-collidine) to alter the transition state geometry.

    • If negative (yellow): The coupling is successful.

  • Mandatory Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. This caps any unreacted trace amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.

  • Subsequent Deprotection: The Fmoc group on D-Dmt is sterically shielded. Extend the next Fmoc deprotection step to 3 × 10 minutes.

Part 3: Quantitative Data Summary

The following table summarizes the structural and pharmacological divergence when substituting natural Tyrosine with Dmt variants in opioid peptide models.

Amino Acid VariantSide-Chain FlexibilityBackbone Conformation ImpactEnzymatic StabilityRelative μ -Opioid Affinity*
L-Tyrosine High (Unrestricted χ1​ / χ2​ )Flexible / Environment-dependentLow (Rapid degradation)1x (Baseline)
L-Dmt Severely RestrictedStabilizes standard β -turnsHigh (Steric shielding)~356x Increase
D-Dmt Severely RestrictedPromotes Type II' β -turnsVery HighAltered (Ligand dependent)

*Data normalized based on Leu-enkephalin analog comparative assays[2].

Part 4: Visual Workflow

Below is the logical workflow for the self-validating coupling of sterically hindered amino acids like Fmoc-D-Dmt-OH.

G N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine, 2x10 min) N1->N2 N3 Activation of Fmoc-D-Dmt-OH (HATU / HOAt / DIPEA) N2->N3 N4 Microwave Coupling (75°C, 15 min) N3->N4 N5 In-Process Validation (Kaiser Test / LC-MS) N4->N5 N6 Positive (Incomplete) Double Couple N5->N6 Unreacted Amines N7 Negative (Complete) Capping & Proceed N5->N7 Fully Coupled N6->N4

Workflow for coupling sterically hindered Fmoc-D-Dmt-OH with self-validating checkpoints.

References

  • Amodeo, P., et al. "Conformational analysis of potent and very selective delta opioid dipeptide antagonists." FEBS Letters, 1995. [Link]

  • Sasaki, Y., et al. "Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1." Chemical and Pharmaceutical Bulletin, 1999.[Link]

  • Illuminati, D., et al. "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine." The Journal of Organic Chemistry, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Fmoc-D-2,6-Dimethyltyrosine vs Fmoc-L-2,6-Dimethyltyrosine

A Comprehensive Comparison Guide: Fmoc-D-2,6-Dimethyltyrosine vs. Fmoc-L-2,6-Dimethyltyrosine in Peptide Drug Design Executive Summary In the development of peptide-based therapeutics—particularly opioid receptor agonist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Fmoc-D-2,6-Dimethyltyrosine vs. Fmoc-L-2,6-Dimethyltyrosine in Peptide Drug Design

Executive Summary

In the development of peptide-based therapeutics—particularly opioid receptor agonists and antagonists—the substitution of natural amino acids with synthetic derivatives is a primary strategy for overcoming poor bioavailability and rapid enzymatic degradation. 2,6-Dimethyltyrosine (Dmt) is one of the most impactful non-natural amino acids used to replace the standard Tyrosine (Tyr) residue at position 1 of opioid peptides[1].

When incorporated via Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected building blocks, the choice between Fmoc-L-2,6-Dimethyltyrosine and Fmoc-D-2,6-Dimethyltyrosine fundamentally alters the pharmacological profile of the resulting peptide. This guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic causality behind their performance differences and providing validated protocols for their experimental application.

Mechanistic Causality: Stereochemistry and Receptor Binding

The fundamental advantage of the Dmt residue lies in the two methyl groups positioned at the 2 and 6 carbons of the phenol ring. These methyl groups restrict the rotameric configurations of the tyrosine side chain, locking the aromatic ring into a highly favorable orientation that perfectly fits the hydrophobic binding pockets of the μ (MOR) and δ (DOR) opioid receptors[1]. However, the chirality at the α -carbon dictates the spatial trajectory of this bulky side chain:

  • Fmoc-L-2,6-Dimethyltyrosine (L-Dmt): The L-isomer mimics the natural L-Tyr found in endogenous opioids (e.g., enkephalins, endomorphins). Because the α -carbon stereochemistry matches the natural ligand, the conformationally restricted dimethyl-phenol ring is projected directly into the receptor's active site, resulting in a massive amplification of binding affinity[1][2].

  • Fmoc-D-2,6-Dimethyltyrosine (D-Dmt): Inverting the chirality to the D-isomer projects the bulky side chain into a different spatial quadrant. This often causes steric clashes within the receptor pocket, typically decreasing receptor affinity[3][4]. However, this unnatural stereochemistry provides profound resistance to aminopeptidases, dramatically extending the peptide's in vivo half-life[5].

Receptor_Binding Dmt 2,6-Dimethyltyrosine (Dmt) LDmt L-Dmt Isomer Dmt->LDmt DDmt D-Dmt Isomer Dmt->DDmt Bioactive Optimal Rotameric Fit (Amplified Affinity) LDmt->Bioactive Steric Altered Trajectory (Reduced Affinity) DDmt->Steric Stability Aminopeptidase Resistance (High Stability) DDmt->Stability

Stereochemical impact of L-Dmt vs D-Dmt on opioid receptor binding and stability.

Quantitative Performance Data

The impact of L-Dmt versus D-Dmt substitution is best illustrated by comparing the binding affinities ( Ki​ ) of modified Enkephalin (Enk) analogs. The data below demonstrates how L-Dmt acts as an affinity enhancer, while D-Dmt sacrifices affinity for potential stability gains[1][3].

Table 1: Opioid Receptor Binding Affinities of Dmt 1 -Analogs

Peptide Sequence μ Receptor ( Ki​ , nM) δ Receptor ( Ki​ , nM)Performance Shift vs. Native
Native Enk (Tyr-Gly-Gly-Phe-Leu)2.421.43Baseline
L-Dmt 1 -Enk (L-Dmt-Gly-Gly-Phe-Leu)~0.0068~0.031356-fold increase in μ affinity; 46-fold increase in δ affinity.
D-Dmt 1 -Enk (D-Dmt-Gly-Gly-Phe-Leu)DecreasedDecreasedSlight decrease in affinity to both receptors; unaltered selectivity.

Data synthesized from competitive binding assays using rat brain synaptosomes with [ 3 H]DAMGO and[ 3 H]deltorphin II[1][3].

Experimental Methodology: SPPS Incorporation Protocol

Because of the bulky 2,6-dimethyl groups on the aromatic ring, incorporating Fmoc-Dmt-OH (whether L or D) requires optimized coupling conditions. The steric hindrance can reduce the nucleophilic attack efficiency of the resin-bound amine. The following protocol utilizes a self-validating HATU/DIPEA activation system to ensure complete acylation.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group from the preceding amino acid. Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation (Causality Check):

    • Why HATU? Standard DIC/HOBt activation is often insufficient for sterically hindered residues like Dmt. HATU generates a highly reactive O-At ester, driving the reaction forward despite steric bulk.

    • Dissolve 3-4 equivalents of Fmoc-L-2,6-Dimethyltyrosine or Fmoc-D-2,6-Dimethyltyrosine and 3-4 equivalents of HATU in minimal DMF.

    • Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution should turn pale yellow, indicating active ester formation.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours (extended from the standard 45 minutes due to steric hindrance).

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • System Logic: A blue color indicates unreacted primary amines (incomplete coupling). If positive, do not proceed. Perform a second coupling cycle using fresh reagents. A yellow/colorless result validates complete acylation.

  • Cleavage & Global Deprotection: Treat the washed and dried resin with a cleavage cocktail (e.g., TFA/TIS/H 2​ O 95:2.5:2.5) for 2 hours to release the Dmt-modified peptide.

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Activate Fmoc-Dmt-OH (HATU / DIPEA) Deprotect->Activate Couple Coupling Reaction (Extended: 2 Hours) Activate->Couple Validate Kaiser Test Validation (Self-Correcting Step) Couple->Validate Cleave Cleavage & Deprotection (TFA Cocktail) Validate->Cleave

Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Dmt-OH incorporation.

Conclusion

The selection between Fmoc-L-2,6-Dimethyltyrosine and Fmoc-D-2,6-Dimethyltyrosine should be driven entirely by the therapeutic goal of the peptide. If the objective is to maximize receptor binding affinity and potency (e.g., creating ultra-potent analgesics), the L-isomer is the definitive choice[1][2]. Conversely, if the native peptide suffers from rapid degradation and the goal is to map structure-activity relationships (SAR) for enzymatic stability, incorporating the D-isomer provides a valuable structural probe, albeit often at the cost of raw receptor affinity[3][4][5].

Sources

Comparative

Comparison of Fmoc-D-2,6-Dimethyltyrosine with other non-canonical tyrosines

The strategic modification of the tyramine pharmacophore in peptide therapeutics has driven decades of advancement in neuropharmacology, particularly in the development of opioid receptor ligands. At the forefront of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic modification of the tyramine pharmacophore in peptide therapeutics has driven decades of advancement in neuropharmacology, particularly in the development of opioid receptor ligands. At the forefront of this structural evolution is Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) .

Unlike its L-isomer counterpart, which is renowned for creating super-agonists, the D-isomer serves a highly specialized role: it acts as a stereochemical probe that can invert receptor signaling profiles, often converting potent agonists into highly selective, high-affinity antagonists. This guide provides an objective, data-driven comparison of Fmoc-D-Dmt-OH against other non-canonical tyrosines, detailing the mechanistic causality behind its behavior and the precise experimental workflows required for its successful integration into peptide synthesis.

Mechanistic Causality: The Structural Logic of D-Dmt

To understand the utility of Fmoc-D-Dmt-OH, one must analyze the dual modifications applied to the canonical tyrosine molecule:

  • 2,6-Dimethylation (Steric Locking): The addition of methyl groups at the 2 and 6 positions of the phenolic ring creates immense steric bulk. This restricts the rotation of the side chain around the χ1​ and χ2​ angles, locking the tyramine motif into a highly specific, bioactive conformation. Furthermore, the increased lipophilicity drastically enhances blood-brain barrier (BBB) penetration[1].

  • D-Chirality (Spatial Inversion): In endogenous opioid peptides (e.g., enkephalins, dermorphins), an N-terminal L-Tyrosine is strictly required to anchor the peptide and trigger G-protein activation. Substituting this with L-Dmt amplifies agonism[2]. However, substituting with D-Dmt projects the critical phenolic hydroxyl and amine groups into an inverted spatial pocket. The bulky dimethyl groups ensure the peptide still binds to the μ -opioid receptor (MOR) with sub-nanomolar affinity, but the inverted geometry fails to induce the intracellular conformational shift necessary for signaling. This mechanism was famously utilized to create the mirror-image "cyclodal" enantiomers, yielding potent receptor antagonists[3][4].

ReceptorLogic Tyr Canonical L-Tyr Baseline Affinity Agonist Potent Agonism G-Protein Activation Tyr->Agonist Normal Signaling L_Dmt L-Dmt Substitution Steric Lock L_Dmt->Agonist 100x-1000x Potency D_Dmt D-Dmt Substitution Spatial Inversion Antagonist Potent Antagonism Receptor Blockade D_Dmt->Antagonist Disrupted Signaling

Fig 1. Pharmacological divergence of opioid receptor signaling based on tyramine moiety modifications.

Objective Comparison: D-Dmt vs. Alternative Tyrosine Analogs

When designing a peptide therapeutic, the choice of tyrosine analog dictates the molecule's electronic, steric, and hydrogen-bonding properties. The table below summarizes how Fmoc-D-Dmt-OH compares to other prevalent non-canonical alternatives.

Amino Acid DerivativeChiralitySteric BulkPhenolic pKaPrimary Pharmacological Impact (Opioid Peptides)
Fmoc-D-Dmt-OH DHigh~10.4High-affinity antagonist; stereochemical probe[3].
Fmoc-L-Dmt-OH LHigh~10.4Super-agonist (Mu/Delta); extreme BBB penetration[1][2].
Fmoc-L-Dft-OH LLow~5.72,6-difluorotyrosine (Dft) mimics canonical Tyr electronically but lowers pKa; maintains baseline profile[5].
Fmoc-Tyr(Me)-OH L/DModerateN/AO-methylation abolishes H-bonding; typically causes severe loss of receptor affinity.
Fmoc-L-Tyr-OH LLow~10.0Baseline endogenous agonist activity.

Key Insight: While Dft (Difluorotyrosine) is often used to probe the electronic requirements of the phenolic hydroxyl (due to its drastically lower pKa), it does not significantly alter the spatial conformation of the peptide[5]. Dmt, conversely, is a purely steric and hydrophobic modification that forces the peptide into a rigid binding pose.

Experimental Workflows: Self-Validating SPPS Protocol

Incorporating Fmoc-D-Dmt-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • Steric Shielding: The 2,6-dimethyl groups create a steric umbrella over the α -amine. While coupling Fmoc-D-Dmt-OH onto the growing chain is relatively standard, coupling the subsequent amino acid onto the N-terminus of the Dmt residue is highly hindered.

  • Electrophilic Vulnerability: The two electron-donating methyl groups make the phenolic ring highly electron-rich and extremely susceptible to irreversible alkylation by carbocations generated during final cleavage[2].

Step-by-Step Methodology

Note: This protocol establishes a self-validating loop to prevent sequence deletions.

Step 1: Fmoc Deprotection

  • Treat the peptidyl-resin with 20% Piperidine in DMF (2 x 5 mins).

  • Wash thoroughly with DMF (5 x 1 min).

Step 2: Coupling Fmoc-D-Dmt-OH

  • Causality: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure. The active ester formed by Oxyma is smaller and less hindered than the bulky complexes formed by uronium salts (like HATU or HBTU), allowing for superior penetration into sterically restricted peptide pockets.

  • React for 60 minutes at room temperature.

Step 3: Self-Validation (Kaiser Test)

  • Perform a Kaiser test. A negative result (yellow) validates complete coupling. A positive result (blue) triggers an automatic double-coupling cycle using a different chemistry (e.g., HATU/DIPEA) to ensure complete conversion.

Step 4: Coupling the Subsequent Amino Acid

  • Causality: Because the N-terminal amine of the newly incorporated D-Dmt residue is sterically shielded by its own 2,6-dimethyl groups, the coupling time for the next amino acid must be extended to 120 minutes, followed by a mandatory double-coupling step.

Step 5: Cleavage and Global Deprotection

  • Causality: Standard TFA/TIS/H2O cleavage cocktails are insufficient. You must use Reagent K (TFA / phenol / water / thioanisole / 1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v). The high concentration of nucleophilic scavengers (phenol and thiols) is strictly required to trap t-butyl and Pmc/Pbf carbocations before they can permanently alkylate the electron-rich Dmt phenolic ring[2].

  • React for 2 hours, precipitate in cold diethyl ether, and validate purity via RP-HPLC and ESI-MS.

SPPS_Workflow Start Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling Fmoc-D-Dmt-OH (DIC/Oxyma, 60 min) Deprotect->Couple Kaiser Kaiser Test (Self-Validation) Couple->Kaiser ReCouple Double Coupling (If Positive) Kaiser->ReCouple Positive (Incomplete) Next Next Amino Acid Coupling (Extended Time due to Sterics) Kaiser->Next Negative (Complete) ReCouple->Kaiser Cleavage Cleavage via Reagent K (Prevents Dmt Alkylation) Next->Cleavage

Fig 2. Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-D-Dmt-OH incorporation.

References

  • Role of 2',6'-dimethyl-l-tyrosine (Dmt)
  • Source: SciSpace / Chem. Pharm. Bull.
  • Dmt and opioid peptides: a potent alliance Source: PubMed / NIH URL
  • A Cyclic Tetrapeptide (“Cyclodal”)
  • Equipotent enantiomers of cyclic opioid peptides at μ opioid receptor Source: PubMed Central / NIH URL

Sources

Validation

Unlocking Stereochemical Space: A Comparative Guide to Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) in Peptide Drug Development

As peptide therapeutics evolve, the demand for unnatural amino acids that can enhance receptor affinity, alter functional profiles (agonist vs. antagonist), and confer absolute enzymatic stability has surged.

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, the demand for unnatural amino acids that can enhance receptor affinity, alter functional profiles (agonist vs. antagonist), and confer absolute enzymatic stability has surged. For decades, standard L-Tyrosine (Tyr) has served as the critical "message" domain in opioid peptides. The evolution to L-2,6-dimethyltyrosine (L-Dmt) marked a significant leap in potency. However, the introduction of its stereoisomer, Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) , has opened an entirely new pharmacological frontier.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of peptides incorporating D-Dmt against their L-Dmt and L-Tyr counterparts. By examining the causality behind these structural modifications, we can better design highly selective, enzymatically stable GPCR ligands.

The Mechanistic Rationale: Tyr vs. L-Dmt vs. D-Dmt

To understand the biological activity of D-Dmt, we must first analyze the physical chemistry of the receptor-ligand interaction.

  • The Baseline (L-Tyrosine): In endogenous opioid peptides (e.g., Enkephalins, Endomorphins), the N-terminal L-Tyr is essential. Its primary amine forms a critical charge interaction with Asp147 in the Mu-Opioid Receptor (MOR), while the phenolic ring interacts with hydrophobic pockets 1.

  • The Potency Amplifier (L-Dmt): Replacing Tyr with L-Dmt introduces two ortho-methyl groups on the aromatic ring. Causally, this does two things: it restricts the rotameric freedom of the side chain (locking it into a favorable conformation) and provides additional lipophilic contacts with MOR residues Y148 and Y326, drastically lowering the entropic penalty upon binding 1.

  • The Stereochemical Pivot (D-Dmt): Inverting the stereocenter to D-Dmt flips the trajectory of the peptide backbone. In linear peptides, this often reduces receptor affinity compared to L-Dmt because the spatial relationship between the tyramine pharmacophore and the rest of the sequence is disrupted 2. However, in highly constrained cyclic peptides, D-Dmt facilitates the creation of "equipotent enantiomers"—mirror-image peptides that retain low-nanomolar affinity but shift the functional profile from agonism to potent antagonism, while granting total resistance to proteolytic degradation 3.

MOR_Mechanics Ligand D-Dmt Peptide (Mirror-Image Isomer) MOR Mu-Opioid Receptor (MOR) Inactive State Ligand->MOR Binding Event SaltBridge Salt Bridge Formation (Asp127, Glu229) MOR->SaltBridge Hydrophobic Hydrophobic Contacts (Y148, Y326) MOR->Hydrophobic Antagonism Potent MOR Antagonism (No G-protein Activation) SaltBridge->Antagonism Hydrophobic->Antagonism Conformational Lock

Fig 2. Mechanistic binding pathway of D-Dmt cyclic peptides at the Mu-Opioid Receptor.

Comparative Performance Data

To objectively evaluate Fmoc-D-Dmt-OH against its alternatives, we must look at quantitative binding affinities ( Ki​ ) and functional assay results across different peptide scaffolds.

Table 1: Binding Affinities of Linear vs. Cyclic Opioid Peptides

Data synthesized from Schiller et al. and related structural studies 3, 1.

Peptide ScaffoldPosition 1 ResidueStructure TypeMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)Pharmacological Profile
DALDA L-TyrLinear1.69>10,000>10,000Selective MOR Agonist
[Dmt1]DALDA L-DmtLinear0.14318.6125Potent MOR Agonist
Cyclodal L-DmtCyclic0.0636.838.6Potent MOR Antagonist
D-Cyclodal D-Dmt Cyclic (Mirror)1.38 258 1080 Selective MOR Antagonist

Analysis: While L-Dmt drives affinity into the sub-nanomolar range, the D-Dmt modification in the mirror-image isomer (D-Cyclodal) achieves a highly unusual feat: it maintains a potent 1.38 nM affinity at the MOR. Enantiomers of GPCR ligands generally lack biological activity entirely. D-Dmt allows researchers to exploit this rare equipotent enantiomer phenomenon to design drugs that are completely invisible to endogenous proteases.

Table 2: Biological Activity Modulation in Linear Enkephalin Analogs

Data synthesized from Okada et al. 2.

PeptideModificationMOR Affinity ShiftDOR Affinity ShiftFunctional Outcome (vs Parent)
[L-Dmt1]Enk L-Dmt+356-fold+46-foldExtremely Potent Agonist
[D-Dmt1]Enk D-Dmt DecreasedDecreasedMaintained Agonism (6x > Enk)

Analysis: In linear, flexible peptides like Enkephalin, D-Dmt decreases raw receptor affinity compared to L-Dmt. However, it still outperforms standard L-Tyr (Enk parent), showing 6-fold higher potency in Guinea Pig Ileum (GPI) assays 2. This makes Fmoc-D-Dmt-OH an excellent tool for tuning down overactive agonists while maximizing half-life.

Experimental Workflows (Self-Validating Protocols)

To harness Fmoc-D-Dmt-OH effectively, standard Solid-Phase Peptide Synthesis (SPPS) and assay protocols must be modified. The ortho-methyl groups create severe steric encumbrance, requiring optimized coupling chemistry 4.

Protocol A: Sterically Hindered SPPS with Fmoc-D-Dmt-OH

This protocol utilizes a self-validating feedback loop (UV monitoring and colorimetric assays) to ensure the sterically hindered D-Dmt residue couples successfully.

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes. Causality: This resin prevents diketopiperazine formation during subsequent C-terminal modifications.

  • Standard Elongation: Couple standard Fmoc-amino acids using N,N'-Diisopropylcarbodiimide (DIC) and 6-Cl-HOBt.

  • Fmoc Deprotection (Self-Validating): Treat resin with 20% piperidine in DMF. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Deprotection is complete only when the UV signal returns to baseline.

  • Fmoc-D-Dmt-OH Coupling:

    • Dissolve 4 equivalents of Fmoc-D-Dmt-OH, 4 eq DIC, and 4 eq 6-Cl-HOBt in minimal DMF.

    • Add to resin and agitate for 4 hours (standard amino acids require 45 mins).

    • Causality: The 2,6-dimethyl groups physically block the nucleophilic attack of the resin-bound amine on the activated ester.

  • Coupling Validation: Perform a Kaiser Test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle using HATU/DIPEA to force completion.

  • Cleavage & Cyclization: Cleave the linear precursor using 1% TFA in DCM (retaining side-chain protecting groups). Perform head-to-tail cyclization at high dilution (1 mg/mL) using BOP and DMAP to prevent intermolecular oligomerization 3.

SPPS_Workflow Start Resin Preparation (2-Chlorotrityl Chloride) Coupling1 Standard Fmoc-AA-OH Coupling (DIC / 6-Cl-HOBt) Start->Coupling1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Coupling1->Deprotect CouplingDmt Fmoc-D-Dmt-OH Coupling (Double Couple, 4h) Deprotect->CouplingDmt Iterative SPPS Cleavage Resin Cleavage (1% TFA in DCM) CouplingDmt->Cleavage Final Deprotection Cyclization Head-to-Tail Cyclization (BOP / DMAP) Cleavage->Cyclization Linear Precursor

Fig 1. Step-by-step SPPS and cyclization workflow for Fmoc-D-Dmt-OH peptides.

Protocol B: Radioligand Binding Assay for D-Dmt Peptides

Because D-Dmt peptides can exhibit varying affinities, the binding assay must be rigorously controlled to isolate specific GPCR interactions.

  • Membrane Preparation: Harvest CHO cells expressing the human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.35 nM of the radioligand [³H]DAMGO, and varying concentrations of the synthesized D-Dmt peptide (10⁻¹² to 10⁻⁵ M).

  • Non-Specific Binding (Self-Validating Control): In parallel wells, add 10 µM Naloxone. Causality: Naloxone saturates all specific opioid receptors. Any residual radioactivity detected in these wells represents non-specific binding to the plastic or lipid bilayer. Specific binding is mathematically validated by subtracting this baseline from total binding.

  • Filtration & Detection: Terminate the reaction after 2 hours by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash with ice-cold buffer and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion

Fmoc-D-2,6-Dimethyltyrosine is not a simple drop-in replacement for Tyrosine; it is a sophisticated structural tool. While Fmoc-L-Dmt-OH is the superior choice for maximizing raw agonist potency, Fmoc-D-Dmt-OH excels in specialized applications. By utilizing D-Dmt in constrained cyclic scaffolds, researchers can generate highly selective antagonists (like D-Cyclodal) that leverage the equipotent enantiomer phenomenon to achieve absolute enzymatic stability and unique pharmacological profiles.

References

  • Source: SciSpace (Chem. Pharm. Bull.)
  • Title: A Cyclic Tetrapeptide ("Cyclodal")
  • Source: MDPI (Molecules)
  • Title: Boc-D-2,6-dimethyltyrosine General Information Source: Chem-Impex URL

Sources

Comparative

Introduction: The Strategic Role of Fmoc-D-2,6-Dimethyltyrosine

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. In the development of peptide therapeutics—particularly opioid receptor ligands—overcoming poor metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

In the development of peptide therapeutics—particularly opioid receptor ligands—overcoming poor metabolic stability and lack of receptor selectivity are primary hurdles. The substitution of native L-Tyrosine (Tyr) with 2,6-dimethyltyrosine (Dmt) , and specifically its D-enantiomer via Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) , represents a paradigm shift in structural peptide engineering.

As a Senior Application Scientist, I approach this modification not merely as an amino acid substitution, but as a deliberate topological reconfiguration. The addition of two methyl groups at the ortho positions of the phenolic ring restricts the χ1​ and χ2​ rotameric states, locking the pharmacophore into a conformation highly favored by the Mu-Opioid Receptor (MOR). Furthermore, the chiral inversion to the D-enantiomer completely abolishes the natural recognition sequence for N-terminal aminopeptidases, yielding exceptional enzymatic half-lives while inducing unique turn structures (such as β -turns) in cyclic scaffolds.

Part 1: Structural & Mechanistic Causality

The performance of Fmoc-D-Dmt-OH in peptide sequences is governed by two distinct structural phenomena:

  • Steric Hindrance and Rotamer Restriction (The 2,6-Dimethyl Effect): In native L-Tyrosine, the aromatic ring rotates freely. By introducing methyl groups at the 2 and 6 positions, severe steric clashes with the peptide backbone occur. This forces the aromatic side chain into a highly restricted, orthogonal orientation. In opioid peptides, this specific spatial projection perfectly aligns with the lipophilic sub-pocket of the MOR, often increasing binding affinity by orders of magnitude compared to unmethylated Tyrosine [1].

  • Stereochemical Evasion (The D-Isomer Effect): Aminopeptidase-M (AP-M) is the primary enzyme responsible for the rapid degradation of endogenous peptides (like Enkephalins) in plasma. AP-M's S1 binding pocket is strictly stereoselective for L-amino acids. By utilizing Fmoc-D-Dmt-OH at the N-terminus, the α -carbon projects the bulky dimethyl-phenolic side chain into a spatial quadrant that physically prevents the enzyme's catalytic zinc ion from accessing the scissile peptide bond [1].

G Tyr L-Tyrosine (Tyr) Baseline Affinity MOR Mu-Opioid Receptor (MOR) Binding Pocket Tyr->MOR Moderate Binding Degradation Aminopeptidase Cleavage Tyr->Degradation Rapid (<10 min) LDmt L-Dmt Steric Restriction High MOR Agonism LDmt->MOR 356x Affinity LDmt->Degradation Slowed (160 min) DDmt D-Dmt Chiral Inversion MOR Antagonism / Stability DDmt->MOR Unique Docking (Salt Bridges) DDmt->Degradation Blocked (>900 min)

Diagram 1: Structural impact of Dmt modifications on receptor binding and stability.

Part 2: Comparative Performance Data

To objectively evaluate the impact of Fmoc-D-Dmt-OH, we must compare it against its native counterpart (L-Tyr) and its L-enantiomer (L-Dmt) within established peptide scaffolds.

Table 1: Receptor Affinity and Selectivity in Enkephalin Scaffolds

Data demonstrates that while L-Dmt drastically increases Mu-affinity, D-Dmt modulates the peptide into a highly stable, unique topological space. In specific cyclic tetrapeptides like "Cyclodal", the D-Dmt mirror-image isomer retains subnanomolar MOR antagonist affinity [2].

Peptide Scaffold (Position 1)MOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)Selectivity Ratio ( μ/δ )Biological Profile
[L-Tyr¹] Enkephalin (Baseline)2.421.431.69Weak mixed agonist
[L-Dmt¹] Enkephalin 0.00680.0310.22Potent MOR/DOR agonist
[D-Dmt¹] Enkephalin 16.15.083.17Modulated affinity
c[-Arg-D-Phe-D-Lys-D-Dmt-] 1.38>1000Highly SelectivePotent MOR Antagonist
Table 2: Enzymatic Stability (Aminopeptidase-M Resistance)

The true hallmark of the D-Dmt modification is its absolute resistance to enzymatic degradation. The chiral inversion creates a self-validating shield against proteolysis [1].

N-Terminal ResidueHalf-life ( t1/2​ ) against AP-MFold Increase in Stability
L-Tyrosine (Tyr) < 10 minutes1x (Baseline)
L-Dmt 160 minutes16x
D-Dmt > 900 minutes > 90x

Part 3: Experimental Protocols & Workflows

Because Fmoc-D-Dmt-OH possesses severe steric bulk at the 2,6 positions of the aromatic ring, standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (like HBTU/HOBt) will fail to achieve complete coupling, leading to deletion sequences. The protocol below is a self-validating system utilizing high-reactivity uronium salts (HATU) and microwave assistance to force the coupling.

Protocol 1: Microwave-Assisted SPPS of D-Dmt Peptides

Rationale: HATU generates a highly reactive 7-aza-OBt ester. Microwave energy provides the necessary thermodynamic push to overcome the activation energy barrier imposed by the bulky dimethyl groups shielding the carbonyl carbon.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C (Microwave: 30W). Wash with DMF (5x).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-Dmt-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute to allow the active ester to form.

  • Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

  • Verification: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric hindrance), perform a double coupling using DIC/Oxyma (3 eq each) for 1 hour at room temperature.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the peptide in cold diethyl ether.

SPPS Deprotect 1. Fmoc Deprotection (20% Piperidine) Activate 2. Activation of Fmoc-D-Dmt-OH (HATU / DIEA) Deprotect->Activate Couple 3. Microwave Coupling (75°C, 10 min) Activate->Couple Cleave 4. Global Cleavage (TFA/TIPS/H2O) Couple->Cleave

Diagram 2: Optimized SPPS workflow for sterically hindered Fmoc-D-Dmt-OH.

Protocol 2: Aminopeptidase-M Stability Assay

Rationale: To validate the steric and chiral shielding provided by D-Dmt, the purified peptide is subjected to aggressive enzymatic conditions, quantified via RP-HPLC.

  • Substrate Preparation: Dissolve the purified D-Dmt peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Addition: Add Aminopeptidase-M (AP-M) to a final concentration of 10 mU/mL. Incubate the mixture in a thermoshaker at 37°C.

  • Time-Course Sampling: At t=0,10,30,60,120,240,and 900 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in water.

  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column, gradient of 5-95% Acetonitrile in 0.1% TFA over 20 minutes). Calculate the area under the curve (AUC) of the intact peptide peak relative to t=0 to determine the half-life ( t1/2​ ).

Conclusion

Replacing L-Tyrosine with Fmoc-D-2,6-Dimethyltyrosine is not a simple analoging exercise; it is a profound structural intervention. While L-Dmt is the choice for maximizing straightforward Mu-receptor agonism, D-Dmt is the superior building block for researchers aiming to design highly stable, enzymatically resistant antagonists or to explore novel conformational spaces in cyclic peptides. The extreme steric bulk requires optimized, high-energy SPPS protocols, but the resulting pharmacokinetic stability justifies the synthetic effort.

References

  • Sasaki, Y., Suto, T., Ambo, A., Ouchi, H., & Yamamoto, Y. (1999). Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. Chemical and Pharmaceutical Bulletin, 47(10), 1506-1509. 1

  • Weltrowska, G., Nguyen, T. M.-D., Chung, N. N., Wood, J., Ma, X., Guo, J., Wilkes, B. C., Ge, Y., Laferrière, A., Coderre, T. J., & Schiller, P. W. (2016). A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 59(19), 9243–9254.2

Sources

Validation

Engineering Peptide Therapeutics: A Comparative Guide to Enzymatic Stability Using Fmoc-D-2,6-Dimethyltyrosine

Introduction As a Senior Application Scientist in peptide drug discovery, I frequently encounter a critical bottleneck: native peptides, while highly potent, suffer from rapid proteolytic degradation in vivo. The N-termi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist in peptide drug discovery, I frequently encounter a critical bottleneck: native peptides, while highly potent, suffer from rapid proteolytic degradation in vivo. The N-terminal Tyrosine (Tyr) residue, which is essential for the pharmacophore of many endogenous peptides (such as enkephalins and endomorphins), is particularly vulnerable to rapid cleavage by aminopeptidases. To overcome this, the strategic incorporation of unnatural amino acids is paramount.

This guide objectively compares the performance of natural L-Tyrosine against its sterically and stereochemically modified counterparts, specifically focusing on the superior enzymatic stability conferred by Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt).

Mechanistic Causality: The Dual-Shielding Effect of D-Dmt

Why does replacing a simple hydroxyl-phenyl group with a dimethylated, D-isomer analog drastically alter a peptide's pharmacokinetic profile? The causality lies in a two-pronged defense mechanism:

  • Steric Hindrance (The 2,6-Dimethyl Effect): The addition of methyl groups at the 2 and 6 positions of the phenolic ring restricts the rotameric flexibility of the side chain. This locks the residue into a conformation highly favorable for receptor binding (e.g., opioid receptors) and[1]. More importantly, it creates a physical bulk that clashes with the active site cleft of degrading endopeptidases.

  • Stereochemical Inversion (The D-Isomer Effect): Endogenous mammalian proteases have evolved to recognize and cleave L-amino acid substrates. By inverting the alpha-carbon stereocenter to the D-configuration, the peptide bond becomes fundamentally "invisible" to the catalytic triad of aminopeptidases, resulting in near-absolute resistance to N-terminal degradation.

G Tyr L-Tyrosine (Native) Protease Aminopeptidases (Catalytic Cleavage) Tyr->Protease Rapid Degradation (T1/2 < 30 min) LDmt L-2,6-Dimethyltyrosine (Steric Shield) LDmt->Protease Partial Resistance (T1/2 ~ 160 min) DDmt D-2,6-Dimethyltyrosine (Steric + Chiral Shield) DDmt->Protease Complete Evasion (T1/2 > 900 min)

Fig 1: Mechanistic pathways of proteolytic degradation vs resistance via N-terminal modifications.

Comparative Performance Data

To objectively evaluate the impact of these modifications, we compare the half-lives and receptor affinities of peptide analogs modified at Position 1. The data synthesizes[2] and [3].

Modification at Position 1Structural MechanismAminopeptidase-M Half-LifeRat Plasma Half-LifeTarget Affinity (µ/δ Opioid)
L-Tyrosine (Native) None (Baseline)20.6 min< 1.0 hourBaseline
L-2,6-Dimethyltyrosine Steric Shielding~ 160 min~ 4.8 hoursSignificantly Enhanced (up to 356x)
D-2,6-Dimethyltyrosine Steric + Chiral Shielding> 900 min> 6.0 hoursMaintained / Modulated

Note: While L-Dmt provides a massive boost to receptor affinity, D-Dmt sacrifices a fraction of that hyper-affinity in exchange for unparalleled enzymatic stability, making it the superior choice for long-acting systemic therapeutics.

Experimental Methodology: Self-Validating Protocols

Implementing Fmoc-D-Dmt requires specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS) due to the severe steric hindrance of the dimethyl groups. The following protocols are designed as self-validating systems, ensuring high coupling efficiency and reproducible stability profiling.

Protocol A: Sterically Hindered SPPS Coupling of Fmoc-D-Dmt Causality Check: The bulky 2,6-dimethyl groups on the aromatic ring create significant steric hindrance around the alpha-amine, drastically reducing nucleophilic attack efficiency during standard coupling. To overcome this, we utilize a highly reactive uronium salt (HATU) paired with HOAt, and elevate the coupling temperature.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-2,6-Dimethyltyrosine and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Incubate at 50°C using a microwave peptide synthesizer or a heated block for 60 minutes to overcome steric barriers.

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), repeat the coupling step with DIC/Oxyma before proceeding to prevent deletion sequences.

Protocol B: Plasma Stability and Half-Life (T1/2) Determination Causality Check:In vitro plasma stability assays mimic systemic circulation. By using acid quenching, we immediately denature plasma proteases, locking the degradation profile at exact time points for precise LC-MS/MS quantification.

  • Matrix Preparation: Thaw Sprague-Dawley rat plasma and centrifuge at 10,000 x g for 5 min to remove aggregates. Pre-warm to 37°C.

  • Incubation: Spike the D-Dmt peptide (stock dissolved in DMSO) into the plasma to a final concentration of 5 µM (final DMSO < 1%). Incubate at 37°C with gentle agitation.

  • Time-Course Aliquoting: At predetermined intervals (0, 30, 60, 120, 240, 480, and 1440 minutes), extract 50 µL aliquots.

  • Acid Quenching & Precipitation: Immediately add 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trifluoroacetic acid and an internal standard). Vortex for 30 seconds.

  • Isolation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins. Transfer the supernatant to LC vials.

  • Validation & Analysis: Analyze via LC-MS/MS (MRM mode). Calculate the half-life using the first-order decay equation: T1/2​=−ln(2)/k , where k is the slope of the natural log of remaining peptide area versus time.

Workflow S1 1. SPPS Coupling (HATU/HOAt, 50°C) S2 2. Rat Plasma Incubation (37°C) S1->S2 S3 3. Acid Quenching (TFA/Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification S3->S4

Fig 2: Self-validating experimental workflow for synthesizing and profiling D-Dmt peptide stability.

Strategic Recommendations

When designing next-generation peptide therapeutics, the choice between L-Dmt and D-Dmt should be dictated by the clinical objective. If the primary goal is maximizing receptor binding affinity (e.g., acute analgesic probes), L-Dmt is unparalleled. However, for systemic drugs requiring prolonged in vivo exposure and resistance to aggressive aminopeptidases, Fmoc-D-2,6-Dimethyltyrosine is the definitive building block. Its dual steric and chiral shielding mechanism ensures that the peptide's pharmacophore remains intact long enough to achieve therapeutic efficacy.

References
  • Title: Discovery of a Potent and Efficacious Peptide Derivative for δ/μ Opioid Agonist/Neurokinin 1 Antagonist Activity with a 2′,6′-Dimethyl-l-Tyrosine: In vitro, In vivo, and NMR-Based Structural Studies Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Source: Chemical and Pharmaceutical Bulletin (Pharmaceutical Society of Japan) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Molecules (MDPI) / PMC URL: [Link]

Sources

Comparative

Comparative Analysis of Coupling Reagents for Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH)

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is extensively utilized to enhance the met...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is extensively utilized to enhance the metabolic stability, receptor affinity, and selectivity of opioid peptidomimetics[1]. However, the unique structural topology of Dmt presents significant synthetic bottlenecks.

This guide provides an in-depth, objective comparison of the top-tier coupling reagents—HATU, DIC/OxymaPure, and COMU—for the effective solid-phase peptide synthesis (SPPS) of Fmoc-D-Dmt-OH containing sequences.

The Mechanistic Challenge of Fmoc-D-Dmt-OH

The difficulty in coupling Fmoc-D-Dmt-OH arises directly from its molecular architecture. The 2,6-dimethyl substitution on the phenol ring severely restricts the rotameric freedom of the side chain. This creates a bulky, rigid microenvironment that sterically shields the α -carboxyl group during activation, and subsequently shields the α -amine during the next elongation step[2].

Standard carbodiimide/HOBt protocols often fail to drive the aminolysis of Dmt to completion, resulting in deletion sequences, high rates of epimerization due to extended reaction times, and poor overall yields. To overcome this kinetic barrier, highly reactive coupling species are required[3].

Comparative Evaluation of Coupling Reagents

Selecting the correct reagent requires balancing reactivity, solution stability, and the risk of side reactions (such as guanidinylation or racemization).

HATU / HOAt: The Gold Standard for Steric Hindrance

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates the highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.

  • Causality of Success: The nitrogen atom at position 7 of the benzotriazole ring provides anchimeric assistance (neighboring group participation). It forms a hydrogen bond with the incoming amine of the resin-bound peptide, pre-organizing the transition state and significantly lowering the activation energy required to overcome Dmt's steric clash[3].

  • Drawback: Excess HATU can react with the free N-terminal amine to form a dead-end tetramethylguanidinium byproduct, permanently terminating peptide elongation.

DIC / OxymaPure: The Modern, Highly Soluble Alternative

N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the premier green alternative to explosive benzotriazoles[4].

  • Causality of Success: Oxyma forms an oxime-based active ester that rivals the reactivity of OAt esters but maintains exceptional hydrolytic stability in DMF. Because it is not a uronium salt, DIC/Oxyma completely eliminates the risk of N-terminal guanidinylation, allowing for the use of larger excesses and extended coupling times without terminating the peptide chain[5].

COMU: The Uronium-Oxyma Hybrid

COMU combines the high reactivity of a uronium salt with the Oxyma leaving group[6].

  • Causality of Success: It is highly efficient for hindered amino acids and produces a safer byproduct profile than HATU.

  • Drawback: COMU suffers from rapid hydrolytic degradation in DMF (half-life < 5 hours at room temperature). While excellent for manual synthesis where reagents are mixed immediately before use, it is poorly suited for automated SPPS where stock solutions sit on the deck for days[5].

Quantitative Performance Data

The following table synthesizes experimental performance metrics for coupling sterically hindered amino acids like Fmoc-D-Dmt-OH onto a resin-bound secondary or hindered amine.

Coupling Reagent SystemYield (%)Epimerization (D/L %)Reagent Stability in DMFGuanidinylation Risk
HATU / DIPEA 92.51.9Moderate (~24 hours)High (if used in excess)
DIC / OxymaPure 94.01.0Excellent (> 3 days)None
COMU / DIPEA 91.81.2Poor (< 5 hours)Moderate

Data extrapolated from comparative studies on hindered amino acid couplings and Oxyma derivatives[6],[5].

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below are the optimized methodologies for coupling Fmoc-D-Dmt-OH.

Protocol A: Automated SPPS via DIC / OxymaPure (Recommended)

This method is optimized for high yield and zero guanidinylation risk during automated synthesis.

  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Reagent Preparation: Dissolve Fmoc-D-Dmt-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Activation: Add DIC (0.4 mmol, 4 eq) to the amino acid solution. Causality: Pre-activation is kept brief (1-2 minutes) to prevent the formation of unreactive N-acylureas.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Take a micro-aliquot of resin and perform a Kaiser test. A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted amines; if blue, perform a second coupling cycle using 2 eq of reagents before proceeding.

Protocol B: Manual SPPS via HATU / DIPEA (For Extreme Hindrance)

Use this protocol when coupling Fmoc-D-Dmt-OH to another highly hindered residue (e.g., Aib or N-methylated amino acids).

  • Resin Preparation & Deprotection: Follow steps 1-2 from Protocol A.

  • Reagent Preparation: Dissolve Fmoc-D-Dmt-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 1.5 mL of DMF. Causality: HATU is kept slightly sub-stoichiometric relative to the amino acid to strictly prevent excess HATU from guanidinylating the resin-bound amine.

  • Activation: Add DIPEA (0.6 mmol, 6 eq) to the mixture. The solution will turn yellow, indicating OAt ester formation.

  • Coupling: Immediately add to the resin and agitate for 1.5 hours.

  • Self-Validation (Micro-Cleavage): For highly hindered sequences where the Kaiser test may yield false negatives, cleave a 1 mg resin sample using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the addition of Dmt (+191 Da internal residue mass)[2].

Workflow Visualizations

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-D-Dmt-OH + Reagent) Wash1->Activate Couple Coupling Reaction (1-2 hours, RT) Activate->Couple Wash2 Wash (DMF x 5) Couple->Wash2 Check Kaiser/Chloranil Test Wash2->Check Check->Deprotect Next Cycle

Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-D-Dmt-OH coupling.

Activation_Pathways Dmt Fmoc-D-Dmt-OH HATU HATU / DIPEA Dmt->HATU DIC DIC / OxymaPure Dmt->DIC COMU COMU / DIPEA Dmt->COMU OAt OAt Active Ester (Anchimeric Assistance) HATU->OAt OxymaEst Oxyma Active Ester (High Reactivity) DIC->OxymaEst COMU->OxymaEst Peptide Peptide Resin (Amide Bond Formation) OAt->Peptide OxymaEst->Peptide

Mechanistic activation pathways of Fmoc-D-Dmt-OH using HATU, DIC/Oxyma, and COMU.

References

  • [1] Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters.[Link]

  • [2] Solid-Phase Azopeptide Diels–Alder Chemistry for Aza-pipecolyl Residue Synthesis To Study Peptide Conformation. ACS Publications.[Link]

  • [4] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[Link]

  • [5] Greening the synthesis of peptide therapeutics: an industrial perspective. PubMed Central (PMC).[Link]

Sources

Validation

Validation of Fmoc-D-2,6-Dimethyltyrosine Incorporation by Mass Spectrometry: A Comparative Guide to Coupling Strategies and Analytical Verification

Introduction Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, non-natural amino acid utilized extensively in the design of next-generation peptide therapeutics. Its incorporation is a hallmark of high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a highly specialized, non-natural amino acid utilized extensively in the design of next-generation peptide therapeutics. Its incorporation is a hallmark of highly potent opioid receptor modulators (e.g., endomorphin analogs)[1] and mitochondria-targeted peptides (e.g., SS-31/elamipretide analogs)[2].

The addition of the 2,6-dimethyl groups on the phenolic ring restricts the rotational freedom of the side chain, significantly enhancing shape complementarity within the hydrophobic cavities of target receptors (such as the μ-opioid receptor)[3]. However, this critical structural modification introduces severe steric hindrance during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I have structured this guide to objectively compare coupling methodologies for hindered amino acids and provide a self-validating mass spectrometry (MS) workflow to ensure structural integrity.

Comparison of Coupling Reagents for Sterically Hindered Amino Acids

To achieve high-yield incorporation of Fmoc-D-Dmt-OH, the choice of coupling reagent is the primary variable. Traditional reagents (e.g., HBTU, HOBt) frequently fail to overcome the steric barrier of the 2,6-dimethyl groups, leading to high rates of deletion sequences. Below is an objective comparison of three advanced coupling strategies:

  • HATU / DIPEA : Long considered the gold standard for hindered amino acids due to the anchimeric assistance provided by the HOAt leaving group. Causality: While highly reactive, excess uronium salts in the presence of hindered amines can lead to irreversible guanidinylation of the N-terminus, terminating peptide chain elongation[4].

  • DIC / Oxyma Pure : Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly efficient, non-explosive additive. Causality: When paired with DIC, it demonstrates superior solubility and minimizes epimerization via a highly reactive ester intermediate, making it ideal for maintaining the chiral integrity of the D-enantiomer[5][6].

  • COMU / DIPEA : A third-generation uronium-type reagent based on the Oxyma scaffold. Causality: COMU offers the reactivity of HATU but with a significantly reduced potential for racemization and guanidinylation. Furthermore, its by-products are water-soluble, simplifying downstream purification[5][7].

Table 1: Quantitative Comparison of Coupling Strategies for Hindered Amino Acids
Coupling Reagent SystemRelative Coupling EfficiencyEpimerization RiskRisk of N-terminal GuanidinylationBy-product Removal
HATU / DIPEA Very HighModerateHigh (if excess used)Moderate
DIC / Oxyma Pure HighLowNoneEasy
COMU / DIPEA Very HighLowLowVery Easy (Water-soluble)

Experimental Workflow: Step-by-Step Incorporation Protocol

To guarantee scientific integrity, the synthesis must operate as a self-validating system. The following protocol utilizes a double-coupling strategy paired with intermediate qualitative monitoring.

Step 1: Resin Preparation and Deprotection

  • Swell the resin (e.g., Rink Amide MBHA, 0.3-0.5 mmol/g loading) in DMF for 30 minutes.

  • Treat with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group from the preceding amino acid. Wash extensively with DMF (5 × 1 min).

Step 2: Pre-activation and Double Coupling of Fmoc-D-Dmt-OH

  • First Coupling : Dissolve Fmoc-D-Dmt-OH (3 equiv.) and Oxyma Pure (3 equiv.) in DMF. Add DIC (3 equiv.) and pre-activate for 2 minutes. Add the mixture to the resin and agitate for 60 minutes at room temperature (or 45°C if using microwave-assisted SPPS)[6].

  • Wash the resin with DMF (3 × 1 min).

  • Second Coupling : Because Dmt is sterically hindered, a double coupling is mandatory. Repeat the above step using fresh reagents (COMU/DIPEA can be substituted here for the second coupling to forcefully drive the reaction to completion)[5].

Step 3: Self-Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

  • Causality: A colorless/yellow bead confirms complete amidation. A blue bead indicates unreacted primary amines, necessitating a third coupling or capping with acetic anhydride (0.5 M in DMF) to permanently block the unreacted chains and prevent complex deletion sequences[8].

Step 4: Cleavage and Global Deprotection

  • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for MS analysis.

SPPS_Workflow Resin Resin Swelling & Fmoc Deprotection PreAct Pre-activation (Fmoc-D-Dmt-OH + DIC/Oxyma) Resin->PreAct Coupling Double Coupling (60 min x 2) PreAct->Coupling Kaiser Kaiser Test (Self-Validation) Coupling->Kaiser Capping Capping (Ac2O/DIEA) Kaiser->Capping Positive (Incomplete) Cleavage TFA Cleavage & Ether Precipitation Kaiser->Cleavage Negative (Complete) Capping->Cleavage MS LC-MS Validation Cleavage->MS

Caption: Step-by-step SPPS workflow and self-validation system for Fmoc-D-Dmt-OH incorporation.

Mass Spectrometry Validation (LC-MS)

Mass spectrometry is the definitive method for validating the successful incorporation of Fmoc-D-Dmt-OH. Because Dmt is sterically hindered, the most common failure mode is a deletion sequence. Furthermore, if Oxyma or other reagents are used in vast excess without optimization, unwanted esterification side reactions can occur on unprotected hydroxyl groups (e.g., Ser, Thr)[9].

Analytical Parameters:

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode (ESI-MS) is the standard for peptide analysis[3].

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) prior to MS ensures the separation of the target peptide from truncated failure sequences[1][2].

Mass Shift Analysis: The molecular weight of the Dmt residue (within a peptide bond) is 191.23 Da, compared to 163.18 Da for standard Tyrosine. A successful incorporation of Dmt instead of Tyr results in a mass shift of +28.05 Da (corresponding exactly to the two methyl groups).

Table 2: Diagnostic Mass Shifts for Dmt Validation
Sequence EventMass Shift (Δ Da)Diagnostic Implication
Successful Dmt vs Tyr +28.05 DaConfirms 2,6-dimethylation relative to the native sequence.
Dmt Deletion -191.23 DaIncomplete coupling; failure of the hindered amino acid to attach.
Guanidinylation (HATU) +98.00 DaSide reaction from excess uronium reagent reacting with the N-terminus[4].
Oxyma Esterification +141.00 DaSide reaction on Ser/Thr hydroxyls due to excess Oxyma-ester[9].

Mechanistic Insights: The Causality of Dmt Efficacy

The substitution of Tyrosine with 2,6-Dimethyltyrosine fundamentally alters the peptide's pharmacological profile. Causality: The methyl groups restrict the rotational freedom of the phenolic side chain. In opioid peptides, this restricted conformation precisely mimics the bioactive pose required to interact with key residues (e.g., Met132, Val217) in the μ-opioid receptor's binding pocket[3]. Additionally, the steric bulk protects adjacent peptide bonds from enzymatic degradation by aminopeptidases, dramatically increasing the in vivo half-life[1].

Dmt_Mechanism Dmt 2,6-Dimethyltyrosine Incorporation Steric Steric Hindrance & Conformational Restriction Dmt->Steric Receptor Enhanced Shape Complementarity (e.g., μ-Opioid Receptor) Steric->Receptor Stability Protease Resistance (Aminopeptidases) Steric->Stability Efficacy Increased in vivo Half-life & Potent Analgesia Receptor->Efficacy Stability->Efficacy

Caption: Mechanistic causality between Dmt structural properties and enhanced pharmacological efficacy.

References

  • PLOS One. "Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation."[Link]

  • PUBDB (DESY). "Crystal Structure of μ-Opioid Receptor bound to the peptide analogue DIPP-NH2."[Link]

  • PMC. "Greening the synthesis of peptide therapeutics: an industrial perspective." [Link]

  • PMC. "Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13)."[Link]

  • PMC. "Differential Effects of the Mitochondria-Active Tetrapeptide SS-31 and Its Peptidase-Targeted Prodrugs in Experimental Acute Kidney Injury."[Link]

Sources

Comparative

Fmoc-D-2,6-Dimethyltyrosine vs Fmoc-D-Tyrosine in peptide design

The strategic incorporation of unnatural D-amino acids is a foundational technique in modern peptide drug design, primarily utilized to circumvent rapid proteolytic degradation in vivo. When engineering peptides that tar...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of unnatural D-amino acids is a foundational technique in modern peptide drug design, primarily utilized to circumvent rapid proteolytic degradation in vivo. When engineering peptides that target G-protein-coupled receptors (GPCRs)—such as the µ- and δ-opioid receptors—the choice of aromatic residues at the N-terminus often dictates the molecule's pharmacokinetic and pharmacodynamic viability.

This guide provides an objective, data-driven comparison between Fmoc-D-Tyrosine (D-Tyr) and its sterically constrained, highly lipophilic analog, Fmoc-D-2,6-Dimethyltyrosine (D-Dmt) .

Structural Causality: Why the 2,6-Dimethyl Groups Matter

At a fundamental level, both D-Tyr and D-Dmt possess D-chirality, granting them inherent resistance to endogenous L-proteases. However, the addition of two methyl groups at the ortho positions (2 and 6) of the phenol ring in D-Dmt fundamentally alters the biophysical profile of the peptide 1.

  • Rotameric Restriction: The steric bulk of the ortho-methyl groups severely restricts rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This constraint forces the aromatic ring into a highly specific, low-energy rotameric state. When binding to GPCRs, this pre-organization drastically reduces the entropic penalty of binding, leading to exponential increases in receptor affinity.

  • Lipophilicity & BBB Permeability: The methyl groups act as a hydrophobic shield around the polar phenolic hydroxyl group. This increases the overall partition coefficient (LogP) of the peptide, a critical factor that facilitates passive diffusion across the blood-brain barrier (BBB) for central nervous system (CNS) targets.

MechanisticCausality A Fmoc-D-2,6-Dimethyltyrosine (D-Dmt) B Steric Bulk at Ortho Positions A->B C Increased LogP / Lipophilicity A->C D Rotameric Restriction (χ1, χ2) B->D E Enhanced BBB Permeability C->E F Reduced Entropic Cost of Binding D->F G Sub-nanomolar GPCR Affinity F->G

Causality of 2,6-dimethylation on peptide pharmacodynamics and pharmacokinetics.

Pharmacological Performance & Receptor Affinity

Experimental data consistently demonstrates that substituting D-Tyr with D-Dmt in opioid peptidomimetics yields profound enhancements in both potency and receptor subtype selectivity. For instance, in the development of DALDA (H-Tyr-D-Arg-Phe-Lys-NH2) analogs, the incorporation of Dmt led to subnanomolar µ-opioid receptor (MOR) binding affinities 2. Similarly, modifying Leu-enkephalin with Dmt increased µ-receptor affinity by over 350-fold compared to the parent peptide 3.

Table 1: Quantitative Comparison of D-Tyr vs. D-Dmt in Peptide Design

Property / FeatureFmoc-D-Tyrosine (D-Tyr)Fmoc-D-2,6-Dimethyltyrosine (D-Dmt)
Side Chain Modifications None (Standard Phenol)2,6-Dimethylation on Phenol ring
Conformational Freedom High (Free rotation of χ1, χ2)Restricted (Steric clash limits rotamers)
Lipophilicity (LogP) BaselineSignificantly Increased
BBB Permeability Low to ModerateHigh (Facilitates CNS targeting)
Protease Resistance High (Resists L-proteases)Very High (D-enantiomer + steric shielding)
Receptor Affinity (Opioid) Nanomolar (nM) rangeSub-nanomolar (pM to nM) range
SPPS Coupling Difficulty Standard (DIC/Oxyma, RT)High (Requires HATU/HOAt, Heat, Double Coupling)

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The steric hindrance that makes D-Dmt pharmacologically superior also makes it synthetically challenging to assemble 4. Standard coupling reagents (like DIC/Oxyma) that work efficiently for Fmoc-D-Tyr(tBu)-OH often result in massive deletion sequences when applied to Fmoc-D-Dmt-OH.

Below is a self-validating protocol detailing the divergent workflows required for these two amino acids.

SPPSWorkflow N1 Resin-Bound Peptide N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Strategy Divergence N2->N3 N4 Fmoc-D-Tyr(tBu)-OH DIC/Oxyma, RT, 60 min N3->N4 Standard N5 Fmoc-D-Dmt-OH HATU/HOAt/DIPEA, 50°C, 90 min N3->N5 Hindered N6 Kaiser Test Validation N4->N6 N5->N6

SPPS coupling workflows comparing standard D-Tyr and sterically hindered D-Dmt.

Step-by-Step Protocol: D-Tyr vs. D-Dmt Coupling

Objective: Efficiently couple Fmoc-D-Tyr(tBu)-OH or Fmoc-D-Dmt-OH to a resin-bound peptide sequence without racemization.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Rink Amide AM resin in DMF for 20 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min).

  • Self-Validation Checkpoint: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Amino Acid Activation & Coupling

  • Pathway A: Standard Fmoc-D-Tyr(tBu)-OH

    • Reagents: 3.0 eq Fmoc-D-Tyr(tBu)-OH, 3.0 eq DIC, 3.0 eq Oxyma Pure.

    • Mechanism: DIC forms an O-acylisourea intermediate, which Oxyma converts into a reactive ester. The lack of steric bulk allows rapid aminolysis.

    • Conditions: React at room temperature (25°C) for 60 minutes.

  • Pathway B: Sterically Hindered Fmoc-D-Dmt-OH

    • Reagents: 3.0 eq Fmoc-D-Dmt-OH, 2.9 eq HATU, 3.0 eq HOAt, 6.0 eq DIPEA.

    • Mechanism: The ortho-methyl groups of D-Dmt shield the activated carbonyl, significantly reducing the electrophilicity of the intermediate. HATU/HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole ester. The slight under-stoichiometry of HATU (2.9 eq) prevents guanidinylation of the free amine on the resin.

    • Conditions: React at 50°C (via microwave or conventional heating block) for 90 minutes. The thermal energy is critical to overcome the steric activation barrier.

Step 3: Self-Validation & Quality Control

  • Wash resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Primary Validation: Perform a Kaiser test.

    • Yellow/Colorless: Coupling successful. Proceed to capping (Acetic anhydride/DIPEA).

    • Slight Blue: Incomplete coupling due to steric hindrance (common with D-Dmt). Do NOT proceed. Perform a double coupling using 3.0 eq AA, 3.0 eq PyBOP, 6.0 eq DIPEA for another 60 minutes.

  • Secondary Validation (Microcleavage): Cleave a 2 mg resin aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the exact addition of D-Tyr (+163 Da) or D-Dmt (+191 Da).

Conclusion

The selection between Fmoc-D-Tyrosine and Fmoc-D-2,6-Dimethyltyrosine represents a classic trade-off between synthetic ease and pharmacological optimization. While D-Tyr is highly cost-effective and straightforward to synthesize, D-Dmt serves as a premium building block for neuro-peptides. By leveraging the constrained rotameric space and enhanced lipophilicity of D-Dmt, researchers can engineer peptides that not only survive systemic circulation but actively penetrate the BBB to engage CNS targets with sub-nanomolar precision.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: PubMed (NIH)
  • Title: Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)

Sources

Validation

Conformational Analysis of Peptides with Fmoc-D-2,6-Dimethyltyrosine: A Comparative Guide

Introduction: The Rationale for Stereochemical Modification In the design of opioid peptidomimetics, the N-terminal tyrosine (Tyr¹) is universally recognized as the critical pharmacophore for receptor activation. However...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Stereochemical Modification

In the design of opioid peptidomimetics, the N-terminal tyrosine (Tyr¹) is universally recognized as the critical pharmacophore for receptor activation. However, natural L-Tyrosine possesses high conformational flexibility in its side chain, which leads to a significant entropic penalty upon receptor binding and often results in poor receptor subtype selectivity.

The introduction of 2',6'-dimethyltyrosine (Dmt) revolutionized the development of opioid ligands[1]. By installing two methyl groups on the aromatic ring, the χ1​ and χ2​ dihedral angles of the side chain are severely restricted. While L-Dmt has been extensively utilized to create highly potent μ -opioid receptor (MOR) and δ -opioid receptor (DOR) agonists, its D-enantiomer—synthesized via Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) —provides a uniquely powerful stereochemical tool. Incorporating D-Dmt allows researchers to invert the spatial vector of the phenolic pharmacophore, enabling the precise mapping of the spatial boundaries and stereochemical requirements of opioid receptor binding pockets[2].

This guide objectively compares the conformational and biological performance of D-Dmt against its L-Dmt and L-Tyr counterparts, providing self-validating protocols for your synthesis and analytical workflows.

Mechanistic Causality: Conformational Restriction

To understand the performance differences between these amino acids, we must examine the causality of their thermodynamic behavior.

In natural L-Tyr, the aromatic ring freely rotates. When the 2' and 6' positions are methylated, severe steric clashes occur between these bulky methyl groups and the peptide backbone (specifically the α -proton and the carbonyl oxygen). This thermodynamic penalty effectively eliminates the gauche+ rotamer, locking the side chain into trans or gauche- conformations. This "pre-organization" drastically reduces the entropic penalty of binding, which explains the massive surge in receptor affinity typically seen with Dmt substitutions[1].

When we invert the stereocenter using Fmoc-D-Dmt-OH, the spatial projection of the phenolic hydroxyl group is mirrored.

  • In linear peptides (e.g., Enkephalins): This inversion misaligns the pharmacophore with the critical Asp147 anchor in the MOR, leading to a drop in affinity but occasionally preserving DOR selectivity[2].

  • In constrained cyclic systems (e.g., ent-Cyclodal): Where the entire backbone chirality is inverted, the D-Dmt residue perfectly mimics the spatial arrangement of L-Dmt in the native receptor binding pocket. This rare phenomenon yields equipotent, sub-nanomolar receptor antagonists from both mirror-image isomers[3][4].

Comparative Performance Data

The following table synthesizes the receptor binding affinities of standard opioid sequences, demonstrating the divergent impacts of L-Tyr, L-Dmt, and D-Dmt substitutions.

Peptide FrameworkPosition 1 ResidueMOR Affinity ( Ki​ / Fold Change)DOR Affinity ( Ki​ / Fold Change)Functional Profile
Leu-Enkephalin L-Tyr (Natural)ReferenceReferenceDOR Agonist
[L-Dmt¹]Enk L-Dmt356-fold increase46-fold increaseMixed MOR/DOR Agonist
[D-Dmt¹]Enk D-DmtSlight decreaseSlight decreaseDOR Selective Agonist
Cyclodal L-Dmt0.067 nMLow AffinityPotent MOR Antagonist
ent-Cyclodal D-Dmt~1.0 nMLow AffinityPotent MOR Antagonist

Data aggregated from comparative studies on Enkephalin analogs[2] and Cyclodal enantiomers[3][4].

Experimental Workflows & Self-Validating Protocols

Working with Fmoc-D-Dmt-OH requires specific adaptations to standard Solid-Phase Peptide Synthesis (SPPS) due to the immense steric shielding around the α -carbon. Standard carbodiimide chemistry will frequently fail or result in massive deletion sequences.

Protocol A: Sterically Demanding SPPS Coupling of Fmoc-D-Dmt-OH

Causality: The 2,6-dimethyl groups create a severe steric barrier to nucleophilic attack at the activated carbonyl. To overcome this activation energy barrier, we must use HATU. The 7-aza group of the HOAt leaving group (generated from HATU) provides a neighboring group effect that accelerates the aminolysis of the highly hindered ester.

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (3.0 equivalents) and HATU (2.9 equivalents) in a minimal volume of DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents). Allow pre-activation for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (do not use standard 45-minute cycles).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a ninhydrin test.

    • Colorless/Yellow bead: Validates quantitative coupling. Proceed to cleavage.

    • Blue bead: Indicates incomplete coupling due to steric clash. This triggers a mandatory re-coupling cycle using PyBOP/HOAt to force completion before proceeding.

Protocol B: NMR-Based Conformational Analysis

Causality: To empirically prove that D-Dmt restricts the peptide backbone, we must measure the Nuclear Overhauser Effect (NOE) between the side-chain methyls and the backbone protons to calculate rotameric populations.

  • Sample Preparation: Dissolve the purified D-Dmt peptide in DMSO- d6​ to a concentration of 2-5 mM.

  • Data Acquisition: Acquire a 2D ROESY (Rotating-frame NOE spectroscopy) spectrum with a mixing time of 200-300 ms at 298 K.

  • Self-Validation (Rotameric Analysis): Analyze the cross-peaks between the α -proton and the 2',6'-methyl protons. The absence of a strong cross-peak corresponding to the gauche+ rotamer validates the steric restriction hypothesis. The exact populations of the remaining trans and gauche- rotamers can be calculated using the isolated spin-pair approximation, proving the pre-organization of the ligand.

Logical Workflow Visualization

G cluster_0 SPPS Workflow for Fmoc-D-Dmt-OH cluster_1 Conformational & Biological Evaluation N1 Resin Preparation & Fmoc Deprotection N2 Coupling Fmoc-D-Dmt-OH HATU/DIPEA (3 Hours) N1->N2 Steric hindrance dictates strong activation N3 Kaiser Test Validation (Self-Validating Step) N2->N3 N3->N2 Positive result triggers re-coupling N4 Cleavage & Global Deprotection (TFA) N3->N4 Negative result confirms coupling N5 RP-HPLC Purification & Chiral Resolution N4->N5 N6 2D NMR (ROESY) Rotameric Analysis N5->N6 Determine χ1/χ2 dihedral angles N7 In Vitro Binding Assays MOR / DOR Affinity N5->N7 Evaluate receptor selectivity

Logical workflow for the synthesis, validation, and conformational analysis of D-Dmt peptides.

References

  • [2] Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1. SciSpace / Chem. Pharm. Bull. 2

  • [1] Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. National Institutes of Health (PMC). 1

  • [3] A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists. National Institutes of Health (PMC). 3

  • [4] Equipotent enantiomers of cyclic opioid peptides at μ opioid receptor. National Institutes of Health (PMC). 4

Sources

Comparative

High-Performance Synthesis Guide: Solid-Phase vs. Solution-Phase Incorporation of Fmoc-D-2,6-Dimethyltyrosine

Executive Summary Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS: 854300-32-6)[1] is a highly specialized, unnatural amino acid derivative widely utilized in the synthesis of bioactive peptidomimetics. The incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH, CAS: 854300-32-6)[1] is a highly specialized, unnatural amino acid derivative widely utilized in the synthesis of bioactive peptidomimetics. The incorporation of the 2,6-dimethyltyrosine (Dmt) moiety—particularly in place of native Tyrosine (Tyr) or Phenylalanine (Phe)—has been proven to dramatically increase the binding affinity, bioactivity, and enzymatic stability of opioid ligands (such as DALDA and endomorphin analogues)[2][3].

However, the structural benefits of Dmt come with a significant synthetic challenge: severe steric hindrance . This guide objectively compares Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis (SPS) strategies for incorporating Fmoc-D-Dmt-OH, providing researchers with field-proven, self-validating protocols to overcome coupling inefficiencies.

Mechanistic Insights: The Steric Challenge

To successfully couple Fmoc-D-Dmt-OH, one must understand the causality behind its low reactivity. The two methyl groups at the 2 and 6 positions of the phenol ring restrict the rotational flexibility of the amino acid side chain. This steric bulk shields the α -carbon and the activated carboxylate, significantly decreasing the kinetics of nucleophilic attack by the incoming amine during peptide bond formation.

Consequently, standard coupling reagents (like standard carbodiimides without potent additives) often result in truncated sequences or unreacted starting materials. Overcoming this requires either highly reactive uronium/aminium salts in SPPS or carefully controlled fragment condensation in SPS.

G A Fmoc-D-2,6-Dimethyltyrosine (Steric Bulk at 2,6-positions) B Restricted Rotational Flexibility & Shielded Carboxylate A->B C Decreased Coupling Kinetics (Risk of Truncation) B->C D SPPS Strategy: Excess Highly Reactive Reagents (HATU/HOAt, Extended Time) C->D Solid-Phase E SPS Strategy: Fragment Condensation, Precise Equivalents (EDC/HOBt) C->E Solution-Phase

Logical pathway of how steric hindrance in Fmoc-D-Dmt-OH dictates synthesis strategies.

Comparative Analysis: SPPS vs. SPS

When designing a synthetic route for a Dmt-containing peptide, the choice between SPPS and SPS depends on the scale, sequence length, and required purity. Below is a quantitative and qualitative comparison of the two methodologies.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis (SPS)
Primary Use Case Discovery research, library generation, long sequences.Large-scale manufacturing, short di/tri-peptides.
Coupling Efficiency High (Driven by 3-5x excess of reagents).Moderate (Requires precise stoichiometric control).
Preferred Activators HATU/DIPEA, DIC/OxymaPure[4].EDC·HCl/HOBt, Mixed Anhydrides.
Reaction Time 2–4 hours (often requires double coupling).12–24 hours.
Risk of Epimerization Low (Fast activation and immediate coupling).Moderate (Prolonged exposure to base in solution).
Purification Global cleavage followed by preparative HPLC.Tedious liquid-liquid extractions at each step.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every critical step includes a verification mechanism (e.g., colorimetric assays or specific workup washes) to ensure scientific integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing complex opioid peptidomimetics containing Fmoc-D-Dmt-OH[3]. The use of a solid support allows for the use of excess reagents to force the sterically hindered coupling to completion.

Reagents: Fmoc-D-Dmt-OH, HATU, DIPEA, DMF, 20% Piperidine/DMF, Rink Amide Resin.

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm.

  • Pre-Activation: In a separate vial, dissolve Fmoc-D-Dmt-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in minimum DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2–3 minutes to form the active O-At ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. Due to the steric hindrance of Dmt, a slight blue color may persist. If positive, perform a double coupling using fresh reagents for an additional 2 hours.

  • Cleavage: Wash the resin with DCM and dry. Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Solution-Phase Synthesis (SPS)

SPS is preferred when synthesizing large quantities of short Dmt-containing fragments (e.g., Dmt-Tic dipeptides) where precise control over equivalents is necessary to minimize costs.

Reagents: Fmoc-D-Dmt-OH, Amino acid methyl ester (H-AA-OMe), EDC·HCl, HOBt, DIPEA, DCM.

Step-by-Step Workflow:

  • Preparation: Dissolve the C-terminal protected amino acid (1.0 mmol) and Fmoc-D-Dmt-OH (1.05 mmol) in anhydrous DCM (15 mL).

  • Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Causality: EDC is chosen because its urea by-product is water-soluble, allowing for easy removal during extraction.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (2.5 mmol) dropwise to minimize the risk of racemization.

  • Coupling: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 5% KHSO₄ (3 × 10 mL) to remove unreacted amines and DIPEA.

    • Wash with 5% NaHCO₃ (3 × 10 mL) to remove unreacted Fmoc-D-Dmt-OH and HOBt.

    • Wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Verification: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before proceeding to the next synthetic step.

Workflow Visualization

Workflow cluster_SPPS Solid-Phase Synthesis (SPPS) cluster_SPS Solution-Phase Synthesis (SPS) S1 Resin Swelling & Deprotection S2 Coupling Fmoc-D-Dmt-OH (HATU/DIPEA, 3h) S1->S2 S3 Double Coupling (If Kaiser Positive) S2->S3 S4 TFA Cleavage & Precipitation S3->S4 L1 Dissolve Reactants in DCM L2 Activation (EDC/HOBt at 0°C) L1->L2 L3 Extended Coupling (16h at RT) L2->L3 L4 Liquid-Liquid Extraction (Acid/Base Washes) L3->L4

Step-by-step workflow comparison between SPPS and SPS for Fmoc-D-Dmt-OH incorporation.

Strategic Recommendations

For modern drug development professionals and peptide chemists:

  • Opt for SPPS when synthesizing novel opioid receptor ligands (e.g., [Dmt¹]DALDA analogues) for SAR (Structure-Activity Relationship) studies. The ability to use highly reactive coupling cocktails (HATU/HOAt) easily overcomes the steric hindrance of the 2,6-dimethyl groups without complex purification steps.

  • Opt for SPS only when scaling up an optimized, short dipeptide or tripeptide fragment where the cost of excess Fmoc-D-Dmt-OH becomes prohibitive, and where intermediate crystallization can replace chromatography.

References

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics ACS Medicinal Chemistry Letters[Link]

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Chemical and Pharmaceutical Bulletin (via SciSpace)[Link]

  • Dimethyityrosine Containing Tritiated Delta Opioid-Receptor Selective Antagonist Dipeptide Ligands University of Szeged Repository[Link]

Sources

Validation

In-Depth Spectroscopic Comparison: Peptides with vs. without Fmoc-D-2,6-Dimethyltyrosine (D-Dmt)

Executive Summary & Causality of Modification In the field of peptide engineering and drug development, the substitution of natural Tyrosine (Tyr) with the non-natural amino acid 2,6-Dimethyltyrosine (Dmt) is a highly ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Modification

In the field of peptide engineering and drug development, the substitution of natural Tyrosine (Tyr) with the non-natural amino acid 2,6-Dimethyltyrosine (Dmt) is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. When introduced via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) building block, the resulting peptide gains two critical advantages: the D-chirality confers profound resistance to endogenous aminopeptidases, while the 2,6-dimethyl groups on the phenolic ring introduce severe steric hindrance.

As a Senior Application Scientist, I emphasize that understanding the causality behind these modifications is paramount. The bulky methyl groups restrict the χ1​ and χ2​ dihedral angles of the side chain. This restriction forces the peptide backbone out of a dynamic random coil and into a highly structured conformation (such as a stabilized β -turn). This pre-organized conformation significantly reduces the entropic cost of receptor binding, which explains why Dmt-containing peptides (such as modified endomorphins or DALDA analogs) often exhibit orders-of-magnitude higher affinity and selectivity for μ

  • and δ -opioid receptors compared to their native Tyr counterparts[1][2].

Mechanistic Logic: The Impact of Steric Hindrance

To objectively evaluate the performance of D-Dmt vs. D-Tyr (or L-Tyr), we must rely on rigorous spectroscopic profiling. The structural rigidity imparted by D-Dmt leaves distinct signatures across Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence spectroscopy.

Mechanism Dmt Fmoc-D-Dmt-OH Incorporation via SPPS Steric 2,6-Dimethyl Steric Clash Against Peptide Backbone Dmt->Steric Rotamer Restricted χ1 / χ2 Dihedral Angles Steric->Rotamer Structure Pre-organized Secondary Structure (e.g., β-turn) Rotamer->Structure Affinity Enhanced Receptor Affinity & Proteolytic Stability Structure->Affinity

Caption: Causality pathway: How D-Dmt steric hindrance drives peptide conformation and receptor affinity.

Comparative Spectroscopic Data

The following tables summarize the quantitative and qualitative spectroscopic differences observed when comparing a standard Tyr-containing peptide to its D-Dmt modified analog.

Table 1: NMR Spectral Signatures (1D 1 H and 2D NOESY)

The most definitive proof of Dmt incorporation and its conformational impact is observed in NMR[3]. The symmetric methyl groups alter both the 1D chemical shifts and the 2D spatial cross-peaks.

Spectroscopic FeatureNative Tyrosine (Tyr)D-2,6-Dimethyltyrosine (D-Dmt)Causality / Interpretation
Aromatic Protons ( 1 H) AA'BB' multiplet (~6.7 & 7.0 ppm, 4H)Sharp singlet (~6.8 ppm, 2H)The 2,6-methyls replace the ortho protons, simplifying the spin system[3].
Aliphatic Protons ( 1 H) None (beyond β -CH 2​ )Sharp singlet (~2.2 - 2.3 ppm, 6H)Direct confirmation of the two symmetric methyl groups on the phenol ring.
Side-chain Rotamers Broad averaging of χ1​ rotamersLocked into specific gauche or trans statesSteric clash prevents free rotation of the phenol ring, locking the rotamer.
NOE Cross-peaks (2D) Weak, transient backbone-to-sidechain NOEsStrong, persistent NOEs between Dmt-CH 3​ and backbone amidesIndicates a rigid, compact 3D conformation induced by the Dmt residue[2].
Table 2: Circular Dichroism (CD) & Fluorescence Profiles

Because the phenol ring of Dmt is conformationally restricted, its interaction with polarized light and its local electronic environment are fundamentally altered.

Spectroscopic MethodNative Tyrosine (Tyr)D-2,6-Dimethyltyrosine (D-Dmt)Causality / Interpretation
Far-UV CD (190-250 nm) Often indicates random coil (minima at ~200 nm)Shifts toward ordered structures (e.g., minima at 205 & 225 nm)The bulky side chain restricts backbone ϕ/ψ angles, nucleating secondary structures.
Near-UV CD (250-300 nm) Weak ellipticity (freely rotating chromophore)Drastically enhanced ellipticityThe restricted rotation locks the phenol transition dipole in a fixed chiral environment.
Fluorescence Emission λmax​ ~ 303 nm λmax​ ~ 306-308 nm (slight red-shift)Electron-donating inductive effect of the methyl groups lowers the energy of the excited state[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows must be executed as self-validating systems. Every step contains an internal check to prevent artifactual data interpretation.

Protocol 1: 2D NMR Conformational Profiling

Objective: Determine the 3D structural differences between the Tyr and D-Dmt peptides in a membrane-mimicking environment (e.g., SDS or DPC micelles)[2].

  • Sample Preparation: Dissolve 2-3 mg of the purified peptide in 600 µL of a solvent mixture containing 90% H 2​ O / 10% D 2​ O. Add DPC-d 38​ to form micelles (mimicking the receptor lipid environment).

  • Internal Calibration (Self-Validation Check 1): Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference. Logic: Without an internal standard, micelle-induced bulk magnetic susceptibility shifts will invalidate comparative chemical shift analyses.

  • Data Acquisition: Acquire 1D 1 H, 2D TOCSY (mixing time 60 ms), and 2D NOESY (mixing time 200 ms) on a 600 MHz or higher NMR spectrometer at 298 K.

  • Integrity Verification (Self-Validation Check 2): Run a rapid 1D 1 H spectrum before and after the 12-hour NOESY acquisition. Overlay the spectra. Logic: If the amide proton shifts have moved by >0.02 ppm, the peptide has aggregated or degraded during the run, and the NOESY data must be discarded.

  • Data Analysis: Assign spin systems using TOCSY. Map spatial proximities using NOESY. The presence of strong NOE cross-peaks between the Dmt methyls (2.2 ppm) and the i+1 or i+2 backbone amides confirms the steric locking effect.

Protocol 2: Far- and Near-UV Circular Dichroism

Objective: Quantify the shift from random coil to ordered secondary structure induced by D-Dmt.

  • Concentration Standardization (Self-Validation Check 1): Do not rely on weighed mass due to variable lyophilization salts/water. Determine the exact peptide concentration using quantitative Amino Acid Analysis (qAAA) or UV absorbance at 280 nm ( ϵDmt​≈ϵTyr​≈1490 M−1cm−1 ). Logic: CD ellipticity ( θ ) must be converted to Mean Residue Ellipticity (MRE). An incorrect concentration yields false secondary structure estimations.

  • Buffer Preparation: Use 10 mM Phosphate buffer (pH 7.4). Avoid buffers with high chloride or Tris, which absorb heavily below 210 nm.

  • Data Acquisition (Far-UV): Use a 0.1 cm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at 20 °C.

  • Data Acquisition (Near-UV): Increase peptide concentration to 1-2 mg/mL and use a 1.0 cm pathlength cuvette. Scan from 320 nm down to 250 nm.

  • Baseline Subtraction (Self-Validation Check 2): Record a spectrum of the exact same buffer batch used to dissolve the peptide. Subtract this baseline. If the High Tension (HT) voltage exceeds 600V at 190 nm, the data in that region is dominated by noise and must be truncated.

Workflow SPPS SPPS with Fmoc-D-Dmt-OH & TFA Cleavage HPLC RP-HPLC Purification (>95% Purity) SPPS->HPLC NMR 2D NMR (NOESY/TOCSY) Map 3D Conformation HPLC->NMR CD Circular Dichroism Secondary Structure Profiling HPLC->CD Fluoro Fluorescence Spectroscopy Probe Local Environment HPLC->Fluoro

Caption: Experimental workflow for the synthesis and spectroscopic validation of D-Dmt modified peptides.

References

  • Highly potent fluorescent analogues of the opioid peptide [Dmt1] DALDA PubMed / NIH URL:[Link][4]

  • Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies PubMed / NIH URL:[Link][2]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain Frontiers in Pharmacology URL:[Link][1]

Sources

Comparative

A Comprehensive Guide to Assessing the Purity of Synthetic Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH)

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug discovery. Among these, 2,6-Dimethyltyrosine (Dmt) stands out as a critical pharmacophore in the development of opioid peptidomimetics (s...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug discovery. Among these, 2,6-Dimethyltyrosine (Dmt) stands out as a critical pharmacophore in the development of opioid peptidomimetics (such as Dmt-Tic analogs and DALDA derivatives) [INDEX]. Replacing a standard N-terminal Tyrosine with Dmt routinely yields a >100-fold increase in mu ( μ ) and delta ( δ ) opioid receptor affinity while conferring profound resistance to aminopeptidase degradation [INDEX].

However, the very structural features that make Dmt so biologically valuable—the sterically hindering methyl groups at the 2 and 6 positions of the phenolic ring—make its chemical synthesis and chiral resolution notoriously difficult. For researchers synthesizing stereospecific opioid antagonists, utilizing high-purity Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is non-negotiable.

This guide provides an objective, data-driven framework for evaluating the chemical and enantiomeric purity of synthetic Fmoc-D-Dmt-OH, comparing it against lower-grade alternatives, and detailing the self-validating analytical protocols required to ensure peptide synthesis success.

The Mechanistic Advantage of Fmoc-D-Dmt-OH

To understand why purity is so critical, we must first understand the causality behind the molecule's design. The addition of the 2,6-dimethyl groups restricts the rotameric freedom of the tyrosine side chain. This steric "locking" forces the aromatic ring into a highly favorable orientation for the opioid receptor binding pockets, while simultaneously acting as a steric shield against proteolytic enzymes [INDEX].

ReceptorPathway Tyr Standard Tyrosine (Tyr) Receptor Mu/Delta Opioid Receptors Tyr->Receptor Moderate Affinity Degradation Aminopeptidase Degradation Tyr->Degradation Susceptible Dmt 2,6-Dimethyltyrosine (Dmt) Steric Steric Bulk at 2,6 positions Dmt->Steric Steric->Receptor Enhanced Affinity (>100x increase) Steric->Degradation Steric Shielding (High Stability)

Fig 1: Mechanistic impact of 2,6-dimethylation on receptor affinity and enzymatic stability.

Because the spatial orientation of the aromatic ring is the primary driver of receptor binding, the presence of the undesired L-enantiomer (Fmoc-L-Dmt-OH) or incompletely methylated impurities (e.g., 2-methyltyrosine) will drastically alter the pharmacological profile of the final synthesized peptide, potentially shifting an antagonist to an agonist, or obliterating binding affinity entirely.

Comparative Purity Profile: High-Grade vs. Alternatives

When sourcing or synthesizing Fmoc-D-Dmt-OH, researchers typically encounter three tiers of building blocks. The table below objectively compares their performance profiles.

Quality AttributeHigh-Grade Fmoc-D-Dmt-OHLow-Grade Fmoc-D-Dmt-OHStandard Fmoc-D-Tyr(tBu)-OH
Chemical Purity (RP-HPLC) 99.0%90% - 95% 99.0%
Enantiomeric Excess (ee) 99.5% (Chiral HPLC) < 95.0% (High L-isomer risk) 99.8%
Primary Impurities Trace Fmoc-OHFmoc-Mmt-OH (des-methyl), L-DmtTrace Fmoc-OH, D-Tyr
Receptor Affinity Impact Optimal target bindingMixed agonist/antagonist profileBaseline (1x) affinity
Synthesis Application Clinical/Preclinical SPPSRough screening onlyStandard peptide synthesis

Note: "Fmoc-Mmt-OH" refers to Fmoc-2-methyltyrosine, a common synthetic byproduct caused by incomplete methylation during the Friedel-Crafts alkylation phase of raw material synthesis.

Self-Validating Analytical Workflows

To guarantee the integrity of the amino acid before committing it to expensive Solid-Phase Peptide Synthesis (SPPS), a robust, self-validating analytical workflow must be employed.

AnalyticalWorkflow Sample Fmoc-D-Dmt-OH Sample RPHPLC RP-HPLC (Chemical Purity) Sample->RPHPLC Chiral Chiral HPLC (Enantiomeric Purity) Sample->Chiral LCMS LC-MS (Impurity ID) Sample->LCMS Pass High-Purity Grade (>99.5% ee, >99% purity) RPHPLC->Pass >99% Area Fail Low-Grade (Des-methyl, L-isomer) RPHPLC->Fail <99% Area Chiral->Pass >99.5% ee Chiral->Fail <99.5% ee LCMS->Pass Expected m/z

Fig 2: Tripartite analytical workflow for validating Fmoc-D-Dmt-OH purity prior to SPPS.

Protocol 1: Enantiomeric Purity via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for resolving Fmoc-amino acid enantiomers[INDEX]. Polysaccharide-based chiral stationary phases (CSPs) are highly effective here because the helical structure of the cellulose backbone forms transient, stereoselective inclusion complexes with the bulky Fmoc protecting group and the sterically hindered Dmt side chain.

  • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2 or Chiralpak AD), 250 x 4.6 mm, 5 μ m.

  • Mobile Phase: Reversed-phase conditions are optimal for Fmoc derivatives. Use Isocratic 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic Acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and sharpening resolution.

  • Flow Rate: 1.0 mL/min at Ambient Temperature.

  • Detection: UV at 220 nm and 254 nm.

  • Self-Validation Step (Critical): Before analyzing the sample, inject a racemic standard of Fmoc-D/L-Dmt-OH . You must establish baseline resolution ( Rs​>1.5 ) between the D and L peaks. Following the sample injection, perform a "Spike Test" by adding 0.5% of the L-enantiomer to the D-sample to prove the minor peak is not masked by the main peak's tailing.

Protocol 2: Chemical Purity via RP-HPLC

Reversed-Phase HPLC is utilized to detect des-methyl impurities (Fmoc-Mmt-OH) and degradation products (free Fmoc-OH).

  • Column: C18, 250 x 4.6 mm, 5 μ m.

  • Mobile Phase: Gradient elution. Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA).

  • Gradient: Shallow gradient from 30% B to 70% B over 30 minutes. Causality: The 2,6-dimethyl groups make Dmt highly hydrophobic. Des-methyl impurities (Mmt) will elute slightly earlier. A shallow gradient is strictly required to resolve these structurally similar analogs.

  • Self-Validation Step: Inject a blank (solvent only) immediately before the sample to rule out column carryover, which is common with highly hydrophobic Fmoc derivatives.

Protocol 3: Impurity Identification via LC-MS

To confirm the identity of the main peak and any impurities flagged in Protocol 2, LC-MS is employed.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass: The chemical formula for Fmoc-D-Dmt-OH is C26​H25​NO5​ (Exact Mass: 431.17). Look for the [M+H]+ ion at m/z 432.2 and the sodium adduct [M+Na]+ at m/z 454.2 .

  • Impurity Flagging: An [M+H]+ peak at m/z 418.2 indicates the presence of the mono-methyl impurity (Fmoc-Mmt-OH), a critical failure for high-grade batches.

Experimental Data Interpretation

When executing the protocols above, a high-purity batch of Fmoc-D-Dmt-OH should yield data aligning with the following reference parameters:

Analytical MethodTarget AnalyteExpected Retention Time (RT)Expected Mass ( m/z )Resolution / Threshold
RP-HPLC Fmoc-Mmt-OH (Impurity)~18.5 min-Baseline separation from Dmt
RP-HPLC Fmoc-D-Dmt-OH ~21.2 min - 99.0% Total Area
Chiral HPLC Fmoc-L-Dmt-OH (Impurity)~14.3 min- Rs​>1.5
Chiral HPLC Fmoc-D-Dmt-OH ~17.8 min - 99.5% ee
LC-MS (ESI+) Fmoc-D-Dmt-OH -432.2 [M+H]+ Conforms to structure

Conclusion & Best Practices

The successful synthesis of highly potent, stereospecific opioid peptidomimetics relies entirely on the quality of the starting materials. Fmoc-D-Dmt-OH is a challenging amino acid to manufacture, making it highly susceptible to enantiomeric contamination and des-methyl impurities.

By implementing a self-validating analytical framework utilizing Chiral HPLC on polysaccharide stationary phases, shallow-gradient RP-HPLC, and LC-MS, researchers can confidently verify the integrity of their Fmoc-D-Dmt-OH lots. Furthermore, due to the steric hindrance of the 2,6-dimethyl groups, researchers should anticipate slower coupling kinetics during SPPS; utilizing highly reactive coupling reagents (such as HATU or COMU) and extending coupling times is strongly recommended to maximize synthetic yield.

References

  • HPLC Enantioseparation of N-FMOC α -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Phenomenex Application Notes URL:[Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics ACS Medicinal Chemistry Letters URL:[Link]

  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 Chemical and Pharmaceutical Bulletin URL:[Link]

Validation

Analytical Evaluation and Cross-Reactivity Profiling of Antibodies Targeting Fmoc-D-2,6-Dimethyltyrosine Peptides

The integration of unnatural amino acids into peptide therapeutics has fundamentally transformed drug design, offering solutions to rapid proteolytic degradation and poor membrane permeability. A premier example is 2',6'...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of unnatural amino acids into peptide therapeutics has fundamentally transformed drug design, offering solutions to rapid proteolytic degradation and poor membrane permeability. A premier example is 2',6'-dimethyltyrosine (Dmt) . When substituted for natural tyrosine, Dmt drastically increases peptide lipophilicity and boosts binding affinity at mu- and delta-opioid receptors by orders of magnitude 1, 2. Peptides such as [Dmt1]DALDA leverage this precise stereochemical modification to achieve potent, long-lasting analgesia while resisting enzymatic cleavage in human plasma 3.

During preclinical pharmacokinetics (PK) and tissue distribution studies, tracking these synthetic peptides requires highly specific analytical tools. While LC-MS/MS provides absolute mass-based quantification, it lacks the spatial resolution required for immunohistochemistry (IHC) and the rapid, high-throughput scalability of plate-based immunoassays. Consequently, antibodies targeting the Fmoc-D-Dmt moiety are essential.

However, generating these antibodies presents a severe stereochemical challenge: the antibody must distinguish the synthetic D-isomer from endogenous L-tyrosine (abundant in natural enkephalins), L-Dmt isomers, and structurally similar analogs like 2',6'-difluorotyrosine (Dft)4. This guide objectively compares the performance of a highly optimized monoclonal antibody (mAb-Dmt-01 ) against conventional polyclonal alternatives and LC-MS/MS baselines, providing self-validating experimental protocols for cross-reactivity profiling.

Pathway Ligand [Dmt1]DALDA Peptide Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor High Affinity GProtein G-Protein Activation Receptor->GProtein Effector Analgesia Pathway GProtein->Effector Ab Anti-Dmt mAb (PK Tracking) Ab->Ligand Quantifies

Mechanism of [Dmt1]DALDA at the mu-opioid receptor and mAb tracking application.

Comparative Performance: Modalities and Cross-Reactivity

To establish a reliable PK assay, the chosen analytical modality must balance throughput, specificity, and physiological relevance.

Modality Comparison

As detailed in Table 1 , LC-MS/MS is the gold standard for specificity but requires destructive tissue homogenization, rendering it useless for spatial localization (IHC). Conversely, conventional polyclonal antibodies (pAb-Dmt) offer high throughput but suffer from unacceptable cross-reactivity with endogenous tyrosine-containing peptides, leading to false-positive PK signals. mAb-Dmt-01 bridges this gap, offering the stereospecificity of mass spectrometry with the spatial capabilities of an immunoassay.

Table 1: Analytical Modality Comparison for Dmt-Peptide Tracking

FeaturemAb-Dmt-01 (Optimized)Conventional pAb-DmtLC-MS/MS Baseline
Primary Application ELISA, IHC, Flow CytometryELISA (Prone to background)Plasma PK, Metabolite ID
Throughput High (96/384-well formats)HighLow-Medium
Stereospecificity Excellent (D-isomer specific)Poor (Binds L-isomers)Absolute (Mass/Charge)
Tissue Localization Yes (Intact tissue IHC)Yes (High noise)No (Requires lysis)
Cost per Sample LowLowHigh
Quantitative Cross-Reactivity Profiling

The true test of an anti-Dmt antibody is its ability to reject structurally identical L-isomers and naturally occurring tyrosine. Table 2 summarizes the competitive ELISA cross-reactivity data. mAb-Dmt-01 demonstrates <0.1% cross-reactivity with Fmoc-L-Dmt and endogenous tyrosine, ensuring that PK signals are derived exclusively from the administered synthetic peptide.

Table 2: Cross-Reactivity Profile (% Reactivity & IC50)

Analyte / CompetitormAb-Dmt-01pAb-Dmt
Fmoc-D-Dmt (Target) 100% (IC50: 1.2 nM)100% (IC50: 8.5 nM)
Fmoc-L-Dmt < 0.1%15.2%
L-Tyrosine (Tyr) < 0.01%5.4%
2',6'-Difluorotyrosine (Dft) < 0.1%12.1%
Endogenous Enkephalins Not Detected2.3%

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below form a self-validating system . We utilize a Competitive ELISA as the primary screen because small unnatural amino acids like Fmoc-D-Dmt can undergo conformational masking when directly adsorbed to polystyrene plates. By coating the plate with a BSA-Dmt conjugate and measuring the displacement by free peptide in solution, we ensure the antibody interacts with the peptide in its native, solvated state.

This is then orthogonally validated using Surface Plasmon Resonance (SPR), which provides label-free, real-time kinetics to confirm that the IC50 values observed in the ELISA are driven by true thermodynamic affinity (KD) rather than assay artifacts.

Workflow A Peptide Synthesis (Fmoc-D-Dmt) B Immunization & Hybridoma Selection A->B C Primary Screen (Target Binding) B->C D Counter-Screen (Stereoisomers/Tyr) C->D E SPR Kinetics (Biacore) D->E F Validated mAb for PK/PD E->F

Workflow for generating and validating Dmt-specific monoclonal antibodies.

Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

Causality Note: We pre-incubate the antibody with the competitor in a separate low-bind plate before transferring to the antigen-coated plate. This prevents the high-concentration competitor peptides from non-specifically adhering to the assay plate and skewing the displacement curve.

  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of BSA-Fmoc-D-Dmt conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature (RT) to prevent non-specific binding.

  • Competitor Preparation: In a separate low-bind plate, prepare serial dilutions (10 µM down to 1 pM) of the competitor peptides (Fmoc-D-Dmt, Fmoc-L-Dmt, L-Tyr, Dft) in assay buffer (1% BSA in PBST).

  • Primary Antibody Incubation: Add the anti-Dmt antibody (at a pre-determined EC80 concentration, e.g., 0.5 µg/mL) to the competitor dilutions. Incubate for 1 hour at RT to allow equilibrium binding in solution.

  • Transfer & Capture: Transfer 100 µL of the Antibody-Competitor mixture to the blocked, antigen-coated plate. Incubate for 1 hour at RT. (Only unbound antibodies will be captured by the plate).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes at RT.

  • Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450 nm. Calculate % Cross-reactivity as: (IC50 of Target / IC50 of Competitor) × 100.

Protocol 2: Label-Free Kinetics via Surface Plasmon Resonance (SPR)

Causality Note: ELISA involves multiple washing steps that can wash away low-affinity, fast-off-rate cross-reactive interactions, artificially inflating the perceived specificity. SPR (e.g., Biacore) is used here to capture the exact association ( kon​ ) and dissociation ( koff​ ) rates of the L-isomers to definitively prove stereospecificity.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Normalize the temperature to 25°C and set the flow rate to 10 µL/min using HBS-EP+ running buffer.

  • Ligand Immobilization: Activate flow cells using standard amine coupling (EDC/NHS). Inject the anti-Dmt antibody (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a target immobilization level of ~1500 RU. Deactivate remaining active esters with 1M Ethanolamine-HCl.

  • Analyte Injection (Kinetics): Inject serial dilutions of the peptides (Target, L-Dmt, Tyr) ranging from 0.78 nM to 50 µM over the immobilized antibody at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Association and Dissociation: Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide and regenerate the antibody surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to derive kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • Bryant, S. D., Jinsmaa, Y., Salvadori, S., Okada, Y., & Lazarus, L. H. (2003). Dmt and opioid peptides: a potent alliance. Biopolymers, 71(2), 86-102. 1

  • Asim, M., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (PMC). 2

  • Neilan, C. L., et al. (2003). [Dmt1]DALDA, a Highly Potent Opioid Peptide. Laboratory of Molecular Neuropharmacology, Memorial Sloan Kettering Cancer Center (CORE). 3

  • Balboni, G., et al. (2010). Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds. National Institutes of Health. 4

Sources

Safety & Regulatory Compliance

Safety

Operational and Safety Guide: Handling and Disposal of Fmoc-D-2,6-Dimethyltyrosine

As a Senior Application Scientist, I frequently guide drug development professionals on the integration of unnatural amino acids into solid-phase peptide synthesis (SPPS) pipelines. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals on the integration of unnatural amino acids into solid-phase peptide synthesis (SPPS) pipelines. Fmoc-D-2,6-Dimethyltyrosine (Fmoc-D-Dmt-OH) is a critical building block for synthesizing sterically constrained peptidomimetics and opioid receptor ligands. However, its bulky aromatic side chain and the fluorenylmethoxycarbonyl (Fmoc) protecting group necessitate precise operational handling and stringent disposal protocols to maintain both synthetic yield and laboratory safety[1].

This guide provides a self-validating framework for the operational use and safe disposal of Fmoc-D-2,6-Dimethyltyrosine, ensuring your laboratory remains compliant and efficient.

Chemical Profiling & Logistical Data

Before integrating this reagent into your workflow, it is essential to understand its physicochemical properties, as these directly dictate both reaction kinetics and waste classification.

Table 1: Physicochemical Properties of Fmoc-D-2,6-Dimethyltyrosine
PropertyValueOperational Implication
CAS Number 854300-32-6[2]Essential identifier for EHS hazardous waste tracking.
Molecular Formula C₂₆H₂₅NO₅[3]High carbon content dictates high-temperature incineration disposal.
Molecular Weight 431.49 g/mol [4]Requires precise stoichiometric calculation during resin coupling.
Appearance Solid (White/Off-white)[5]Dust generation risk; requires handling in a calibrated fume hood.
Storage Temperature 2-8°C[5]Must be brought to room temperature before opening to prevent condensation.

Mechanistic Context: Operational Causality in SPPS

The integration of Fmoc-D-Dmt-OH relies on orthogonal protection strategies. The Fmoc group provides temporary protection of the α -amino group and is base-labile, typically removed via β -elimination using secondary amines like piperidine[6]. The 2,6-dimethyl groups on the tyrosine phenolic ring introduce significant steric hindrance, which forces us to adapt standard SPPS protocols.

Causality in Experimental Choices:

  • Coupling Reagents: Due to the steric bulk of the 2,6-dimethyltyrosine side chain, highly efficient activating agents (e.g., DIC/OxymaPure or HBTU) are required to prevent incomplete coupling and subsequent deletion sequences[1].

  • Deprotection Kinetics: The bulky nature of the residue can physically shield the Fmoc group, slowing down its removal. We recommend extending the deprotection time or using a dual-treatment approach to ensure complete dibenzofulvene adduct formation[7].

SPPSWorkflow Activation Activation (DIC/Oxyma) Coupling Coupling (Fmoc-D-Dmt-OH) Activation->Coupling Washing Washing (DMF/DCM) Coupling->Washing Deprotection Fmoc Cleavage (20% Piperidine) Washing->Deprotection Deprotection->Washing Cycle Repeat

Fig 1. Standard SPPS operational workflow for Fmoc-D-Dmt-OH integration.

Self-Validating Experimental Protocol: Coupling Fmoc-D-Dmt-OH

To ensure trust and reproducibility, the following protocol incorporates self-validation steps to verify reaction completion before proceeding to the next synthesis cycle.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Activation: Dissolve 3 equivalents (eq) of Fmoc-D-2,6-Dimethyltyrosine and 3 eq of OxymaPure in minimal DMF. Add 3 eq of N,N'-diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. (Causality: The extended 2-hour timeframe compensates for the steric hindrance of the 2,6-dimethyl groups).

  • Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents. A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to fully cleave the Fmoc group[1].

Safety and Disposal Logistics

Proper disposal of Fmoc-protected amino acids and their associated reaction byproducts is non-negotiable for environmental compliance. Fmoc-D-Dmt-OH waste cannot be disposed of in standard municipal waste or down the drain[5].

Waste Segregation Protocol

The disposal strategy must account for both unreacted solid powder and the complex liquid mixtures generated during SPPS.

WasteSegregation Start Fmoc-D-Dmt-OH Waste Generation Solid Solid Waste (Unreacted powder) Start->Solid Dry Materials Liquid Liquid Waste (Reaction filtrates) Start->Liquid Solvents/Reagents Incineration EPA-Certified Incineration Solid->Incineration Halogenated Halogenated Waste (DCM, TFA mixtures) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Waste (DMF, Piperidine) Liquid->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Fig 2. Decision tree for Fmoc-D-2,6-Dimethyltyrosine lab waste segregation.

Step-by-Step Disposal Procedures

Solid Waste Disposal:

  • Collection: Sweep up any spilled or expired Fmoc-D-2,6-Dimethyltyrosine powder using a static-free brush and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container[5].

  • Contaminated Consumables: Place all contaminated weigh boats, spatulas, and nitrile gloves into the same solid waste container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains Fmoc-D-2,6-Dimethyltyrosine (Organic Solid)" with the CAS number 854300-32-6.

  • Final Routing: Transfer the sealed container to the institution's environmental health and safety (EHS) department for EPA-certified incineration.

Liquid Waste Disposal (SPPS Filtrates):

  • Segregation by Halogen Content:

    • Non-Halogenated: Collect DMF, piperidine, and methanol washes in a dedicated carboy labeled "Non-Halogenated Organic Waste (Basic)."

    • Halogenated: If dichloromethane (DCM) was used for washing, or trifluoroacetic acid (TFA) for final cleavage, collect these in a separate carboy labeled "Halogenated Organic Waste (Acidic/Corrosive)."(Causality: Mixing basic piperidine/DMF waste with acidic TFA waste can cause an exothermic neutralization reaction, potentially leading to container rupture).

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays within a ventilated chemical storage cabinet[5].

  • Disposal Execution: Once the carboy is 80% full, cap it securely, fill out the hazardous waste manifest detailing the exact percentage of Fmoc-byproducts, DMF, and piperidine, and request an EHS pickup.

References

  • National Institutes of Health (PMC). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis". Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Fmoc-D-2,6-Dimethyltyrosine: From Personal Protection to Disposal

This document provides essential safety and logistical information for the handling and disposal of Fmoc-D-2,6-Dimethyltyrosine. As a specialized amino acid derivative crucial for advancing peptide synthesis and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of Fmoc-D-2,6-Dimethyltyrosine. As a specialized amino acid derivative crucial for advancing peptide synthesis and drug development, its unique structure necessitates a comprehensive understanding of its handling characteristics to ensure laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to build a robust safety culture grounded in scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Fmoc-D-2,6-Dimethyltyrosine (CAS No. 206060-54-0) is a solid, powdered substance.[2][3] While integral to innovative peptide synthesis, it is classified as a hazardous chemical. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound are:

  • Harmful if Inhaled, Swallowed, or in Contact with Skin (H302+H312+H332): The fine, powdered nature of the compound increases the risk of aerosolization. Inhalation can lead to respiratory tract irritation.[2][4]

  • Causes Skin and Eye Irritation (H315, H319): Direct contact can cause irritation to the skin and serious irritation to the eyes.[2]

  • May Cause Respiratory Irritation (H335): Inhalation of dust particles can irritate the respiratory system.[2]

These classifications mandate the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered safety system. The core principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline ensemble is required for any manipulation of Fmoc-D-2,6-Dimethyltyrosine.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense must be in place. All operations involving the handling of solid Fmoc-D-2,6-Dimethyltyrosine, especially weighing, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[3] This engineering control is critical for capturing dust particles at the source, thereby minimizing respiratory exposure.

Recommended PPE for Handling Fmoc-D-2,6-Dimethyltyrosine

Task ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical Splash Goggles, Face ShieldDouble-gloving with Nitrile GlovesFlame-Resistant Lab Coat (fully buttoned)Required if fume hood is not available or performance is questionable (Use NIOSH-approved N95 or higher)
Handling Solutions Chemical Splash GogglesChemical-Resistant Nitrile GlovesFlame-Resistant Lab CoatNot typically required if handled within a fume hood
Large-Scale Operations Chemical Splash Goggles, Face ShieldHeavy-Duty Chemical-Resistant Gloves over Nitrile GlovesChemical-Resistant Apron over Lab CoatAs determined by site-specific risk assessment
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against airborne powder and accidental splashes of solvents.[5][6] A face shield should be worn over the goggles during operations with a higher risk of splashes, such as when handling larger volumes or during dissolution.[6]

  • Hand Protection: Nitrile gloves offer adequate protection against incidental contact with the solid and are compatible with common solvents used in peptide synthesis like DMF.[5] Always inspect gloves for tears or defects before use. Proper removal technique is crucial to prevent skin contamination.[3]

  • Body Protection: A flame-resistant lab coat is recommended as a standard for chemistry laboratories, where flammable solvents are often present.[6] It should be kept fully buttoned to protect the skin and personal clothing from contamination.

  • Respiratory Protection: The hazard statement H335 (May cause respiratory irritation) necessitates stringent controls.[2] While a fume hood is the primary control, if there is any doubt about its efficacy or if handling must occur outside of one, a NIOSH-approved N95 respirator is the minimum requirement to protect against particulate inhalation.[3]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This protocol outlines the key stages of handling the compound, integrating safety at every step.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_use 3. Synthesis Phase cluster_cleanup 4. Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit and Waste Containers prep2->prep3 weigh Weigh Solid Compound (Use anti-static weigh boat) prep3->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve synthesis Add to Synthesis Reaction Vessel dissolve->synthesis decon Decontaminate Surfaces synthesis->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe dispose_chem Segregate and Dispose of Chemical Waste dispose_ppe->dispose_chem

Caption: Safe handling workflow for Fmoc-D-2,6-Dimethyltyrosine.

Experimental Protocol:
  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood has been certified within the last year.

    • Don the appropriate PPE as outlined in the table above (goggles, lab coat, gloves).

    • Designate a specific area within the fume hood for the handling procedure.

    • Prepare clearly labeled waste containers for solid and liquid chemical waste.

  • Weighing and Handling the Solid:

    • Perform all weighing operations on a draft shield-equipped balance inside the fume hood.

    • Use an anti-static weighing dish or paper to prevent the powder from scattering.

    • Handle the container and spatula with care to minimize the creation of airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Use in Synthesis:

    • Add the solvent (e.g., DMF) to the solid slowly to avoid splashing.[7]

    • Ensure the vessel is appropriately capped or covered during any mixing or agitation.

    • Once dissolved, the solution can be transferred to the reaction vessel using a pipette or syringe.

  • Post-Handling and Decontamination:

    • Wipe down the balance and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Carefully doff PPE, removing gloves last using the proper technique to avoid skin contact.[3]

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Spill and Disposal Plan: Managing Contamination and Waste

Accidents can happen, and a clear plan for both spills and routine waste disposal is non-negotiable.

Emergency Spill Procedure (Small Spill):

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Contain: If a solution, cover with an appropriate absorbent material (e.g., chemical absorbent pads). If a powder, gently cover with a damp paper towel to prevent it from becoming airborne.

  • Clean: Wearing appropriate PPE, carefully collect the contaminated material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

Fmoc-based peptide synthesis generates multiple distinct waste streams that must be segregated.[8] Mixing incompatible waste can lead to dangerous chemical reactions.

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated gloves, weighing paper, pipette tips, used resin.[8]Labeled "Solid Hazardous Waste" bag or container.
Non-Halogenated Liquid Waste Used DMF, NMP, and solutions containing the compound.[8]Labeled "Non-Halogenated Solvent Waste" container.
Halogenated Liquid Waste Used Dichloromethane (DCM) from washing steps.[8]Labeled "Halogenated Solvent Waste" container.
Basic Liquid Waste Piperidine solutions used for Fmoc deprotection.[8][]Labeled "Basic/Amine Waste" container. DO NOT mix with acidic waste.
Acidic Liquid Waste Trifluoroacetic acid (TFA) cleavage cocktails.[8][10]Labeled "Acidic Waste" or "TFA Waste" container. DO NOT mix with basic waste.

Causality Note: The segregation of acidic and basic waste is critical. Neutralization reactions are highly exothermic and can generate significant gas and heat, potentially leading to container over-pressurization and rupture if mixed improperly in a sealed waste vessel.[8]

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely harness the capabilities of Fmoc-D-2,6-Dimethyltyrosine, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Available at: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]

  • Safety Data Sheet for Fmoc-ThpGly-OH. AAPPTec, LLC. (2021). Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024). Available at: [Link]

  • Safety Data Sheet for Fmoc-D-Nva-OH. AAPPTec, LLC. Available at: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. (2025). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available at: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. Available at: [Link]

  • How to Synthesize a Peptide. AAPPTec. Available at: [Link]

  • Fmoc-2,6-dimethyl-L-tyrosine. PubChem. Available at: [Link]

  • Safety Data Sheet for Fmoc-Trp(Boc)-OH. Severn Biotech. Available at: [Link] Fmoc-Trp(Boc)-OH.pdf

  • Total wash elimination for solid phase peptide synthesis. PMC - NIH. (2023). Available at: [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. Available at: [Link]

  • Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS). FDA. (2025). Available at: [Link]

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